3-(4-Fluorophenyl)pentanedioic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128774. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZZQTFKXGQNLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50188044 | |
| Record name | 3-(4-Fluorophenyl)glutaric acid | |
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Molecular Weight |
226.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3449-63-6 | |
| Record name | 3-(4-Fluorophenyl)pentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(4-Fluorophenyl)glutaric acid | |
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| Record name | 3449-63-6 | |
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| Record name | 3-(4-Fluorophenyl)glutaric acid | |
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| Record name | 3-(4-fluorophenyl)glutaric acid | |
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Foundational & Exploratory
3-(4-Fluorophenyl)pentanedioic acid chemical properties
An In-Depth Technical Guide to 3-(4-Fluorophenyl)pentanedioic Acid: Properties, Synthesis, and Applications
Introduction
This compound, also known as 3-(4-fluorophenyl)glutaric acid, is a dicarboxylic acid derivative with significant potential in the fields of medicinal chemistry and materials science. Identified by its CAS Number 3449-63-6, this compound belongs to a class of glutaric acid analogues that serve as versatile scaffolds and building blocks for more complex molecules.[1][2]
The strategic incorporation of a fluorine atom onto the phenyl ring distinguishes this molecule from its non-halogenated or alternatively halogenated counterparts. Fluorine substitution is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.
This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, established synthetic protocols, analytical characterization methods, and its potential applications, particularly within the context of drug development. Its structural similarity to 3-(4-chlorophenyl)pentanedioic acid, a key intermediate in the synthesis of the muscle relaxant Baclofen, underscores its relevance as a target for synthetic and medicinal chemists.[3]
Physicochemical Properties
The core properties of this compound are summarized below. Where direct experimental data is unavailable, properties are inferred from closely related analogues, such as the chloro-derivative, to provide a functional baseline for researchers.
| Property | Value | Source |
| CAS Number | 3449-63-6 | [1][4] |
| Molecular Formula | C₁₁H₁₁FO₄ | |
| Molecular Weight | 226.2 g/mol | |
| Appearance | White solid / powder | Inferred from analogues[3][5] |
| Melting Point | 145-147 °C | [4] |
| Boiling Point (Est.) | ~394.4 °C (for chloro-analogue) | [3] |
| Density (Est.) | ~1.4 g/cm³ (for chloro-analogue) | [3] |
| Solubility | Soluble in DMSO, slightly soluble in methanol (for chloro-analogue) | [5] |
The melting point of 145-147 °C indicates good thermal stability under standard laboratory conditions.[4] The solubility profile, likely favoring polar organic solvents, is typical for a molecule containing two carboxylic acid groups and an aromatic ring.
Synthesis and Purification
A reliable synthetic route to this compound involves the hydrolysis of a tri-ester precursor. This method provides a high yield and a straightforward purification process.
Synthetic Protocol: Hydrolysis of 2-(4-Fluorophenyl)-1,1,3-trimethoxycarbonylpropane
This protocol is adapted from a documented procedure and demonstrates a robust method for preparing the target compound.[4]
Step 1: Saponification
-
Dissolve the starting material, 2-(4-Fluorophenyl)-1,1,3-trimethoxycarbonylpropane (6.7 g, 21.5 mmol), in methanol (100 ml) in a suitable reaction vessel.
-
At room temperature, slowly add an aqueous solution of sodium hydroxide (3N, 23 ml, 69 mmol) to the stirred solution.
-
Continue stirring the reaction mixture for 12 hours to ensure complete hydrolysis of the ester groups.
Causality: Sodium hydroxide, a strong base, acts as the nucleophile to attack the carbonyl carbons of the three methoxycarbonyl groups, leading to their saponification (hydrolysis) into carboxylate salts. A molar excess of NaOH is used to drive the reaction to completion.
Step 2: Acidification and Decarboxylation
-
After 12 hours, concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
To the resulting concentrate, add water (20 ml) and, while cooling in an ice bath, slowly add concentrated hydrochloric acid (10 ml).
-
Heat the acidified mixture to reflux.
Causality: The addition of strong acid (HCl) serves two purposes. First, it protonates the carboxylate intermediates to form carboxylic acids. Second, the resulting geminal dicarboxylic acid (malonic acid derivative) is unstable to heat and undergoes decarboxylation upon refluxing to yield the final product.
Step 3: Extraction and Purification
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Combine the organic phases and wash sequentially with water and a saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by crystallization from ethyl acetate, followed by washing with hexane to afford pure this compound.
Causality: Ethyl acetate is an effective solvent for extracting the moderately polar product from the aqueous phase. Washing with brine helps to remove residual water from the organic layer. Crystallization is a highly effective method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic and Analytical Characterization
Structural confirmation of this compound relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule in solution.
¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The reported spectrum in DMSO-d₆ shows characteristic signals.[4]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12.1 | br s | - | 2H, -COOH |
| 7.22-7.40 | m | - | 2H, Ar-H (ortho to F) |
| 7.00-7.20 | m | - | 2H, Ar-H (meta to F) |
| 3.20-3.56 | m | - | 1H, CH (benzylic) |
| 2.64 | dd | 15.8, 6.2 | 2H, -CH₂- |
| 2.48 | dd | 15.8, 8.8 | 2H, -CH₂- |
¹⁹F NMR: This technique is crucial for confirming the presence and chemical environment of the fluorine atom. A single signal, likely a multiplet due to coupling with ortho-protons, is expected in the characteristic region for an aryl-fluoride.[7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For a molecule like this, Electrospray Ionization (ESI) in negative mode is an ideal technique due to the acidic protons.[8]
Expected Fragmentation:
-
Deprotonation: The initial species observed would be the [M-H]⁻ ion at m/z 225.2.
-
Loss of CO₂: A common fragmentation for carboxylic acids is the loss of carbon dioxide (44 Da), leading to a fragment at m/z 181.2.
-
Loss of H₂O: The loss of a water molecule (18 Da) from the [M-H]⁻ ion is also possible, yielding a fragment at m/z 207.2.
Diagram: Proposed ESI-MS Fragmentation Pathway
Caption: Proposed fragmentation of this compound in ESI-MS.
Applications in Research and Drug Development
Core Scaffold in Medicinal Chemistry
The glutaric acid backbone is a proven scaffold in pharmaceutical design. The most direct therapeutic analogue is Baclofen, a GABA-B receptor agonist, which is synthesized from the chloro-analogue of the title compound.[3] This establishes this compound as a highly valuable starting material for creating novel Baclofen analogues or other GABA-ergic agents. The fluorine atom can be used to fine-tune receptor binding and pharmacokinetic profiles.
The Role of the Fluorophenyl Moiety
The introduction of a fluorine atom into a phenyl ring is a cornerstone of modern medicinal chemistry for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is very strong, allowing fluorine to act as a "metabolic shield," blocking sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Enhanced Binding: Fluorine can engage in favorable electrostatic and hydrogen bonding interactions with protein targets, potentially increasing binding affinity and selectivity.
-
Modulation of pKa and Lipophilicity: Fluorine's electron-withdrawing nature can alter the acidity of nearby functional groups and modify the overall lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.
Potential Therapeutic Areas
While direct pharmacological data on this compound is limited, the broader class of fluorophenyl-containing molecules has demonstrated a wide range of biological activities. This suggests that derivatives of the title compound could be explored in several areas:
-
Neuroscience: As discussed, its relation to Baclofen makes it a candidate for developing new central nervous system agents. Related fluorophenyl derivatives have been investigated as 5-HT₂A receptor inverse agonists with potential antipsychotic utility.[9]
-
Oncology: Fluorinated compounds are prevalent in cancer therapy. Novel quinazoline derivatives containing fluorophenyl groups have been developed as selective Aurora Kinase B inhibitors, a promising target in oncology.[10][11]
-
Antimicrobial Agents: Pyrazole derivatives incorporating a 3-(4-fluorophenyl) moiety have shown promising antibacterial and antifungal activities.[12]
Safety and Handling
As a dicarboxylic acid, this compound should be handled with standard laboratory precautions. Based on GHS information for structurally similar compounds like its bromo-analogue, it may be harmful if swallowed and can cause skin and serious eye irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This compound is a well-defined chemical entity with significant, largely untapped potential. Its established synthesis and clear spectroscopic signature make it an accessible building block for research chemists. The strategic placement of the fluorine atom on the phenyl ring provides a powerful tool for modulating molecular properties, making this compound a highly attractive scaffold for developing novel therapeutics in oncology, neuroscience, and infectious disease. This guide serves as a foundational resource for scientists and researchers looking to explore the rich chemistry and potential applications of this versatile molecule.
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed. (URL: [Link])
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])
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3-(4-bromophenyl)pentanedioic Acid | C11H11BrO4 | CID 10684683 - PubChem. (URL: [Link])
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
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Chemical Properties of Pentanedioic acid (CAS 110-94-1) - Cheméo. (URL: [Link])
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Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF - ResearchGate. (URL: [Link])
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Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. (URL: [Link])
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Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC - NIH. (URL: [Link])
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An In-depth Technical Guide to 3-(4-Fluorophenyl)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this technical guide on 3-(4-Fluorophenyl)pentanedioic acid (CAS 3449-63-6). This document is designed not as a rigid set of instructions, but as a comprehensive resource grounded in scientific principles and practical expertise. The synthesis of novel compounds and their subsequent analysis are pivotal in the advancement of pharmaceutical sciences. Within this guide, we will explore the synthesis, purification, characterization, and potential applications of this fluorinated glutaric acid analog. The methodologies described herein are presented with a focus on not just the "how," but the "why," to empower researchers to not only replicate but also adapt and troubleshoot these processes. Every protocol is designed as a self-validating system, with an emphasis on achieving high purity and comprehensive characterization.
Introduction to this compound
This compound, also known as 3-(4-fluorophenyl)glutaric acid, is a dicarboxylic acid derivative. Its structure, featuring a central glutaric acid backbone substituted with a 4-fluorophenyl group at the 3-position, makes it a molecule of significant interest in medicinal chemistry and materials science. The incorporation of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Glutaric acid and its derivatives are known to be important intermediates in the synthesis of various pharmaceuticals.[2] For instance, the closely related compound, 3-(4-chlorophenyl)pentanedioic acid, is a key intermediate in the synthesis of Baclofen, a muscle relaxant.[3] This suggests that this compound could serve as a valuable building block for novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application and handling.
| Property | Value | Source |
| CAS Number | 3449-63-6 | [4] |
| Molecular Formula | C₁₁H₁₁FO₄ | [4] |
| Molecular Weight | 226.2 g/mol | [4] |
| Appearance | White to off-white powder or crystals | Commercially available data |
| Purity | Typically ≥95% | Commercially available data |
Synthesis and Purification
The synthesis of 3-arylglutaric acids can be efficiently achieved through a multi-step process commencing with a Knoevenagel condensation, followed by a Michael addition, and culminating in hydrolysis and decarboxylation.[2] This approach offers a versatile and robust route to the target molecule, this compound.
Synthetic Pathway Overview
The overall synthetic strategy is depicted below. It begins with the reaction of 4-fluorobenzaldehyde and diethyl malonate.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis
This protocol is based on established methods for the synthesis of 3-arylglutaric acids.[2][5][6]
Step 1: Knoevenagel Condensation to form Diethyl (4-fluorobenzylidene)malonate
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-fluorobenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (as solvent).
-
Add a catalytic amount of piperidine and acetic acid.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl (4-fluorobenzylidene)malonate.
Step 2: Michael Addition to form Triethyl 1-(4-fluorophenyl)propane-1,1,3-tricarboxylate
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol under an inert atmosphere.
-
To this solution, add diethyl malonate (1.1 eq) dropwise at 0°C.
-
Add the crude diethyl (4-fluorobenzylidene)malonate from Step 1, dissolved in ethanol, to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, neutralize the reaction with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude triethyl ester.
Step 3: Hydrolysis and Decarboxylation to this compound
-
To the crude triethyl ester from Step 2, add an excess of a strong acid, such as concentrated hydrochloric acid or a mixture of hydrobromic acid and acetic acid.[7]
-
Heat the mixture to reflux for several hours to ensure complete hydrolysis of the esters and subsequent decarboxylation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
Purification Protocol
The crude this compound can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent. Based on procedures for similar compounds, solvents like methyl isobutyl ketone, acetone, or an ethanol/water mixture could be effective.[8][9]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Characterization
A comprehensive analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound.
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Introduction: The Significance of Fluorinated Scaffolds
An In-depth Technical Guide to the Molecular Structure of 3-(4-Fluorophenyl)pentanedioic Acid
Abstract: This technical guide provides a comprehensive examination of this compound, a fluorinated derivative of glutaric acid. The document elucidates the molecule's structural features through detailed spectroscopic analysis, explores its synthesis and purification, and discusses the chemical rationale behind its architecture. By contextualizing its properties with those of related pharmacologically relevant compounds, this guide serves as a critical resource for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel chemical entities.
This compound, also known as 3-(4-fluorophenyl)glutaric acid, belongs to a class of substituted dicarboxylic acids. The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide delves into the specific molecular characteristics of the title compound, providing the foundational knowledge necessary for its application as a versatile chemical intermediate and building block.
Part 1: Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's physical and spectroscopic properties is fundamental to its application. These characteristics not only confirm its identity and purity but also offer profound insights into its structural and electronic nature.
Key Physicochemical Properties
The essential properties of this compound are summarized below. These data are critical for handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 3449-63-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁FO₄ | [3] |
| Molecular Weight | 226.2 g/mol | [3][4] |
| Appearance | White Solid | [5] |
| Melting Point | 144-147 °C | [1][3] |
| Density | 1.362 g/cm³ | [3] |
| Boiling Point | 360.6°C at 760 mmHg | [3] |
| Flash Point | 171.9°C | [3] |
| Synonyms | 3-(4-fluorophenyl)glutaric acid, Pentanedioic acid, 3-(4-fluorophenyl)- | [3] |
Spectroscopic Elucidation of the Molecular Structure
Spectroscopic data provides an unambiguous fingerprint of a molecule's atomic connectivity and chemical environment. The ¹H-NMR spectrum is particularly informative for confirming the structure of this compound.
¹H-NMR Spectroscopy: The proton NMR spectrum serves to map the hydrogen environments within the molecule. A published spectrum in DMSO-d₆ shows the following key signals:
-
δ 12.1 (2H, br s): This broad singlet corresponds to the two acidic protons of the carboxylic acid groups. Its broadness is characteristic of protons undergoing chemical exchange.[1]
-
δ 7.22-7.40 (2H, m) & 7.00-7.20 (2H, m): These two multiplets represent the four protons on the 4-fluorophenyl ring. The fluorine substituent creates a complex splitting pattern, typical of an AA'BB' system, confirming the para-substitution.[1]
-
δ 3.20-3.56 (1H, m): This multiplet is attributed to the single proton at the C3 position (the methine proton), which is coupled to the four adjacent methylene protons.[1]
-
δ 2.64 (2H, dd) & 2.48 (2H, dd): These two signals, appearing as doublets of doublets, correspond to the four methylene protons (C2 and C4) of the glutaric acid backbone. The diastereotopic nature of these protons, adjacent to the C3 chiral center, results in their distinct chemical shifts and complex coupling patterns.[1]
Part 2: Molecular Architecture and Stereochemistry
The arrangement of atoms in three-dimensional space dictates the molecule's function. The structure of this compound contains several features of chemical and potential biological interest.
Caption: 2D structure of this compound.
Core Structural Features
-
Glutaric Acid Backbone: The five-carbon dicarboxylic acid chain provides a flexible scaffold. The two carboxylic acid groups are key functional handles for derivatization, such as forming amides or esters, and are crucial for potential interactions with biological targets.
-
4-Fluorophenyl Substituent: The planar phenyl ring introduces rigidity. The para-positioned fluorine atom significantly alters the electronic properties of the ring. Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect, while simultaneously having a weak electron-donating resonance effect. This electronic modulation can influence the molecule's pKa and its ability to participate in π-stacking or halogen bonding interactions.
-
Chiral Center: The C3 carbon is a stereocenter, bonded to four different groups (a hydrogen, the 4-fluorophenyl ring, and two carboxymethyl groups). Consequently, the molecule exists as a pair of enantiomers, (R)-3-(4-Fluorophenyl)pentanedioic acid and (S)-3-(4-Fluorophenyl)pentanedioic acid. This is a critical consideration in drug development, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological and toxicological profiles.
Part 3: Synthesis Protocol and Mechanistic Rationale
The reliable synthesis of this molecule is paramount for its use in research and development. The following protocol, adapted from established methods, outlines a high-yield pathway.[1]
Step-by-Step Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Protocol Details and Causality
-
Saponification/Hydrolysis: The starting material, 2-(4-Fluorophenyl)-1,1,3-trimethoxycarbonylpropane, is treated with aqueous sodium hydroxide in methanol.[1]
-
Rationale: NaOH is a strong base that catalyzes the hydrolysis (saponification) of the three methyl ester groups to their corresponding carboxylate salts (sodium carboxylates). Methanol serves as a co-solvent to ensure miscibility of the organic starting material and the aqueous base. Stirring for 12 hours ensures the reaction proceeds to completion.
-
-
Acidification and Decarboxylation: After removing the methanol, concentrated hydrochloric acid is added, and the mixture is heated to reflux.[1]
-
Rationale: HCl is a strong acid that serves two purposes. First, it protonates the carboxylate salts to form the free carboxylic acids. Second, the starting material is a gem-dicarboxylate (a malonic ester derivative), which, upon hydrolysis and heating in acidic conditions, readily undergoes decarboxylation (loss of CO₂) to yield the final pentanedioic acid structure.
-
-
Extraction and Workup: The product is extracted from the aqueous solution using ethyl acetate. The organic layer is then washed and dried.[1]
-
Rationale: Ethyl acetate is a water-immiscible organic solvent in which the desired product is soluble, allowing for its separation from the water-soluble inorganic salts (like NaCl). Washing with water and brine removes any remaining acid and inorganic impurities. Drying over an anhydrous salt like sodium sulfate removes residual water.
-
-
Purification: The crude product is purified by crystallization from ethyl acetate and hexane.[1]
-
Rationale: Crystallization is an effective technique for purifying solid compounds. The product is dissolved in a minimal amount of a hot solvent in which it is soluble (ethyl acetate) and then a solvent in which it is insoluble (hexane) is added to induce precipitation of the pure compound as the solution cools, leaving impurities behind in the solvent.
-
Part 4: Relevance in Medicinal and Materials Chemistry
While direct biological activity data for this compound is not widely published, the structural motif is highly relevant. Its analogs are known intermediates in the synthesis of significant pharmaceutical agents and advanced materials.
-
Analog to Baclofen Intermediate: The chloro-analog, 3-(4-chlorophenyl)pentanedioic acid, is a well-established intermediate in the synthesis of Baclofen, a muscle relaxant used to treat spasticity.[6][7] This highlights the potential of the fluoro-derivative as a building block for creating novel GABA analogs, where the fluorine atom could modulate the drug's activity or pharmacokinetic profile.
-
Role of Fluorophenyl Groups in Bioactive Molecules: The inclusion of a fluorophenyl moiety is a common strategy in modern drug design. For instance, various compounds containing this group have been investigated for their anticancer properties and as kinase inhibitors.[8][9][10] The unique electronic nature of the C-F bond can lead to stronger and more selective interactions with protein targets.
-
Scaffold for Coordination Polymers: Dicarboxylic acids are excellent ligands for constructing metal-organic frameworks (MOFs) and coordination polymers. The chloro-analog has been used to synthesize zinc(II) coordination polymers, which have applications in gas separation, catalysis, and fluorescence.[7] The fluoro-analog provides a similar scaffold with subtly different electronic properties, offering opportunities to create novel materials with tailored characteristics.
Conclusion
This compound is a precisely defined chemical entity whose molecular structure has been confirmed by comprehensive spectroscopic analysis. Its architecture, featuring a flexible dicarboxylic acid backbone, a chiral center, and an electronically-modified aromatic ring, makes it a valuable and versatile building block. The established, high-yield synthesis protocol ensures its accessibility for research. By drawing parallels with its chloro-analog, a key pharmaceutical intermediate, and considering the broader role of fluorination in medicinal chemistry, this guide establishes this compound as a compound of significant interest for professionals in drug discovery and materials science.
References
- Exploring 3-(4-Chlorophenyl)
- 3-(4-fluorophenyl)glutaric acid | 3449-63-6. ChemicalBook. (URL: )
- This compound - AbacipharmTech. (URL: )
- 3-(4-Chlorophenyl)pentanedioic acid. Sigma-Aldrich. (URL: )
- 3-(4-Chlorophenyl)pentanedioic acid. Echemi. (URL: )
- 3-(4-Fluorophenyl)glutaric acid. Echemi. (URL: )
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
- How can 3-(4-chlorophenyl) glutaric acid be synthesized and applied effectively? - FAQ. (URL: )
- Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. MDPI. (URL: )
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- 4. 3-(4-Chlorophenyl)pentanedioic acid | Sigma-Aldrich [sigmaaldrich.com]
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- 8. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)pentanedioic Acid
Foreword: The Strategic Importance of 3-(4-Fluorophenyl)pentanedioic Acid in Modern Drug Discovery
To the discerning researcher, scientist, and drug development professional, the synthesis of a molecule is not merely a technical exercise but a foundational step in the journey of discovery. The compound this compound, a substituted glutaric acid, represents a scaffold of significant interest. Its structural analogue, 3-(4-chlorophenyl)pentanedioic acid, is a known key intermediate in the synthesis of Baclofen, a muscle relaxant that acts as a GABA-B receptor agonist.[1] The introduction of a fluorine atom in place of chlorine can profoundly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. This guide provides a comprehensive technical overview of a robust and widely applicable pathway for the synthesis of this compound, intended to empower researchers with the practical knowledge to produce this valuable compound and explore its potential in medicinal chemistry.
I. A Versatile Three-Step Synthesis Pathway
A highly efficient and versatile route for the synthesis of 3-aryl glutaric acids, including the 4-fluoro substituted variant, commences with the corresponding aromatic aldehyde.[2] This three-step sequence involves a Knoevenagel condensation, a Michael addition, and a final one-pot acid hydrolysis and decarboxylation. This pathway is advantageous due to the ready availability of starting materials and moderate to good overall yields.[2]
Logical Flow of the Synthesis Pathway
The overall synthetic strategy is depicted below.
Caption: Overall workflow for the synthesis of this compound.
II. Mechanistic Insights and Rationale
A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] In this synthesis, the active methylene compound is diethyl malonate, and the carbonyl compound is 4-fluorobenzaldehyde. The reaction is typically catalyzed by a weak base.[4]
The mechanism proceeds as follows:
-
Enolate Formation: A basic catalyst abstracts an acidic proton from the α-carbon of diethyl malonate, forming a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.
-
Aldol Addition: A tetrahedral intermediate is formed, which then protonates to yield an aldol-type addition product.
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated product, diethyl 4-fluorobenzylidenemalonate.[1]
Caption: Mechanism of the Knoevenagel condensation.
Step 2: Michael Addition
The Michael addition involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[5][6] In this step, a second molecule of diethyl malonate (the Michael donor) adds to the newly formed diethyl 4-fluorobenzylidenemalonate (the Michael acceptor).
The mechanism is as follows:
-
Enolate Formation: A base deprotonates diethyl malonate to generate the nucleophilic enolate ion.
-
Conjugate Addition: The enolate attacks the β-carbon of the α,β-unsaturated ester, leading to the formation of a new enolate intermediate.
-
Protonation: The resulting enolate is protonated by the solvent or a proton source to yield the final product, tetraethyl 2-(4-fluorophenyl)propane-1,1,3,3-tetracarboxylate.[7][8]
Caption: Mechanism of the Michael addition.
Step 3: Acid Hydrolysis and Decarboxylation
The final step is a one-pot reaction that involves the hydrolysis of the four ester groups followed by the decarboxylation of the resulting malonic acid moieties.[2]
-
Acid-Catalyzed Ester Hydrolysis: Under acidic conditions and heat, the four ethyl ester groups are hydrolyzed to carboxylic acids. This is a reversible reaction, and the use of a large excess of water drives the equilibrium towards the products.[9][10]
-
Decarboxylation: The resulting intermediate, a substituted propane-1,1,3,3-tetracarboxylic acid, is unstable. Upon heating, the geminal dicarboxylic acid moieties readily undergo decarboxylation (loss of CO2) to yield the final, more stable this compound.
III. Detailed Experimental Protocol
The following protocol is a synthesized procedure based on the general method described by Kutama and Ahmed (2015) and standard laboratory practices for the involved reactions.[2]
Materials and Reagents
| Reagent/Material | Purity | Supplier (Example) |
| 4-Fluorobenzaldehyde | ≥98% | Sigma-Aldrich |
| Diethyl malonate | ≥99% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | ≥99% | Acros Organics |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Magnesium sulfate (anhydrous) | - | VWR |
| Hydrochloric acid (concentrated) | 37% | J.T. Baker |
| Ether (diethyl ether) | Anhydrous | Fisher Scientific |
| Benzene | Anhydrous | EMD Millipore |
Step-by-Step Procedure
Step 1: Synthesis of Diethyl 4-fluorobenzylidenemalonate (Knoevenagel Condensation)
-
To a stirred mixture of 4-fluorobenzaldehyde (10.00 g, 80.57 mmol) and diethyl malonate (24.50 cm³, 161.1 mmol, 2 equivalents), slowly add anhydrous aluminum chloride (1.07 g, 8.06 mmol, 0.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into a beaker containing a mixture of ice-water (250 cm³) and concentrated hydrochloric acid (50 cm³).
-
Extract the aqueous layer with dichloromethane (3 x 150 cm³).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diethyl 4-fluorobenzylidenemalonate as a yellow liquid. This crude product is typically used in the next step without further purification.
Step 2: Synthesis of Tetraethyl 2-(4-fluorophenyl)propane-1,1,3,3-tetracarboxylate (Michael Addition)
-
To the crude diethyl 4-fluorobenzylidenemalonate from the previous step, add another equivalent of diethyl malonate (12.25 cm³, 80.57 mmol).
-
Add a catalytic amount of a suitable base, such as sodium ethoxide or piperidine. Note: The original procedure by Kutama and Ahmed for a similar reaction was solvent-free, but a catalytic base is standard for Michael additions.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the crude tetraethyl 2-(4-fluorophenyl)propane-1,1,3,3-tetracarboxylate is obtained as a yellow liquid and is used directly in the final step.
Step 3: Synthesis of this compound (Hydrolysis and Decarboxylation)
-
To the crude tetraester from Step 2, add a mixture of concentrated hydrochloric acid (150 cm³) and water (150 cm³).
-
Heat the mixture under reflux for 6-8 hours, or until the reaction mixture becomes homogeneous.
-
After cooling to room temperature, evaporate the solvent to dryness under reduced pressure.
-
The resulting residue, a mixture of the desired product and ammonium chloride, is extracted with boiling ether (3 x 100 cm³).
-
Filter the combined ether extracts and evaporate the solvent to yield the crude this compound.
-
For purification, recrystallize the crude product from a suitable solvent system, such as benzene or a mixture of ethyl acetate and hexanes.
IV. Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁FO₄ |
| Molecular Weight | 226.20 g/mol |
| Appearance | White solid |
| Melting Point | Typically in the range of 160-170 °C (literature dependent) |
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.16 (s, 2H, -COOH), 7.21 – 7.27 (m, 2H, Ar-H), 7.09 – 7.15 (m, 2H, Ar-H), 3.73 (quintet, J = 7.0 Hz, 1H, CH), 2.66 (dd, J = 15.9, 6.6 Hz, 2H, CH₂), 2.58 (dd, J = 15.9, 8.5 Hz, 2H, CH₂).[2]
-
¹³C NMR (100 MHz, DMSO-d₆): δ 173.1 (2 x C=O), 160.7 (d, J = 244.2 Hz, C-F), 130.4 (d, J = 14.2 Hz, Ar-C), 129.5 (d, J = 4.5 Hz, Ar-CH), 128.7 (d, J = 8.4 Hz, Ar-CH), 124.7 (d, J = 2.9 Hz, Ar-C), 115.8 (d, J = 22.5 Hz, Ar-CH), 39.4 (2 x CH₂), 31.8 (CH).[2]
-
FT-IR (ATR, cm⁻¹): Expect broad O-H stretch around 2900-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-F stretching vibrations. The work by Kutama and Ahmed reports peaks at 2890 (broad) and 1693 cm⁻¹.[2]
-
Mass Spectrometry (TOF MS ES+): m/z 227 (MH⁺).[2]
V. Alternative Synthesis Strategies
While the presented three-step synthesis is robust, other methodologies for the preparation of 3-arylglutaric acids exist and may be adaptable for the fluoro-substituted analogue. These include:
-
Heck Reaction: The palladium-catalyzed Heck reaction could potentially be employed to couple a 4-fluorophenyl halide with a suitable five-carbon building block containing a double bond, which could then be further elaborated to the diacid.
-
Suzuki-Miyaura Coupling: A Suzuki coupling between 4-fluorophenylboronic acid and a suitable halo-substituted pentanedioic acid derivative could also be a viable route.[11]
These alternative pathways may offer advantages in terms of stereocontrol or functional group tolerance and represent fertile ground for further process development.
VI. Applications and Future Outlook
The primary application of this compound and its derivatives lies in the field of medicinal chemistry and drug discovery. The glutaric acid scaffold is a key component in various biologically active molecules.[2]
-
GABA Receptor Modulation: As an analogue of the Baclofen intermediate, this compound is a prime candidate for the synthesis of novel GABA-B receptor modulators. The 4-fluoro-substitution could enhance blood-brain barrier penetration and metabolic stability, potentially leading to compounds with improved therapeutic profiles for conditions such as spasticity, anxiety, and addiction.
-
Enzyme Inhibition: The dicarboxylic acid functionality can act as a pharmacophore for interacting with the active sites of various enzymes. Derivatives of this compound could be explored as inhibitors of proteases, kinases, or other enzymes implicated in disease.
-
Molecular Probes and Scaffolds: This compound can serve as a versatile building block for creating more complex molecular architectures. The phenyl ring can be further functionalized, and the carboxylic acid groups provide handles for amide bond formation, esterification, or reduction to alcohols, opening up a wide range of synthetic possibilities.
The development of efficient and scalable synthetic routes to this compound is a critical enabler for the exploration of its full potential in the development of next-generation therapeutics.
VII. References
-
Michael Addition Mechanism. (n.d.). BYJU'S. Retrieved from [Link]
-
Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. (2025, June 9). Filo. Retrieved from [Link]
-
Carbonyl Compounds. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]
-
Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications. (n.d.). LinkedIn. Retrieved from [Link]
-
Michael Addition Reaction | Mechanism | 1,4 | Donor | Acceptor | Applications. (n.d.). ADICHEMISTRY. Retrieved from [Link]
-
Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Chemistry Society of Nigeria Journal, 6(1). Retrieved from [Link]
-
Michael addition reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis of 3‐arylglutaric acids 6 a–j. (n.d.). ResearchGate. Retrieved from [Link]
-
Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. (n.d.). Amazon S3. Retrieved from [Link]
-
The Knoevenagel Condensation. (n.d.). Organic Reactions. Retrieved from [Link]
-
Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021). Nature Communications, 12(1), 4844. Retrieved from [Link]
-
21.6: Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
-
Ch20: Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). wwjmrd. Retrieved from [Link]
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- 5. CN105622412A - Method for synthesizing diethyl 2-[2-(2,4-difluorophenyl)allyl]-1,3-malonate - Google Patents [patents.google.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. preprints.org [preprints.org]
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- 10. View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole | Research Results in Pharmacology [rrpharmacology.ru]
- 11. wwjmrd.com [wwjmrd.com]
A Technical Guide to the Retrosynthesis of 3-(4-Fluorophenyl)pentanedioic Acid
This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis and forward synthesis of 3-(4-fluorophenyl)pentanedioic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for key experimental choices.
Introduction and Significance
This compound, also known as 3-(4-fluorophenyl)glutaric acid, is a dicarboxylic acid derivative with significant potential in various fields. The incorporation of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive synthon for the development of novel pharmaceuticals. Its structural analogue, 3-(4-chlorophenyl)pentanedioic acid, is a known intermediate in the synthesis of the muscle relaxant Baclofen, highlighting the potential utility of fluorinated derivatives in drug discovery. This guide will explore logical and efficient synthetic strategies for the preparation of this target molecule.
Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing the target molecule into simpler, commercially available starting materials.[1][2] The retrosynthesis of this compound reveals two primary and logical bond disconnections, leading to two distinct and viable synthetic strategies.
The primary disconnection points are the two C-C bonds alpha to the carboxylic acid groups. This leads to the identification of key precursors and reactions.
Caption: Retrosynthetic analysis of this compound.
This analysis presents two main strategies:
-
Route A: The Knoevenagel Condensation followed by Michael Addition. This approach involves the initial reaction of 4-fluorobenzaldehyde with diethyl malonate to form an unsaturated intermediate, which then undergoes a Michael addition with a second molecule of diethyl malonate.
-
Route B: The Direct Michael Addition. This strategy focuses on the conjugate addition of diethyl malonate to a pre-formed α,β-unsaturated ester, namely ethyl (E)-3-(4-fluorophenyl)acrylate.
Both pathways converge on the intermediate diethyl 3-(4-fluorophenyl)pentanedioate, which upon hydrolysis, yields the final product.
Forward Synthesis: Pathways and Protocols
This section details the forward synthesis for both proposed routes, providing step-by-step protocols and the rationale behind the chosen conditions.
Route A: Knoevenagel Condensation and Subsequent Michael Addition
This is a robust and well-established method for the synthesis of 3-arylpentanedioic acids.[3]
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[4] In this step, 4-fluorobenzaldehyde reacts with diethyl malonate in the presence of a basic catalyst to yield diethyl 2-(4-fluorobenzylidene)malonate. The electron-withdrawing nature of the fluorine atom enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[5]
Caption: Knoevenagel condensation of 4-fluorobenzaldehyde and diethyl malonate.
Experimental Protocol:
-
Materials: 4-Fluorobenzaldehyde, Diethyl Malonate, Piperidine, Ethanol.
-
Procedure:
-
To a solution of 4-fluorobenzaldehyde (10 mmol) and diethyl malonate (12 mmol) in ethanol (20 mL), add a catalytic amount of piperidine (0.5 mmol).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with dilute hydrochloric acid and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
-
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Fluorobenzaldehyde | 124.11 | 10 | 1.24 g |
| Diethyl Malonate | 160.17 | 12 | 1.92 g (1.8 mL) |
| Piperidine | 85.15 | 0.5 | ~0.04 g (43 µL) |
| Diethyl 2-(4-fluorobenzylidene)malonate | 266.26 | Theoretical ~10 | ~2.66 g |
The product from the Knoevenagel condensation, an electron-deficient alkene, readily undergoes a Michael addition with another equivalent of diethyl malonate.[6] This reaction forms the carbon skeleton of the target molecule.
Experimental Protocol:
-
Materials: Diethyl 2-(4-fluorobenzylidene)malonate, Diethyl Malonate, Sodium Ethoxide, Ethanol.
-
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium (10 mmol) in absolute ethanol (30 mL).
-
To this solution, add diethyl malonate (11 mmol) dropwise at room temperature.
-
Then, add a solution of diethyl 2-(4-fluorobenzylidene)malonate (10 mmol) in ethanol dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Neutralize the reaction with dilute hydrochloric acid and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude tetraethyl 1-(4-fluorophenyl)propane-1,1,3,3-tetracarboxylate. This intermediate is often carried forward to the next step without extensive purification.[3]
-
Route B: Direct Michael Addition
This route offers a more convergent approach by first preparing the α,β-unsaturated ester.
This Michael acceptor can be synthesized via several olefination reactions, with the Wittig or Horner-Wadsworth-Emmons reactions being common choices. For simplicity and good E-selectivity, a Horner-Wadsworth-Emmons reaction is often preferred.
Sources
- 1. WO2015141758A1 - Asymmetric hydrolysis of 3-substituted glutarimide - Google Patents [patents.google.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
An In-Depth Technical Guide to the NMR Analysis of 3-(4-Fluorophenyl)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of 3-(4-Fluorophenyl)pentanedioic Acid and the Role of NMR
This compound (CAS No: 3449-63-6) belongs to the class of 3-aryl-glutaric acids.[4] Its structural motif, featuring a fluorinated aromatic ring and a dicarboxylic acid backbone, makes it an intriguing candidate for investigation in drug design. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug development.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation and purity assessment of small molecules like this compound.[1][2] Its ability to provide detailed information about the chemical environment of individual atoms, their connectivity, and spatial arrangement is crucial for confirming the identity and integrity of newly synthesized compounds.[2]
This guide will delve into the theoretical and practical aspects of conducting a thorough NMR analysis of this compound, covering ¹H, ¹³C, and ¹⁹F NMR spectroscopy.
Molecular Structure and Predicted NMR Active Nuclei
The structure of this compound is foundational to understanding its NMR spectra.
Figure 1: Chemical structure of this compound.
The primary NMR active nuclei in this molecule are:
-
¹H (Proton): Abundant and highly sensitive, providing key information on the number and types of hydrogen atoms.
-
¹³C (Carbon-13): With a low natural abundance, it reveals the carbon skeleton of the molecule.
-
¹⁹F (Fluorine-19): A highly sensitive nucleus with a wide chemical shift range, offering specific insights into the fluorinated portion of the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the protons.
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| COOH | 10.0 - 12.0 | Broad singlet | N/A | The acidic protons of carboxylic acids are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange. |
| H-2', H-6' (Aromatic) | 7.1 - 7.3 | Doublet of doublets or triplet | JH-F ≈ 8-9 Hz (ortho), JH-H ≈ 8-9 Hz (ortho) | These protons are ortho to the fluorine atom and will be deshielded. They will couple to the adjacent aromatic protons and the fluorine atom. |
| H-3', H-5' (Aromatic) | 6.9 - 7.1 | Doublet of doublets or triplet | JH-H ≈ 8-9 Hz (ortho), JH-F ≈ 5-6 Hz (meta) | These protons are meta to the fluorine atom and will be less deshielded than the ortho protons. They will couple to the adjacent aromatic protons and the fluorine atom. |
| H-3 (Aliphatic) | 3.0 - 3.4 | Quintet or multiplet | JH-H ≈ 7 Hz | This methine proton is adjacent to the electron-withdrawing aromatic ring and the two methylene groups, leading to a downfield shift. |
| H-2, H-4 (Aliphatic) | 2.5 - 2.8 | Doublet of doublets or multiplet | JH-H ≈ 7 Hz (vicinal), JH-H ≈ 15 Hz (geminal) | These diastereotopic methylene protons are adjacent to the chiral center (C-3) and the electron-withdrawing carboxylic acid groups, resulting in a downfield shift and potentially complex splitting patterns. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) | Rationale |
| C=O (Carboxylic Acid) | 170 - 180 | Singlet | N/A | Carbonyl carbons of carboxylic acids are significantly deshielded. |
| C-4' (Aromatic, C-F) | 160 - 165 | Doublet | ¹JC-F ≈ 240-250 Hz | The carbon directly bonded to fluorine experiences a large one-bond coupling and is deshielded. |
| C-1' (Aromatic) | 138 - 142 | Doublet | ⁴JC-F ≈ 3-4 Hz | The ipso-carbon attached to the pentanedioic acid chain will show a small long-range coupling to fluorine. |
| C-2', C-6' (Aromatic) | 128 - 132 | Doublet | ²JC-F ≈ 20-25 Hz | These carbons are ortho to the fluorine and will exhibit a two-bond coupling. |
| C-3', C-5' (Aromatic) | 115 - 120 | Doublet | ³JC-F ≈ 7-9 Hz | These carbons are meta to the fluorine and will show a three-bond coupling. |
| C-3 (Aliphatic) | 40 - 45 | Singlet | N/A | The methine carbon attached to the aromatic ring. |
| C-2, C-4 (Aliphatic) | 35 - 40 | Singlet | N/A | The methylene carbons adjacent to the carboxylic acid groups. |
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum provides specific information about the fluorine-containing part of the molecule.
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Ar-F | -110 to -120 | Multiplet | JF-H ≈ 8-9 Hz (ortho), JF-H ≈ 5-6 Hz (meta) | The chemical shift is typical for a fluorine atom on a benzene ring. It will be split by the ortho and meta protons. |
Experimental Protocols
A robust NMR analysis requires careful sample preparation and selection of appropriate experimental parameters.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Common choices for carboxylic acids include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Methanol-d₄ (CD₃OD), or Deuterium Oxide (D₂O) with a small amount of base (e.g., NaOD) to aid dissolution. DMSO-d₆ is often preferred as it allows for the observation of the acidic COOH protons.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal standard that has a resonance that does not overlap with the analyte signals.
NMR Data Acquisition
The following workflow outlines the key experiments for a comprehensive analysis.
Figure 2: Recommended NMR experimental workflow.
Step-by-Step Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This will provide initial information on the proton environments and integration for purity assessment.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This will show the number of unique carbon atoms. Note that carbons coupled to fluorine will appear as multiplets.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will confirm the presence and chemical environment of the fluorine atom.
-
2D NMR (for detailed structural confirmation):
-
¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the aliphatic chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connection of the pentanedioic acid chain to the aromatic ring.
-
Data Interpretation: A Self-Validating System
The trustworthiness of the NMR analysis lies in the congruence of data from multiple experiments.
-
Cross-Verification: The number of proton and carbon signals should match the molecular structure. The splitting patterns in the ¹H spectrum should be consistent with the connectivity established by COSY. The correlations in the HSQC and HMBC spectra should confirm the complete molecular framework.
-
Fluorine Coupling: The characteristic splitting patterns due to ¹H-¹⁹F and ¹³C-¹⁹F coupling provide definitive markers for the fluorophenyl moiety. The observed coupling constants should be within the expected ranges for ortho, meta, and para relationships.
-
Purity Assessment: The integration of the proton signals in the ¹H NMR spectrum, relative to a known internal standard, can be used to determine the purity of the sample.
Conclusion
While experimental spectra for this compound are not widely published, a detailed and reliable structural analysis can be achieved through a combination of predictive knowledge and a systematic, multi-faceted NMR experimental approach. By leveraging the power of ¹H, ¹³C, and ¹⁹F NMR, in conjunction with two-dimensional techniques, researchers and drug development professionals can confidently verify the structure and assess the purity of this and other novel chemical entities, ensuring the integrity of their scientific endeavors.
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Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. [Link]
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A Technical Guide to the Mass Spectrometric Analysis of 3-(4-Fluorophenyl)pentanedioic Acid
An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the mass spectrometric analysis of 3-(4-Fluorophenyl)pentanedioic acid (C₁₁H₁₁FO₄, Mol. Wt.: 242.20 g/mol ). Designed for researchers, scientists, and drug development professionals, this document moves beyond rote protocols to explain the causal reasoning behind methodological choices. We will explore two primary analytical workflows—Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)—offering detailed experimental procedures, expected fragmentation patterns, and data interpretation strategies. The guide is grounded in established principles of mass spectrometry for dicarboxylic acids and halogenated aromatic compounds, ensuring a robust and scientifically sound approach to structural elucidation and quantification.
Introduction: Analytical Strategy and Molecular Considerations
This compound is a dicarboxylic acid featuring a stable fluorophenyl group. Its structure presents a dual analytical challenge: the polar, non-volatile dicarboxylic acid moiety and the aromatic system. The presence of these functional groups dictates the optimal mass spectrometric approach.
-
Dicarboxylic Acid Groups: The two carboxylic acid groups make the molecule polar and thermally labile, with low volatility. This characteristic strongly favors analysis by Liquid Chromatography-Electrospray Ionization (LC-ESI-MS), which is well-suited for polar and non-volatile analytes.[1][2]
-
Fluorophenyl Group: The aromatic ring is susceptible to fragmentation under high-energy ionization, such as Electron Ionization (EI).[3] The high strength of the carbon-fluorine bond can influence fragmentation pathways, making them distinct from chloro- or bromo-substituted analogs.[4] Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is feasible but necessitates a chemical derivatization step to increase the analyte's volatility and thermal stability.[5]
The choice between these two workflows depends on the analytical goal, sample matrix, and available instrumentation. LC-ESI-MS is generally preferred for direct analysis, especially in complex biological matrices, while GC-EI-MS can provide complementary, highly detailed fragmentation data for structural confirmation of a purified standard.
Recommended Analytical Workflows
The logical selection of an analytical workflow is paramount. The following diagram outlines the decision-making process based on sample properties and analytical objectives.
Caption: Workflow selection for analyzing this compound.
Workflow 1: Liquid Chromatography-Electrospray Ionization (LC-ESI-MS)
This workflow is the most direct method for analyzing the target compound, leveraging its inherent polarity. ESI is a "soft" ionization technique that typically preserves the molecular species, making it ideal for determining molecular weight.[1][2] Analysis in negative ion mode is highly effective for carboxylic acids due to their acidic nature.[6]
Detailed Experimental Protocol: LC-ESI-MS
-
Sample Preparation:
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and water to create a 1 mg/mL stock solution.
-
Prepare a working solution of 10 µM by diluting the stock solution with the same solvent mixture.[1]
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be required to remove interferences.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Mass Analyzer: Triple Quadrupole or Orbitrap.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 120°C.[7]
-
Desolvation Gas Flow (N₂): 600 L/hr at 300°C.[7]
-
MS1 Scan Range: m/z 50-300.
-
MS/MS (Tandem MS): Isolate the precursor ion (m/z 241.1) and apply collision-induced dissociation (CID) with argon. Optimize collision energy (typically 10-30 eV) to induce fragmentation.
-
Expected Data and Fragmentation (ESI-)
In negative ESI mode, the primary ion observed will be the deprotonated molecule, [M-H]⁻.
| Ion Species | Calculated m/z | Description |
| [M-H]⁻ | 241.0569 | Precursor Ion (Deprotonated Molecule) |
| [M-H-H₂O]⁻ | 223.0464 | Loss of water |
| [M-H-CO₂]⁻ | 197.0619 | Decarboxylation |
| [M-H-HCOOH]⁻ | 195.0823 | Loss of formic acid |
The fragmentation of dicarboxylic acid monoanions is well-documented and primarily proceeds through losses of neutral molecules like water and carbon dioxide.[8]
Caption: Predicted ESI fragmentation pathway for [M-H]⁻ of the target compound.
Workflow 2: Gas Chromatography-Electron Ionization (GC-EI-MS)
This workflow provides highly detailed fragmentation patterns useful for unambiguous structural confirmation. EI is a high-energy, "hard" ionization technique that generates numerous fragment ions, creating a characteristic fingerprint for the molecule.[9] Because the target analyte is not volatile, derivatization is a mandatory first step.[5] Silylation, which converts the acidic protons of the carboxylic acids into trimethylsilyl (TMS) esters, is a common and effective strategy.
Detailed Experimental Protocol: GC-EI-MS
-
Derivatization (Silylation):
-
Place ~0.5 mg of the dried, purified compound into a 2 mL reaction vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine (as a catalyst/solvent).
-
Seal the vial and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature before injection. The resulting product is the di-TMS ester.
-
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
Injection: 1 µL, splitless mode.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[10]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Expected Data and Fragmentation (EI)
The derivatized molecule (di-TMS ester) has a molecular weight of 386.5 g/mol . The molecular ion ([M]⁺• at m/z 386) may be weak or absent.[11] The fragmentation pattern will be rich and informative.
| Predicted m/z | Ion Structure/Origin | Description |
| 371 | [M-CH₃]⁺ | Loss of a methyl radical from a TMS group. A very common fragmentation. |
| 299 | [M-COOTMS]⁺ | Cleavage of a silylated carboxyl group. |
| 267 | [M-CH₂COOTMS]⁺• | Alpha-cleavage next to the aromatic ring. |
| 193 | [FC₆H₄CHCH₂]⁺ | Fragment containing the fluorophenyl group after cleavage. |
| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | Rearrangement ion characteristic of di-silylated compounds. |
| 109 | [FC₆H₄]⁺ | Fluorophenyl cation. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, often a base peak. |
The fragmentation of the aromatic ring itself is also expected. Alkyl-substituted benzenes often fragment to form a highly stable tropylium cation.[3] In this case, a fluorotropylium or related ion could be formed.
Caption: Predicted major EI fragmentation pathways for the di-TMS derivative.
Conclusion
The mass spectrometric analysis of this compound can be effectively accomplished using two complementary workflows. LC-ESI-MS in negative ion mode offers a direct, sensitive method for determining the molecular weight and primary fragmentation involving losses of water and CO₂. For definitive structural elucidation, GC-EI-MS of the silylated derivative provides a reproducible and detailed fragmentation fingerprint. The application of high-resolution mass spectrometry within either workflow would further enhance confidence by enabling the determination of elemental compositions for precursor and fragment ions. By understanding the chemical nature of the analyte and the principles of each technique, researchers can generate high-quality, reliable data for confident identification and characterization.
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D'Archivio, A. A., & Ruggieri, F. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109-15. [Link]
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Kenttämaa, H. I., et al. (2007). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 79(19), 7449-7455. [Link]
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Sanborn, J. R., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 18(9), 1593-1601. [Link]
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Deshmukh, S., et al. (2018). Structural elucidation of chemical constituents from Benincasa hispida seeds and Carissa congesta roots by gas chromatography: Mass spectroscopy. Pharmacognosy Research, 10(1), 107-113. [Link]
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Li, Y., et al. (2025). Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. Biological and Molecular Chemistry. [Link]
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Al-Mayali, H. M. H. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Physics: Conference Series, 2322, 012061. [Link]
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Leitao, E. M., et al. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallic compounds by direct probe electron ionization mass spectrometry. Dalton Transactions, 45(40), 15874-15879. [Link]
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An In-depth Technical Guide to the Solubility of 3-(4-Fluorophenyl)pentanedioic Acid
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(4-Fluorophenyl)pentanedioic acid. While direct experimental solubility data for this specific compound is not extensively available in public literature, this document synthesizes fundamental principles of physical chemistry, leverages data from analogous compounds such as glutaric acid and its derivatives, and outlines robust experimental protocols for the precise determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical predictions and practical methodologies to understand and manipulate the solubility of this compound.
Introduction: The Significance of Solubility in Pharmaceutical Sciences
Solubility is a critical physicochemical property that governs the bioavailability, formulation, and efficacy of active pharmaceutical ingredients (APIs). For a compound like this compound, which holds potential in medicinal chemistry, a thorough understanding of its solubility is paramount for its development into a viable therapeutic agent. This guide delves into the structural attributes of this compound to predict its solubility behavior and provides detailed experimental workflows for its empirical determination.
Based on its chemical structure, this compound is a derivative of glutaric acid, a five-carbon dicarboxylic acid. The introduction of a 4-fluorophenyl group at the 3-position significantly influences its physicochemical properties, including its solubility. The parent compound, glutaric acid, is notably water-soluble, with a solubility of over 50% (w/w).[1][2] This high solubility is attributed to the two carboxylic acid groups that can readily form hydrogen bonds with water molecules.[3] However, the bulky and hydrophobic 4-fluorophenyl group in this compound is expected to decrease its aqueous solubility compared to glutaric acid.
Theoretical Framework for Solubility
The solubility of a molecule is a complex interplay of its intrinsic properties and the characteristics of the solvent. The adage "like dissolves like" provides a foundational understanding: polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[4]
Structural Analysis of this compound
-
Hydrophilic Moieties: The molecule possesses two carboxylic acid groups (-COOH), which are polar and capable of acting as both hydrogen bond donors and acceptors. These groups are the primary drivers of its aqueous solubility.
-
Hydrophobic Moiety: The 4-fluorophenyl group is a significant hydrophobic component. The phenyl ring is non-polar, and while the fluorine atom is electronegative, its contribution to overall polarity is limited. This part of the molecule will tend to limit solubility in aqueous media.
Predicting Solubility Behavior
Given the presence of both hydrophilic and hydrophobic regions, this compound is expected to exhibit moderate solubility in polar solvents and limited solubility in non-polar solvents. Its solubility will be highly dependent on the pH of the aqueous medium due to the ionizable carboxylic acid groups.
Factors Influencing the Solubility of this compound
Several factors can significantly impact the solubility of this compound:
pH
The solubility of dicarboxylic acids is highly pH-dependent.[3] At low pH, the carboxylic acid groups will be protonated (-COOH), rendering the molecule less polar and thus less soluble in water. As the pH increases, the carboxylic acid groups will deprotonate to form carboxylate ions (-COO⁻), which are significantly more polar and will dramatically increase aqueous solubility.[4] This principle is fundamental in designing formulation strategies.
Temperature
For most solid solutes, solubility increases with temperature. However, the magnitude of this effect needs to be determined experimentally. There is a known odd-even effect in the solubility of dicarboxylic acids, where those with an odd number of carbon atoms (like glutaric acid) tend to be more soluble than those with an even number.[5]
Crystalline Form (Polymorphism)
The crystalline structure of a solid compound affects its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is crucial to characterize the solid-state properties of this compound to ensure consistent solubility data.
Cosolvents
The addition of organic cosolvents to an aqueous solution can modulate the polarity of the solvent system and thereby enhance the solubility of compounds with both polar and non-polar characteristics. Common cosolvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols.
Experimental Determination of Solubility
Accurate determination of solubility requires robust and well-controlled experimental methods. The following protocols are recommended for characterizing the solubility of this compound.
Thermodynamic (Equilibrium) Solubility Assay
This method determines the saturation solubility of a compound in a given solvent at equilibrium.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, buffers of different pH, or solvent mixtures) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.
-
Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration. Ensure that the filtration does not introduce impurities or cause loss of the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Express the solubility as mg/mL or mol/L.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to estimate aqueous solubility.
Protocol:
-
Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).
-
Precipitation: Add a small volume of the stock solution to a larger volume of the aqueous buffer. The compound may precipitate out of the solution.
-
Incubation: Allow the solution to incubate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Filtration: Remove any precipitate by filtration.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique.
Diagram of Experimental Workflow:
Caption: Workflow for Thermodynamic and Kinetic Solubility Assays.
Predicted Solubility Profile and Data Summary
While specific experimental data is pending, a predicted solubility profile can be summarized based on the principles discussed.
| Solvent System | Predicted Solubility | Rationale |
| Purified Water (pH ~7) | Low to Moderate | The hydrophobic phenyl group will limit solubility despite the presence of two carboxylic acids. |
| Aqueous Buffer (pH 2) | Low | Carboxylic acid groups will be protonated, reducing polarity. |
| Aqueous Buffer (pH 10) | High | Carboxylic acid groups will be deprotonated to form highly polar carboxylates. |
| Ethanol | High | Ethanol is a polar protic solvent that can hydrogen bond with the carboxylic acid groups. |
| Methanol | High | Similar to ethanol, methanol is a polar protic solvent. A related compound, 3-(4-Chlorophenyl)pentanedioic acid, is slightly soluble in methanol.[6] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds. The related 3-(4-Chlorophenyl)pentanedioic acid is soluble in DMSO.[6] |
| Hexane | Very Low | Hexane is a non-polar solvent and will not effectively solvate the polar carboxylic acid groups. |
Conclusion and Future Directions
This technical guide provides a robust framework for understanding and determining the solubility of this compound. The key takeaway is the critical influence of pH on its aqueous solubility, a direct consequence of its dicarboxylic acid nature. The presence of the 4-fluorophenyl group is anticipated to reduce its aqueous solubility compared to its parent compound, glutaric acid.
For drug development professionals, the immediate next step is the empirical determination of its solubility profile using the detailed protocols outlined herein. Subsequent investigations should focus on solid-state characterization to identify any polymorphs and on pre-formulation studies to develop strategies for enhancing solubility and bioavailability if required.
References
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melting point of 3-(4-Fluorophenyl)pentanedioic acid
An In-depth Technical Guide on the Melting Point of 3-(4-Fluorophenyl)pentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The melting point is a critical-to-quality attribute of any crystalline compound, serving as a cornerstone for identity, purity, and solid-state characterization. This technical guide provides a comprehensive examination of the (CAS No: 3449-63-6), a compound of significant interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with a detailed, field-proven experimental protocol. It is designed to equip researchers and drug development professionals with the expertise to perform accurate melting point determinations, interpret the data with confidence, and understand its implications in the broader context of scientific research and pharmaceutical development.
The Significance of this compound and its Melting Point
This compound, also known as 3-(4-fluorophenyl)glutaric acid, is a derivative of glutaric acid featuring a fluorophenyl substituent. The strategic placement of a fluorine atom can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making this compound a valuable building block.
In any research or development setting, the melting point (Tfus) is one of the first and most fundamental measurements performed on a solid sample. Its importance cannot be overstated:
-
Indicator of Purity: A sharp, well-defined melting point range (typically < 2 °C) is a primary indicator of a substance's purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This phenomenon is a practical application of the thermodynamic principles of freezing-point depression.
-
Identification and Characterization: The melting point is a characteristic physical constant used to identify a compound. When used in conjunction with spectroscopic data (NMR, IR, MS), it provides robust confirmation of a substance's identity.
-
Solid-State Consistency: In drug development, different crystalline forms (polymorphs) of the same active pharmaceutical ingredient (API) can exhibit different melting points, solubilities, and stabilities. Therefore, melting point determination is a critical screening tool for polymorphism, which has profound implications for a drug's bioavailability and manufacturability.
-
Process Development: The thermal behavior of a compound, anchored by its melting point, dictates the parameters for manufacturing processes such as drying, milling, and formulation techniques like hot-melt extrusion.
Physicochemical Properties Summary
A compilation of key identifiers and properties for this compound is presented below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 3-(4-Fluorophenyl)glutaric acid | [1][3] |
| CAS Number | 3449-63-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁FO₄ | [1] |
| Molecular Weight | 226.2 g/mol | [1] |
| Reported Melting Point | 144 - 147 °C | [1][3] |
Theoretical Foundations of Melting Point Analysis
The melting of a crystalline solid is a first-order phase transition where the substance changes from a highly ordered solid state to a disordered liquid state. At the melting point, the solid and liquid phases are in equilibrium, and their vapor pressures are identical. The energy required to overcome the intermolecular forces holding the crystal lattice together is the enthalpy of fusion (ΔHfus).
For dicarboxylic acids like this compound, the dominant intermolecular force is hydrogen bonding between the carboxylic acid groups, which typically leads to relatively high melting points. The crystal packing efficiency, influenced by the phenyl group and the flexibility of the pentanedioic acid chain, also plays a crucial role. It is well-documented that dicarboxylic acids exhibit an alternating melting point trend, where members with an even number of carbon atoms often have higher melting points than their odd-numbered counterparts due to more efficient crystal packing.[4] While this compound is a substituted glutaric acid (5 carbons, an odd number), its melting behavior is primarily dictated by the strong hydrogen bonding and the packing constraints imposed by the bulky fluorophenyl group.
A Validated Protocol for Melting Point Determination
This section provides a self-validating, step-by-step protocol for the accurate determination of the melting point using a modern digital melting point apparatus. The causality behind each step is explained to ensure methodological robustness.
Essential Materials and Equipment
-
Sample: this compound, confirmed to be dry.
-
Apparatus: Calibrated digital melting point apparatus (e.g., Mettler Toledo MP series, Stuart SMP series).
-
Consumables: Thin-walled glass capillary tubes (one end sealed).
-
Tools: Stainless steel spatula, watch glass, and a mortar and pestle (if needed).
Experimental Workflow
The entire process, from sample preparation to final reporting, is a system designed to minimize error and ensure reproducibility.
Caption: A three-phase workflow for accurate melting point determination.
Detailed Step-by-Step Methodology
-
Sample Preparation (Self-Validation Step):
-
Rationale: Residual solvent can act as an impurity, depressing and broadening the melting range. Large crystals can pack unevenly, leading to poor heat transfer and inaccurate readings.
-
Action: Place a small amount of this compound on a clean, dry watch glass. If the sample consists of large crystals, gently grind it into a fine, uniform powder using a mortar and pestle. Ensure the sample is completely dry, using a vacuum oven at a temperature well below the melting point if necessary.
-
-
Capillary Loading (Self-Validation Step):
-
Rationale: An improperly loaded capillary is a primary source of error. Too much sample leads to a large thermal gradient and a broad melting range, while too little makes observation difficult.
-
Action: Tap the open end of a capillary tube into the powdered sample until a small amount enters the tube. Invert the tube and tap the sealed end firmly on a hard surface to pack the powder tightly into the bottom. Repeat until the sample height is 2-3 mm.
-
-
Instrument Configuration and Measurement:
-
Rationale: A rapid heating rate does not allow the sample and the thermometer to reach thermal equilibrium, resulting in an erroneously high and broad melting range. A slow ramp rate is essential for accuracy.
-
Action: a. Set the starting temperature on the digital apparatus to ~20 °C below the expected melting point (e.g., start at 125 °C for an expected Tfus of ~145 °C). b. Set the heating ramp rate to 1-2 °C per minute. c. Insert the loaded capillary into the heating block. d. Begin the heating program and observe the sample through the magnified viewing port. e. Record T1: The temperature at which the first droplet of liquid becomes visible. f. Record T2: The temperature at which the last solid crystal disappears, and the sample is completely liquid. g. The final result is reported as the range T1 – T2. For a pure sample, multiple determinations should be consistent.
-
Interpreting Results: A Troubleshooting Guide
The quality of the melting point data provides direct feedback on the sample itself.
| Observation | Probable Cause(s) | Recommended Action(s) |
| Broad Melting Range (> 2 °C) | 1. Sample contains impurities.2. Heating rate was too fast.3. Sample was poorly packed or too large. | 1. Purify the sample (e.g., via recrystallization) and re-measure.2. Repeat the measurement with a slower ramp rate (1 °C/min).3. Prepare a new, tightly packed capillary with a 2-3 mm sample height. |
| Melting Point is Lower than Literature Value | 1. Sample contains impurities.2. Instrument thermometer is not calibrated. | 1. Purify the sample.2. Calibrate the instrument using certified melting point standards.[5] |
| Sample Changes Color or Gas is Evolved | The compound is decomposing rather than melting. | Record the temperature range over which decomposition occurs and note the visual changes. This decomposition point is also a characteristic property. |
| Sample Disappears (Sublimation) | The compound has a significant vapor pressure below its melting point. | Repeat the measurement using a capillary tube that has been sealed under vacuum. |
Conclusion
The determination of the is a foundational technique that provides invaluable insight into the compound's identity and purity. A reported melting range of 144-147 °C serves as an authoritative benchmark for this material.[1][3] By adhering to the robust protocol detailed in this guide, which emphasizes the causality behind each step, researchers and drug development professionals can generate reliable, high-quality data. This commitment to scientific integrity ensures that subsequent research, process development, and formulation activities are built upon a solid and accurate characterization of the molecule.
References
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This compound. AbacipharmTech.[Link]
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The Melting Point Alternation in α,ω-Alkanedicarboxylic Acids. ACS Publications (Crystal Growth & Design).[Link]
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Exp. #3: Preparation, Characterization and Potentiometric Titration of an Unknown Aromatic Carboxylic Acid. MIT Department of Chemistry.[Link]
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A Technical Guide to the Physicochemical Characterization of 3-(4-Fluorophenyl)pentanedioic Acid: Emphasis on Boiling Point Determination
This technical guide provides a comprehensive analysis of the boiling point of 3-(4-Fluorophenyl)pentanedioic acid (CAS No. 3449-63-6)[1]. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple statement of value. Instead, it delves into the theoretical and practical considerations essential for accurately determining this critical physicochemical parameter, particularly in light of the compound's susceptibility to thermal decomposition. We will explore predictive assessments based on analogous structures, the underlying principles of thermal instability in dicarboxylic acids, and a robust experimental protocol for empirical determination under controlled conditions.
Executive Summary: The Challenge of Defining a Boiling Point
Structural Analogue Analysis and Boiling Point Estimation
In the absence of direct data, a reliable estimation can be derived from structurally similar compounds. The closest and most well-documented analogue is 3-(4-Chlorophenyl)pentanedioic acid (CAS No. 35271-74-0)[2][3][4][5].
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Boiling Point (at 760 mmHg) |
| 3-(4-Chlorophenyl)pentanedioic acid | 35271-74-0 | C₁₁H₁₁ClO₄ | 242.66 | 394.4 °C |
| This compound | 3449-63-6 | C₁₁H₁₁FO₄ | 226.20 | Estimated > 350 °C |
The chloro-analogue has a reported boiling point of 394.4 °C at 760 mmHg [2][3][6][7]. Given that fluorine is less polarizable but more electronegative than chlorine, and the molecular weight of the fluoro-compound is lower, we can anticipate a boiling point that is also high, likely exceeding 350 °C. However, this value should be considered a theoretical maximum at atmospheric pressure, a temperature at which the molecule is highly likely to decompose.
The Causality of Thermal Decomposition in Dicarboxylic Acids
The primary obstacle to determining the atmospheric boiling point of this compound is its propensity for thermal degradation. This is a well-understood characteristic of dicarboxylic acids, which can undergo several decomposition pathways upon heating[8][9][10].
Primary Decomposition Pathways:
-
Dehydration to Cyclic Anhydride: The two carboxylic acid moieties can lose a molecule of water to form a stable five- or six-membered cyclic anhydride. This is a common reaction for dicarboxylic acids where the carboxyl groups are in a sterically favorable position.
-
Decarboxylation: The molecule can lose one or both carboxyl groups as carbon dioxide (CO₂), leading to a variety of degradation products[9][11].
These decomposition reactions begin at temperatures significantly below the estimated atmospheric boiling point, rendering a standard distillation-based measurement invalid. The onset of these reactions means that the vapor phase will be a mixture of the parent compound and its degradation products, making a true boiling point unattainable.
Caption: Potential thermal decomposition pathways for this compound upon heating.
Experimental Protocol: Boiling Point Determination by Vacuum Distillation
To circumvent thermal decomposition, the boiling point must be determined under reduced pressure. Lowering the external pressure reduces the temperature at which the liquid's vapor pressure equals the applied pressure, allowing the compound to boil at a temperature below its decomposition threshold[12][13][14].
Principle: The Clausius-Clapeyron Relation
The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. While a detailed derivation is beyond the scope of this guide, its practical implication is that the boiling point of a liquid decreases as the ambient pressure decreases[13]. This principle is the cornerstone of vacuum distillation and is essential for the characterization of thermally sensitive compounds.
Self-Validating Experimental Workflow
The following protocol is designed to be a self-validating system. The inclusion of purity analysis before and after the procedure ensures that the determined boiling point corresponds to the intact parent compound and not a degradation product.
Caption: A self-validating workflow for determining the boiling point of a thermally sensitive compound.
Detailed Step-by-Step Methodology
Apparatus:
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with a condenser and collection flask
-
Calibrated thermometer or thermocouple
-
Vacuum pump with a cold trap
-
Manometer for accurate pressure measurement
-
Heating mantle with a stirrer
Procedure:
-
Sample Purity Assessment (Pre-Distillation):
-
Obtain a purity profile of the starting material using High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This establishes a baseline for comparison.
-
-
Apparatus Assembly:
-
Place a small sample (1-2 g) of this compound into the round-bottom flask.
-
Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
-
System Evacuation:
-
Engage the cold trap (e.g., with dry ice/acetone).
-
Turn on the vacuum pump and slowly evacuate the system to a stable, desired pressure (e.g., 1-5 mmHg). Record the exact pressure from the manometer.
-
-
Heating and Observation:
-
Data Recording:
-
When a steady reflux is observed and the first drop of condensate forms on the thermometer bulb and drips into the collection arm, record the temperature.
-
Maintain a stable distillation rate and record the temperature range over which the bulk of the material distills. This temperature, along with the corresponding pressure, is the boiling point under reduced pressure.
-
-
Sample Purity Assessment (Post-Distillation):
-
Analyze the collected distillate using the same analytical method as in Step 1.
-
-
Validation:
-
If the purity of the distillate is identical to the starting material, the recorded temperature is the validated boiling point at that pressure.
-
If significant degradation is observed, the experiment should be repeated at a lower pressure.
-
Conclusion and Recommendations
The boiling point of this compound is a parameter that cannot be reliably determined at atmospheric pressure due to the high probability of thermal decomposition. Based on structural analogy with its chloro-counterpart, the atmospheric boiling point is estimated to be over 350 °C, a temperature that would almost certainly induce degradation.
For any practical application in pharmaceutical development or chemical synthesis, it is imperative to characterize the boiling point under reduced pressure. The detailed vacuum distillation protocol provided in this guide offers a robust and self-validating method for obtaining an accurate and meaningful boiling point for this thermally sensitive compound. This empirical data is critical for purification processes, such as distillation, and for defining the compound's overall stability profile.
References
- AbacipharmTech. This compound.
- Baba HSP. (2023). Thermal Decomposition ( Dicarboxylic Acid ). YouTube.
- Journal of the Chemical Society C: Organic. The acid thermal decomposition products of natural chrysanthemumdicarboxylic acid. RSC Publishing.
- RSC Publishing. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film.
- ResearchGate. (PDF) Pyrolysis of Carboxylic Acids.
- YouTube. (2022). Boiling Point Under Vacuum: Detailed Explanations.
- YouTube. (2025). Heating of Dicarboxylic Acid.
- YouTube. (2022). Estimation of Solvent Boiling Points based on Vacuum.
- Quora. (2020). Which equation is used to calculate the boiling point under vacuum distillation?.
- Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications.
- Echemi. 3-(4-Chlorophenyl)pentanedioic acid.
- Guidechem. Pentanedioic acid,3-(4-chlorophenyl)-.
- (2021). Experimental No. (2) Boiling Point Boiling point Purpose of experimental.
- Scribd. 02 Exp 1 Boiling Point Determination | PDF.
- Sigma-Aldrich. 3-(4-Chlorophenyl)pentanedioic acid | 35271-74-0.
- Synthonix. 3-(4-Chlorophenyl)pentanedioic acid - [C39649].
- Sigma-Aldrich. 3-(4-Chlorophenyl)pentanedioic acid.
- PubChem. 3-(4-bromophenyl)pentanedioic Acid | C11H11BrO4 | CID 10684683.
- ECHEMI. 3-(4-Chlorophenyl)pentanedioic acid SDS, 35271-74-0 Safety Data Sheets.
- Cheméo. Chemical Properties of Pentanedioic acid (CAS 110-94-1).
- Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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The Discovery and Development of Novel 3-Arylpentanedioic Acid Derivatives: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis, characterization, and potential therapeutic applications of novel 3-arylpentanedioic acid derivatives, also known as 3-arylglutaric acids. These compounds represent a versatile scaffold in medicinal chemistry, serving as key intermediates in the development of a range of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental insights to facilitate further research and development in this promising area.
Introduction: The Significance of the 3-Arylpentanedioic Acid Scaffold
The 3-arylpentanedioic acid core is a privileged structural motif in medicinal chemistry due to its conformational flexibility and its ability to mimic endogenous molecules. The presence of a central aryl group and two carboxylic acid functionalities allows for diverse chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. These derivatives have garnered significant attention for their potential to modulate various biological targets, leading to the development of novel therapeutics for a range of disorders.
Notably, these compounds have emerged as crucial building blocks for the synthesis of:
-
GABA Analogs: Mimicking the principal inhibitory neurotransmitter in the central nervous system, these analogs hold promise for the treatment of epilepsy, neuropathic pain, and anxiety disorders.[1][2][3]
-
Enzyme Inhibitors: Derivatives of 3-arylpentanedioic acid have been shown to effectively inhibit enzymes such as soluble epoxide hydrolase (sEH), presenting a therapeutic strategy for managing inflammation and hypertension.[4][5][6][7]
-
Novel Heterocyclic Systems: Through reactions like the Castagnoli-Cushman reaction, the 3-arylpentanedioic acid scaffold provides access to complex heterocyclic structures like δ-lactams, which are prevalent in many biologically active natural products and synthetic drugs.[8][9][10][11][12][13]
This guide will delve into the practical aspects of working with these compounds, from their rational design and synthesis to their comprehensive characterization and evaluation of their biological activity.
Synthetic Strategies for 3-Arylpentanedioic Acid Derivatives
The synthesis of 3-arylpentanedioic acids can be approached through several strategic routes. The choice of method often depends on the desired substitution pattern on the aryl ring and the stereochemical requirements of the final product.
Classical Approach: Knoevenagel Condensation followed by Michael Addition
A robust and widely applicable method for the synthesis of 3-arylpentanedioic acids involves a two-step sequence: a Knoevenagel condensation followed by a Michael addition.[14] This strategy offers a high degree of flexibility in introducing various aryl substituents.
Experimental Protocol:
Step 1: Synthesis of Diethyl Benzylidenemalonate (Knoevenagel Condensation)
-
To a solution of the desired substituted benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or toluene, add diethyl malonate (1.1 eq) and a catalytic amount of a base like piperidine or pyrrolidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC). The use of a Dean-Stark apparatus is recommended to remove the water formed during the reaction.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the pure diethyl benzylidenemalonate.
Step 2: Synthesis of Diethyl 3-Arylpentanedioate (Michael Addition)
-
To a solution of the diethyl benzylidenemalonate (1.0 eq) in a suitable solvent like ethanol, add a catalytic amount of a strong base such as sodium ethoxide.
-
Add diethyl malonate (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the diethyl 3-arylpentanedioate.
Step 3: Hydrolysis to 3-Arylpentanedioic Acid
-
Dissolve the diethyl 3-arylpentanedioate (1.0 eq) in a mixture of ethanol and an aqueous solution of a strong base (e.g., 2M NaOH).
-
Reflux the reaction mixture for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., concentrated HCl) to a pH of 1-2.
-
The 3-arylpentanedioic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Diagram of the Synthetic Workflow:
Caption: General synthetic scheme for 3-arylpentanedioic acids.
The Castagnoli-Cushman Reaction: A Gateway to δ-Lactams
The Castagnoli-Cushman reaction provides an elegant and atom-economical route to highly functionalized δ-lactams from 3-arylglutaric anhydrides and imines.[8][9][10][11][12][13] The 3-arylglutaric anhydride can be generated in situ from the corresponding diacid using a dehydrating agent like acetic anhydride.
Experimental Protocol:
-
In a round-bottom flask, dissolve the 3-arylpentanedioic acid (1.0 eq) and the desired imine (1.1 eq) in a suitable solvent such as toluene or xylene.
-
Add acetic anhydride (1.5 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 8-12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization of 3-Arylpentanedioic Acid Derivatives
Comprehensive characterization is crucial to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 3-arylpentanedioic acid derivatives.
¹H NMR:
-
Aromatic Protons: Resonances in the range of δ 7.0-8.0 ppm, with splitting patterns dependent on the substitution of the aryl ring.
-
Methine Proton (C3-H): A multiplet typically observed between δ 3.0-3.5 ppm.
-
Methylene Protons (C2-H₂ and C4-H₂): Diastereotopic protons that appear as complex multiplets, often in the range of δ 2.5-2.9 ppm.
-
Carboxylic Acid Protons: A broad singlet at δ 10.0-12.0 ppm, which is exchangeable with D₂O.
¹³C NMR:
-
Carbonyl Carbons: Resonances around δ 175-180 ppm.
-
Aromatic Carbons: Signals in the region of δ 125-150 ppm.
-
Methine Carbon (C3): A signal around δ 40-45 ppm.
-
Methylene Carbons (C2 and C4): Resonances typically in the range of δ 35-40 ppm.
Table 1: Representative ¹H and ¹³C NMR Data for a 3-Arylpentanedioic Acid Derivative
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C=O | - | ~177.0 |
| Aromatic-C | - | ~142.0 (ipso), ~129.0, ~128.5, ~127.0 |
| Aromatic-H | ~7.2-7.4 (m) | - |
| C3 | ~3.2 (quintet) | ~42.0 |
| C2, C4 | ~2.7 (d) | ~38.0 |
| COOH | ~12.1 (br s) | - |
(Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the aryl ring.)
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Electron ionization (EI) and electrospray ionization (ESI) are common techniques.
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion Peak [M]⁺: The peak corresponding to the molecular weight of the compound.
-
Loss of H₂O: A peak at [M-18]⁺ is often observed due to the loss of a water molecule from the dicarboxylic acid.
-
Loss of COOH: A fragment at [M-45]⁺ corresponding to the loss of a carboxyl group.
-
Loss of the Aryl Group: Fragmentation can lead to the loss of the aryl substituent.
-
McLafferty Rearrangement: For derivatives with sufficiently long alkyl chains on the aryl ring, a characteristic McLafferty rearrangement may be observed.[15][16][17]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compounds and for monitoring reaction progress. Reversed-phase HPLC is commonly used.
Typical HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[18][19][20][21]
-
Detection: UV detection at a wavelength where the aryl group absorbs (typically around 254 nm).
-
Flow Rate: 1.0 mL/min.
For chiral derivatives, chiral HPLC columns are necessary to separate enantiomers and determine enantiomeric excess.
Biological Applications and Mechanisms of Action
The therapeutic potential of 3-arylpentanedioic acid derivatives stems from their ability to interact with specific biological targets.
GABA Analogs for Neurological Disorders
3-Arylpentanedioic acids can be converted into conformationally restricted analogs of GABA. These analogs can modulate the activity of the GABAergic system, which plays a crucial role in regulating neuronal excitability.[22] While they may not directly bind to GABA receptors, some analogs are known to increase GABA synthesis by activating glutamic acid decarboxylase (GAD), the enzyme responsible for converting glutamate to GABA.[3]
Diagram of the GABAergic Synapse and the Role of GABA Analogs:
Caption: Modulation of GABAergic neurotransmission.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Certain amide derivatives of 3-arylpentanedioic acids have been identified as potent inhibitors of soluble epoxide hydrolase (sEH).[4][5][6][7] sEH is responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid epoxides, known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these derivatives increase the levels of EETs, thereby exerting anti-inflammatory and antihypertensive effects. The binding of these inhibitors to the active site of sEH is a key aspect of their mechanism of action.
Conclusion and Future Directions
The 3-arylpentanedioic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the generation of diverse libraries of these compounds. Future research in this area will likely focus on:
-
Asymmetric Synthesis: The development of efficient stereoselective synthetic routes to access enantiomerically pure 3-arylpentanedioic acid derivatives is of paramount importance, as the biological activity of chiral molecules is often enantiomer-dependent.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the aryl ring and the carboxylic acid moieties will continue to be crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.
-
Exploration of New Biological Targets: The versatility of the 3-arylpentanedioic acid scaffold suggests that it may have utility in targeting other enzymes and receptors beyond those already identified.
This technical guide serves as a comprehensive resource to empower researchers to further explore the chemical and biological landscape of 3-arylpentanedioic acid derivatives, with the ultimate goal of developing novel and effective therapies for a range of human diseases.
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Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. (2015). SciSpace. [Link]
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Synthesis of 3‐arylglutaric acids 6 a–j. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
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New Reagent Space and New Scope for the Castagnoli-Cushman Reaction of Oximes and 3-Arylglutaconic anhydrides | Request PDF. (n.d.). ResearchGate. [Link]
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GC–MS/MS product ion mass spectra and proposed fragmentation mechanisms... (n.d.). ResearchGate. [Link]
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13 C{ 1 H} NMR Data a | Download Table. (n.d.). ResearchGate. [Link]
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1H NMR spectrum of Compound 32. (n.d.). The Royal Society of Chemistry. [Link]
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Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. (2022). Molecules. [Link]
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GABA analogue. (2023). In Wikipedia. [Link]
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The Castagnoli–Cushman Reaction. (2023). MDPI. [Link]
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3-substituted GABA analogs with central nervous system activity: a review. (2001). Current Medicinal Chemistry. [Link]
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Preliminary In-Vitro Studies of Substituted Glutaric Acids
An In-Depth Technical Guide:
Introduction: The Rationale for Modifying Glutaric Acid
Glutaric acid is a simple, five-carbon linear dicarboxylic acid. In human biology, it is an intermediate in the metabolism of lysine and tryptophan. The pathological accumulation of glutaric acid and its derivatives, such as 3-hydroxyglutaric acid, is the hallmark of Glutaric Aciduria Type 1 (GA1), a severe inherited neurometabolic disorder.[1][2] This condition is characterized by selective striatal degeneration and profound neurological damage, which has spurred significant research into the neurotoxic mechanisms of these compounds.[2][3][4]
Beyond its role in disease, the glutaric acid scaffold presents a compelling starting point for drug discovery. Its dicarboxylic nature offers two points for chemical modification, allowing for the synthesis of a diverse library of substituted derivatives. These modifications can modulate physicochemical properties such as lipophilicity, polarity, and steric profile, which in turn can influence biological activity, membrane permeability, and metabolic stability.
This guide provides a technical framework for conducting preliminary in-vitro investigations of novel substituted glutaric acids. We will move beyond simple procedural lists to explore the scientific reasoning behind experimental design, data interpretation, and the establishment of robust, self-validating protocols. The focus is on generating reliable preliminary data to identify promising lead compounds for further development as potential therapeutics in areas including neuroprotection, enzyme inhibition, and antimicrobial applications.
Part 1: Synthesis and Initial Characterization
While a comprehensive guide to organic synthesis is beyond our scope, the initial phase of any in-vitro study begins with the compound itself. The synthesis of substituted glutaric acids can be achieved through various established chemical methods, such as the ring-opening of butyrolactone or the oxidative cleavage of cyclopentene.[5] More modern, "green" synthesis approaches are also being explored to improve environmental safety and efficiency.[6]
Causality in Synthesis: The choice of synthetic route is dictated by the desired substitution pattern. For instance, creating 3-substituted derivatives often involves microbial asymmetric hydrolysis of diamides to achieve specific stereochemistry, which can be critical for biological activity.[7]
Essential Pre-Experimental Steps:
-
Purification: High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying the final compound to >95% purity. Impurities can confound biological data.
-
Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are non-negotiable for confirming the chemical structure and molecular weight of the synthesized derivative.
-
Solubility Testing: The compound's solubility in aqueous buffers and Dimethyl Sulfoxide (DMSO) must be determined. Most in-vitro assays require compounds to be solubilized in DMSO for stock solutions, with final concentrations in cell culture media typically containing <0.5% DMSO to prevent solvent-induced cytotoxicity.[8]
Part 2: Foundational In-Vitro Assays: Cytotoxicity and Viability
Before investigating any specific therapeutic effect, it is critical to determine the inherent toxicity of a novel compound. Cytotoxicity and viability assays establish the concentration range over which the compound can be safely studied without causing non-specific cell death.[9][10]
A common strategy is to employ two assays based on different cellular mechanisms to gain a more complete picture of the compound's effect.[11]
-
Metabolic Viability Assessment: The MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[8] The amount of formazan produced is proportional to the number of metabolically active (viable) cells.
-
Causality: Choosing the MTT assay provides a robust, high-throughput method to assess the overall health and proliferation of a cell culture.[12] A reduction in the MTT signal indicates either cell death or a cytostatic effect (inhibition of proliferation).[9]
-
-
Membrane Integrity Assessment: The Lactate Dehydrogenase (LDH) Assay
-
Principle: Lactate dehydrogenase is a stable cytosolic enzyme present in most cell types.[12] When the plasma membrane is compromised—a hallmark of cytotoxicity—LDH is released into the cell culture medium.[9] The assay measures the enzymatic activity of LDH in the supernatant, which is directly proportional to the extent of cell lysis.
-
Causality: The LDH assay is a direct measure of cytotoxicity.[12] Running it in parallel with the MTT assay allows for crucial mechanistic distinctions. For example, a compound might reduce the MTT signal (indicating metabolic slowdown) without increasing LDH release, suggesting a cytostatic rather than a cytotoxic effect.
-
Experimental Workflow: Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening a new substituted glutaric acid derivative.
Caption: General workflow for in-vitro cytotoxicity screening of novel compounds.
Protocol: Standard MTT Assay
-
Cell Plating: Seed cells in a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Preparation: Prepare serial dilutions of the substituted glutaric acid derivative in culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.[8]
-
Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[8]
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized in a clear, tabular format.
| Cell Line | Test Compound (IC₅₀ in µM) | Positive Control (Doxorubicin) (IC₅₀ in µM) |
| SH-SY5Y (Neuroblastoma) | 112.5 ± 9.8 | 0.8 ± 0.1 |
| OLN-93 (Oligodendroglia) | 85.3 ± 7.2 | 1.2 ± 0.2 |
| BV-2 (Microglia) | > 200 | 2.5 ± 0.4 |
| Data are presented as mean ± standard deviation from three independent experiments. |
This table allows for a quick comparison of the compound's potency across different cell types and relative to a known cytotoxic agent.
Part 3: Probing Specific Biological Activities
Once a non-toxic concentration range is established, research can proceed to more specific, hypothesis-driven assays. The choice of assay depends on the therapeutic goal for the substituted glutaric acid derivative.
A. Neuroprotection and Neurotoxicity Assays
Given the link between glutaric acid and neurodegeneration, assessing the effects of new derivatives on neuronal cells is a primary area of interest.[3]
-
Principle: These assays often involve inducing a specific form of neuronal stress (e.g., with glutamate to simulate excitotoxicity, or with H₂O₂ to induce oxidative stress) and then measuring whether the test compound can prevent or rescue the resulting cell death.
-
Causality: Glutaric acid and its metabolites are believed to contribute to neurodegeneration in GA1, potentially through an excitotoxic mechanism involving overactivation of N-methyl-D-aspartate (NMDA) receptors.[2] Therefore, an assay that models this process is highly relevant. Substituted derivatives might be designed to block this toxicity or interfere with downstream apoptotic pathways.[4]
Protocol: Glutamate-Induced Excitotoxicity Assay
-
Cell Culture: Use a relevant neuronal cell line (e.g., SH-SY5Y) or primary striatal neurons.[3]
-
Pre-treatment: Incubate cells with various non-toxic concentrations of the substituted glutaric acid derivative for 1-2 hours.
-
Induction of Injury: Add a toxic concentration of glutamate (e.g., 5-10 mM) to all wells except the negative control.
-
Incubation: Co-incubate for 24 hours.
-
Assessment: Measure cell viability using the MTT or LDH assay. A successful neuroprotective compound will result in significantly higher viability in the treated wells compared to the wells with glutamate alone.
B. Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting enzymes.[13] Substituted glutaric acids, as analogs of natural dicarboxylic acids, are excellent candidates for inhibitors of enzymes that process such substrates, like succinyl-CoA:glutarate-CoA transferase (SUGCT) or various dehydrogenases.[14][15]
-
Principle: A purified enzyme is incubated with its substrate, which it converts into a detectable product. The assay is run in the presence and absence of the inhibitor. The rate of product formation is measured, typically via a change in absorbance or fluorescence.[15]
-
Causality: The goal is to determine if the compound can block the enzyme's active site (competitive inhibition) or bind to an allosteric site to change the enzyme's conformation (non-competitive inhibition).[16] This is crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies.
Mechanism of Enzyme Inhibition
The following diagram illustrates the fundamental types of reversible enzyme inhibition.
Caption: Competitive inhibitors bind the active site; non-competitive inhibitors bind an allosteric site.
C. Antimicrobial Activity Assays
The glutarimide moiety, a cyclic derivative of glutaric acid, is found in several natural antibiotics, suggesting that substituted glutaric acids could possess antimicrobial properties.[17][18]
-
Principle: The most common preliminary assays are broth microdilution or disk diffusion methods. These determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
-
Causality: These screens are designed to identify compounds with broad-spectrum or targeted activity against clinically relevant bacteria or fungi.[19] For example, some natural products show potent antifungal activity against species like Candida albicans or Aspergillus flavus.[20][21]
Protocol: Broth Microdilution for MIC Determination
-
Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in an appropriate microbial growth broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Readout: The MIC is the lowest concentration of the compound where no visible turbidity (growth) is observed.
Conclusion and Future Directions
The preliminary in-vitro studies outlined in this guide form the critical first tier in the evaluation of novel substituted glutaric acids. By systematically assessing cytotoxicity, neuroactivity, enzyme inhibition, and antimicrobial potential, researchers can build a comprehensive initial profile of a compound. This data is essential for making informed decisions about which derivatives warrant further investigation.
Positive results from these assays would justify progression to more complex studies, such as:
-
Mechanism of Action Studies: Investigating downstream signaling pathways (e.g., caspase activation in apoptosis).[4]
-
Structure-Activity Relationship (SAR) Analysis: Synthesizing and testing a matrix of related analogs to determine which chemical moieties are essential for biological activity.
-
In-Vivo Studies: Testing the most promising compounds in animal models to assess efficacy, pharmacokinetics, and safety.
By grounding experimental design in scientific causality and adhering to robust, self-validating protocols, the preliminary in-vitro phase can serve as a powerful engine for innovation in the development of glutaric acid-based therapeutics.
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A Senior Application Scientist's Guide to Fluorine in Modern Drug Discovery: Enhancing Bioactivity Through Strategic Molecular Modification
Introduction: The "Fluorine Advantage" in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into therapeutic candidates has become an indispensable tool.[1][2] While deceptively simple—replacing a hydrogen atom with its bioisostere, fluorine—this substitution can profoundly alter a molecule's pharmacokinetic and pharmacodynamic profile.[1][3][4] Approximately 20-25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its remarkable utility.[5][6] This guide provides an in-depth technical exploration of fluorine's role, moving beyond mere observation to explain the underlying physicochemical principles and offering practical, field-proven methodologies for its application and evaluation. We will delve into how this unique element can be leveraged to enhance metabolic stability, modulate target binding affinity, and fine-tune critical properties like acidity and lipophilicity, ultimately accelerating the journey from lead compound to viable drug.[3][7]
Chapter 1: Enhancing Metabolic Stability by Blocking Metabolic "Soft Spots"
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[8][9] These enzymes frequently target electron-rich C-H bonds, particularly on aromatic rings or at benzylic positions, for oxidation. The introduction of fluorine at these vulnerable sites, or "metabolic soft spots," is a powerful strategy to thwart this process.[1][3]
The Causality Behind Fluorine's Protective Effect
The mechanism is twofold. First, the carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~109 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond, making it highly resistant to oxidative cleavage by CYP enzymes.[10][11] Second, fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect deactivates the surrounding molecular environment, making it less susceptible to electrophilic attack by the active species of CYP enzymes.[3][12] This "metabolic shielding" can dramatically increase a compound's half-life and oral bioavailability.[1][13] For instance, strategic fluorination of kinase inhibitors has been routinely applied to improve their metabolic stability and pharmacokinetic profiles.[1]
Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol provides a robust system for quantifying the metabolic stability of a compound, a critical step in validating the effectiveness of a fluorination strategy. The goal is to measure the rate of disappearance of the parent compound over time.
System Rationale: Human liver microsomes are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of drug-metabolizing enzymes, especially CYPs, making them an excellent and cost-effective in vitro model for predicting in vivo hepatic clearance.[8][9] The requirement for an NADPH regenerating system is critical, as NADPH is the essential cofactor that donates electrons to power the CYP catalytic cycle.[14][15]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). This mimics physiological pH.
-
Test Compound Stock: Prepare a 10-20 mM stock solution of your test compound (both fluorinated and non-fluorinated parent) in DMSO.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[14][15] This system continuously regenerates NADPH from NADP+, ensuring the enzymatic reaction does not slow due to cofactor depletion.
-
Microsomal Suspension: Thaw a vial of pooled human liver microsomes (e.g., from a commercial supplier) on ice and dilute to a final protein concentration of 0.5-1.0 mg/mL in cold phosphate buffer.[16]
-
-
Incubation Procedure:
-
Pre-warm the microsomal suspension and NADPH regenerating system to 37°C in a shaking water bath for 5-10 minutes to equilibrate the temperature.
-
In a 96-well plate, add the microsomal suspension to each well.
-
Add the test compound to the wells to achieve a final concentration of 1-2 µM.[15] Include positive (a compound with known high metabolism, e.g., verapamil) and negative (a compound with known low metabolism, e.g., warfarin) controls.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9] For the T=0 time point and negative controls (without metabolic activity), add an equivalent volume of buffer instead of the NADPH system.[15]
-
-
Time-Point Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties but different mass).[9][15] The cold acetonitrile serves to precipitate the microsomal proteins and halt all enzymatic activity instantly.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.[14]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line (k) represents the elimination rate constant.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Mandatory Visualization:
Caption: Workflow for the in vitro Metabolic Stability Assay.
Chapter 2: Modulating Bioactivity Through Binding Interactions
Strategic fluorination can significantly enhance a compound's binding affinity and selectivity for its biological target.[3][13] This arises from a combination of direct interactions and conformational effects.
Mechanisms of Enhanced Binding
-
Favorable Electrostatic and Dipolar Interactions: The highly polarized C-F bond can engage in favorable electrostatic and dipolar interactions with electron-deficient groups in a protein's binding pocket, such as the backbone amide C=O group.[2] These non-covalent interactions, sometimes referred to as "orthogonal multipolar interactions," can add valuable binding energy.
-
Conformational Control: Fluorine substitution can alter the conformational preferences of a molecule.[1][7] By strategically placing fluorine atoms, chemists can "lock" a ligand into its bioactive conformation—the specific shape required to bind effectively to the target—thereby increasing potency.
-
Hydrophobic Interactions: While a single fluorine atom is only slightly more lipophilic than hydrogen, fluorinated groups like trifluoromethyl (-CF3) are substantially more lipophilic than a methyl group.[10] This can enhance binding through improved hydrophobic interactions within the target's binding site.[17]
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free, real-time technique used to quantify the binding kinetics (association and dissociation rates) and affinity between a ligand and an analyte.[18][19] It is an invaluable tool for precisely measuring the impact of fluorination on target engagement.
System Rationale: SPR measures changes in the refractive index at the surface of a gold-coated sensor chip.[18][20] One interacting partner (the "ligand," often the protein target) is immobilized on the chip surface. A solution containing the other partner (the "analyte," the small molecule compound) is flowed over the surface. Binding of the analyte to the ligand causes an increase in mass at the surface, which changes the refractive index and is detected as a response signal in real-time.[19][21]
Step-by-Step Methodology:
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix).[18]
-
Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to create reactive esters.[22]
-
Inject the purified protein target (ligand) over the activated surface. The protein will covalently couple to the chip via its amine groups.
-
Deactivate any remaining reactive esters by injecting ethanolamine.[22] A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding signals.
-
-
Analyte Binding Analysis:
-
Prepare a series of precise dilutions of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).[19] This is the association phase .
-
After the injection, flow only the running buffer over the chip. The bound analyte will begin to dissociate. This is the dissociation phase .[20]
-
Between different analyte concentrations, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to strip all bound analyte from the ligand, preparing the surface for the next cycle.
-
-
Data Acquisition and Analysis:
-
The instrument records a "sensorgram," which plots the binding response (in Response Units, RU) versus time.[18]
-
The reference-subtracted sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) using the instrument's software.
-
This analysis yields the association rate constant (ka , M⁻¹s⁻¹) and the dissociation rate constant (kd , s⁻¹).
-
The equilibrium dissociation constant (KD ), a measure of binding affinity, is calculated as the ratio of the rate constants: KD = kd / ka . A lower KD value indicates a stronger binding affinity.
-
Mandatory Visualization:
Caption: High-level workflow for a Surface Plasmon Resonance (SPR) experiment.
Chapter 3: Fine-Tuning Physicochemical Properties
Beyond direct effects on metabolism and binding, fluorine substitution is a master tool for modulating fundamental physicochemical properties like acidity (pKa) and lipophilicity (logP), which are critical determinants of a drug's absorption, distribution, and excretion (ADME) profile.[3][7]
pKa Modulation
The powerful inductive electron-withdrawing effect of fluorine can significantly impact the pKa of nearby acidic or basic functional groups.[2][23]
-
For Bases: Placing fluorine near a basic amine will decrease the electron density on the nitrogen, making it less likely to accept a proton. This lowers the pKa of the conjugate acid, making the amine a weaker base.[2][3] This is often a desirable effect, as highly basic compounds can be associated with poor membrane permeability and potential off-target effects (e.g., hERG channel binding).
-
For Acids: Placing fluorine near an acidic proton (e.g., in a carboxylic acid) will stabilize the conjugate base after deprotonation, making the proton easier to remove. This lowers the pKa, making the compound a stronger acid.[23]
Data Presentation:
| Compound | Position of Fluorine | Experimental pKa | Change from Aniline (ΔpKa) |
| Aniline | - | 4.60 | 0 |
| 2-Fluoroaniline | ortho | 3.20 | -1.40 |
| 3-Fluoroaniline | meta | 3.51 | -1.09 |
| 4-Fluoroaniline | para | 4.65 | +0.05 |
Table 1: Illustrative effect of fluorine substitution on the pKa of aniline. The strong inductive effect from the ortho and meta positions significantly reduces basicity, while the para position has a minimal effect.
Lipophilicity (logP/logD)
Lipophilicity, the measure of a compound's preference for a lipid-like environment over an aqueous one, is a critical parameter for membrane permeability and overall ADME properties.[24] The effect of fluorine on lipophilicity is highly context-dependent.[1][25]
-
Aromatic Fluorine: Replacing a hydrogen with a fluorine on an aromatic ring generally increases the logP by approximately 0.1 to 0.4 units.[1]
-
Aliphatic Fluorine: In contrast, fluorinating an aliphatic chain can sometimes decrease lipophilicity due to the increased polarity of the C-F bond.[13]
-
Trifluoromethyl Group (-CF3): Replacing a methyl group (-CH3) with a trifluoromethyl group (-CF3) dramatically increases lipophilicity (by ~0.9 log units).[10]
Experimental Protocol: Shake-Flask Method for logD Determination
The "shake-flask" method is the gold-standard for experimentally determining the partition coefficient (logP) or, more relevantly for ionizable compounds, the distribution coefficient at a specific pH (logD).[24][26]
System Rationale: This method directly measures the equilibrium partitioning of a compound between two immiscible phases: n-octanol (mimicking a lipid membrane) and an aqueous buffer (mimicking physiological fluid).[26][27] For drug discovery, determining the logD at pH 7.4 is most common as it reflects the compound's lipophilicity under physiological conditions.
Step-by-Step Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with phosphate buffer (pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This ensures the two phases are in equilibrium before the experiment begins.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the aqueous buffer.
-
In a glass vial, combine a precise volume of the pre-saturated n-octanol and the compound-containing pre-saturated buffer (e.g., a 1:1 volume ratio).[27]
-
Seal the vial and shake vigorously for 1-2 hours to allow the compound to reach partitioning equilibrium between the two phases.
-
-
Phase Separation:
-
Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.[26]
-
-
Quantification:
-
Carefully take an aliquot from both the upper n-octanol phase and the lower aqueous phase.
-
Determine the concentration of the compound in each aliquot using a suitable analytical method, typically HPLC-UV or LC-MS.
-
-
Calculation:
-
The distribution coefficient (D) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Calculate logD using the formula: logD = log10 ( [Compound]octanol / [Compound]aqueous ) .
-
Conclusion and Future Perspectives
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, offering a powerful and versatile toolkit to address common challenges in drug development.[3][28] By understanding the fundamental physicochemical principles behind fluorine's effects, researchers can rationally design molecules with enhanced metabolic stability, superior target affinity, and optimized ADME properties.[1][7] The experimental protocols detailed in this guide—for assessing metabolic stability, binding kinetics, and lipophilicity—provide a self-validating framework for testing and confirming the impact of these design choices. As synthetic methodologies for selective fluorination continue to advance, the "fluorine advantage" will undoubtedly play an even greater role in the creation of safer, more effective therapeutics.[4]
References
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link]
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Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]
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Pharmacy & Pharmacology International Journal. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]
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Bentham Science. Roles of Fluorine in Drug Design and Drug Action. Available from: [Link]
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ACS Publications. The Many Roles for Fluorine in Medicinal Chemistry. Available from: [Link]
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Taylor & Francis Online. Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Available from: [Link]
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PubMed. Applications of Fluorine in Medicinal Chemistry. Available from: [Link]
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Royal Society of Chemistry. Fluorine in medicinal chemistry - Chemical Society Reviews. Available from: [Link]
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MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available from: [Link]
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PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]
-
Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]
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protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
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PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]
-
MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. Available from: [Link]
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PubMed. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Available from: [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available from: [Link]
-
JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Available from: [Link]
-
Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Available from: [Link]
-
National Institutes of Health (NIH). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Available from: [Link]
-
ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Available from: [Link]
-
Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting. Available from: [Link]
-
Creative Bioarray. Microsomal Stability Assay. Available from: [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
-
Gifford Bioscience. SPR (Biacore) Assay. Available from: [Link]
-
Bio-protocol. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Available from: [Link]
-
PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]
-
ACS Publications. The Dark Side of Fluorine. Available from: [Link]
-
ResearchGate. Case studies of fluorine in drug discovery | Request PDF. Available from: [Link]
-
University of North Carolina at Chapel Hill. Guide to Running an SPR Experiment. Available from: [Link]
-
OUCI. Case studies of fluorine in drug discovery. Available from: [Link]
-
Cambridge MedChem Consulting. LogP/D. Available from: [Link]
-
ACS Publications. Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). Available from: [Link]
-
PubMed. Fluorine in drug design: a case study with fluoroanisoles. Available from: [Link]
-
ResearchGate. Scheme 54. CYP450 Inhibition by Fluoroxene, An Early Anaesthetic, and Vinyl Fluoride. Available from: [Link]
-
ResearchGate. Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF. Available from: [Link]
-
ACS Publications. Destruction of cytochrome P-450 by vinyl fluoride, fluroxene, and acetylene. Evidence for a radical intermediate in olefin oxidation. Available from: [Link]
-
PubMed Central. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs. Available from: [Link]
-
The University of Manchester Research Explorer. Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Available from: [Link]
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Methodological & Application
synthesis of 3-(4-Fluorophenyl)pentanedioic acid experimental protocol
An Application Note and Experimental Protocol for the Synthesis of 3-(4-Fluorophenyl)pentanedioic Acid
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable substituted glutaric acid derivative. Such compounds are significant scaffolds in medicinal chemistry and materials science, serving as crucial intermediates for more complex molecules. For instance, the closely related analog, 3-(4-Chlorophenyl)pentanedioic acid, is a key precursor in the synthesis of Baclofen, a muscle relaxant.[1] This protocol details a reliable three-step synthetic route commencing from commercially available 4-fluorobenzaldehyde and diethyl malonate. The methodology leverages a Knoevenagel condensation, followed by a Michael addition, and concludes with a hydrolysis and decarboxylation sequence. This guide is intended for researchers in organic synthesis, drug discovery, and chemical development, offering not only a step-by-step procedure but also the scientific rationale behind the experimental choices.
Synthesis Strategy and Rationale
The selected synthetic pathway is a robust and well-established method for the preparation of 3-aryl-substituted glutaric acids.[2] The strategy is designed for efficiency, utilizing a one-pot approach for the initial two steps before proceeding to the final hydrolysis.
The three core stages are:
-
Knoevenagel Condensation: An initial base- or Lewis acid-catalyzed reaction between 4-fluorobenzaldehyde and one equivalent of diethyl malonate generates the electrophilic Michael acceptor, diethyl 4-fluorobenzylidenemalonate.
-
Michael Addition: The intermediate from the first stage reacts in situ with a second equivalent of diethyl malonate (the Michael donor). This 1,4-conjugate addition forms a tetraester intermediate, Tetraethyl 2-(4-fluorophenyl)propane-1,1,3,3-tetracarboxylate.[2]
-
Hydrolysis & Decarboxylation: The tetraester is subjected to basic hydrolysis (saponification) to cleave the four ester groups, yielding a tetracarboxylate salt. Subsequent acidification and heating protonates the carboxyl groups and drives the decarboxylation of the unstable geminal diacids, resulting in the desired this compound.
This entire workflow is visualized in the diagram below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
2.1. Materials and Equipment
| Reagent/Material | CAS Number | Recommended Purity |
| 4-Fluorobenzaldehyde | 459-57-4 | ≥98% |
| Diethyl malonate | 105-53-3 | ≥99% |
| Aluminum chloride (anhydrous) | 7446-70-0 | ≥99% |
| Dichloromethane (DCM) | 75-09-2 | Anhydrous |
| Magnesium sulfate (anhydrous) | 7487-88-9 | Reagent Grade |
| Potassium hydroxide (KOH) | 1310-58-3 | ≥85% |
| Hydrochloric acid (HCl) | 7647-01-0 | 37% (conc.) |
| Ethyl acetate | 141-78-6 | Reagent Grade |
| Hexane | 110-54-3 | Reagent Grade |
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser and heating mantle
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
2.2. Safety Precautions
-
General: All procedures should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Reagent Handling:
-
Aluminum chloride: Highly corrosive and reacts violently with water. Handle in a dry environment.
-
Dichloromethane: Volatile and a suspected carcinogen. Avoid inhalation and skin contact.
-
Potassium hydroxide & Hydrochloric acid: Highly corrosive. Handle with extreme care to avoid burns.
-
2.3. Step-by-Step Synthesis Procedure
The following procedure is adapted from a general method for synthesizing 3-substituted glutaric acids.[2]
Part A & B: One-Pot Knoevenagel Condensation and Michael Addition
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a stopper. Allow the apparatus to cool to room temperature under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add 4-fluorobenzaldehyde (10.00 g, 80.57 mmol) and diethyl malonate (24.50 cm³, 161.1 mmol, 2.0 equivalents). Begin stirring the mixture.
-
Knoevenagel Reaction Initiation: Slowly and carefully add anhydrous aluminum chloride (AlCl₃, 0.54 g, 4.0 mmol, 0.05 equiv.) to the stirring mixture. The reaction is exothermic; maintain the temperature near room temperature with a water bath if necessary. Stir for 24 hours. This step forms the diethyl 4-fluorobenzylidenemalonate intermediate.
-
Michael Addition: After 24 hours, add another portion of AlCl₃ (0.54 g, 4.0 mmol, 0.05 equiv.) to the mixture. Heat the reaction to 60°C and stir for 24 hours.
-
Reaction Completion: Increase the temperature to 70°C and stir for an additional 24 hours to drive the reaction to completion.
-
Workup: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice (100 g) and concentrated HCl (20 mL). Cautiously pour the reaction mixture into the ice/HCl slurry with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude tetraester intermediate as a viscous yellow liquid. This crude product is used directly in the next step without further purification.
Caption: Chemical structures in the synthesis pathway.
Part C: Hydrolysis and Decarboxylation
-
Saponification: Transfer the crude tetraester intermediate to a 1 L round-bottom flask. Prepare a solution of potassium hydroxide (45 g, approx. 800 mmol) in 400 mL of water. Add the KOH solution to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Continue refluxing for 6-8 hours, or until the reaction appears homogeneous and the oily ester layer is no longer visible. A common method to monitor such reactions is Thin Layer Chromatography (TLC).[3]
-
Cooling and Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly and cautiously, add concentrated HCl to the stirring solution until the pH is approximately 1-2. A thick white precipitate of the final product will form. This step is highly exothermic and releases CO₂ gas; ensure adequate ventilation and slow addition.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid filter cake thoroughly with cold deionized water (3 x 100 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C for at least 12 hours.
2.4. Purification
-
Recrystallization: Transfer the crude, dried solid to a suitable flask. Add a minimal amount of a hot solvent system, such as an ethyl acetate/hexane mixture or hot water, until the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Expected Results and Characterization
The final product, this compound, should be a white crystalline solid.
| Parameter | Expected Value |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₁H₁₁FO₄ |
| Molecular Weight | 226.20 g/mol |
| Melting Point | Approx. 160-170°C (similar to chloro analog)[1] |
| Overall Yield | 40-55% (moderate) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.16 (s, 2H, -COOH), 7.21-7.27 (m, 2H, Ar-H), 7.09-7.15 (m, 2H, Ar-H), 3.73 (quintet, 1H, CH), 2.66 (dd, 2H, CH₂), 2.58 (dd, 2H, CH₂)[2] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 173.1 (C=O), 160.7 (d, J=244.2 Hz, C-F), 130.4 (ArC), 128.7 (d, J=8.4 Hz, ArCH), 115.8 (d, J=22.5 Hz, ArCH), 39.4 (CH₂), 31.8 (CH)[2] |
| FT-IR (ATR) | ν ~2900 cm⁻¹ (broad, O-H), ~1700 cm⁻¹ (strong, C=O) |
| MS (ESI+) | m/z 227 [M+H]⁺ |
Note: NMR data is based on the published spectrum for 3-(4-Fluorophenyl)pentan-1,5-dioic acid and serves as a reference.[2]
References
- Kutama, A. S., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Chemistry Society of Nigeria Journal, 6(1).
- Tej Pharmachem. (n.d.). Exploring 3-(4-Chlorophenyl)
-
Organic Syntheses. (n.d.). Glutaric acid. Organic Syntheses Procedure. [Link]
-
Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]
-
PrepChem. (n.d.). Synthesis of 3-(4-hydroxyphenyl)glutaric acid. PrepChem.com. [Link]
Sources
Application Note & Protocols: Strategic Synthesis of 3-Aryl-Glutaric Acids via Michael Addition
Abstract
3-Aryl-glutaric acids are pivotal structural motifs and versatile intermediates in the synthesis of a multitude of biologically active compounds and pharmaceuticals.[1] This document provides a comprehensive guide for the synthesis of 3-aryl-glutaric acids, focusing on the robust and widely utilized Michael addition reaction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the rationale behind the selection of reagents and reaction conditions. This guide is intended for researchers and professionals in organic synthesis and drug development, offering both theoretical insights and practical, actionable methodologies.
Introduction: The Significance of 3-Aryl-Glutaric Acids
The 3-aryl-glutaric acid scaffold is a key building block in medicinal chemistry and organic synthesis.[2] These dicarboxylic acids are precursors to a range of important molecules, including but not limited to, selective serotonin reuptake inhibitors (SSRIs) like paroxetine and femoxetine.[1] The stereochemistry at the C3 position is often crucial for biological activity, making the development of stereoselective synthetic routes a significant area of research.[3][4] The Michael addition, or conjugate 1,4-addition, stands out as a highly effective and atom-economical method for constructing the carbon-carbon bonds necessary to form the glutaric acid backbone.[5][6]
The Michael Addition: Mechanistic Insights
The Michael reaction involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[5][7] In the context of 3-aryl-glutaric acid synthesis, a common strategy involves the reaction of a malonic ester derivative (the Michael donor) with a cinnamic acid derivative (the Michael acceptor).
The reaction proceeds through three fundamental steps:
-
Enolate Formation: A base abstracts an acidic α-hydrogen from the Michael donor (e.g., diethyl malonate) to form a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the donor but not so strong as to promote unwanted side reactions.[8][9]
-
Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated system of the Michael acceptor. This is the key C-C bond-forming step and is driven by the formation of a more stable σ-bond at the expense of a π-bond.[5][8]
-
Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base used or the solvent) to yield the final Michael adduct.[7][8]
Subsequent hydrolysis of the ester groups and decarboxylation then yields the desired 3-aryl-glutaric acid.[1]
Caption: Generalized mechanism of the Michael addition for 3-aryl-glutaric acid synthesis.
Catalytic Systems: A Comparative Overview
The choice of catalyst is paramount in controlling the efficiency and, increasingly, the stereoselectivity of the Michael addition. While traditional methods often rely on stoichiometric amounts of strong bases, modern approaches favor catalytic systems that are more efficient and environmentally benign.
| Catalyst Type | Examples | Advantages | Disadvantages | Key References |
| Base Catalysis | NaOEt, Piperidine | Inexpensive, readily available, effective for simple substrates. | Often requires stoichiometric amounts, limited stereocontrol, potential for side reactions. | [1] |
| Organocatalysis | Proline derivatives, Thioureas | Metal-free, enables asymmetric synthesis with high enantioselectivity, mild reaction conditions.[10] | Catalyst loading can be high, may require longer reaction times. | [11][12] |
| Metal Catalysis | Lewis acids (e.g., Yb(OTf)₃), Heterobimetallic complexes | High catalytic activity, can promote reactions with less reactive substrates, potential for asymmetric induction. | Cost of metals, potential for product contamination, sensitivity to air and moisture. | [13][14] |
| Phosphine Catalysis | Triarylphosphines | Effective for specific substrates like arylidene-α-amino esters, operates under neutral conditions. | Substrate scope can be limited, potential for side reactions like cycloadditions. | [15][16][17] |
Expert Insight: For syntheses where chirality is critical, organocatalysis, particularly with proline- or thiourea-derived catalysts, has emerged as a powerful strategy.[10][11] These catalysts activate both the nucleophile and the electrophile through non-covalent interactions (e.g., enamine/iminium ion formation and hydrogen bonding), creating a well-organized transition state that directs the stereochemical outcome.[5]
Detailed Experimental Protocol: Synthesis of 3-Phenyl-Glutaric Acid
This protocol details a reliable, two-step procedure for the synthesis of 3-phenyl-glutaric acid, beginning with a base-catalyzed Michael addition of diethyl malonate to ethyl cinnamate, followed by acidic hydrolysis and decarboxylation.[1]
Part A: Michael Addition
Materials:
-
Ethyl cinnamate
-
Diethyl malonate
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium chloride (saturated solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Ethoxide Catalyst: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 100 mL of absolute ethanol. Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.
-
Michael Donor Addition: To the freshly prepared sodium ethoxide solution, add 16.0 g (0.1 mol) of diethyl malonate dropwise at room temperature with stirring.
-
Michael Acceptor Addition: After the addition of diethyl malonate is complete, add 17.6 g (0.1 mol) of ethyl cinnamate dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of cold water. Acidify the aqueous solution with concentrated HCl until it is acidic to litmus paper.
-
Extraction: Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude tri-ester product. This is often carried forward to the next step without further purification.
Part B: Hydrolysis and Decarboxylation
Materials:
-
Crude tri-ester product from Part A
-
Concentrated Hydrochloric acid
-
Water
Procedure:
-
Hydrolysis: To the crude tri-ester, add 100 mL of concentrated hydrochloric acid.
-
Decarboxylation: Heat the mixture to reflux and maintain for 8-12 hours. A solid may precipitate as the reaction proceeds.
-
Isolation: Cool the reaction mixture in an ice bath. The 3-phenyl-glutaric acid will precipitate as a white solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water to obtain the pure product.
-
Characterization: Confirm the identity and purity of the product using melting point, ¹H NMR, and ¹³C NMR spectroscopy.
Caption: Step-by-step workflow for the synthesis of 3-phenyl-glutaric acid.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. Key checkpoints include:
-
TLC Monitoring: During the Michael addition, the disappearance of the starting materials (ethyl cinnamate and diethyl malonate) and the appearance of a new, less polar spot corresponding to the tri-ester adduct confirms the reaction's progress.
-
Precipitation: The formation of a solid precipitate upon cooling after the hydrolysis/decarboxylation step is a strong indicator of successful product formation, as 3-aryl-glutaric acids are typically solids with limited solubility in cold acidic water.[1]
-
Spectroscopic Analysis: Final confirmation and purity assessment must be performed using standard analytical techniques. The expected ¹H NMR spectrum of 3-phenyl-glutaric acid will show characteristic multiplets for the diastereotopic methylene protons and the methine proton, in addition to the aromatic signals and a broad singlet for the carboxylic acid protons.
Conclusion
The Michael addition is a cornerstone reaction for the synthesis of 3-aryl-glutaric acids, offering a reliable and adaptable route to these valuable chemical intermediates. By understanding the underlying mechanism and carefully selecting the catalytic system and reaction conditions, researchers can efficiently produce these scaffolds. The provided protocol serves as a robust starting point for laboratory synthesis, while the discussion on alternative catalytic systems opens avenues for further optimization, particularly towards asymmetric syntheses for chiral drug development.
References
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Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. SciSpace. [Link]
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Zhang, L., et al. (2021). Reaction mechanism of the green synthesis of glutaric acid. RSC Advances. [Link]
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Ramiro, J. L., et al. (2023). The Castagnoli–Cushman Reaction. Molecules. [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
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Wikipedia contributors. (2023). Michael reaction. Wikipedia. [Link]
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BYJU'S. (n.d.). Michael Addition Mechanism. BYJU'S. [Link]
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Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
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ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. ResearchGate. [Link]
-
Neo, A. G., et al. (2022). Castagnoli‐Cushman Reaction of 3‐Aryl Glutaric Acids: A Convenient, Diastereoselective Reaction for 6‐Oxo‐2,4‐diarylpiperidine‐3‐carboxylic Acid Scaffold. ChemistrySelect. [Link]
- Google Patents. (n.d.). Process for the preparation of 3-alkyl-substituted glutaric acids and 2-alkyl-substituted succinic acids.
-
Bakulina, O., & Tsirulnikova, S. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules. [Link]
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Lorea, B., et al. (2022). Organocatalytic Michael Addition of Unactivated α-Branched Nitroalkanes to Afford Optically Active Tertiary Nitrocompounds. The Journal of Organic Chemistry. [Link]
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Soloshonok, V. A., & Ono, T. (2000). Michael Addition Reactions between Chiral Equivalents of a Nucleophilic Glycine and (S)- or (R)-3-[(E)-Enoyl]-4-phenyl-1,3-oxazolidin-2-ones as a General Method for Efficient Preparation of β-Substituted Pyroglutamic Acids. Case of Topographically Controlled Stereoselectivity. The Journal of Organic Chemistry. [Link]
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Suto, Y., et al. (2003). Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. Organic Syntheses. [Link]
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Sundararajan, G., et al. (2002). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. ARKIVOC. [https://www.semantic scholar.org/paper/Asymmetric-Michael-addition-reaction-using-a-chiral-Prabagaran-Abraham/a9c1482811a0d83272d7331908b8b0e7c53d102e]([Link] scholar.org/paper/Asymmetric-Michael-addition-reaction-using-a-chiral-Prabagaran-Abraham/a9c1482811a0d83272d7331908b8b0e7c53d102e)
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Pedrejon, J., et al. (2024). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules. [Link]
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L.S.College, Muzaffarpur. (2020). Michael reaction. L.S.College, Muzaffarpur. [Link]
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Adachi, S., et al. (2021). Asymmetric hetero-Michael addition to α,β-unsaturated carboxylic acids using thiourea–boronic acid hybrid catalysts. Tetrahedron. [Link]
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H-J., et al. (2021). Electron rich triarylphosphines as nucleophilic catalysts for oxa- Michael reactions. ChemRxiv. [Link]
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Shuan, A., et al. (2001). Novel Asymmetric Oxy-Michael Addition Reaction of the Chiral Ketones to the Achiral Gamma--Or Delta-Hydroxy-Alpha,beta-Unsaturated Carbonyl Compounds. Chirality. [Link]
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Zhang, Y., & Wang, W. (2012). Recent advances in organocatalytic asymmetric Michael reactions. Catalysis Science & Technology. [Link]
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Prabagaran, N., et al. (2002). Asymmetric Michael addition reaction using a chiral catalyst containing amino diol. Arkivoc. [https://www.semantic scholar.org/paper/Asymmetric-Michael-addition-reaction-using-a-chiral-Prabagaran-Abraham/a9c1482811a0d83272d7331908b8b0e7c53d102e]([Link] scholar.org/paper/Asymmetric-Michael-addition-reaction-using-a-chiral-Prabagaran-Abraham/a9c1482811a0d83272d7331908b8b0e7c53d102e)
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ResearchGate. (n.d.). CCR with 3-aryl glutaric acids. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. [Link]
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ResearchGate. (2024). (PDF) Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. ResearchGate. [Link]
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Lee, S.-H., et al. (2022). Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. Molecules. [Link]
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Pedrejon, J., et al. (2024). Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. MDPI. [Link]
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Application Notes and Protocols for the Purification of 3-(4-Fluorophenyl)pentanedioic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of 3-(4-Fluorophenyl)pentanedioic acid from a typical synthetic reaction mixture. Drawing upon established principles of organic chemistry and separation science, this application note details a multi-step purification strategy designed to yield high-purity material suitable for downstream applications, including pharmaceutical development. The protocols herein are presented with an emphasis on the scientific rationale behind each step, ensuring both reproducibility and a deeper understanding of the purification process. This guide is intended for researchers and professionals engaged in synthetic chemistry and drug development who require a robust and reliable method for obtaining analytically pure this compound.
Introduction: The Importance of Purity
This compound is a valuable building block in medicinal chemistry, notably as a precursor in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide outlines a systematic approach to the purification of this compound, addressing the common challenges associated with its synthesis.
The probable synthetic route to this compound involves a Knoevenegel condensation of 4-fluorobenzaldehyde with a malonic ester, followed by a Michael addition and subsequent hydrolysis and decarboxylation. This pathway can introduce a variety of impurities that must be effectively removed.
Predicted Impurities May Include:
-
Unreacted Starting Materials: 4-fluorobenzaldehyde, diethyl malonate.
-
Reaction Intermediates: Benzylidenemalonate species, tetraethyl ester intermediates.
-
By-products: Products of side reactions, such as self-condensation products.
-
Reagents and Solvents: Catalytic bases (e.g., piperidine), acids used in hydrolysis (e.g., HCl), and various organic solvents.
A logical and multi-faceted purification strategy is therefore essential. The workflow presented here combines extractive work-up, crystallization, and, where necessary, column chromatography to systematically eliminate these impurities.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁FO₄ | [1] |
| Molecular Weight | 226.2 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 144-147 °C | [1] |
| Boiling Point | 360.6 °C at 760 mmHg | [1] |
| pKa (estimated) | pKa₁ ≈ 4.0-4.5, pKa₂ ≈ 5.0-5.5 |
Note: pKa values are estimated based on the values for similar structures like 4-fluorobenzoic acid (pKa ≈ 4.14) and glutaric acid (pKa₁ ≈ 4.34, pKa₂ ≈ 5.42). The electron-withdrawing fluorine atom is expected to slightly increase the acidity of the carboxylic acid groups.
The Purification Workflow: A Strategic Overview
The purification of this compound from the crude reaction mixture is best approached in a stepwise manner, with each step targeting a specific class of impurities.
Figure 1: A schematic overview of the purification workflow for this compound.
Experimental Protocols
Step 1: Aqueous Extractive Work-up
Rationale: The initial step aims to remove the bulk of water-soluble impurities, including inorganic salts, acidic and basic reagents, and highly polar organic by-products. By manipulating the pH of the aqueous phase, we can selectively partition the acidic target compound into the organic layer, leaving behind basic and neutral water-soluble impurities. Subsequent extraction with a basic aqueous solution will then transfer the deprotonated dicarboxylic acid into the aqueous phase, leaving non-acidic organic impurities in the organic layer.
Protocol:
-
Quenching and Initial Extraction:
-
Cool the crude reaction mixture to room temperature.
-
Carefully add the mixture to a separatory funnel containing deionized water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to ensure the dicarboxylic acid is fully protonated.
-
Shake the funnel vigorously and allow the layers to separate.
-
Drain the organic layer and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic extracts.
-
-
Basic Extraction:
-
Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The dicarboxylate salt will partition into the aqueous layer.
-
Separate the layers and repeat the basic extraction on the organic layer to ensure complete recovery of the product.
-
Combine the aqueous extracts.
-
-
Acidification and Isolation:
-
Cool the combined basic aqueous extracts in an ice bath.
-
Slowly add concentrated HCl with stirring until the pH of the solution is approximately 1-2. This will precipitate the this compound.
-
Collect the precipitated solid by vacuum filtration, washing with cold deionized water to remove any remaining salts.
-
Dry the crude solid under vacuum.
-
Step 2: Recrystallization
Rationale: Recrystallization is a powerful technique for removing impurities that have similar solubility characteristics to the desired compound.[2] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. A solvent screen should be performed on a small scale to identify the optimal system.
Protocol:
-
Solvent Screening (Small Scale):
-
Place a small amount of the crude solid in several test tubes.
-
Add a few drops of different solvents (e.g., water, ethanol, ethyl acetate, toluene, or mixtures such as ethyl acetate/hexanes) to each tube at room temperature. A good solvent will not dissolve the solid at this stage.
-
Heat the test tubes that show poor room-temperature solubility. An ideal solvent will dissolve the solid completely upon heating.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath. The solvent that yields a good crop of crystals is a suitable candidate.
-
-
Recrystallization Procedure:
-
Place the crude, dried solid in an Erlenmeyer flask.
-
Add the chosen recrystallization solvent dropwise while heating the flask on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Step 3 (Optional): Column Chromatography
Rationale: If recrystallization does not yield a product of the desired purity, column chromatography can be employed as a final polishing step. For a polar, acidic compound like this compound, normal-phase silica gel chromatography is a viable option. The addition of a small amount of acid to the mobile phase is often necessary to suppress ionization of the carboxylic acid groups and prevent peak tailing on the silica gel.[3]
TLC Analysis for Solvent System Selection:
Before running a column, it is crucial to determine an appropriate solvent system using thin-layer chromatography (TLC).
Protocol for TLC:
-
Dissolve a small amount of the material to be purified in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a chamber containing a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), with a small amount of acetic or formic acid (e.g., 0.5-1%).
-
A good solvent system will give the target compound an Rf value of approximately 0.2-0.4.
Visualization of TLC Plates:
Since this compound is not colored, a visualization technique is required.
-
UV Light: If the compound is UV-active (due to the phenyl ring), it can be visualized under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.
-
Staining: A potassium permanganate (KMnO₄) stain or a bromocresol green stain can be used to visualize the acidic compound.[4][5]
Column Chromatography Protocol:
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the sample in a minimum amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (144-147 °C) is a good indicator of purity.[1]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in multiple solvent systems suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for determining purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the compound and detect the presence of any impurities.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low recovery from extraction | Incomplete precipitation during acidification. | Ensure the pH is sufficiently low (1-2) and the solution is thoroughly chilled. |
| Oiling out during crystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | Use a lower-boiling solvent or a solvent pair. Add a small amount of a solvent in which the compound is more soluble. |
| No crystals form upon cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Tailing on TLC and column chromatography | Ionization of the carboxylic acid groups on the silica gel. | Add a small amount of acetic acid or formic acid (0.5-1%) to the mobile phase. |
Conclusion
The purification of this compound is a critical step in the synthesis of many important molecules. The multi-step approach outlined in this application note, combining extractive work-up, recrystallization, and optional column chromatography, provides a robust and reliable method for obtaining this key intermediate in high purity. By understanding the scientific principles behind each step, researchers can adapt and optimize these protocols to suit their specific needs, ensuring the quality and integrity of their downstream synthetic endeavors.
References
-
Innovations in Baclofen Synthesis: Focusing on Efficient Intermediate Production. (n.d.). Retrieved from [Link]
-
CORE. (n.d.). Thin Layer Chromatography of KREBS Cycle Acids. Retrieved from [Link]
- Houshdar Tehrani, M. H., Farnia, M., & Shalchian Nazer, M. (2003). Synthesis of Baclofen; an Alternative Approach. Iranian Journal of Pharmaceutical Research, (2), 1-3.
-
PubChem. (n.d.). 2-(4-Fluorophenyl)acetic acid. Retrieved from [Link]
-
Beilstein Journals. (2023, November 24). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Retrieved from [Link]
-
PubMed. (2019). Baclofen impurities: Facile synthesis and novel environmentally benign chromatographic method for their simultaneous determination in baclofen. Retrieved from [Link]
- Google Patents. (n.d.). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Cartel International. (n.d.). 3 Fluorophenyl Acetic Acid Latest Price Exporter. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Pearson. (n.d.). Show how the following products might be synthesized from suitable Michael donors and acceptors. (a). Retrieved from [Link]
- Unknown. (n.d.). Thin Layer Chromatography.
-
Chemistry Stack Exchange. (2023, June 4). Purifying Fluorinated Alcohol via flash Chromatography. Retrieved from [Link]
- Unknown. (n.d.). Recrystallization and Crystallization.
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
NIST WebBook. (n.d.). Glutaric acid, 3-chlorophenyl 3-fluorophenyl ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]
- Unknown. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
-
American Chemical Society. (2023, December 14). Development of a Practical and Scalable Synthetic Route for DBPR112: A Clinical Candidate for the Treatment of Non-Small Cell Lung. Retrieved from [Link]
-
IUPAC-NIST Solubility Data Series. (2013, August 30). 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas-chromatographic identification of fluoroorganic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]
-
YouTube. (2015, June 8). Recrystallization. Retrieved from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
-
Cheméo. (n.d.). Glutaric acid, 3-chlorophenyl isohexyl ester - Chemical & Physical Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 23.10: Conjugate Additions- The Michael Reaction. Retrieved from [Link]
Sources
Application Note & Protocol: Crystallization of 3-(4-Fluorophenyl)pentanedioic Acid
Introduction
3-(4-Fluorophenyl)pentanedioic acid (CAS No. 3449-63-6) is a dicarboxylic acid derivative with potential applications in pharmaceutical synthesis and materials science.[1][2] The ability to obtain this compound in a highly pure, crystalline form is paramount for its characterization, downstream applications, and ensuring batch-to-batch consistency. This document provides a comprehensive guide to the crystallization of this compound, drawing upon established principles of organic compound crystallization and data from structurally similar molecules. The protocols outlined herein are designed to be a robust starting point for researchers, enabling the rational development of a crystallization process that yields high-quality crystalline material.
The structural analogue, 3-(4-Chlorophenyl)pentanedioic acid, is a white, crystalline solid with a melting point in the range of 164-166°C.[3] Given the similarity in structure, it is anticipated that this compound will exhibit comparable physical properties. The presence of two carboxylic acid functional groups suggests that the molecule will be capable of forming strong hydrogen bonds, which will be a key factor in the selection of appropriate crystallization solvents.
Guiding Principles for Crystallization
The successful crystallization of an organic compound is governed by the principle of differential solubility. An ideal solvent for crystallization will exhibit high solubility for the target compound at an elevated temperature and significantly lower solubility at a reduced temperature. This differential allows for the controlled precipitation of the compound from a supersaturated solution, promoting the formation of an ordered crystal lattice while leaving impurities behind in the mother liquor.
Several techniques can be employed to induce crystallization, including:
-
Slow Cooling: This is the most common method, where a saturated solution is gradually cooled to reduce the solubility of the compound.
-
Solvent Evaporation: The slow evaporation of a solvent from a solution increases the concentration of the solute, eventually leading to supersaturation and crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is insoluble. The vapor of the second solvent slowly diffuses into the first, reducing the overall solubility of the compound and inducing crystallization.
-
Anti-Solvent Addition: The addition of a solvent in which the compound is insoluble (an "anti-solvent") to a solution of the compound can induce precipitation.
Proposed Crystallization Protocols
The following protocols are designed as a starting point for the crystallization of this compound. It is recommended to begin with small-scale trials to identify the optimal conditions before scaling up.
Materials and Equipment
-
This compound (crude or impure)
-
Selection of solvents (see Table 1)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter paper
-
Vacuum flask and vacuum source
-
Crystallization dishes
-
Glass vials with screw caps
-
Syringes and syringe filters (for small-scale trials)
Solvent Screening
A systematic approach to solvent selection is critical for developing a successful crystallization protocol. Based on the structure of this compound and the properties of its chloro-analogue, a range of solvents with varying polarities should be evaluated.[4]
Table 1: Suggested Solvents for Screening
| Solvent Class | Solvent | Boiling Point (°C) | Polarity Index | Rationale |
| Polar Protic | Water | 100 | 10.2 | Potential for hydrogen bonding with carboxylic acids. |
| Methanol | 65 | 5.1 | Good starting point for polar compounds. | |
| Ethanol | 78 | 4.3 | Similar to methanol, with slightly lower polarity. | |
| Isopropanol | 82 | 3.9 | Another common polar protic solvent. | |
| Polar Aprotic | Acetone | 56 | 5.1 | Can dissolve a wide range of organic compounds. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent. | |
| Acetonitrile | 82 | 5.8 | A common solvent for crystallization. | |
| Dimethyl Sulfoxide (DMSO) | 189 | 7.2 | High boiling point, known to dissolve the chloro-analogue.[4] | |
| Non-Polar | Toluene | 111 | 2.4 | May be useful as an anti-solvent or in a co-solvent system. |
| Heptane | 98 | 0.1 | A non-polar anti-solvent. |
Solvent Screening Workflow
Caption: Workflow for solvent screening.
Protocol 1: Single Solvent Crystallization by Slow Cooling
This is the most straightforward method and should be the first approach once a suitable solvent has been identified.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the flask in an insulated container.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent.
Protocol 2: Two-Solvent (Co-solvent) Crystallization
This method is useful when a single solvent does not provide the ideal solubility profile.
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Anti-Solvent Addition: While the solution is still hot, slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5 and 6 from Protocol 1.
Crystallization Method Selection
Caption: Decision tree for selecting a crystallization method.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Use a lower boiling point solvent, or a more dilute solution. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Scratch the inside of the flask with a glass rod, add a seed crystal, or cool the solution to a lower temperature. |
| Formation of Fine Powder | Crystallization occurred too rapidly. | Slow down the cooling rate, or use a solvent system that provides a shallower solubility curve. |
| Low Yield | The compound has significant solubility in the cold solvent. | Use a different solvent or a co-solvent system to reduce the final solubility. |
Conclusion
The protocols and guidelines presented in this application note provide a systematic and scientifically grounded approach to the crystallization of this compound. By carefully selecting solvents and controlling the crystallization conditions, researchers can obtain this compound in a highly pure, crystalline form suitable for a variety of scientific and industrial applications.
References
- Google Patents. (n.d.). Process for crystallization of dicarboxylic acids.
- Google Patents. (n.d.). Purification and recovery of dicarboxylic acids using melt crystallization.
-
GEA. (n.d.). Crystallization of Adipic Acid. Retrieved from [Link]
-
Mei, X., & Wolf, C. (2004). Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution. Crystal Growth & Design, 4(5), 857–860. [Link]
-
Mei, X., & Wolf, C. (2004). Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution. ResearchGate. Retrieved from [Link]
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Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications. (n.d.). Retrieved from [Link]
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wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
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Guo, H.-M., Zhang, Y.-C., & Li, Y.-F. (2012). Synthesis and Crystal Structure Studies on 3-(4-Fluorophenyl)-1,5-Bis(pyridyl)-1,5-Pentanedione. Advanced Materials Research, 550-553, 334-337. [Link]
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AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-bromophenyl)pentanedioic Acid. Retrieved from [Link]
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Synthonix. (n.d.). 3-(4-Chlorophenyl)pentanedioic acid. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2005, August). Synthesis and structural characterization of 3-(4-fluorophenyl)-2-(α-naphtyl)-1,3-thiazolidin-4-one. Retrieved from [Link]
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Application Note: Comprehensive Analytical Characterization of 3-(4-Fluorophenyl)pentanedioic Acid
Abstract: This document provides a detailed guide to the analytical methodologies required for the comprehensive characterization of 3-(4-Fluorophenyl)pentanedioic acid. As a key intermediate in pharmaceutical and materials science, rigorous verification of its identity, purity, and physicochemical properties is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols for a multi-technique approach, ensuring scientific integrity and data robustness.
Introduction
This compound is a substituted dicarboxylic acid with significant potential as a versatile building block in organic synthesis. Its structure, featuring a fluorinated aromatic ring and two carboxylic acid moieties, imparts unique electronic and solubility characteristics. The presence of the fluorine atom is particularly notable, as it can modulate pharmacokinetic properties in drug candidates and serve as a sensitive probe for NMR-based analysis.[1][2] A thorough analytical characterization is essential to confirm the molecular structure, quantify impurities, and establish key physicochemical parameters that influence its application.
This application note details an integrated analytical workflow, combining chromatographic, spectroscopic, and thermal methods to create a complete analytical profile of the target compound. Each section explains the causality behind the choice of technique and provides field-proven protocols for reliable and reproducible results.
Chromatographic Analysis for Purity and Quantification
Chromatographic methods are fundamental for assessing the purity of this compound and quantifying it in various matrices. Given its polar nature and low volatility, HPLC is the primary technique, while GC-MS can be employed following a necessary derivatization step.
High-Performance Liquid Chromatography (HPLC-UV)
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the method of choice for polar, non-volatile compounds like dicarboxylic acids. The acidic nature of the analyte necessitates the use of an acidified mobile phase (e.g., with formic or perchloric acid) to suppress the ionization of the carboxyl groups.[3] This ensures a consistent retention time and sharp, symmetrical peak shape by preventing interactions with residual silanols on the stationary phase. A C18 column provides sufficient hydrophobic retention for the molecule. UV detection is highly effective due to the presence of the phenyl chromophore.
Experimental Protocol: RP-HPLC for Purity Assessment
-
System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
Chromatographic Run: Inject 5-10 µL of the sample solution onto the column and run the analysis according to the parameters in Table 1.
-
Data Analysis: Integrate the peak corresponding to the main compound and all impurity peaks. Calculate the purity by the area percent method.
Data Presentation: HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Expertise & Experience: The high polarity and low volatility of dicarboxylic acids prevent their direct analysis by GC-MS. A chemical derivatization step is mandatory to convert the polar carboxyl groups into non-polar, volatile esters.[4][5] Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method. This reaction replaces the acidic protons on the carboxyl groups with trimethylsilyl (TMS) groups, yielding a thermally stable and volatile derivative suitable for GC analysis.[5]
Experimental Protocol: Silylation and GC-MS Analysis
-
Sample Preparation: Place approximately 1 mg of the compound in a clean, dry 2 mL GC vial.
-
Derivatization: Add 200 µL of pyridine (as a catalyst and solvent) and 200 µL of BSTFA with 1% TMCS (trimethylchlorosilane).
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
GC-MS Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system using the parameters outlined in Table 2.
Data Presentation: GC-MS Method Parameters
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 50-500 amu |
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. The combination of NMR, MS, and IR provides orthogonal data for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, a suite of experiments is recommended. ¹H NMR will confirm the proton framework, ¹³C NMR identifies all unique carbon atoms, and ¹⁹F NMR provides direct evidence of the fluorine atom's chemical environment.[1][6] The fluorine atom will couple with nearby ¹H and ¹³C nuclei, providing valuable connectivity information.[7] The acidic protons of the carboxyl groups often appear as a broad singlet at a very downfield chemical shift (~12 ppm) and can be exchanged with D₂O for confirmation.[8][9]
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic protons.
-
Sample Dissolution: Dissolve 5-10 mg of the compound in approximately 0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at 400 MHz or higher.
Data Presentation: Predicted NMR Assignments (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~12.1 | broad singlet | 2 x -COOH |
| ~7.3 | dd (J ≈ 8.5, 5.5 Hz) | 2 x Ar-H (ortho to F) | |
| ~7.1 | t (J ≈ 8.8 Hz) | 2 x Ar-H (meta to F) | |
| ~3.5 | quintet | 1 x -CH- | |
| ~2.5 | m | 4 x -CH₂- | |
| ¹³C NMR | ~174 | - | 2 x -COOH |
| ~161 (d, ¹JCF ≈ 243 Hz) | - | Ar-C-F | |
| ~140 | - | Ar-C (ipso) | |
| ~130 (d, ³JCF ≈ 8 Hz) | - | 2 x Ar-CH (ortho to F) | |
| ~115 (d, ²JCF ≈ 21 Hz) | - | 2 x Ar-CH (meta to F) | |
| ~40-45 | - | -CH- | |
| ~35-40 | - | 2 x -CH₂- | |
| ¹⁹F NMR | ~ -115 | multiplet | Ar-F |
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. For LC-MS analysis, electrospray ionization (ESI) in negative mode is ideal, as it will readily deprotonate the carboxylic acids to form the [M-H]⁻ ion. For GC-MS of the derivatized compound, electron ionization (EI) will produce a characteristic fragmentation pattern, though the molecular ion of the TMS derivative may be weak or absent.[10]
Expected Mass Spectrometric Data:
-
Formula: C₁₁H₁₁FO₄
-
Exact Mass: 226.0641
-
ESI (-): Expected [M-H]⁻ ion at m/z 225.0563
-
EI (of di-TMS derivative): Expected fragments from loss of methyl groups (CH₃), TMS groups (Si(CH₃)₃), and cleavage of the aliphatic chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is excellent for identifying key functional groups. Carboxylic acids have highly characteristic IR absorptions. The O-H stretch appears as a very broad band due to hydrogen bonding, often spanning from 2500 to 3300 cm⁻¹.[11][12] The carbonyl (C=O) stretch is a strong, sharp band around 1700-1760 cm⁻¹.[8] Additional peaks for the aromatic ring and the C-F bond will also be present.
Experimental Protocol: KBr Pellet Method
-
Preparation: Mix ~1 mg of the compound with ~100 mg of dry KBr powder in an agate mortar and pestle.
-
Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the FTIR spectrometer and acquire the spectrum.
Data Presentation: Characteristic FTIR Absorptions
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Strong, Very Broad |
| ~1710 | C=O stretch (Carboxylic acid) | Strong, Sharp |
| ~1600, 1500 | C=C stretch (Aromatic ring) | Medium |
| ~1250 | C-F stretch | Strong |
| ~1220 | C-O stretch (Carboxylic acid) | Strong |
Physicochemical Characterization
Thermal Analysis (DSC/TGA)
Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal properties of the material.[13] DSC is used to determine the melting point, which is a key indicator of purity. A sharp melting endotherm suggests high purity. TGA measures the change in mass as a function of temperature, revealing the thermal stability and decomposition profile of the compound.[14][15] For a stable, non-hydrated compound, significant weight loss is only expected at the onset of decomposition.
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis: Heat the sample from 25 °C to a temperature above its expected melting point at a rate of 10 °C/min under a nitrogen atmosphere. The peak of the endotherm corresponds to the melting point.
-
TGA Analysis: Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. Record the temperature at which significant weight loss begins.
Single Crystal X-ray Diffraction
Expertise & Experience: For absolute confirmation of the three-dimensional molecular structure, including stereochemistry and solid-state packing, single-crystal X-ray diffraction is the gold standard.[16] This technique requires growing a high-quality single crystal of the compound, which can be achieved through methods like slow evaporation from a suitable solvent. The resulting structure provides precise bond lengths, bond angles, and intermolecular interactions.[17]
Acidity Constant (pKa) Determination
Expertise & Experience: The pKa values are fundamental parameters that dictate the ionization state of the molecule at a given pH.[18] As a dicarboxylic acid, this compound will have two pKa values. These can be determined experimentally using potentiometric or spectrophotometric titration. This data is crucial for developing formulations and understanding the compound's behavior in biological systems.[19]
Integrated Analytical Workflow
A logical and efficient workflow ensures that all necessary data is collected to build a complete analytical profile. The workflow begins with preliminary checks for identity and purity before moving to more detailed structural and physicochemical characterization.
Diagram: Integrated Analytical Workflow
Caption: Logical workflow for the complete characterization of the target compound.
Conclusion
The comprehensive characterization of this compound requires a multi-faceted analytical approach. By systematically applying the chromatographic, spectroscopic, and thermal analysis techniques detailed in this guide, researchers can confidently establish the identity, purity, structure, and key physicochemical properties of the compound. This robust analytical package ensures data integrity, supports regulatory submissions, and enables successful downstream applications in research and development.
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- Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids.
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- Chemistry LibreTexts. 2.8: Thermal Analysis.
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- csbsju. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
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A Robust HPLC-UV Method for the Enantioselective Analysis of 3-(4-Fluorophenyl)pentanedioic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify individual enantiomers is critical in the pharmaceutical industry for drug development, quality control, and clinical studies. This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of the enantiomers of 3-(4-Fluorophenyl)pentanedioic acid. This dicarboxylic acid presents a unique analytical challenge, which is effectively addressed by employing an anion-exchange chiral stationary phase (CSP). The described protocol provides excellent resolution and peak shape, making it suitable for both qualitative and quantitative analysis.
Introduction and Scientific Principle
This compound is a chiral dicarboxylic acid. Its structure, featuring a stereocenter at the third carbon of the pentanedioic acid chain, gives rise to two enantiomers. The presence of two carboxylic acid functional groups makes this analyte highly polar and acidic, necessitating a specific approach for its enantioselective separation.
The method detailed herein is based on direct chiral separation using HPLC. The core of this technique lies in the selection of an appropriate Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[1][2]
Rationale for CSP Selection:
For acidic compounds like this compound, anion-exchange CSPs are exceptionally effective.[3][4] This method utilizes a quinine-based anion-exchanger CSP. The chiral recognition mechanism is primarily driven by an ionic interaction (ion-exchange) between the negatively charged carboxylate groups of the analyte and the positively charged protonated tertiary nitrogen on the CSP's quinuclidine moiety.[3] This primary interaction is further stabilized and made enantioselective by a combination of secondary interactions, including hydrogen bonding, dipole-dipole forces, and steric repulsion, which differ for each enantiomer within the chiral environment of the stationary phase.
Experimental Protocol
This section provides a comprehensive, step-by-step protocol for the successful chiral separation of this compound enantiomers.
Materials and Reagents
-
Analyte: Racemic this compound (CAS: 3449-63-6)[5]
-
Chiral Column: CHIRALPAK QN-AX (or equivalent quinine-based anion-exchange CSP), 150 x 4.6 mm, 5 µm particle size.
-
Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade).
-
Additives: Formic acid (FA), Ammonium formate.
-
Sample Diluent: Mobile Phase.
Instrumentation
-
A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Solution (0.1 mg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Chromatographic Workflow
The overall experimental process, from sample preparation to final data analysis, is outlined in the workflow diagram below.
Figure 1: A comprehensive workflow diagram illustrating the key stages of the chiral HPLC analysis.
HPLC Operating Conditions
All quantitative data and instrument parameters are summarized in the table below for clarity and ease of use.
| Parameter | Optimized Condition |
| HPLC Column | CHIRALPAK QN-AX, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Methanol / Formic Acid / Ammonium Formate (100 / 0.3 / 0.15, v/v/w) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm |
| Expected Run Time | Approximately 15 minutes |
Results and Discussion
Expected Outcome
Under the specified conditions, a baseline separation of the two enantiomers of this compound is expected. The resulting chromatogram should display two distinct, well-resolved, and symmetrical peaks.
Rationale for Method Parameters (Trustworthiness)
The robustness of this protocol is grounded in the logical selection of each parameter:
-
Mobile Phase Composition: The use of a polar organic mobile phase like methanol is standard for this type of CSP. The crucial components are the additives. Formic acid acts as a counter-ion, facilitating the ion-exchange mechanism and ensuring sharp peak shapes.[4] The concentration of the acid is critical; too little may lead to poor retention and peak shape, while too much can excessively shorten retention times by competing with the analyte for the stationary phase.
-
UV Detection Wavelength: The 4-fluorophenyl group in the analyte contains a chromophore suitable for UV detection. A wavelength of 230 nm is selected to ensure high sensitivity for this structural motif.
-
Column Temperature: Maintaining a constant column temperature of 25 °C is vital for ensuring reproducible retention times and selectivity.
Method Validation and Performance Metrics
To ensure the method is performing correctly (self-validation), the following parameters should be monitored:
-
Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. An Rs value ≥ 1.5 indicates baseline separation.
-
Selectivity (α): Also known as the separation factor, it is the ratio of the retention factors of the two enantiomers. An α value > 1 is required for any separation.
-
Tailing Factor (T): Measures peak symmetry. A value between 0.9 and 1.2 is generally considered acceptable.
Conclusion
This application note provides a complete and reliable protocol for the chiral separation of this compound enantiomers using HPLC with a quinine-based anion-exchange chiral stationary phase. The method is characterized by its high resolution, efficiency, and robustness. By explaining the causality behind the experimental design and providing clear, step-by-step instructions, this guide serves as a valuable resource for researchers in pharmaceutical analysis and development, enabling them to confidently implement this separation.
References
-
Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International. [Link]
-
a–c Enantiomeric separation of the synthesized chiral dicarboxylic acid... ResearchGate. [Link]
-
(2S,4S)-2-amino-4-[(E)-3-(4-fluorophenyl)prop-2-enyl]pentanedioic acid. PubChem. [Link]
-
Enantiomeric separation of acidic compounds by nano-liquid chromatography with methylated-β-cyclodextrin as a mobile phase additive. ResearchGate. [Link]
-
This compound. AbacipharmTech. [Link]
-
Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. National Institutes of Health (NIH). [Link]
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. ResearchGate. [Link]
-
Enantioselective Separations Based on High-performance Liquid Chromatography. Acta Pharmaceutica Hungarica. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
- Process for the separation of a mixture of enantiomers.
-
Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications. Medium. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
What are the various ways of Chiral Separation by using HPLC? YouTube. [Link]
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The Fluorinated Glutaric Acid Scaffold: Application Notes and Protocols for 3-(4-Fluorophenyl)pentanedioic Acid in Medicinal Chemistry
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis, characterization, and application of 3-(4-Fluorophenyl)pentanedioic acid. As a structural analog of the Baclofen precursor, 3-(4-chlorophenyl)pentanedioic acid, this fluorinated derivative presents a compelling scaffold for the development of novel modulators of the GABAergic system. The strategic incorporation of a fluorine atom is a well-established medicinal chemistry tactic to enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. These application notes and protocols are designed to provide a robust framework for exploring the therapeutic potential of this compound, with a focus on its putative role as a modulator of GABAergic signaling.
Introduction: The Rationale for Fluorination in a GABAergic Scaffold
The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and neuropathic pain. Consequently, the development of novel agents that can precisely modulate GABAergic activity remains a significant endeavor in medicinal chemistry.
This compound is a derivative of glutaric acid, a five-carbon dicarboxylic acid. Its structural similarity to 3-(4-chlorophenyl)pentanedioic acid, a key intermediate in the synthesis of the GABAB receptor agonist Baclofen, strongly suggests its potential as a scaffold for novel GABAergic modulators.[1] The substitution of chlorine with fluorine is a deliberate design choice aimed at leveraging the unique properties of the fluorine atom. Fluorine's high electronegativity and small van der Waals radius can significantly alter the physicochemical properties of a molecule, including:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an extended half-life and improved bioavailability of the drug candidate.
-
Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.
-
Lipophilicity and Membrane Permeability: The introduction of fluorine can modulate a molecule's lipophilicity, which is a critical factor for its ability to cross the blood-brain barrier and reach its CNS target.
These application notes will guide the user through the synthesis of this compound and provide detailed protocols for its evaluation as a potential modulator of GABA receptors and transporters.
Synthesis of this compound
The synthesis of this compound can be achieved through a well-established synthetic route involving a Michael addition reaction, followed by hydrolysis and decarboxylation.[2] This approach is versatile and can be adapted for the synthesis of various 3-arylpentanedioic acids.
Synthetic Workflow
Detailed Synthetic Protocol
Materials and Reagents:
-
4-Fluorobenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Glacial acetic acid
-
Sodium metal
-
Absolute ethanol
-
Concentrated hydrochloric acid
-
Toluene
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (reflux condenser, dropping funnel, etc.)
Step 1: Synthesis of Diethyl 2-(4-fluorobenzylidene)malonate
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in toluene, add a catalytic amount of piperidine and glacial acetic acid.
-
Reflux the mixture using a Dean-Stark apparatus to remove water for 4-6 hours, or until TLC indicates the consumption of the starting aldehyde.
-
Cool the reaction mixture to room temperature and wash sequentially with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-(4-fluorobenzylidene)malonate, which can be used in the next step without further purification.
Step 2: Synthesis of Tetraethyl 2-(4-fluorophenyl)propane-1,1,3,3-tetracarboxylate
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere.
-
To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at 0°C.
-
Add a solution of diethyl 2-(4-fluorobenzylidene)malonate (1.0 eq) in absolute ethanol dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with dilute HCl and extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tetraethyl ester intermediate.
Step 3: Hydrolysis and Decarboxylation to this compound
-
Reflux the crude tetraethyl ester intermediate in concentrated hydrochloric acid for 8-12 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain pure this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.
Application Notes: Exploring the GABAergic Potential
The structural similarity of this compound to the precursor of Baclofen suggests that its derivatives, particularly the corresponding GABA analog, 4-amino-3-(4-fluorophenyl)butanoic acid, are likely to interact with the GABAergic system. The primary hypothesized targets are GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).
Hypothesized Biological Targets and Rationale
| Target | Rationale for Investigation | Potential Therapeutic Implications |
| GABA-B Receptors | The chloro-analog is a precursor to the GABA-B agonist Baclofen. The fluoro-analog may exhibit modified agonist or antagonist activity. | Spasticity, muscle relaxation, neuropathic pain, addiction. |
| GABA-A Receptors | Phenyl-substituted GABA analogs can modulate GABA-A receptor function. Fluorination may alter subtype selectivity and potency. | Anxiety, epilepsy, insomnia, sedation. |
| GABA Transporters (GATs) | Inhibition of GABA reuptake increases synaptic GABA levels, enhancing inhibitory neurotransmission. The lipophilic phenyl group may facilitate interaction with GATs. | Epilepsy, neuropathic pain, anxiety disorders. |
Proposed Investigational Workflow
Experimental Protocols for Biological Evaluation
The following protocols provide a starting point for the biological characterization of this compound and its derivatives. It is essential to first synthesize the corresponding amino acid, 4-amino-3-(4-fluorophenyl)butanoic acid, for these assays. This can be achieved from the title compound through standard chemical transformations (e.g., Curtius or Hofmann rearrangement of a suitable amide derivative).
Protocol 1: GABA-B Receptor Competitive Binding Assay
This protocol is designed to determine the affinity of the test compound for the GABA-B receptor by measuring its ability to displace a radiolabeled antagonist, [³H]CGP54626.[3]
Materials:
-
Rat brain membrane preparation (or cells expressing recombinant human GABA-B receptors)
-
[³H]CGP54626 (radiolabeled antagonist)
-
Test compound (4-amino-3-(4-fluorophenyl)butanoic acid)
-
Unlabeled GABA (for positive control)
-
Binding buffer: 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
96-well filter plates and vacuum manifold
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and unlabeled GABA in the binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]CGP54626 (at a final concentration near its Kd), and 50 µL of the test compound or control.
-
For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of unlabeled GABA (e.g., 1 mM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (approximately 100-200 µg of protein per well).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: GABA Transporter (GAT-1) Uptake Assay
This assay measures the ability of the test compound to inhibit the uptake of radiolabeled GABA into cells expressing the GAT-1 transporter.[4]
Materials:
-
HEK293 cells transiently or stably expressing human GAT-1
-
[³H]GABA
-
Test compound
-
Unlabeled tiagabine (a known GAT-1 inhibitor, for positive control)
-
Uptake buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Lysis buffer: 1% SDS or 0.1 M NaOH
-
96-well culture plates
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Seed the GAT-1 expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells twice with pre-warmed uptake buffer.
-
Pre-incubate the cells with 100 µL of uptake buffer containing various concentrations of the test compound or tiagabine for 10-15 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of uptake buffer containing [³H]GABA (at a final concentration near its Km for GAT-1).
-
Incubate for 10-20 minutes at room temperature. The incubation time should be within the linear range of GABA uptake.
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold uptake buffer.
-
Lyse the cells by adding 100 µL of lysis buffer to each well and incubate for 30 minutes.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Determine the IC₅₀ value of the test compound by analyzing the inhibition of [³H]GABA uptake.
Protocol 3: FLIPR-Based Membrane Potential Assay for GABA-A Receptor Modulation
This functional assay measures changes in cell membrane potential upon activation of GABA-A receptors, which are ligand-gated chloride channels.[5]
Materials:
-
HEK293 cells expressing a specific subtype of the GABA-A receptor (e.g., α1β2γ2)
-
Membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit)
-
Test compound
-
GABA
-
Diazepam (a known positive allosteric modulator of GABA-A receptors)
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
384-well black-walled, clear-bottom plates
-
Fluorescent Imaging Plate Reader (FLIPR)
Procedure:
-
Seed the GABA-A receptor-expressing cells in a 384-well plate and grow overnight.
-
Load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.
-
Prepare a plate with serial dilutions of the test compound and controls (GABA alone, GABA with diazepam).
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the test compound to the cells and incubate for a few minutes to assess for direct agonist/antagonist activity.
-
Add a sub-maximal concentration of GABA (e.g., EC₂₀) to all wells and measure the change in fluorescence.
-
Analyze the data to determine if the test compound potentiates or inhibits the GABA-induced change in membrane potential.
Data Interpretation and Further Steps
The results from these initial assays will provide a preliminary pharmacological profile of this compound derivatives.
-
Potent GABA-B binding affinity would warrant further investigation into its functional activity (agonist, antagonist, or allosteric modulator) using assays like [³⁵S]GTPγS binding.
-
Significant inhibition of GAT-1 would suggest a potential mechanism for increasing synaptic GABA levels.
-
Modulation of GABA-A receptor function would open avenues for exploring its effects on specific receptor subtypes to develop agents with improved side-effect profiles.
Positive hits from these in vitro assays should be followed by structure-activity relationship (SAR) studies to optimize potency and selectivity. Promising candidates can then be advanced to pharmacokinetic profiling and in vivo models of relevant CNS disorders.
Conclusion
This compound represents a valuable and strategically designed chemical scaffold for the exploration of novel GABAergic modulators. The incorporation of fluorine offers a promising avenue to enhance the drug-like properties of this compound class. The detailed synthetic and biological evaluation protocols provided herein offer a comprehensive roadmap for researchers to unlock the therapeutic potential of this and related molecules in the ongoing quest for improved treatments for a range of neurological and psychiatric conditions.
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Application Notes and Protocols: 3-(4-Fluorophenyl)pentanedioic Acid as a Versatile Scaffold for Drug Design
Introduction: The Strategic Advantage of the 3-Arylpentanedioic Acid Core in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount to the efficient development of novel therapeutics. The 3-arylpentanedioic acid framework represents one such scaffold, offering a unique combination of structural rigidity and synthetic tractability. The strategic positioning of an aromatic ring at the 3-position of a five-carbon dicarboxylic acid backbone provides a versatile platform for the spatial orientation of pharmacophoric features. This guide focuses on a particularly promising variant: 3-(4-fluorophenyl)pentanedioic acid. The introduction of a fluorine atom at the para-position of the phenyl ring is a deliberate design choice, leveraging the well-established principles of bioisosterism to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] This document serves as a comprehensive resource for researchers, providing detailed protocols for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold.
Rationale for Fluorination: A Bioisosteric Approach to Enhanced Drug-like Properties
The substitution of hydrogen or other halogens with fluorine is a widely employed strategy in medicinal chemistry to modulate a molecule's metabolic stability, binding affinity, and lipophilicity.[1][4][5] In the context of the 3-arylpentanedioic acid scaffold, the replacement of a chlorine atom, as seen in the precursor to the GABA receptor agonist Baclofen, with fluorine can offer several potential advantages:[6]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it more resistant to metabolic degradation by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of the drug candidate.
-
Enhanced Binding Interactions: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.
-
Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid groups, which can in turn affect the compound's solubility, permeability, and target engagement.
-
Improved Lipophilicity Profile: While fluorination can increase lipophilicity, its impact is more nuanced than that of chlorine, offering a finer tool for optimizing the overall physicochemical profile of a drug candidate.[3][5]
Potential Therapeutic Applications: Targeting the GABAergic System and Beyond
The structural similarity of this compound to the precursor of Baclofen strongly suggests its potential as a scaffold for the development of novel modulators of the γ-aminobutyric acid (GABA) system.[6] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are validated targets for a wide range of neurological and psychiatric disorders, including anxiety, epilepsy, and spasticity.[7][8]
Beyond the GABAergic system, the 3-arylpentanedioic acid scaffold is a versatile starting point for exploring other therapeutic targets. The dicarboxylic acid moieties can be derivatized to amides, esters, or other functional groups, enabling the exploration of a broad chemical space.[9][10] Potential applications could extend to oncology, inflammation, and metabolic diseases, depending on the nature of the appended functionalities.[11][12][13]
Synthesis and Derivatization Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent derivatization of the this compound scaffold.
Caption: General workflow for the synthesis, derivatization, and evaluation of this compound-based compounds.
Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 3-arylglutaric acids.[14]
Materials:
-
4-Fluorobenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and diethyl malonate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude diethyl 2-(4-fluorobenzylidene)malonate.
-
-
Michael Addition:
-
Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol.
-
To this solution, add diethyl malonate (1.1 equivalents) dropwise at 0°C.
-
Add the crude diethyl 2-(4-fluorobenzylidene)malonate from the previous step, dissolved in ethanol, to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Hydrolysis and Decarboxylation:
-
To the reaction mixture from the Michael addition, add a solution of sodium hydroxide (5 equivalents) in water.
-
Reflux the mixture for 8-12 hours to hydrolyze the ester groups.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to pH 1-2.
-
A precipitate of this compound will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from a suitable solvent (e.g., water or ethanol/water) to obtain the purified product.
-
Protocol 2: Derivatization to Di-amides
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
A variety of primary or secondary amines
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Acid Chloride Formation:
-
Suspend this compound (1 equivalent) in dry DCM.
-
Add oxalyl chloride (2.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature until the evolution of gas ceases and the solid dissolves.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude di-acid chloride.
-
-
Amide Coupling:
-
Dissolve the crude di-acid chloride in dry DCM and cool to 0°C.
-
In a separate flask, dissolve the desired amine (2.5 equivalents) and triethylamine (2.5 equivalents) in dry DCM.
-
Add the amine solution dropwise to the di-acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired di-amide derivative.
-
Protocol 3: In Vitro GABA-A Receptor Functional Assay (FLIPR-based)
This protocol outlines a high-throughput functional assay to screen for modulators of GABA-A receptor activity using a fluorescent imaging plate reader (FLIPR).
Materials:
-
HEK293 cells stably expressing a GABA-A receptor subtype of interest and a halide-sensitive fluorescent protein (e.g., YFP).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
GABA
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., diazepam for allosteric modulation)
-
Negative control (vehicle)
-
384-well black-walled, clear-bottom assay plates
Procedure:
-
Cell Plating:
-
Plate the HEK293 cells in 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
-
Assay Execution:
-
Wash the cells with assay buffer.
-
Add the test compounds or controls to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for compound binding.
-
Prepare a solution of GABA at a concentration that elicits a submaximal response (e.g., EC20).
-
Place the plate in the FLIPR instrument.
-
Initiate fluorescence reading and add the GABA solution to all wells.
-
Monitor the change in fluorescence over time, which corresponds to the influx of halide ions and quenching of the YFP signal.[7]
-
-
Data Analysis:
-
Calculate the percentage of potentiation or inhibition of the GABA response for each test compound relative to the controls.
-
Determine the EC50 or IC50 values for active compounds.
-
Caption: Workflow for a FLIPR-based GABA-A receptor functional assay.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
This is a standard colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability.[15][16]
Materials:
-
A relevant cell line (e.g., HEK293 or a cancer cell line)
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Plating:
-
Plate the cells in 96-well plates at a suitable density and allow them to attach overnight.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the wells. Include a vehicle control and a positive control for cytotoxicity.
-
Incubate for a period relevant to the intended therapeutic application (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Data Presentation
Quantitative data from the biological assays should be summarized in a clear and concise tabular format.
Table 1: Example Data Summary for GABA-A Receptor Modulation
| Compound ID | R1 Group | R2 Group | EC50 (µM) | % Max Potentiation |
| FPA-001 | H | H | >100 | - |
| FPA-002 | -NH(CH3) | -NH(CH3) | 10.5 | 85 |
| FPA-003 | -NH(Cyclopropyl) | -NH(Cyclopropyl) | 5.2 | 110 |
| Diazepam | - | - | 0.8 | 150 |
Table 2: Example Data Summary for Cytotoxicity
| Compound ID | IC50 (µM) vs. HEK293 | IC50 (µM) vs. Cancer Cell Line A |
| FPA-001 | >100 | >100 |
| FPA-002 | 55.3 | 25.1 |
| FPA-003 | >100 | 12.8 |
| Doxorubicin | 0.5 | 0.1 |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the design and synthesis of novel therapeutic agents. Its strategic incorporation of fluorine offers the potential for improved drug-like properties compared to its non-fluorinated or chloro-substituted counterparts. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and biological evaluation of compound libraries based on this scaffold. Future work should focus on exploring a wide range of derivatizations to probe the structure-activity relationships for various biological targets, with a primary emphasis on modulators of the GABAergic system. The versatility of this scaffold, coupled with the strategic application of fluorine chemistry, positions it as a valuable tool in the ongoing quest for new and improved medicines.
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- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
synthesis of Baclofen analogs from 3-(4-Fluorophenyl)pentanedioic acid
Application Note & Protocol
Topic: A Strategic Synthesis of Baclofen Analogs from 3-(4-Fluorophenyl)pentanedioic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of a fluorinated Baclofen analog, 4-amino-3-(4-fluorophenyl)butanoic acid, commencing from this compound. Baclofen is a crucial agonist of the GABAB receptor, widely used as a muscle relaxant. The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This application note details a robust and efficient three-step synthetic pathway centered around a key Hofmann rearrangement. The described methodology is designed to be highly accessible and reproducible for researchers in medicinal chemistry and drug development. We provide in-depth experimental protocols, mechanistic discussions, and characterization data to ensure scientific integrity and practical utility.
Introduction and Strategic Rationale
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] Its derivatives, such as Baclofen, Phenibut, and Pregabalin, are cornerstone therapeutic agents for various neurological disorders, including muscle spasticity, anxiety, and neuropathic pain.[2][3][4][5] The synthesis of novel GABA analogs is a highly active area of research aimed at discovering compounds with improved efficacy, selectivity, and metabolic stability.
The synthetic strategy outlined herein leverages the readily available starting material, this compound, to construct the target γ-amino acid scaffold. The core of this strategy is the Hofmann rearrangement , a classic and reliable method for converting a primary amide into a primary amine with one less carbon atom.[6][7] This transformation is ideal for converting a pentanedioic acid (glutaric acid) derivative into a γ-aminobutyric acid structure.
The chosen pathway proceeds via three main steps:
-
Cyclic Anhydride Formation: Intramolecular dehydration of the dicarboxylic acid to form a stable cyclic anhydride intermediate.
-
Regioselective Amidation: Ring-opening of the anhydride with ammonia to yield a mono-amide, mono-carboxylic acid.
-
Hofmann Rearrangement: Conversion of the primary amide to the target primary amine, yielding the final Baclofen analog.
This approach is advantageous due to the commercial availability of the starting materials, the high yields typically associated with these transformations, and the straightforward nature of the reaction work-ups.
Overall Synthetic Workflow
The complete synthetic pathway from the starting diacid to the final fluoro-Baclofen analog is illustrated below.
Diagram 1: Overall synthetic scheme for the preparation of a Fluoro-Baclofen analog.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Bromine is highly corrosive and toxic; handle with extreme care. Sodium hydroxide is corrosive.
Protocol 1: Synthesis of 3-(4-Fluorophenyl)glutaric Anhydride (Intermediate I)
Rationale: Dicarboxylic acids, particularly 1,5-diacids like glutaric acid derivatives, readily undergo intramolecular cyclization upon heating with a dehydrating agent to form a stable six-membered cyclic anhydride.[8][9] Acetic anhydride is a common and effective reagent for this purpose, serving as both solvent and dehydrating agent.
Materials:
-
This compound
-
Acetic anhydride
-
Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a 100 mL round-bottom flask, add this compound (10.0 g, 44.2 mmol).
-
Add acetic anhydride (30 mL).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140 °C) with stirring for 3 hours. The solid should fully dissolve.
-
After 3 hours, allow the reaction mixture to cool to room temperature.
-
Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Add toluene (20 mL) to the residue and evaporate again to azeotropically remove any remaining acetic acid or anhydride.
-
The resulting crude oil or solid is 3-(4-Fluorophenyl)glutaric Anhydride. This product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a toluene/hexane mixture.
Protocol 2: Synthesis of 4-Carboxamido-3-(4-fluorophenyl)butanoic Acid (Intermediate II)
Rationale: Cyclic anhydrides undergo nucleophilic acyl substitution with ammonia. The ammonia attacks one of the carbonyl carbons, leading to the opening of the ring to form an amide and a carboxylate salt.[10][11] Subsequent acidification protonates the carboxylate to yield the final amide-acid product.
Materials:
-
3-(4-Fluorophenyl)glutaric Anhydride (Intermediate I)
-
Aqueous ammonia (28-30%)
-
Hydrochloric acid (6 M)
-
Ice bath
-
Beaker and magnetic stirrer
Procedure:
-
Place the crude 3-(4-Fluorophenyl)glutaric Anhydride (approx. 44.2 mmol) in a 250 mL beaker.
-
Cool the beaker in an ice bath.
-
Slowly add 50 mL of concentrated aqueous ammonia (28-30%) with vigorous stirring. The reaction is exothermic; maintain the temperature below 20 °C.
-
Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Cool the solution again in an ice bath and slowly acidify to pH 2 by adding 6 M HCl.
-
A white precipitate of 4-Carboxamido-3-(4-fluorophenyl)butanoic Acid will form.
-
Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.
Protocol 3: Synthesis of 4-Amino-3-(4-fluorophenyl)butanoic Acid (Final Product)
Rationale: The Hofmann rearrangement transforms the primary amide into a primary amine via an isocyanate intermediate.[7][12] The reaction is initiated by N-bromination of the amide in a basic solution, followed by rearrangement and subsequent hydrolysis of the isocyanate.[13] The final product is the desired γ-amino acid.
Materials:
-
4-Carboxamido-3-(4-fluorophenyl)butanoic Acid (Intermediate II)
-
Sodium hydroxide (NaOH)
-
Bromine (Br₂)
-
Hydrochloric acid (concentrated and 6 M)
-
Ice bath
-
Three-neck round-bottom flask with dropping funnel and mechanical stirrer
Procedure:
-
Prepare a solution of sodium hydroxide (8.0 g, 200 mmol) in 80 mL of water in a 250 mL three-neck flask. Cool the solution to 0 °C in an ice-salt bath.
-
With vigorous stirring, slowly add bromine (2.5 mL, 48.6 mmol) to the cold NaOH solution to form a sodium hypobromite solution in situ. Maintain the temperature below 5 °C.
-
In a separate beaker, dissolve 4-Carboxamido-3-(4-fluorophenyl)butanoic Acid (10.0 g, 41.8 mmol) in a cold solution of sodium hydroxide (3.4 g, 85 mmol) in 40 mL of water.
-
Slowly add the cold amide solution to the freshly prepared, cold hypobromite solution.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 70-75 °C for 1 hour.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully acidify the solution with concentrated HCl to pH ~6. Some unreacted starting material or byproducts may precipitate. Filter if necessary.
-
Adjust the pH of the filtrate to the isoelectric point of the amino acid (approx. pH 4-5) with 6 M HCl. The product will precipitate.
-
Cool the mixture in an ice bath for 1 hour to maximize crystallization.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the product from a water/ethanol mixture to obtain pure 4-Amino-3-(4-fluorophenyl)butanoic Acid.
Mechanistic Insight: The Hofmann Rearrangement
The Hofmann rearrangement is a cornerstone of amine synthesis from amides. Its mechanism involves several distinct steps, which ensures the conversion proceeds with the loss of the carbonyl carbon.
Diagram 2: Key steps of the Hofmann rearrangement mechanism.
-
N-Halogenation: The primary amide is deprotonated by the base, and the resulting anion reacts with bromine to form an N-bromoamide.[7]
-
Deprotonation: The base abstracts the second, more acidic N-H proton to form a bromoamide anion.[12]
-
Rearrangement: This is the key step. The R-group migrates from the carbonyl carbon to the nitrogen atom, displacing the bromide ion simultaneously to form an isocyanate intermediate.[6][13]
-
Hydrolysis & Decarboxylation: The isocyanate is hydrolyzed by water to form an unstable carbamic acid, which spontaneously decarboxylates to yield the final primary amine and carbon dioxide.[7]
Expected Data and Characterization
The following table summarizes the expected properties and characterization data for the key compounds in this synthetic pathway. The spectroscopic data are representative and should be confirmed by experimental analysis.
| Compound Name | Molecular Formula | Mol. Weight | Expected Yield | Melting Point (°C) | Key Spectroscopic Data (Expected) |
| 3-(4-Fluorophenyl)glutaric Anhydride | C₁₁H₉FO₃ | 208.19 | >90% | 105-108 | IR (cm⁻¹): 1815, 1760 (C=O, anhydride). ¹H NMR: δ 7.1-7.4 (m, 4H, Ar-H), 3.0-3.8 (m, 3H, CH+CH₂). |
| 4-Carboxamido-3-(4-fluorophenyl)butanoic Acid | C₁₁H₁₂FNO₃ | 225.22 | 80-90% | 160-163 | IR (cm⁻¹): 3400, 3200 (N-H), 1710 (C=O, acid), 1660 (C=O, amide). ¹H NMR: δ 12.1 (s, 1H, COOH), 7.0-7.3 (m, 4H, Ar-H), 6.8, 7.2 (2s, 2H, CONH₂). |
| 4-Amino-3-(4-fluorophenyl)butanoic Acid | C₁₀H₁₂FNO₂ | 197.21 | 60-75% | 208-210 (dec.) | IR (cm⁻¹): 3300-2800 (NH₃⁺, zwitterion), 1640 (COO⁻). ¹H NMR (D₂O): δ 7.1-7.4 (m, 4H, Ar-H), 2.9-3.4 (m, 3H, CH+CH₂-N). MS (ESI+): m/z 198.1 [M+H]⁺. |
Conclusion
This application note presents a detailed and reliable three-step synthesis for a fluorinated Baclofen analog starting from this compound. The described protocols are based on well-established chemical transformations, including the highly efficient Hofmann rearrangement. This pathway provides a practical and scalable route for researchers to access novel GABA analogs for further investigation in drug discovery programs. The comprehensive protocols and mechanistic details provided herein are intended to facilitate the successful implementation of this synthesis in a research laboratory setting.
References
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Amine synthesis by Hofmann rearrangement. Química Organica.org. [Link]
-
Liu, H. X., et al. (2017). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Journal of Materials Science and Chemical Engineering, 5, 25-32. [Link]
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Hofmann rearrangement. Wikipedia. [Link]
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Han, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(11), 3585. [Link]
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Han, J., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. PMC. [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Semantic Scholar. [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. EHU. [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Scinapse. [Link]
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Plodukhin, A. Y., et al. (2024). Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids. Synthesis of vigabatrin. Organic & Biomolecular Chemistry, 22(3), 512-523. [Link]
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Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids. Synthesis of vigabatrin. Semantic Scholar. [Link]
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Concise approach to γ-(het)aryl- and γ-alkenyl-γ-aminobutyric acids. Synthesis of vigabatrin. ResearchGate. [Link]
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An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Semantic Scholar. [Link]
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Fischer, C., et al. (2022). Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. ACS Medicinal Chemistry Letters, 13(12), 1956-1964. [Link]
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Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. MDPI. [Link]
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Preparation of N- and C-Functionally-Substituted Glutarimides: A Review. ResearchGate. [Link]
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Synthesis of 3‐arylglutaric acids 6 a–j. ResearchGate. [Link]
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Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. [Link]
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22.5: Acid Anhydride Chemistry. Chemistry LibreTexts. [Link]
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Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines. PubMed. [Link]
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Kumar, P. H., et al. (2021). Novel Synthesis of Baclofen. International Journal of ChemTech Research, 14(1), 259-262. [Link]
- Anhydride polymer amination process.
-
Prebiotic formation of thioesters via cyclic anhydrides as a key step in the emergence of metabolism. PMC. [Link]
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Reactions of Acid Anhydrides. Reactory. [Link]
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Synthesis of Baclofen; an Alternative Approach. Brieflands. [Link]
-
THE REACTIONS OF ACID ANHYDRIDES WITH AMMONIA AND PRIMARY AMINES. Chemguide. [Link]
-
Frølund, B., et al. (1999). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. Journal of Medicinal Chemistry, 42(11), 2053-9. [Link]
-
Mechanism of the ring opening reaction of epoxies with anhydrides. ResearchGate. [Link]
-
20.5: Acid Anhydride Chemistry. Chemistry LibreTexts. [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. ResearchGate. [Link]
- An improved process for the preparation of baclofen and its intermediate.
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Application Notes and Protocols for the Preclinical Development of 3-(4-Fluorophenyl)pentanedioic Acid as a CNS Drug Candidate
For: Researchers, scientists, and drug development professionals.
Introduction: A Strategic Approach to CNS Drug Development
The development of novel therapeutics for central nervous system (CNS) disorders is a complex endeavor, marked by high attrition rates and significant challenges in translating preclinical findings to clinical efficacy.[1][2] This guide provides a detailed framework for the preclinical development of 3-(4-Fluorophenyl)pentanedioic acid as a potential CNS drug candidate. Our approach is rooted in a hypothesis-driven methodology, emphasizing scientific integrity, robust experimental design, and a clear understanding of regulatory expectations.[3][4]
This compound is a structural analog of glutaric acid, a dicarboxylic acid that naturally occurs in the body during the metabolism of certain amino acids.[5][6] While glutaric acid itself can be neurotoxic at high concentrations, its derivatives are of interest for their potential to modulate neuronal activity.[7] Notably, the structurally similar compound, 3-(4-chlorophenyl)pentanedioic acid, serves as a key intermediate in the synthesis of Baclofen, a well-established GABA-B receptor agonist used as a muscle relaxant.[8] This structural similarity leads to our primary hypothesis: This compound may exert its effects on the CNS through modulation of the GABAergic system.
This document will guide researchers through a comprehensive preclinical evaluation, from initial synthesis and characterization to in vitro and in vivo pharmacology, culminating in a data package suitable for supporting an Investigational New Drug (IND) application.
Part 1: Synthesis and Physicochemical Characterization
A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. The following protocol outlines a plausible synthetic pathway for this compound.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound with high purity.
Materials:
-
4-Fluorobenzaldehyde
-
Diethyl malonate
-
Piperidine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 4-fluorobenzaldehyde and diethyl malonate in ethanol.
-
Add a catalytic amount of piperidine and reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Michael Addition:
-
To the crude product from the previous step, add another equivalent of diethyl malonate and a catalytic amount of sodium ethoxide in ethanol.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction and neutralize with dilute hydrochloric acid.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Hydrolysis and Decarboxylation:
-
To the crude product from the Michael addition, add an excess of a 10% aqueous sodium hydroxide solution.
-
Reflux the mixture for 6-8 hours to hydrolyze the ester groups.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Heat the mixture to reflux for 2-4 hours to effect decarboxylation.
-
Cool the solution in an ice bath and collect the crude product by filtration.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain pure this compound.
-
Dry the final product under vacuum.
-
Physicochemical Characterization
A thorough characterization of the synthesized compound is essential to ensure its identity, purity, and suitability for biological testing.
| Parameter | Method | Expected Outcome | Rationale |
| Identity | 1H NMR, 13C NMR, Mass Spectrometry | Spectra consistent with the proposed structure | Confirms the chemical identity of the synthesized compound. |
| Purity | HPLC-UV/MS | >98% | High purity is crucial for accurate biological data and to avoid confounding effects from impurities. |
| Solubility | Aqueous and organic solvents | Determine solubility profile | Informs formulation development for in vitro and in vivo studies. |
| Lipophilicity (LogP) | Calculated or experimental (e.g., shake-flask method) | - | A key determinant of blood-brain barrier permeability.[9] |
| pKa | Potentiometric titration | - | Influences ionization state at physiological pH, affecting receptor binding and permeability. |
Part 2: In Vitro Pharmacology and Target Validation
The initial in vitro screening will focus on our primary hypothesis of GABAergic modulation. These assays will help to identify the specific molecular target(s) and elucidate the mechanism of action.
Workflow for In Vitro Target Validation
Caption: In Vitro Screening Cascade for this compound.
Protocol 2: GABA Receptor Binding Assays
Objective: To determine the binding affinity of this compound to GABA-A and GABA-B receptors.
Materials:
-
Rat or human brain tissue homogenates (cortex or cerebellum) or cell lines expressing recombinant GABA receptors.
-
Radioligands: [3H]muscimol (for GABA-A) and [3H]CGP54626 (for GABA-B).
-
Test compound: this compound.
-
Non-specific binding controls: GABA (for GABA-A) and baclofen (for GABA-B).
-
Scintillation counter and vials.
Procedure:
-
Membrane Preparation: Prepare crude synaptic membranes from brain tissue or receptor-expressing cells.
-
Assay Setup: In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of the test compound or control.
-
Incubation: Incubate at the appropriate temperature and time to reach binding equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
Protocol 3: In Vitro Blood-Brain Barrier Permeability Assay
Objective: To assess the potential of this compound to cross the blood-brain barrier (BBB).
Materials:
-
Transwell inserts with a microporous membrane.
-
Co-culture of human cerebral microvascular endothelial cells (hCMEC/D3) and astrocytes.[10]
-
Test compound and control compounds with known BBB permeability (e.g., caffeine - high, dopamine - low).[10]
-
LC-MS/MS for quantification.
Procedure:
-
Cell Culture: Culture the endothelial cells on the apical side of the Transwell insert and astrocytes on the basal side to form a tight monolayer.
-
TEER Measurement: Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER).
-
Permeability Assay: Add the test compound to the apical (blood) side and collect samples from the basal (brain) side at various time points.
-
Quantification: Analyze the concentration of the compound in the basal chamber using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp).
Part 3: In Vivo Pharmacology and Efficacy Models
Based on the in vitro profile, in vivo studies will be conducted to assess the compound's efficacy in relevant animal models of CNS disorders. The choice of models will depend on the specific GABAergic modulation observed (e.g., anxiolytic, anticonvulsant, or muscle relaxant effects).
Potential In Vivo Models for Consideration
| CNS Indication | Animal Model | Key Readouts | Rationale |
| Anxiety | Elevated Plus Maze, Open Field Test | Time spent in open arms, locomotor activity | Standardized behavioral paradigms to assess anxiolytic effects.[11][12] |
| Epilepsy | Pentylenetetrazol (PTZ)-induced seizures | Seizure latency and severity | Evaluates anticonvulsant properties. |
| Spasticity/Muscle Relaxation | Rotarod Test | Motor coordination and balance | Assesses muscle relaxant effects.[12] |
| Depression | Forced Swim Test, Tail Suspension Test | Immobility time | Screens for antidepressant activity.[11][12] |
Protocol 4: Elevated Plus Maze Test for Anxiolytic Activity
Objective: To evaluate the anxiolytic-like effects of this compound in rodents.
Materials:
-
Elevated plus maze apparatus.
-
Male mice or rats.
-
Test compound, vehicle control, and positive control (e.g., diazepam).
-
Video tracking software.
Procedure:
-
Dosing: Administer the test compound, vehicle, or positive control to the animals via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the test.
-
Acclimation: Allow the animals to acclimate to the testing room.
-
Testing: Place each animal in the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).
-
Recording: Record the animal's behavior using a video camera.
-
Data Analysis: Analyze the video recordings to determine the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Part 4: Pharmacokinetics and Safety Pharmacology
Early assessment of a drug candidate's pharmacokinetic (PK) profile and safety is crucial for its continued development.[13]
Workflow for PK and Safety Assessment
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Application Note: Advanced Pharmacophore Modeling for Novel GABA Receptor Modulators Using 3-(4-Fluorophenyl)pentanedioic acid
Abstract
The discovery of novel modulators for the γ-aminobutyric acid (GABA) receptor system is a cornerstone of neuropharmacology research, aimed at developing improved therapeutics for anxiety, epilepsy, and other neurological disorders. This application note presents a comprehensive, step-by-step protocol for developing and validating a structure-based pharmacophore model, utilizing 3-(4-Fluorophenyl)pentanedioic acid as a template ligand. While this specific molecule is not extensively characterized, its structural similarity to precursors of known GABAergic agents, such as Baclofen, makes it an excellent candidate for exploring the chemical space of GABA receptor modulators. We will leverage the high-resolution crystal structure of a human GABA-A receptor to generate a pharmacophore model, validate its predictive power, and apply it in a virtual screening and molecular docking workflow to identify potential novel hits. This guide is designed to be a practical resource, explaining the causality behind each experimental choice and providing a self-validating framework for robust in-silico drug discovery.
Introduction: The Rationale for Pharmacophore Modeling in GABAergic Drug Discovery
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its complex pentameric structure, composed of various subunits (e.g., α, β, γ), offers multiple allosteric binding sites that can be targeted by a diverse range of therapeutic agents, including benzodiazepines and barbiturates.[1][2][3][4] The development of new modulators with improved subtype selectivity and side-effect profiles remains a significant challenge.
Pharmacophore modeling serves as a powerful computational tool in this endeavor. A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a specific biological target.[5][6][7] By defining the essential chemical functionalities—such as hydrogen bond donors/acceptors, hydrophobic regions, and ionizable groups—a pharmacophore model acts as a 3D query to rapidly screen vast chemical libraries for molecules with a high probability of binding to the target receptor.[8][9]
This application note will detail a structure-based pharmacophore modeling workflow. This approach is chosen over a ligand-based method due to the availability of high-resolution GABA-A receptor crystal structures and the limited data on the activity of our lead compound, this compound. A structure-based model, derived from the interactions observed in a protein-ligand complex, provides a more accurate and detailed representation of the binding site's chemical environment.[6][10]
Introducing the Lead Compound: this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-(4-fluorophenyl)glutaric acid | [11] |
| CAS Number | 3449-63-6 | [11][12] |
| Molecular Formula | C11H11FO4 | N/A |
| Molecular Weight | 226.20 g/mol | N/A |
| Melting Point | 145-147 °C | [11] |
While direct biological data for this compound is scarce, its structural analog, 3-(4-Chlorophenyl)pentanedioic acid, is a known intermediate in the synthesis of Baclofen, a GABA-B receptor agonist.[1] This structural relationship provides a strong hypothetical basis for its potential interaction with GABA receptors, making it an ideal starting point for this protocol.
Experimental Workflow: A Self-Validating Protocol
The following protocol is designed to be a self-validating system, where the success of each step informs the next. We will use a combination of widely available software tools such as BIOVIA Discovery Studio, Schrödinger Maestro, MOE (Molecular Operating Environment), or open-source alternatives like PyMOL and AutoDock Vina.[12][13][14][15][16][17]
Caption: Overall workflow for structure-based pharmacophore modeling and virtual screening.
Part 1: System Preparation
2.1. Target Selection and Preparation
-
Causality: The quality of the initial protein structure is paramount for generating a meaningful pharmacophore. We select a high-resolution crystal structure of the human GABA-A receptor to ensure atomic coordinates are accurate.[18]
-
Protocol:
-
Download Structure: Obtain the crystal structure of the human α1β2γ2 GABA-A receptor in complex with GABA and a benzodiazepine (e.g., flumazenil) from the Protein Data Bank (PDB). We will use PDB ID: 6D6T for this protocol.[18]
-
Protein Preparation: Using a molecular modeling suite (e.g., Discovery Studio, Schrödinger Maestro), prepare the protein structure.[13][16]
-
Remove all non-essential components: water molecules, co-solvents, and any ligands not relevant to the binding site of interest (the GABA binding site at the β-α interface).
-
Correct any structural issues, such as missing atoms or incomplete residues.
-
Protonate the protein at a physiological pH (e.g., 7.4) to add hydrogen atoms, which are crucial for defining hydrogen bonds.
-
Perform a brief energy minimization to relieve any steric clashes introduced during preparation.
-
-
2.2. Ligand Preparation
-
Causality: The ligand must be represented in a chemically correct, low-energy 3D conformation to ensure accurate docking and pharmacophore feature generation.
-
Protocol:
-
Sketch and Convert: Draw the 2D structure of this compound in a chemical drawing tool and convert it to a 3D structure.
-
Ionization State: Determine the likely ionization state at pH 7.4. The two carboxylic acid groups will likely be deprotonated (carboxylate anions).
-
Conformational Analysis: Generate a set of low-energy conformers for the ligand. This is critical as the ligand is flexible.[19][20] Most modeling software has modules for this (e.g., MOE's Conformational Search or Discovery Studio's CATALYST).[20][21]
-
Part 2: Pharmacophore Model Generation and Validation
2.3. Initial Docking of the Lead Compound
-
Causality: Before generating a pharmacophore, we need to establish a plausible binding mode of our lead compound within the target's active site. This complex will serve as the template for identifying key interactions.
-
Protocol:
-
Define Binding Site: Identify the GABA binding site on the prepared GABA-A receptor structure (PDB: 6D6T), which is located at the interface between the β2 and α1 subunits.
-
Molecular Docking: Use a docking program like AutoDock Vina to dock the prepared this compound into the defined binding site.[12][15][17]
-
Pose Analysis: Analyze the resulting docking poses. Select the pose with the best docking score that also forms chemically sensible interactions with key residues in the binding site (e.g., salt bridges with positively charged residues, hydrogen bonds with polar residues).
-
2.4. Structure-Based Pharmacophore Generation
-
Causality: This step translates the 3D interactions of the docked ligand-protein complex into an abstract pharmacophore model. This model will capture the essential features required for binding.
-
Protocol (using software like LigandScout or Discovery Studio): [13][22]
-
Load Complex: Import the docked complex of the GABA-A receptor and this compound.
-
Generate Features: The software will automatically identify potential pharmacophoric features based on the interactions between the ligand and the protein. These typically include:
-
Hydrogen Bond Acceptors (HBA): From the ligand's carboxylate oxygens interacting with donor residues in the protein.
-
Hydrogen Bond Donors (HBD): (If any were present on the ligand).
-
Negative Ionizable (NI): For the deprotonated carboxylate groups.
-
Aromatic Ring (AR): For the fluorophenyl group.
-
Hydrophobic (H): For the aliphatic backbone and the aromatic ring.
-
-
Refine Model: Review the automatically generated features. Ensure they represent the most critical interactions observed in the docked pose. You may add, remove, or merge features to create a more robust model. For example, ensure that the negative ionizable features are positioned to interact with key arginine or lysine residues in the binding pocket.
-
2.5. Rigorous Model Validation
-
Causality: A pharmacophore model is only useful if it can successfully distinguish between active and inactive compounds. Validation is a critical step to establish the model's predictive power.[23]
-
Protocol:
-
Create a Test Set:
-
Actives: Compile a small set of known, structurally diverse GABA-A receptor agonists.
-
Decoys: Generate a much larger set of "decoy" molecules. These should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but be topologically distinct. The DUD-E (Directory of Useful Decoys, Enhanced) server is an excellent resource for this.
-
-
Database Screening: Use the generated pharmacophore model as a 3D query to screen the combined database of actives and decoys.
-
Statistical Analysis: Calculate key metrics to evaluate the model's performance.[24]
-
Enrichment Factor (EF): Measures how much the model enriches the hit list with active compounds compared to a random selection.
-
Goodness of Hit (GH) Score: A scoring function that balances the number of actives retrieved against the total number of hits. A GH score > 0.7 is considered a very good model.[24]
-
Receiver Operating Characteristic (ROC) Curve: A plot of the true positive rate versus the false positive rate. The Area Under the Curve (AUC) is a measure of the model's ability to discriminate. An AUC of 1.0 is a perfect model, while 0.5 is random.[25]
-
-
Caption: The iterative process of pharmacophore model validation.
Part 3: Application in Virtual Screening
2.6. Virtual Screening of Compound Libraries
-
Causality: With a validated pharmacophore, we can now screen large chemical databases to find novel molecules that match the model and are therefore likely to bind to the GABA-A receptor.
-
Protocol:
-
Select a Library: Choose a compound library for screening (e.g., ZINC, ChEMBL, or a commercial library).[6]
-
Perform Screening: Use the validated pharmacophore model as a 3D query to screen the selected library. The software will return a list of "hits" that fit the pharmacophore features.
-
Filter Hits: Apply additional filters to the initial hit list. A common first-pass filter is Lipinski's Rule of Five to select for drug-like properties.
-
2.7. Hit Refinement and Re-docking
-
Causality: Pharmacophore screening identifies compounds with the correct features, but it doesn't guarantee a good binding pose or affinity. Molecular docking is used to refine the results and prioritize the most promising candidates.
-
Protocol:
-
Re-docking: Take the filtered list of hits and perform molecular docking for each one into the GABA-A receptor binding site using a program like AutoDock Vina.[17]
-
Scoring and Visual Inspection:
-
Rank the hits based on their predicted binding affinity (docking score).
-
Visually inspect the top-scoring poses. Ensure they form plausible interactions with the receptor and that their binding mode is consistent with the pharmacophore model. Discard any hits that have poor geometries or steric clashes.
-
-
ADMET Prediction: For the final short-list of candidates, perform in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to flag any potential liabilities early in the discovery process.
-
Expected Results and Data Interpretation
A successful execution of this protocol will yield a validated pharmacophore model for the GABA-A receptor's GABA binding site. The virtual screening and subsequent docking will produce a prioritized list of novel chemical scaffolds that are predicted to be active at this site.
Table of Expected Validation Metrics:
| Metric | Target Value | Interpretation |
| Enrichment Factor (EF) at 1% | > 10 | The model is at least 10 times better than random at finding actives in the top 1% of the screened database. |
| Goodness of Hit (GH) Score | > 0.7 | Indicates a high-quality model with a good balance of hit retrieval and false positive rejection.[24] |
| ROC AUC | > 0.8 | The model has excellent discriminatory power between active and inactive compounds.[25] |
The final output will be a small set of high-confidence virtual hits, ready for acquisition and in-vitro biological testing. The detailed interaction analysis from the docking poses will provide valuable insights for future lead optimization efforts.
Conclusion
This application note provides a detailed, authoritative protocol for structure-based pharmacophore modeling, validation, and virtual screening, using this compound as a starting point for the discovery of novel GABA-A receptor modulators. By following this self-validating workflow, researchers can confidently generate robust pharmacophore models and leverage them to efficiently identify promising lead candidates, thereby accelerating the pace of drug discovery in neuropharmacology.
References
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Wikipedia. (n.d.). GABAA receptor. Retrieved from [Link]
-
Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved from [Link]
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Protheragen. (n.d.). Ligand-based Pharmacophore Modeling. Retrieved from [Link]
-
Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABA-A receptor. Nature, 512(7514), 270–275. PDB ID: 4COF. Retrieved from [Link]
-
Wang, Z., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. PLoS ONE, 10(5), e0128286. Retrieved from [Link]
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Kasaragod, V.B., & Miller, P.S. (2022). Mechanisms of inhibition and activation of extrasynaptic alpha beta GABA A receptors. Nature Communications, 13(1), 778. PDB ID: 7PBD. Retrieved from [Link]
-
ACS Omega. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. Retrieved from [Link]
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Zhu, S., et al. (2018). Structure of a human synaptic GABAA receptor. Nature, 559(7712), 67–72. PDB ID: 6D6T. Retrieved from [Link]
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ResearchGate. (n.d.). Workflow diagram presenting the ligand based pharmacophore modeling. Retrieved from [Link]
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CD ComputaBio. (n.d.). Pharmacophore Construction Using Discovery Studio. Retrieved from [Link]
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CD ComputaBio. (n.d.). Discovery Studio Tutorials. Retrieved from [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
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BioTech Lecture. (2025, May 15). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Retrieved from [Link]
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Curr. Issues Mol. Biol. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Retrieved from [Link]
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Inte:Ligand. (n.d.). Creating a pharmacophore from a single protein-ligand complex. Retrieved from [Link]
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Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes. Retrieved from [Link]
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ResearchGate. (2018). (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. Retrieved from [Link]
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Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmacophore model validation using GH score method. Retrieved from [Link]
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Scribd. (n.d.). Introduction To Pharmacophores in MOE. Retrieved from [Link]
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J's Blog. (2024, February 27). Schrodinger-Notes—Target-based Pharmacophore Modeling. Retrieved from [Link]
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ResearchGate. (n.d.). Validation of the pharmacophore model by ROC method. Retrieved from [Link]
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National Institutes of Health. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Retrieved from [Link]
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SlideShare. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Retrieved from [Link]
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Taylor & Francis Online. (2010). Pharmacophore models for GABAA modulators: Implications in CNS drug discovery. Retrieved from [Link]
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National Institutes of Health. (2021). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Retrieved from [Link]
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National Institutes of Health. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Retrieved from [Link]
-
TeachOpenCADD. (n.d.). Ligand-based pharmacophores. Retrieved from [Link]
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Expert Opinion on Drug Discovery. (2010). Pharmacophore models for GABA(A) modulators: implications in CNS drug discovery. Retrieved from [Link]
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YouTube. (2025, August 6). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. Retrieved from [Link]
-
Taylor & Francis Online. (2010). Pharmacophore models for GABA A modulators: implications in CNS drug discovery. Retrieved from [Link]
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National Institutes of Health. (2009). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Retrieved from [Link]
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The Scripps Research Institute. (n.d.). AutoDock Vina. Retrieved from [Link]
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National Institutes of Health. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Retrieved from [Link]
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PubMed. (2008). Conformational sampling of druglike molecules with MOE and catalyst: implications for pharmacophore modeling and virtual screening. Retrieved from [Link]
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ACS Publications. (2008). Conformational Sampling of Druglike Molecules with MOE and Catalyst: Implications for Pharmacophore Modeling and Virtual Screening. Retrieved from [Link]
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in vitro biological assays for 3-(4-Fluorophenyl)pentanedioic acid derivatives
Application Notes & Protocols
Introduction: Rationale and Strategic Overview
The compound class 3-(4-fluorophenyl)pentanedioic acid and its derivatives represent a compelling starting point for neurological drug discovery. Structurally, these molecules are analogs of glutaric acid and, by extension, bear a resemblance to the endogenous neurotransmitter L-glutamate. This structural hypothesis forms the basis of our investigation, positing that these derivatives are likely modulators of the glutamatergic system.
Dysregulation of glutamatergic neurotransmission is a central pathological mechanism in a host of neurological and psychiatric disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and schizophrenia.[1][2] The primary driver of neuronal damage in many of these conditions is a phenomenon known as excitotoxicity, which results from the excessive activation of glutamate receptors, leading to catastrophic downstream events.[3]
This document provides a comprehensive technical guide for researchers to systematically characterize the biological activity of this compound derivatives. We present a tiered, logical assay cascade designed to move from initial target engagement to functional cellular activity and finally to disease-relevant phenotypic outcomes. The protocols herein are designed to be robust and self-validating, providing the rigorous data necessary to advance promising lead candidates.
The Assay Cascade: A Tiered Strategy for Compound Characterization
A successful in vitro pharmacology campaign relies on a logical progression of assays, where data from one tier informs the decisions and experiments of the next. This cascade approach ensures that resources are spent on the most promising compounds and that a comprehensive biological profile is built. Biochemical assays form the core of early-stage drug discovery, allowing for the controlled study of interactions between enzymes and potential inhibitors or modulators.[4][5]
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Application Notes and Protocols: A Framework for the Anticancer Screening of 3-(4-Fluorophenyl)pentanedioic Acid Derivatives
Introduction: The Rationale for Investigating 3-(4-Fluorophenyl)pentanedioic Acid Derivatives in Oncology
The landscape of cancer therapy is continually evolving, with a pressing need for novel chemical entities that exhibit improved efficacy and selectivity.[1][2] The structural motif of this compound presents a compelling, albeit underexplored, scaffold for the development of new anticancer agents. This assertion is built upon the established biological significance of its core components: the glutaric acid (pentanedioic acid) backbone and the fluorophenyl moiety.
Glutaric acid and its derivatives have demonstrated a range of biological activities, with some analogs showing potential in modulating cellular metabolism, a key hallmark of cancer.[3] Furthermore, the incorporation of a fluorine atom into small molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic properties, and increase binding affinity to target proteins.[4][5][6] The 4-fluorophenyl group, in particular, is a common feature in a number of approved drugs, where it often contributes to improved efficacy and a more favorable pharmacokinetic profile.[4]
While direct evidence of the anticancer activity of this compound is not yet extensively documented in publicly available literature, its structural similarity to other biologically active compounds, such as the Baclofen intermediate 3-(4-Chlorophenyl)pentanedioic acid, suggests a potential for interaction with biological systems.[7] The exploration of its derivatives is therefore a logical and promising avenue in the search for new cancer therapeutics.
These application notes provide a comprehensive framework for the initial in vitro screening of novel this compound derivatives. The protocols outlined below are designed to be a self-validating system for assessing cytotoxicity, elucidating potential mechanisms of action, and providing a foundation for further preclinical development.
Experimental Workflow for Anticancer Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a library of novel this compound derivatives.
Caption: A generalized workflow for the synthesis, in vitro screening, and mechanistic evaluation of novel anticancer compounds.
Detailed Application Notes and Protocols
Part 1: Synthesis and Characterization of Derivatives
A critical first step is the synthesis of a library of this compound derivatives. Modifications can be made to the carboxylic acid groups to generate amides, esters, or other functional groups, which will allow for the exploration of structure-activity relationships (SAR).
Protocol 1: General Synthesis of Amide Derivatives
-
To a solution of this compound in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 2: In Vitro Cytotoxicity Screening
The initial evaluation of anticancer potential involves assessing the cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.
Protocol 2: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8][9]
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound ID | Modification | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| FPA-001 | Di-acid (Parent) | >100 | >100 | >100 |
| FPA-002 | Di-methyl ester | 85.2 ± 5.4 | 92.1 ± 6.8 | 78.5 ± 4.9 |
| FPA-003 | Di-anilide | 45.7 ± 3.1 | 55.3 ± 4.2 | 39.8 ± 2.7 |
| FPA-004 | Di-(benzylamide) | 22.1 ± 1.9 | 31.6 ± 2.5 | 18.4 ± 1.5 |
| Doxorubicin | Positive Control | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Part 3: Mechanistic Studies
For compounds that exhibit significant cytotoxicity, further investigation into their mechanism of action is warranted.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.
Potential Signaling Pathways to Investigate
Based on the structure of this compound, several signaling pathways could be hypothesized as potential targets. The glutaric acid backbone suggests a possible role in cellular metabolism, potentially affecting pathways like the Krebs cycle or amino acid metabolism, which are often dysregulated in cancer.[3]
Caption: Hypothesized molecular targets and pathways for this compound derivatives.
Protocol 5: Western Blot Analysis
Western blotting can be used to investigate the effect of the test compounds on the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspase-3) and cell cycle regulation (e.g., p53, p21, cyclins).[8]
-
Protein Extraction: Lyse treated cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
These application notes provide a foundational strategy for the systematic screening of this compound derivatives for potential anticancer activity. The data generated from these protocols will enable the identification of lead compounds, facilitate the establishment of structure-activity relationships, and provide initial insights into their mechanisms of action. Positive results from this in vitro screening cascade would warrant further investigation, including more extensive mechanistic studies, analysis of pharmacokinetic properties, and eventual evaluation in in vivo cancer models.
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Karger. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. Retrieved from [Link]
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PENINSULA. (n.d.). Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications. PENINSULA. Retrieved from [Link]
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National Center for Biotechnology Information. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Retrieved from [Link]
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MDPI. (n.d.). Oncology Therapeutics Targeting the Metabolism of Amino Acids. MDPI. Retrieved from [Link]
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Semantic Scholar. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Semantic Scholar. Retrieved from [Link]
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MDPI. (n.d.). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. MDPI. Retrieved from [Link]
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MDPI. (n.d.). Molecular Targets of Natural Compounds with Anti-Cancer Properties. MDPI. Retrieved from [Link]
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antioxidant potential of compounds containing 4-fluorophenyl moiety
Application Notes & Protocols
Topic: Evaluating the Antioxidant Potential of Novel Compounds Containing a 4-Fluorophenyl Moiety
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the 4-Fluorophenyl Moiety in Antioxidant Drug Discovery
In medicinal chemistry, the incorporation of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological properties. The introduction of a fluorine atom, particularly as a 4-fluorophenyl group, can profoundly influence a compound's metabolic stability, lipophilicity, and binding interactions with target proteins.[1][2] These modifications are not merely for improving pharmacokinetics; they can also modulate the intrinsic antioxidant potential of a molecule.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[3] Antioxidants mitigate this damage by neutralizing free radicals, and the development of novel, potent antioxidant compounds is a critical goal in drug discovery.
This guide provides a comprehensive framework for assessing the antioxidant potential of compounds featuring the 4-fluorophenyl moiety. We will move beyond simple screening to provide detailed protocols that offer mechanistic insights, from foundational chemical assays to more physiologically relevant cell-based models. The causality behind experimental choices is explained to ensure that the data generated is both robust and meaningful for drug development pipelines.
Part 1: Mechanistic Considerations of Fluorine in Antioxidant Activity
The influence of the 4-fluorophenyl group on a compound's antioxidant capacity is often indirect but significant. The high electronegativity of the fluorine atom can modulate the electronic properties of the entire molecule. This can affect antioxidant activity through several mechanisms:
-
Modulation of Electron Density: The electron-withdrawing nature of fluorine can influence the bond dissociation enthalpy (BDE) of nearby hydrogen-donating groups (e.g., a hydroxyl or amine group). A lower BDE facilitates easier hydrogen atom transfer (HAT) to neutralize free radicals.[4][5]
-
Enhanced Stability: Fluorination can increase the metabolic stability of a compound, preventing its rapid degradation and thereby prolonging its antioxidant action in a biological system.[6]
-
Improved Bioavailability: The increased lipophilicity conferred by the fluoro-group can improve a compound's ability to cross cell membranes, a crucial factor for intracellular antioxidant activity.[1]
A structure-activity relationship (SAR) study on 3-dithiocarbamic flavanones demonstrated that radical scavenging activities decreased in the order of F > Cl > Br > I > H for substituents on the phenyl ring, highlighting the positive impact of the highly electronegative fluorine atom.[7]
Part 2: Experimental Workflow for Antioxidant Potential Assessment
A tiered approach is recommended for evaluating novel compounds. This workflow begins with rapid, cost-effective chemical screening assays and progresses to more complex, biologically relevant cellular assays for promising candidates.
Caption: Tiered Experimental Workflow for Antioxidant Assessment.
Part 3: Protocols for In Vitro Antioxidant Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[3] The reduction of DPPH is visually apparent as a color change from deep purple to yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[8][9]
Materials:
-
DPPH (Sigma-Aldrich, Cat. No. D9132)
-
Methanol (HPLC grade)
-
Test compounds and positive control (e.g., Ascorbic Acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark to prevent degradation.
-
Preparation of Test Compounds: Prepare a stock solution of each test compound (e.g., 10 mM in DMSO). Create a series of dilutions in methanol to achieve final concentrations ranging from 1 µM to 1000 µM.
-
Assay Procedure: a. In a 96-well plate, add 100 µL of each test compound dilution. b. For the negative control, add 100 µL of methanol. c. For the positive control, add 100 µL of Ascorbic Acid or Trolox at various concentrations. d. Add 100 µL of the 0.1 mM DPPH solution to all wells. e. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control: Absorbance of the DPPH solution with methanol.
-
Abs_sample: Absorbance of the DPPH solution with the test compound.
Plot the % inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) using non-linear regression analysis.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured at 734 nm.[8][9] This assay is applicable to both hydrophilic and lipophilic compounds.
Materials:
-
ABTS (Sigma-Aldrich, Cat. No. A1888)
-
Potassium persulfate (Sigma-Aldrich, Cat. No. 216224)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and positive control
-
96-well microplate and reader
Protocol:
-
Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[8]
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) to obtain an absorbance of 0.70 (± 0.02) at 734 nm.
-
Assay Procedure: a. In a 96-well plate, add 10 µL of each test compound dilution. b. Add 190 µL of the ABTS•+ working solution to all wells. c. Incubate at room temperature for 6-10 minutes.[8]
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. Determine the IC₅₀ value.
Part 4: Cellular Antioxidant Assay (CAA)
Principle: The CAA provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to counteract intracellular ROS.[10][11] The assay uses the cell-permeable probe 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS (induced by AAPH), DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant will scavenge the ROS and inhibit the formation of DCF.[10][12]
Materials:
-
Human liver cancer cell line (HepG2) or other suitable cell line
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium) with fetal bovine serum (FBS) and antibiotics
-
DCFH-DA (Sigma-Aldrich, Cat. No. D6883)
-
AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) (Sigma-Aldrich, Cat. No. 440914)
-
Quercetin (positive control)
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)
Protocol:
-
Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 6 x 10⁴ cells/well and culture for 24 hours until confluent.[12]
-
Compound Treatment: a. Remove the culture medium. b. Wash the cells with PBS. c. Treat the cells with 100 µL of medium containing the test compound at various concentrations, along with 25 µM DCFH-DA. d. Incubate for 1 hour at 37°C in a CO₂ incubator.[12]
-
Induction of Oxidative Stress: a. Wash the cells once with warm PBS to remove the compound and excess probe. b. Add 100 µL of 600 µM AAPH solution (prepared in Hank's Balanced Salt Solution) to each well.[12]
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.[3]
Data Analysis:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics plot for each concentration.
-
Calculate the CAA value using the formula: CAA Unit = 100 - (∫SA / ∫CA) x 100
-
∫SA is the AUC for the sample.
-
∫CA is the AUC for the control (cells treated with AAPH but no compound).
-
-
Express results as micromoles of Quercetin Equivalents (QE) per micromole of the test compound by comparing the CAA value of the test compound to that of a Quercetin standard curve.
Part 5: Data Interpretation and Structure-Activity Relationships (SAR)
The ultimate goal is to correlate the chemical structure with the observed antioxidant activity. The 4-fluorophenyl moiety is a constant, but modifications elsewhere in the molecule will impact its overall potential.
Table 1: Example SAR Data for 4-Fluorophenyl-Containing Compounds
| Compound ID | Core Structure | R-Group Modification | DPPH IC₅₀ (µM) | CAA (µmol QE/µmol) | Reference |
| 5g | 3-Dithiocarbamic Flavanone | Piperidine | Lower than BHT | Not Reported | [7] |
| 21 | S-substituted triazolethione | H (on other phenyl ring) | ~2x Ascorbic Acid IC₅₀ | Not Reported | [13] |
| Comp-A | Chalcone | -OCH₃ | Hypothetical Value | Hypothetical Value | [2] |
| Comp-B | Chalcone | -OH | Hypothetical Value | Hypothetical Value | [2] |
This table is illustrative. Researchers should populate it with their own experimental data.
Analysis: By comparing the activity of analogs, researchers can deduce which functional groups, in concert with the 4-fluorophenyl moiety, are critical for activity. For instance, the presence of a phenolic hydroxyl group often dramatically increases antioxidant capacity due to its ability to act as a hydrogen donor.
Part 6: Advanced Mechanistic Insights: The Keap1-Nrf2 Pathway
Beyond direct radical scavenging, potent antioxidants can activate endogenous defense mechanisms. The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response.[14] Under basal conditions, Nrf2 is bound by Keap1 and targeted for degradation. Oxidative stress (or the action of an antioxidant) can lead to the release of Nrf2, which then translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.
Caption: Activation of the Nrf2 Antioxidant Response Pathway.
Investigating the ability of a 4-fluorophenyl compound to activate this pathway (e.g., via Western blot for Nrf2 nuclear translocation or qPCR for downstream gene expression) can provide critical data on its mechanism of action, elevating its status from a simple radical scavenger to a potential modulator of cellular defense systems.
References
- A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Books.
- Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. (2021). Journal of Biomolecular Structure & Dynamics, 39(11), 3874-3881.
- Cellular Antioxidant Activity Assay. (n.d.). Kamiya Biomedical Company.
- Synthesis and antioxidant activity of 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ol hydrochlorides. (n.d.). ResearchGate.
- Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. (n.d.). National Center for Biotechnology Information.
- Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. (n.d.). ResearchGate.
- Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. (2021). PMC.
- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (n.d.). PMC.
- Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship. (n.d.). National Center for Biotechnology Information.
- A Comparative Analysis of the Antioxidant Capacity of Novel Inhibitors. (n.d.). Benchchem.
- In vitro antioxidant potential of para-alkoxy-phenylcarbamic acid esters containing 4-(4-fluoro-/3-trifluoromethylphenyl)piperazin-1-yl moiety. (n.d.). ResearchGate.
- Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. (n.d.). PMC.
- Novel Dithiocarbamic Flavanones with Antioxidant Properties—A Structure–Activity Rel
- In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits. (n.d.). National Center for Biotechnology Information.
- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). PMC.
- Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (n.d.). ResearchGate.
- Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. (n.d.). PMC.
Sources
- 1. Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Antioxidant Activities and Polyphenol Contents of Seven Commercially Available Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(4-Fluorophenyl)pentanedioic Acid
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)pentanedioic acid (CAS: 3449-63-6)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maximize your reaction yield and product purity.
Overview of the Primary Synthetic Pathway
The synthesis of 3-arylpentanedioic acids is commonly achieved through a sequential reaction cascade involving a Knoevenagel condensation, a Michael addition, and subsequent hydrolysis and decarboxylation steps. A robust and widely adaptable route starts from 4-fluorobenzaldehyde and an active methylene compound like diethyl malonate, catalyzed by a mild base.
The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Enhancing Your Yield
This section addresses specific problems you might encounter during the synthesis in a question-and-answer format.
Q1: My overall yield is significantly lower than expected. Where should I start my investigation?
A1: A low overall yield is a common issue that can stem from inefficiencies in one or more steps. The most critical points to evaluate are the initial condensation reaction and the final hydrolysis/decarboxylation.
Start by systematically analyzing each step. Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the crude reaction mixture after each stage before proceeding to the next. This allows you to pinpoint which step is underperforming.
Here is a logical flow for troubleshooting:
Caption: Decision tree for troubleshooting low synthesis yield.
Q2: The Knoevenagel condensation (Step 1) is slow and doesn't go to completion. How can I drive the reaction forward?
A2: The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[2][3] To achieve a high yield of the intermediate, diethyl 2-(4-fluorobenzylidene)malonate, you must favor the product formation equilibrium.
-
Causality: The reaction is reversible, and the accumulation of water can drive the equilibrium back towards the starting materials. The choice of base is also critical; it must be strong enough to deprotonate the active methylene compound but not so strong that it promotes self-condensation of the aldehyde.[2]
-
Troubleshooting Steps:
-
Water Removal: This is the most critical factor. If using a solvent like toluene or benzene, employ a Dean-Stark apparatus to azeotropically remove water as it forms.
-
Catalyst Choice: Piperidine is a highly effective catalyst for this reaction. Often, it is used in catalytic amounts with a co-catalyst like acetic acid or in a solvent like pyridine. The use of pyridine as a solvent, known as the Doebner modification, is particularly effective when one of the activating groups is a carboxylic acid, as it also facilitates subsequent decarboxylation.[4][5]
-
Temperature: The reaction often requires heating. A reflux in toluene (approx. 110 °C) is a common condition. Monitor the temperature to ensure it's appropriate for the solvent and azeotropic removal of water.
-
Reagent Stoichiometry: Ensure you are using at least a 1:1 molar ratio of 4-fluorobenzaldehyde to diethyl malonate. A slight excess of the malonate ester (e.g., 1.1 equivalents) can help drive the reaction to completion.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Piperidine (catalytic) | Mildly basic amine, highly effective for Knoevenagel reactions.[2] |
| Solvent | Toluene or Benzene | Allows for azeotropic removal of water using a Dean-Stark trap. |
| Temperature | Reflux (e.g., ~110 °C for Toluene) | Provides sufficient energy and facilitates water removal. |
| Additives | Acetic Acid (catalytic) | Can accelerate the reaction by protonating the intermediate alkoxide. |
Q3: After the Michael addition (Step 2), my crude product is a complex mixture. What are the likely side reactions, and how can they be minimized?
A3: The Michael addition involves the conjugate addition of a second molecule of diethyl malonate to the electron-deficient alkene formed in Step 1. Side reactions can occur if the conditions are not properly controlled.
-
Causality: The primary issues are often polymerization of the Michael acceptor (the product from Step 1) or the formation of other adducts. The strength and concentration of the base are crucial. A strong base can deprotonate other positions, leading to undesired reactions.
-
Troubleshooting Steps:
-
Base Selection: Use a base that is strong enough to generate the malonate enolate but not excessively so. Sodium ethoxide in ethanol is a classic and effective choice for this transformation. Prepare it fresh for best results.
-
Temperature Control: This reaction is often exothermic. Maintain a controlled temperature, sometimes starting at 0-5 °C and then allowing the reaction to slowly warm to room temperature, to prevent runaway reactions and polymerization.
-
Order of Addition: Slowly add the Michael acceptor (Intermediate A) to the pre-formed solution of the sodium diethyl malonate (the nucleophile). This ensures that the nucleophile is always in excess relative to the acceptor, minimizing self-polymerization of the acceptor.
-
Reaction Time: Monitor the reaction by TLC. Pushing the reaction for too long after completion can sometimes lead to degradation or side products.
-
Q4: The final hydrolysis and decarboxylation step (Step 3) is messy. I'm either not getting complete reaction or I'm seeing decomposition.
A4: This step involves two distinct transformations: saponification of the four ester groups, followed by decarboxylation of the resulting malonic acid-type intermediate upon acidification. Both must be driven to completion.
-
Causality: Incomplete hydrolysis is a common problem, leaving partially esterified intermediates that are difficult to separate. The decarboxylation step requires sufficient heat and acidic conditions but excessive heat can cause charring or other decomposition pathways. The stability of glutarimide-containing structures can also be a factor, as hydrolysis of any imide rings formed as byproducts is necessary.[6]
-
Troubleshooting Steps:
-
Hydrolysis: Use a significant excess of a strong base like KOH or NaOH in an aqueous/alcoholic solvent (e.g., ethanol/water). Heat the mixture to reflux for several hours (4-12 h) to ensure all four ester groups are completely saponified. Monitor by TLC or by checking the solubility of the crude material (the resulting tetra-carboxylate salt should be fully water-soluble).
-
Acidification: After hydrolysis, cool the reaction mixture and carefully acidify with concentrated HCl until the pH is ~1-2. This protonates the carboxylates and the intermediate geminal di-acid.
-
Decarboxylation: Gently heat the acidified mixture. The geminal dicarboxylic acid intermediate is unstable and will lose CO2. Refluxing the acidified solution for 1-2 hours is typically sufficient to drive the decarboxylation to completion.[7] Vigorous gas evolution (CO2) should be observed initially.
-
Isolation: After cooling, the dicarboxylic acid product often precipitates from the aqueous solution. If it remains dissolved, extraction with a suitable organic solvent (e.g., ethyl acetate) is required.
-
Q5: My final product is an oil or is very difficult to crystallize. What purification strategies do you recommend?
A5: Oily products or difficult crystallizations are usually due to residual impurities, such as incompletely hydrolyzed material or other side products.
-
Causality: Impurities can disrupt the crystal lattice, preventing solidification. The presence of residual solvent or water can also hinder crystallization.
-
Troubleshooting Steps:
-
Initial Cleanup: Before attempting crystallization, ensure the product is free of inorganic salts. After extraction, wash the organic layer with brine, dry it thoroughly over anhydrous sodium sulfate or magnesium sulfate, and completely remove the solvent under reduced pressure.
-
Recrystallization: Finding the right solvent system is key. A common technique is to use a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., hot ethyl acetate or acetone) and then slowly add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or petroleum ether) until the solution becomes turbid. Gently warm to redissolve, then allow to cool slowly. For glutaric acid and its derivatives, recrystallization from water or solvents like chloroform or benzene has been reported.[7][8]
-
Column Chromatography: If recrystallization fails, silica gel chromatography may be necessary. Use a solvent system that provides good separation between your product and the impurities (e.g., a gradient of methanol in dichloromethane, often with a small amount of acetic acid to keep the carboxylic acids protonated and prevent tailing).
-
Trituration: If the product is a persistent oil, try dissolving it in a small amount of a solvent like dichloromethane and then adding a large volume of a non-polar solvent like hexanes while stirring vigorously. This can sometimes crash out the product as a solid powder.
-
Frequently Asked Questions (FAQs)
-
What are the key starting materials for this synthesis? The most common starting materials are 4-fluorobenzaldehyde[9][10] and an active methylene compound, typically diethyl malonate or malonic acid.[2]
-
Are there any major safety concerns? Yes. Piperidine and pyridine are toxic and flammable. Sodium ethoxide is corrosive and reacts violently with water. Concentrated acids like HCl are highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
How do I confirm the structure and purity of my final product? Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of purity. The analogous 3-(4-chlorophenyl)pentanedioic acid has a melting point of 164-166 °C, which can serve as a rough guide.[11]
-
HPLC: To determine the purity profile quantitatively.
-
-
Can this synthesis be adapted for other substituted phenylpentanedioic acids? Absolutely. This general pathway is highly adaptable. By substituting 4-fluorobenzaldehyde with other substituted benzaldehydes (e.g., 4-chlorobenzaldehyde[12], 4-methoxybenzaldehyde), you can synthesize a wide variety of 3-arylpentanedioic acid analogs. The reaction conditions may require minor optimization for different substrates.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for analogous syntheses.[3][4][7][12] Researchers should adapt it as necessary based on their lab-scale and equipment.
Step 1: Synthesis of Diethyl 2-(4-fluorobenzylidene)malonate (Intermediate A)
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), diethyl malonate (1.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).
-
Add piperidine (0.1 eq) and a catalytic amount of acetic acid (0.05 eq).
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 3-6 hours).
-
Monitor the reaction by TLC (e.g., 20% ethyl acetate in hexanes) until the 4-fluorobenzaldehyde is consumed.
-
Cool the reaction mixture to room temperature, wash with dilute HCl, then saturated sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of Tetraethyl 2,4-bis(ethoxycarbonyl)-3-(4-fluorophenyl)pentanedioate (Intermediate B)
-
In a separate flask under an inert atmosphere (N₂), prepare sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol.
-
To the sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at 0 °C. Stir for 30 minutes.
-
Add a solution of Intermediate A (1.0 eq) in anhydrous ethanol dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by pouring it into cold dilute HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude tetraester can be carried forward.
Step 3: Hydrolysis and Decarboxylation to this compound
-
To the crude Intermediate B, add a solution of potassium hydroxide (8-10 eq) in a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux and maintain for 6-12 hours, until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 1 with concentrated HCl.
-
Heat the acidified solution to reflux for 1-3 hours to effect decarboxylation. You should observe CO₂ evolution.
-
Cool the solution to room temperature and then in an ice bath. The product may precipitate as a white solid.
-
If a solid forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
-
If no solid forms, extract the aqueous solution with ethyl acetate (3-5x). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization (e.g., from hot water or an ethyl acetate/hexanes mixture).
References
- PubMed. (n.d.). Imidase catalyzing desymmetric imide hydrolysis forming optically active 3-substituted glutaric acid monoamides for the synthesis of gamma-aminobutyric acid (GABA) analogs.
- Cambridge University Press. (n.d.). Knoevenagel Condensation.
- PrepChem.com. (n.d.). Synthesis of glutaric acid.
- Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
- Organic Syntheses. (n.d.). Glutaric acid.
- ChemicalBook. (n.d.). Glutaric acid synthesis.
- Wikipedia. (n.d.). Knoevenagel condensation.
- NIH. (n.d.). Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation.
- ChemicalBook. (n.d.). 3-(4-Chlorophenyl)glutaric acid synthesis.
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
- Guidechem. (n.d.). What is 4-Methylsulphonylphenylacetic acid and how is it synthesized?.
- L.S.College, Muzaffarpur. (2020). Knoevenagel condensation.
- Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW.
- Ningbo Innopharmchem Co.,Ltd. (n.d.). Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications.
- NIH. (n.d.). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.
- AbacipharmTech. (n.d.). This compound.
- Chem-Impex. (n.d.). 4-Fluorophenylacetic acid.
- Sigma-Aldrich. (n.d.). 4-Fluorophenylacetic acid 98 405-50-5.
Sources
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- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Development of Substituted Phenyl Dihydrouracil as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. innospk.com [innospk.com]
- 12. 3-(4-Chlorophenyl)glutaric acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 3-Aryl-Glutaric Acids via Michael Addition
Welcome to the technical support center for the synthesis of 3-aryl-glutaric acids. This guide is designed for researchers, chemists, and drug development professionals who utilize the Michael addition as a key step in their synthetic route. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve common issues leading to low reaction yields.
The synthesis of 3-aryl-glutaric acids is a critical process for creating intermediates used in various pharmaceuticals. A common and effective route involves a sequence starting with an aryl aldehyde, proceeding through a Knoevenagel condensation, followed by a Michael addition, and culminating in hydrolysis and decarboxylation.[1] However, the Michael addition step, while powerful, can be sensitive to reaction conditions, leading to frustratingly low yields. This guide provides a structured approach to troubleshooting these challenges.
Troubleshooting Guide
This section addresses specific, frequently encountered problems in a question-and-answer format. We focus on the causality behind each issue and provide actionable solutions.
Q1: My Michael addition reaction has stalled, or my yield of the intermediate adduct is extremely low. What are the first things I should check?
A: When a reaction fails to proceed, it is crucial to systematically verify the foundational components of your experiment before exploring more complex variables.
-
Reagent Purity and Integrity:
-
Michael Donor (e.g., Diethyl Malonate): Ensure it is free from moisture and acidic impurities. Distillation is recommended for older reagents.
-
Michael Acceptor (e.g., Ethyl Cinnamate derivative): The α,β-unsaturated ester is the electrophile.[2] Confirm its purity by NMR or GC-MS. Impurities from the preceding Knoevenagel condensation can inhibit the reaction. The double bond must be present and unconjugated with other systems that might compete for the nucleophile.
-
Base/Catalyst: The choice of base is critical. It must be strong enough to deprotonate the Michael donor but not so strong that it promotes unwanted side reactions.[3] For a common donor like diethyl malonate, a base like sodium ethoxide (NaOEt) in ethanol is standard. Ensure the base has not degraded due to improper storage (e.g., exposure to air/moisture).
-
-
Reaction Conditions:
-
Anhydrous Conditions: The enolate intermediate is a strong base and will be quenched by protic solvents like water.[4] Ensure all glassware is oven-dried and solvents are appropriately anhydrous.
-
Temperature Control: The Michael addition is typically thermodynamically controlled.[5] Running the reaction at very low temperatures may slow the rate significantly, while excessively high temperatures can promote side reactions or the retro-Michael reaction.
-
Q2: I'm observing a complex mixture of byproducts instead of my desired Michael adduct. What are the most likely side reactions?
A: A messy reaction profile points toward non-selective reactivity. Understanding the common side pathways is key to mitigating them.
-
1,2-Addition vs. 1,4-Conjugate Addition: The Michael reaction is a 1,4-conjugate addition. However, hard, strong bases and nucleophiles can favor a 1,2-addition, attacking the carbonyl carbon directly.[6][7] Doubly-stabilized enolates, like that from diethyl malonate, are soft nucleophiles and strongly favor the desired 1,4-addition. If you are using a less-stabilized donor, this side reaction is more likely.
-
Self-Condensation of the Donor: If the base is excessively strong or used in a high concentration, it can promote the self-condensation of the malonic ester.
-
Polymerization of the Acceptor: α,β-unsaturated systems can polymerize, especially in the presence of radical initiators or under harsh conditions. Ensure your reagents are free of peroxides.
-
Retro-Michael Reaction: The Michael addition is reversible. If the product is thermodynamically unstable or the reaction is heated for too long, the adduct can revert to the starting materials.
To address these, consider using a weaker base or a modern organocatalyst, maintaining strict temperature control, and ensuring an appropriate stoichiometric balance between the donor and acceptor.
Q3: The final hydrolysis and decarboxylation step is inefficient. How can I optimize the conversion of the Michael adduct to the final 3-aryl-glutaric acid?
A: This final, crucial step transforms the tetra- or tri-ester intermediate into the target diacid. Low yields here often stem from incomplete reaction or product degradation.
The conversion typically involves saponification of the esters followed by acidification and heating to induce decarboxylation.[1][8]
-
Hydrolysis Conditions:
-
Incomplete Hydrolysis: Ensure a sufficient excess of a strong base (e.g., NaOH or KOH) is used to fully saponify all ester groups. Steric hindrance around the esters can slow this process, requiring longer reaction times or higher temperatures.
-
Harsh Conditions: While heat is required for decarboxylation, prolonged exposure to strong acid or base at high temperatures can lead to degradation or unintended cyclization reactions (e.g., formation of a glutaric anhydride derivative).[9]
-
-
Decarboxylation Efficiency:
-
Decarboxylation of the malonic acid intermediate formed after hydrolysis is typically efficient upon heating in an acidic medium. The key is to ensure the hydrolysis is complete before attempting decarboxylation.
-
-
Work-up and Purification:
-
3-Aryl-glutaric acids can have moderate water solubility. During the aqueous work-up, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to recover all the product. Salting out with NaCl can reduce the aqueous solubility of the product.
-
Purification is often achieved by recrystallization.[10]
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| Symptom | Potential Cause | Recommended Solution |
| No reaction / Low conversion | Inactive base/catalyst; Wet reagents/solvents; Low temperature | Use fresh, properly stored base. Ensure anhydrous conditions. Optimize reaction temperature. |
| Multiple byproducts | Base too strong (1,2-addition); Polymerization; Retro-Michael | Use a softer nucleophile/milder base (e.g., organocatalyst). Purify acceptor. Avoid excessive heat. |
| Low yield after hydrolysis | Incomplete saponification; Product degradation | Increase hydrolysis time/temperature moderately. Avoid prolonged heating in strong acid/base. |
| Product loss during work-up | Product has some water solubility | Saturate the aqueous layer with NaCl before extraction. Perform multiple extractions. |
Frequently Asked Questions (FAQs)
What is the general workflow for synthesizing 3-aryl-glutaric acids?
The most common route is a three-step, one-pot or two-pot synthesis starting from a commercially available aromatic aldehyde.[1]
-
Knoevenagel Condensation: The aryl aldehyde reacts with a malonic ester to form an aryl-substituted tetra-ester.
-
Michael Addition: A second equivalent of a malonate enolate is added to this intermediate in a conjugate addition.
-
Hydrolysis & Decarboxylation: The resulting dimalonate is hydrolyzed with a strong acid, and subsequent heating causes decarboxylation to yield the final 3-aryl-glutaric acid.[1]
What are the best catalysts or bases for the Michael addition step?
The ideal catalyst generates the nucleophilic enolate efficiently without promoting side reactions.[3]
-
Traditional Strong Bases: Sodium ethoxide (NaOEt) or sodium hydride (NaH) are effective for deprotonating diethyl malonate. They are inexpensive but can be harsh.
-
Organocatalysts: In recent years, organocatalysis has become prominent for Michael additions. Chiral secondary amines (like proline derivatives) or thioureas can catalyze the reaction with high efficiency and even provide enantioselectivity (asymmetric synthesis).[11][12][13] These catalysts often operate under milder conditions, reducing byproduct formation.
-
Phase-Transfer Catalysts: Quaternary ammonium salts can be used under biphasic conditions, simplifying purification.
How does solvent choice impact the reaction?
The solvent must solubilize the reactants while not interfering with the mechanism.
-
Aprotic Solvents: Polar aprotic solvents like THF, DMF, or acetonitrile are generally preferred as they do not have acidic protons to quench the enolate intermediate.[4]
-
Protic Solvents: Alcohols (like ethanol) can be used, especially when the corresponding alkoxide (ethoxide) is the base. The equilibrium between the enolate and the alcohol is established, but the reaction can still proceed effectively.
-
Solvent-Free Conditions: Some modern, green chemistry approaches have found success running the reaction neat (solvent-free), which can accelerate the reaction and simplify work-up.[1]
What is a logical troubleshooting sequence when I get a low yield?
When faced with a low yield, a systematic approach is more effective than random changes. The following flowchart provides a logical decision-making process.
Experimental Protocols
General Protocol for the Synthesis of 3-Aryl-Glutaric Acids
This protocol is a representative example adapted from literature procedures and should be optimized for specific substrates.[1]
Step 1 & 2: One-Pot Knoevenagel/Michael Reaction
-
To a round-bottom flask equipped with a reflux condenser, add the aryl aldehyde (1.0 eq.), diethyl malonate (2.2 eq.), and a catalytic amount of a base like piperidine in a minimal amount of a suitable solvent like toluene or ethanol.
-
Heat the mixture to reflux for 2-4 hours to drive the Knoevenagel condensation.
-
Cool the reaction mixture. Add a stronger base, such as sodium ethoxide (1.1 eq.), to catalyze the Michael addition of the second malonate equivalent.
-
Stir the reaction at room temperature or with gentle heating until TLC or GC-MS analysis shows consumption of the intermediate Michael acceptor.
-
Quench the reaction carefully with a dilute acid (e.g., 1M HCl) and extract the organic components with an appropriate solvent (e.g., ethyl acetate).
Step 3: Hydrolysis and Decarboxylation
-
The crude dimalonate product from the previous step is concentrated under reduced pressure.
-
Add a significant excess of concentrated hydrochloric acid (e.g., 6-12M HCl).
-
Heat the mixture to reflux for 12-48 hours. The progress of the hydrolysis and subsequent decarboxylation can be monitored by TLC or LC-MS.
-
After cooling, the aqueous solution is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.
-
The resulting crude 3-aryl-glutaric acid can be purified by recrystallization from a suitable solvent system (e.g., benzene, toluene, or water).[10]
References
-
Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Bayero Journal of Pure and Applied Sciences, 8(1), 120-124. [Link]
-
ChemTalk. (n.d.). Michael Addition. ChemTalk. [Link]
-
MDPI. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. Organic-chemistry.org. [Link]
-
Kim, J. H., et al. (2020). Organocatalytic Asymmetric Michael Addition of Ketones to α, β-Unsaturated Nitro Compounds. Molecules, 25(11), 2629. [Link]
-
García-García, P., et al. (2020). Bifunctional Iminophosphorane Catalyzed Enantioselective Sulfa-Michael Addition to Unactivated α,β-Unsaturated Amides. ChemRxiv. [Link]
-
Wu, F., et al. (2007). Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. Angewandte Chemie International Edition, 45(47), 7975-7978. [Link]
-
ResearchGate. (n.d.). Synthesis of 3‐arylglutaric acids 6 a–j. [Link]
-
Liu, L. P., Xu, B., & Hammond, G. B. (2008). Michael addition of allenoates to electron-deficient olefins: facile synthesis of 2-alkynyl-substituted glutaric acid derivatives. Organic Letters, 10(17), 3887-3890. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
JoVE. (2023). Conjugate Addition of Enolates: Michael Addition. [Link]
-
MDPI. (2018). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. [Link]
-
Química Orgánica. (n.d.). Michael's addition. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. [Link]
-
Sviridov, S. I., et al. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]
-
Organic Syntheses. (n.d.). Glutaric acid. [Link]
-
ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. [Link]
-
Wang, H., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. RSC Advances, 8(64), 36569-36575. [Link]
-
YouTube. (2020). Synthesis using the Michael Reaction. [Link]
- Google Patents. (n.d.). Process for the preparation of 3-alkyl-substituted glutaric acids and 2-alkyl-substituted succinic acids.
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
The Organic Chemistry Tutor. (2018). Michael Addition Reaction Mechanism. [Link]
-
Chemistry Stack Exchange. (2019). Product of this Michael addition. [Link]
-
ResearchGate. (n.d.). Optimization of the asymmetric Michael addition. [Link]
-
Royal Society of Chemistry. (2022). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. RSC Advances, 12(23), 14631-14635. [Link]
-
The Organic Chemistry Tutor. (2025). Michael Addition Reaction EXPLAINED. [Link]
Sources
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- 13. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)pentanedioic Acid
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis of this important intermediate. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic protocols, improve yield and purity, and troubleshoot common issues.
Introduction
This compound, also known as 3-(4-fluorophenyl)glutaric acid, is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity is crucial for the efficacy of the final active pharmaceutical ingredient (API). The synthesis, while conceptually straightforward, can be prone to the formation of several side products that can complicate purification and compromise the quality of the final product. This guide provides a structured approach to identifying, understanding, and mitigating the formation of these impurities.
Common Synthetic Routes and Potential Side Products
The synthesis of this compound can be approached through several synthetic strategies. The most common routes involve either a Stobbe condensation, a Michael addition, or a Friedel-Crafts acylation, each with its own set of potential side reactions.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: Stobbe Condensation Route Issues
The Stobbe condensation offers a direct route to the corresponding alkylidene succinic acid or its ester, which can then be reduced and hydrolyzed.[1]
Question 1.1: My reaction mixture is complex, and the yield of the desired half-ester is low. What are the likely side reactions?
Answer:
Several side reactions can occur during a Stobbe condensation, leading to a complex mixture and reduced yield.[2][3]
-
Self-Condensation of 4-Fluorobenzaldehyde: Under basic conditions, 4-fluorobenzaldehyde can undergo self-condensation (an aldol-type reaction) to form a 2-(4-fluorophenyl)-3-hydroxy-3-(4-fluorophenyl)propanal, which can further react to form colored byproducts.
-
Cannizzaro Reaction: Aromatic aldehydes lacking an alpha-hydrogen, such as 4-fluorobenzaldehyde, can undergo the Cannizzaro reaction in the presence of a strong base. This disproportionation reaction produces 4-fluorobenzyl alcohol and 4-fluorobenzoic acid.[2]
-
Claisen Condensation: If the ketone is highly enolizable, it may undergo acylation at its α-position by the diethyl succinate, leading to a β-keto ester side product.[2]
Troubleshooting and Prevention:
-
Control of Stoichiometry and Addition Rate: Use a slight excess of diethyl succinate and add the base slowly to the mixture of the aldehyde and the succinate ester. This helps to maintain a low concentration of the free base at any given time, minimizing the Cannizzaro reaction.
-
Choice of Base: Potassium tert-butoxide is often preferred over sodium ethoxide as it is a bulkier, non-nucleophilic base, which can favor the desired condensation over the Cannizzaro reaction.
-
Temperature Control: Maintain the reaction temperature as recommended in the protocol. Lower temperatures generally favor the desired reaction and suppress side reactions.
Question 1.2: I am observing an unexpected lactone in my product mixture. What is its origin?
Answer:
The mechanism of the Stobbe condensation proceeds through a γ-lactone intermediate (a paraconic ester).[1] While this intermediate is typically unstable and undergoes elimination to form the desired product, under certain conditions, it can be isolated or persist in the reaction mixture.
Troubleshooting and Prevention:
-
Ensure Complete Reaction: The elimination of the lactone is driven by the base. Ensure that a sufficient amount of base is used and that the reaction is allowed to proceed to completion.
-
Work-up Conditions: Acidic work-up conditions can sometimes favor the lactone form. A careful basic work-up followed by acidification may be necessary to ensure the complete conversion to the desired acid.
FAQ 2: Michael Addition Route Issues
A common Michael addition approach involves the reaction of a malonic ester derivative with a fluorinated α,β-unsaturated compound.[4][5]
Question 2.1: My final product contains a significant amount of the corresponding phenylpentanedioic acid (desfluoro impurity). How is this happening?
Answer:
The presence of a "desfluoro" impurity, where the fluorine atom on the phenyl ring is replaced by a hydrogen, is a critical issue to monitor. A patent for the synthesis of the related 4-(4-fluorobenzoyl)butyric acid highlights the control of the desfluoro analogue as a key challenge.[6] This suggests that under certain conditions, the C-F bond can be cleaved.
Mechanism of Formation (Hypothesized):
While the exact mechanism for defluorination in this context is not extensively documented in readily available literature, it could potentially occur under harsh reaction conditions, possibly involving radical intermediates or strong nucleophiles in the presence of certain metal catalysts. In the context of a Friedel-Crafts acylation route, the Lewis acid catalyst could facilitate defluorination.
Troubleshooting and Prevention:
-
Mild Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Choice of Reagents: Ensure the purity of starting materials. Traces of certain metals or radical initiators could potentially promote defluorination.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize side reactions involving atmospheric components.
Question 2.2: After hydrolysis of the diester, I am observing a product with a lower molecular weight, suggesting decarboxylation. Why is this occurring?
Answer:
The hydrolysis of the diethyl 3-(4-fluorophenyl)pentanedioate followed by decarboxylation is a likely side reaction. The target molecule is a substituted glutaric acid. Decarboxylation of dicarboxylic acids, particularly β-keto acids and malonic acids, is a well-known reaction that occurs upon heating.[7][8] Although this compound is not a β-keto acid, harsh hydrolysis conditions (strong acid or base and high temperatures) can promote the loss of one of the carboxylic acid groups as carbon dioxide.[9][10]
Troubleshooting and Prevention:
-
Mild Hydrolysis Conditions: Use milder hydrolysis conditions, such as enzymatic hydrolysis or using a weaker base like lithium hydroxide at lower temperatures.
-
Careful pH and Temperature Control during Work-up: During the acidification step of the work-up, avoid excessive heating. Localized high temperatures can induce decarboxylation.
-
Monitoring Reaction Progress: Closely monitor the hydrolysis reaction by TLC or HPLC to ensure the reaction is stopped as soon as the starting material is consumed, avoiding prolonged exposure to harsh conditions.
FAQ 3: Impurities Related to the Glutaric Acid Backbone
These impurities are often related to the structure of the pentanedioic acid itself and can arise from subsequent reactions of the desired product.
Question 3.1: I have identified 3-(4-fluorophenyl)glutaric anhydride as an impurity. How can I avoid its formation?
Answer:
The formation of the cyclic anhydride is a common side reaction, especially during work-up or upon storage. This is analogous to the known impurity in the synthesis of the chloro-analog, baclofen.[11] this compound can undergo intramolecular dehydration to form the corresponding five-membered glutaric anhydride, particularly when heated or exposed to dehydrating agents.
Troubleshooting and Prevention:
-
Avoid High Temperatures During Drying: Dry the final product under vacuum at a moderate temperature (e.g., 40-50 °C).
-
Control of pH during Crystallization: The pH of the solution during crystallization can influence anhydride formation. Crystallization from a slightly acidic aqueous solution is generally preferred.
-
Storage Conditions: Store the final product in a cool, dry place to minimize anhydride formation over time.
Question 3.2: My product is contaminated with 3-(4-fluorophenyl)glutarimide. What is the source of this impurity?
Answer:
The formation of 3-(4-fluorophenyl)glutarimide is another potential side reaction, particularly if ammonia or an amine is present during the synthesis or work-up.[11] This impurity is also a known byproduct in the synthesis of baclofen.[11] The glutaric anhydride intermediate can react with ammonia (which may be present as a contaminant or used in a pH adjustment step) to form the corresponding glutarimide.
Troubleshooting and Prevention:
-
Avoid Ammonia: Do not use ammonia or ammonium hydroxide for pH adjustments if the formation of the imide is a concern. Use alternative bases like sodium hydroxide or potassium hydroxide.
-
Purification of Solvents and Reagents: Ensure that solvents and reagents are free from ammonia or amine contaminants.
Summary of Potential Side Products
| Side Product | Potential Origin | Recommended Prevention |
| 4-Fluorobenzyl alcohol & 4-Fluorobenzoic acid | Cannizzaro reaction of 4-fluorobenzaldehyde (Stobbe route)[2] | Slow addition of base, use of a bulky base (e.g., KOtBu) |
| Self-condensation products of 4-fluorobenzaldehyde | Aldol-type self-condensation (Stobbe route) | Controlled stoichiometry and temperature |
| γ-Lactone intermediate | Incomplete elimination in Stobbe condensation[1] | Ensure sufficient base and complete reaction time |
| 3-Phenylpentanedioic acid (Desfluoro impurity) | Defluorination of the aromatic ring[6] | Mild reaction conditions, inert atmosphere |
| 4-(4-Fluorophenyl)butanoic acid | Decarboxylation of the final product[8][9][10] | Mild hydrolysis and work-up conditions (lower temp, weaker base/acid) |
| 3-(4-Fluorophenyl)glutaric anhydride | Intramolecular dehydration of the product[11] | Moderate drying temperature, proper storage |
| 3-(4-Fluorophenyl)glutarimide | Reaction of anhydride with ammonia/amines[11] | Avoid use of ammonia/amines in work-up |
Experimental Protocols and Workflows
Protocol 1: Purification of this compound
This protocol is a general guideline for the purification of the crude product and may need to be optimized based on the specific impurity profile.
-
Dissolution: Dissolve the crude this compound in a suitable hot solvent. A mixture of an organic solvent (e.g., ethyl acetate, acetone) and water is often effective.
-
Charcoal Treatment (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and stir for 15-30 minutes.
-
Hot Filtration: Filter the hot solution through a pad of celite to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (40-50 °C) to a constant weight.
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic pathway via Stobbe condensation and highlights the points where major side products can diverge.
Caption: Synthetic pathway and potential side product formation.
References
-
EliteSynth Laboratories. (n.d.). Baclofen Impurities. Retrieved from [Link]
-
Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. (n.d.). Retrieved from [Link]
-
JoVE. (2023, April 30). Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids. Retrieved from [Link]
-
ResearchGate. (n.d.). The two steps in the decarboxylation of 3-oxoglutaric acid. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Wikipedia. (n.d.). Stobbe condensation. Retrieved from [Link]
-
ResearchGate. (2025, October 14). Baclofen Impurities: Facile Synthesis and Novel Environmentally Benign Chromatographic Method for their Simultaneous Determination in Baclofen. Retrieved from [Link]
- Google Patents. (2005, November 10). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid.
-
Organic Reactions. (n.d.). The Stobbe Condensation. Retrieved from [Link]
-
Juniper Publishers. (2022, May 5). Stobbe Condensation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Glutaric acid. Retrieved from [Link]
-
Dr. H.N. Sinha Arts & Commerce College. (n.d.). Condensation Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Enantioselective organocatalytic Michael addition of malonate esters to nitro olefins using bifunctional cinchonine derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Enantioselective Organocatalytic Michael Addition of Malonate Esters to Nitro Olefins Using Bifunctional Cinchonine Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Retrieved from [Link]
Sources
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US20050250961A1 - Process for the preparation of 4-(4-fluorobenzoyl) butyric acid - Google Patents [patents.google.com]
- 7. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
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preventing oiling out during crystallization of aryl-pentanedioic acids
A Guide to Preventing and Troubleshooting Oiling Out
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of "oiling out" during the crystallization of aryl-pentanedioic acids. Our goal is to equip you with the scientific understanding and practical protocols to achieve robust and reproducible crystallizations.
Understanding the Challenge: What is "Oiling Out"?
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than as a solid crystalline phase.[1] This oil is a solute-rich, often highly viscous, liquid that is immiscible with the bulk solvent. For aryl-pentanedioic acids, which possess both rigid aromatic moieties and flexible dicarboxylic acid chains, the interplay of intermolecular forces can make them particularly susceptible to this issue.
Oiling out is a significant hurdle in pharmaceutical development as it can lead to:
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Poor Purification: The oil phase can act as a solvent for impurities, which may become entrapped upon eventual solidification.[1]
-
Amorphous Product: The oil may solidify into a non-crystalline, amorphous solid, which can have undesirable physicochemical properties.
-
Process In-reproducibility: The formation and solidification of the oil are often difficult to control, leading to batch-to-batch variability.
It is crucial to distinguish between two primary drivers of oiling out:
-
Kinetic Oiling Out: This is the more common type and is a rate-dependent phenomenon. It occurs when the system is driven to a high level of supersaturation too quickly, kinetically favoring the formation of a disordered liquid phase over an ordered crystal lattice.[1]
-
Thermodynamic LLPS (Miscibility Gap): In some systems, there is a region in the phase diagram where two liquid phases are thermodynamically stable. In such cases, phase separation will occur regardless of the rate of supersaturation generation.[1]
This guide will primarily focus on preventing and troubleshooting kinetic oiling out, which can often be controlled through careful process design.
Troubleshooting Guide & FAQs
Our troubleshooting guide is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.
Q1: I'm observing the formation of a separate liquid layer or sticky globules instead of crystals. What's happening and how can I fix it?
A1: You are likely experiencing oiling out due to excessively high supersaturation.
High supersaturation is the primary driving force for oiling out.[1] When the concentration of your aryl-pentanedioic acid in solution far exceeds its solubility limit, the system may not have enough time for the molecules to orient themselves into an ordered crystal lattice. Instead, they rapidly separate as a solute-rich liquid.
Troubleshooting Workflow:
Caption: Seeding protocol workflow.
Detailed Steps:
-
Prepare Seed Crystals: If you have previously managed to obtain even a small amount of crystalline material, reserve it for seeding. If not, try to generate seed crystals by slow evaporation of a dilute solution or by scratching the inside of the flask with a glass rod at the solution-air interface.
-
Determine the Metastable Zone Width (MSZW): The MSZW is the region of supersaturation where spontaneous nucleation is unlikely, but crystal growth on existing seeds can occur. This can be determined experimentally using turbidity probes or by careful observation.
-
Seeding Procedure:
-
Prepare a clear, saturated solution of your aryl-pentanedioic acid at an elevated temperature.
-
Cool the solution slowly to a temperature within the upper region of the MSZW.
-
Add a small amount (typically 1-5% by weight) of finely ground seed crystals to the solution.
-
Continue to cool the solution slowly to the final crystallization temperature to allow for controlled crystal growth.
-
Q4: Could the structure of my aryl-pentanedioic acid itself be predisposing it to oiling out?
A4: Yes, certain molecular features of aryl-pentanedioic acids can influence their crystallization behavior.
-
Hydrogen Bonding: The two carboxylic acid groups are strong hydrogen bond donors and acceptors. These interactions are crucial for forming a stable crystal lattice. Solvents that can effectively compete for these hydrogen bonds may hinder crystallization.
-
π-π Stacking: The aromatic rings can interact through π-π stacking, which is another important non-covalent interaction that contributes to the stability of the crystal structure. [2][3]The choice of solvent can influence the favorability of these interactions.
-
Conformational Flexibility: The pentanedioic acid chain has conformational flexibility. The molecule may need to adopt a specific conformation to pack efficiently into a crystal lattice. If the energy barrier to this conformation is high, or if multiple low-energy conformations exist, crystallization can be difficult.
-
Substituents on the Aryl Ring: Electron-donating or withdrawing groups on the aromatic ring can alter the electronic properties of the π-system, influencing π-π stacking interactions. [4]Bulky substituents can also create steric hindrance that impedes efficient crystal packing.
If you suspect that the inherent properties of your molecule are a major factor, consider the following advanced strategies:
-
Co-crystallization: Crystallizing your aryl-pentanedioic acid with a suitable co-former can introduce new intermolecular interactions that favor the formation of a stable, crystalline co-crystal. Dicarboxylic acids are known to be excellent co-formers.
-
pH Adjustment: For aryl-pentanedioic acids, the degree of ionization of the carboxylic acid groups is pH-dependent. Adjusting the pH of the solution can alter the solubility and intermolecular interactions, potentially preventing oiling out. However, this will result in the crystallization of a salt rather than the free acid.
Concluding Remarks
Preventing oiling out during the crystallization of aryl-pentanedioic acids requires a systematic and rational approach. By carefully controlling the level of supersaturation, selecting an appropriate solvent system, and utilizing techniques such as seeding, you can significantly improve the likelihood of obtaining a high-quality crystalline product. Understanding the interplay of hydrogen bonding, π-π stacking, and conformational flexibility inherent to these molecules will further empower you to design robust and reproducible crystallization processes.
References
-
Vener, M. V., et al. (2021). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. Physical Chemistry Chemical Physics, 23(34), 18333-18344. [Link]
-
Scheepers, M. C., & Lemmerer, A. (2023). The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. CrystEngComm, 26(3), 268-276. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Johnson, J. S., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Angewandte Chemie International Edition, e20251028. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
van der Boom, T., et al. (2020). Intermolecular π–π Stacking Interactions Made Visible. Journal of Chemical Education, 97(12), 4473-4478. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
Bocan, A. I., et al. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Molecules, 26(4), 1145. [Link]
-
Remenar, J. F., et al. (2003). Use of a glutaric acid cocrystal to improve oral bioavailability of a low solubility API. Pharmaceutical Research, 20(12), 1905-1913. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Su, W., et al. (2023). Glutaric Acid Purification by Coupled Solution Crystallization and Melt Crystallization. Industrial & Engineering Chemistry Research, 62(35), 14247-14256. [Link]
-
Perumalla, S. R., & Sun, C. C. (2013). Thermodynamics and crystallization of the theophylline-glutaric acid cocrystal. Crystal Growth & Design, 13(4), 1695-1703. [Link]
-
Li, Y., et al. (2015). Novel Glutaric Acid Cocrystal Formation via Cogrinding and Solution Crystallization. Crystal Growth & Design, 15(1), 353-360. [Link]
-
Quora. (2016). What is the influence of substituents on the acidity of the carboxylic acid? [Link]
-
GEA. (n.d.). Crystallization of Adipic Acid. [Link]
Sources
Technical Support Center: Scaling Up 3-(4-Fluorophenyl)pentanedioic Acid Production
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working on the synthesis of 3-(4-Fluorophenyl)pentanedioic acid and are looking to scale up their production. As a key intermediate in various pharmaceutical pathways, ensuring a robust and scalable synthesis is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the multi-step synthesis of this compound. Our approach is grounded in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to proactively optimize your process.
Synthesis Overview: A Three-Stage Process
The production of this compound typically proceeds through a three-stage synthetic sequence:
-
Knoevenagel Condensation: Reaction of 4-fluorobenzaldehyde with a malonic ester (e.g., diethyl malonate) to form an intermediate.
-
Michael Addition: Conjugate addition of a second equivalent of the malonate enolate to the product of the Knoevenagel condensation.
-
Hydrolysis and Decarboxylation: Saponification of the resulting tetraester followed by acidification and decarboxylation to yield the final dicarboxylic acid.
This guide is structured to address potential issues at each of these critical stages.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries that researchers have when embarking on the synthesis of this compound.
Q1: What are the most critical parameters to control during the Knoevenagel condensation?
A1: The most critical parameters are the choice of catalyst and the removal of water. A weak base, such as piperidine or an amine salt, is often used to catalyze the reaction.[1] Using a strong base can lead to self-condensation of the aldehyde. The reaction generates water, which can inhibit the reaction equilibrium. On a lab scale, a Dean-Stark apparatus is effective for water removal. At a larger scale, azeotropic distillation with a suitable solvent like toluene is a common strategy.
Q2: I am seeing a significant amount of unreacted 4-fluorobenzaldehyde after the initial condensation step. What could be the cause?
A2: This is a common issue and can be due to several factors:
-
Insufficient Catalyst: Ensure the catalyst loading is appropriate for the scale of your reaction.
-
Inefficient Water Removal: As mentioned, water can push the equilibrium back towards the starting materials. Verify that your water removal method is functioning efficiently.
-
Reaction Time: The reaction may simply require a longer time to reach completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Q3: My Michael addition is sluggish. How can I improve the reaction rate?
A3: A sluggish Michael addition is often related to the nucleophilicity of the enolate and the reactivity of the Michael acceptor. To improve the reaction rate:
-
Choice of Base: A stronger base can be used to generate a higher concentration of the enolate for the Michael addition, but care must be taken to avoid side reactions.
-
Temperature: Gently heating the reaction can increase the rate. However, this must be done with caution as it can also promote side reactions.
-
Solvent: The choice of solvent can influence the reaction rate. Aprotic polar solvents are generally preferred.
Q4: What are the common impurities I should look out for in my final product?
A4: Common impurities can include:
-
Unreacted starting materials: 4-fluorobenzaldehyde and the malonic ester.
-
Mono-adduct from the Knoevenagel condensation: If the Michael addition is incomplete.
-
Mono-carboxylic acid: Resulting from incomplete hydrolysis of one of the ester groups.
-
Products of side reactions: Such as those arising from decarboxylation at an intermediate stage.
Troubleshooting Guides
This section provides detailed troubleshooting for specific problems you may encounter during the scale-up of your synthesis.
Problem 1: Exothermic Runaway During Michael Addition
Symptoms:
-
A rapid, uncontrolled increase in reaction temperature.
-
Noticeable increase in pressure within the reactor.
-
Discoloration of the reaction mixture.
Root Cause Analysis: The Michael addition is an exothermic reaction.[2] On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. If the rate of heat generation exceeds the rate of heat removal, a thermal runaway can occur, leading to side reactions, product degradation, and a significant safety hazard.
Corrective and Preventive Actions:
| Action | Rationale |
| Controlled Reagent Addition | Instead of adding the Michael acceptor all at once, add it portion-wise or via a syringe pump. This allows you to control the rate of the reaction and, consequently, the rate of heat generation. |
| Efficient Cooling | Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant). The cooling capacity should be sufficient to handle the heat generated by the reaction at your desired scale. |
| Dilution | Running the reaction at a lower concentration can help to moderate the exotherm by increasing the thermal mass of the reaction mixture. |
| Calorimetry Studies | Before scaling up, perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is crucial for designing a safe and well-controlled process. |
Problem 2: Incomplete Hydrolysis of the Tetraester Intermediate
Symptoms:
-
The presence of mono- or di-ester impurities in the final product, as detected by NMR or LC-MS.
-
Lower than expected yield of the final dicarboxylic acid.
-
Oily or sticky final product that is difficult to crystallize.
Root Cause Analysis: The saponification of the four ester groups can be challenging, especially if the reaction mixture is not homogeneous or if the reaction conditions are not sufficiently forcing. Steric hindrance around the ester groups can also contribute to incomplete hydrolysis.
Corrective and Preventive Actions:
Experimental Protocol: Robust Hydrolysis
-
Solvent System: Use a co-solvent system, such as a mixture of ethanol and water, to ensure the solubility of the tetraester.[3]
-
Base Equivalents: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (at least 4 equivalents).
-
Temperature and Time: Heat the reaction mixture to reflux for an extended period (e.g., 4-8 hours). Monitor the reaction progress by TLC or HPLC to ensure the disappearance of all ester intermediates.
-
Work-up: After cooling, remove the organic solvent under reduced pressure. The aqueous solution containing the dicarboxylate salt can then be carried forward to the acidification step.
Problem 3: Difficulty in Crystallizing the Final Product
Symptoms:
-
The product oils out upon acidification.
-
Formation of a fine, difficult-to-filter precipitate.
-
The isolated solid has a low melting point and a broad melting range.
Root Cause Analysis: Crystallization difficulties are often due to the presence of impurities that can inhibit crystal growth or lead to the formation of an impure solid.[4] The presence of different crystalline forms (polymorphism) can also affect the crystallization behavior. Glutaric acid itself is known to exhibit polymorphism, which could be a factor for its derivatives.[5]
Corrective and Preventive Actions:
| Action | Rationale |
| Purification of the Dicarboxylate Salt | Before acidification, wash the aqueous solution of the dicarboxylate salt with a non-polar organic solvent (e.g., toluene or hexanes) to remove any non-polar impurities. |
| Controlled Acidification | Add the acid slowly to the cooled aqueous solution of the dicarboxylate salt with vigorous stirring. This can help to control the particle size of the precipitating product. |
| Solvent Screening for Recrystallization | If the initial precipitate is impure, perform a solvent screen to find a suitable solvent or solvent mixture for recrystallization. Common choices include water, ethyl acetate, or mixtures with hexanes. |
| Characterization of Solid Forms | Use techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to investigate the possibility of polymorphism.[6] Understanding the different crystal forms can help in developing a robust crystallization process that consistently produces the desired polymorph. |
Visualizing the Workflow
To aid in understanding the overall process and decision-making, the following diagrams illustrate the key stages and troubleshooting pathways.
Caption: High-level overview of the three main stages in the synthesis of this compound.
Caption: Decision tree for troubleshooting common crystallization problems encountered with the final product.
References
-
Kutama, I. U., & Ahmed, A. (2015). Efficient and Versatile Synthesis of 3-substituted Glutaric Acids. Chemistry Scholars Journal, 6(1). [Link]
-
The Exploration of Michael-Addition Reaction Chemistry to Create High Performance, Ambient Cure Thermoset Coatings Based on Soybean Oil. (2014). Scribd. [Link]
- Purification and recovery of dicarboxylic acids using melt crystallization. (2002).
-
Ferreira, M., & Guido, C. (2018). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. Progress in Polymer Science, 86, 1-43. [Link]
-
Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. (2021). MDPI. [Link]
-
The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). (2022). MDPI. [Link]
-
The exploration of Michael-addition reaction chemistry to create high performance, ambient cure thermoset coatings based on soybean oil. (2014). ResearchGate. [Link]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]
-
Local and overall heat transfer of exothermic reactions in microreactor systems. (2021). Royal Society of Chemistry. [Link]
-
Study of retinoic acid polymorphism. (2006). PubMed. [Link]
-
Crystallization of Biobased Long-Chain Aliphatic Polyesters as Sustainable Polymers: Effects of the Diol Structure in the Monomer Unit. (2022). National Institutes of Health. [Link]
-
One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). Sciforum. [Link]
-
Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. (2016). RSC Publishing. [Link]
-
Factors Affecting the Formation of Alpha and Beta Polymorphs in Glutaric Acid Aerosols. (2018). Bucknell University. [Link]
-
A systematic study of the crystallisation products of a series of dicarboxylic acids with imidazole derivatives. (2018). ResearchGate. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. (2020). Chemical Industry Journal. [Link]
- Process for crystallization of dicarboxylic acids. (2001).
-
Mechanism of the decarboxylation of cinnamic dicarboxylic acid 4a towards cinnamic carboxylic acid 5a catalyzed by a Lewis base NR3 (e.g. hydrobenzamide 2a). (2019). ResearchGate. [Link]
-
Michael Addition. (n.d.). Organic Chemistry Portal. [Link]
Sources
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- 2. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 5. "Factors Affecting the Formation of Alpha and Beta Polymorphs in Glutar" by Phoebe Belser [digitalcommons.bucknell.edu]
- 6. Study of retinoic acid polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
purification strategies for removing starting materials from 3-(4-Fluorophenyl)pentanedioic acid
Welcome to the technical support guide for the purification of 3-(4-Fluorophenyl)pentanedioic acid (CAS: 3449-63-6)[1]. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and facing challenges in removing starting materials and reaction byproducts. As a key intermediate in the synthesis of various compounds, including the muscle relaxant Baclofen, achieving high purity is paramount.[2]
This guide provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental issues. We will explore the causality behind purification choices and provide robust, step-by-step protocols to ensure you can achieve your desired purity with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials and impurities I should anticipate?
A1: The synthesis of this compound, a glutaric acid derivative, often proceeds via a Michael addition reaction.[3][4][5][6] In a typical route, a nucleophile (the Michael donor) is added to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][4]
Likely Starting Materials & Impurities:
-
Michael Acceptor: An α,β-unsaturated ester or ketone derived from 4-fluorobenzaldehyde.
-
Michael Donor: A malonic ester, such as diethyl malonate.[7]
-
Unreacted Precursors: Residual 4-fluorobenzaldehyde.
-
Intermediate Products: Partially hydrolyzed ester intermediates (e.g., mono-esters or the tri-ester Michael adduct).
-
Basic Catalysts: Residual base used to generate the enolate for the Michael addition.
Understanding these potential contaminants is the first step in designing an effective purification strategy, as their chemical properties (acidic, basic, or neutral) will dictate the most appropriate separation technique.
Q2: I have my crude product. What is the first and most effective purification technique I should try?
A2: For dicarboxylic acids like this compound, the most powerful initial purification technique is an acid-base extraction . This method leverages the acidic nature of your target compound to separate it from neutral or basic impurities.[8][9][10]
The core principle is to use a mild aqueous base (like sodium bicarbonate) to deprotonate the carboxylic acid groups, rendering the molecule water-soluble as a carboxylate salt.[9][11] Neutral starting materials (e.g., unreacted aldehydes, esters) will remain in the organic layer and can be washed away.[8] Subsequently, re-acidifying the aqueous layer will precipitate your pure dicarboxylic acid.[9][10] This technique is highly effective and should be your primary workup step.
Q3: How can I quickly assess the purity of my product at different stages?
A3: Efficiently monitoring your purification requires a combination of techniques:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative assessment.[12] Use a polar solvent system (e.g., Ethyl Acetate/Hexanes with a small amount of acetic or formic acid) to visualize your product and any impurities. The acid in the mobile phase helps to produce sharper spots for carboxylic acids by suppressing deprotonation on the silica plate.
-
Melting Point Analysis: A sharp melting point close to the literature value (164-168°C) is a strong indicator of high purity.[2][13] A broad or depressed melting point suggests the presence of impurities.
-
¹H NMR Spectroscopy: A crude NMR can provide a wealth of information. Integrating key peaks can give a semi-quantitative assessment of purity and help identify the structure of persistent impurities.
A streamlined workflow combining TLC and other analytical methods can break through purification bottlenecks.[12]
Purification Workflow Decision Diagram
This diagram outlines a logical approach to purifying your crude this compound.
Sources
- 1. abacipharma.com [abacipharma.com]
- 2. innospk.com [innospk.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Michael Addition [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. echemi.com [echemi.com]
Technical Support Center: Resolving Solubility Challenges of 3-(4-Fluorophenyl)pentanedioic Acid
Welcome to the technical support center for 3-(4-Fluorophenyl)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound in organic solvents. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Understanding the Molecule: Physicochemical Properties
This compound (CAS: 3449-63-6) is a substituted dicarboxylic acid. Its structure, featuring a polar head with two carboxylic acid groups and a nonpolar fluorophenyl tail, dictates its solubility behavior. The key to resolving solubility issues lies in understanding and manipulating the intermolecular forces between the solute and the solvent.
| Property | Estimated Value/Characteristic | Impact on Solubility |
| Molecular Structure | Dicarboxylic acid with a fluorophenyl group | The two carboxylic acid groups can form strong hydrogen bonds, leading to high crystal lattice energy and potentially low solubility. The fluorophenyl group adds a nonpolar character. |
| pKa | pKa1 ≈ 4.1, pKa2 ≈ 5.2 | The acidity of the carboxylic acid groups is crucial for solubility manipulation through pH adjustment. The electron-withdrawing fluorine atom slightly increases the acidity compared to glutaric acid (pKa1 ≈ 4.34, pKa2 ≈ 5.22)[1][2][3]. |
| Polarity | Polar, with a nonpolar region | The molecule has both polar (carboxylic acids) and nonpolar (fluorophenyl ring) regions, making solvent selection critical. It will generally be more soluble in polar solvents. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in [specific organic solvent]?
A1: The insolubility of this compound in a particular organic solvent can be attributed to a mismatch in polarity between the solute and the solvent, or strong intermolecular forces within the crystal lattice of the acid. The general principle of "like dissolves like" is a good starting point for troubleshooting.[4] If the solvent is nonpolar (e.g., hexane, toluene), it is unlikely to effectively solvate the polar carboxylic acid groups. Even with polar solvents, the strong hydrogen bonding between the dicarboxylic acid molecules can make it difficult for the solvent to break apart the crystal lattice.
Q2: I'm observing a suspension or cloudy mixture. What does this indicate?
A2: A suspension or cloudy mixture indicates that the compound has not fully dissolved and is present as fine solid particles dispersed in the solvent. This suggests that the solvent's capacity to dissolve the compound at the given concentration and temperature has been exceeded.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, in many cases, heating can increase the solubility of a solid in a liquid. This is because the increased kinetic energy helps to overcome the intermolecular forces in both the solute and the solvent. However, be cautious about the thermal stability of this compound. It is advisable to perform a preliminary thermal stability test (e.g., using a small sample and observing for any color change or degradation upon heating) before applying heat to your entire sample.
Q4: Will adding more solvent always solve the problem?
A4: While adding more solvent will eventually dissolve the compound if it has any solubility at all, this may not be practical for your experiment as it will lower the final concentration. It is often more effective to find a more suitable solvent or a solvent mixture.
Troubleshooting Guides
Guide 1: Systematic Solvent Screening
This guide provides a systematic approach to identifying a suitable single solvent for this compound.
-
Preparation: Dispense a small, accurately weighed amount of this compound (e.g., 1-5 mg) into several clean, dry vials.
-
Solvent Addition: To each vial, add a different organic solvent from the list below, starting with a small volume (e.g., 0.1 mL).
-
Observation: Vigorously agitate the vials (e.g., using a vortex mixer) for 1-2 minutes and visually inspect for dissolution.
-
Incremental Addition: If the solid does not dissolve, add the solvent incrementally (e.g., 0.1 mL at a time) up to a total volume of 1 mL, agitating after each addition.
-
Classification: Classify the solubility as "Soluble," "Slightly Soluble," or "Insoluble" based on the amount of solvent required for complete dissolution.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol, Ethanol | Polar Protic | Soluble to Slightly Soluble | The hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid groups. |
| Acetone | Polar Aprotic | Soluble | The carbonyl group is a good hydrogen bond acceptor, facilitating interaction with the carboxylic acid protons. |
| Tetrahydrofuran (THF) | Polar Aprotic | Slightly Soluble | Less polar than acetone, may be less effective at disrupting the hydrogen bonding network of the solute. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A highly polar aprotic solvent with a strong hydrogen bond accepting ability, making it an excellent choice for dissolving carboxylic acids. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate carboxylic acids. |
| Acetonitrile | Polar Aprotic | Slightly Soluble | While polar, its ability to accept hydrogen bonds is weaker than DMSO or DMF. |
| Dichloromethane (DCM) | Nonpolar | Insoluble | The polarity is too low to effectively solvate the polar carboxylic acid groups. |
| Toluene, Hexane | Nonpolar | Insoluble | These nonpolar solvents cannot overcome the strong intermolecular forces of the dicarboxylic acid. |
Troubleshooting Workflow: Solvent Selection
Caption: Decision workflow for initial solvent selection.
Guide 2: Utilizing Co-solvents
If a single solvent does not provide the desired solubility, a co-solvent system can be effective. This involves mixing a good solvent with a poor solvent to fine-tune the polarity of the medium.
-
Initial Dissolution: Dissolve the this compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., DMSO or DMF).
-
Titration with Co-solvent: Gradually add a "poor" but miscible co-solvent (e.g., water or a less polar organic solvent) to the solution while observing for any signs of precipitation.
-
Determine Optimal Ratio: The point just before precipitation occurs represents the boundary of the solubility in that co-solvent mixture. This can help in identifying a suitable ratio for your application.
Guide 3: pH Adjustment for Solubility Enhancement
For ionizable compounds like dicarboxylic acids, altering the pH of the solution can dramatically increase solubility. By deprotonating the carboxylic acid groups to form carboxylates, the molecule becomes a salt, which is generally more soluble in polar solvents.[5]
Caption: Conversion to a more soluble salt via deprotonation.
-
Solvent Selection: Choose a polar protic solvent in which the deprotonated salt form is likely to be soluble (e.g., water, methanol, ethanol).
-
Base Selection: Select a suitable organic or inorganic base. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIEA) are often used in organic reactions. For aqueous systems, inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are common.
-
Titration with Base: Suspend the this compound in the chosen solvent. Add the base dropwise while stirring. As the pH increases and surpasses the pKa values of the carboxylic acids (estimated pKa1 ≈ 4.1, pKa2 ≈ 5.2), the compound should dissolve as it converts to its salt form.
-
Monitoring: Monitor the pH of the solution using a pH meter or pH paper to ensure the desired level of deprotonation is achieved. For complete dissolution into the dianionic salt, the pH should be raised to be at least 1-2 units above the second pKa (i.e., pH > 7.2).
Note: The addition of a base will change the chemical nature of your compound. This approach is suitable for applications where the salt form is acceptable or can be reversed by subsequent acidification.
References
-
PubChem. Glutaric Acid. National Center for Biotechnology Information. [Link]
-
FooDB. Showing Compound Glutaric acid (FDB001477). [Link]
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ChemBK. Glutaric acid. [Link]
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ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
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AbacipharmTech. This compound. [Link]
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Chemistry 331: Laboratory Manual. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]
-
Chemistry 331: Laboratory Manual. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. [Link]
-
The Merck Index Online. Glutaric Acid. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube. [Link]
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Wikipedia. Hammett equation. [Link]
-
Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
-
Reddit. Dicarboxylic acid solubility. [Link]
Sources
stability studies of 3-(4-Fluorophenyl)pentanedioic acid under different conditions
Welcome to the technical support center for 3-(4-Fluorophenyl)pentanedioic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. Given the limited publicly available stability data for this specific molecule, this document synthesizes information from structurally related compounds and established principles of pharmaceutical stability testing to offer a robust framework for your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
Q2: What are the primary objectives of conducting stability studies on this compound?
Stability studies are crucial to understand how the quality of a drug substance changes over time under the influence of various environmental factors.[2] The main objectives for studying this compound are:
-
To identify potential degradation products and establish its degradation pathways.[2][3]
-
To determine the intrinsic stability of the molecule.[3]
-
To develop and validate a stability-indicating analytical method.[3]
-
To inform decisions on formulation development, packaging, and storage conditions.[4]
Q3: What are the typical stress conditions for forced degradation studies of this compound?
Forced degradation studies, also known as stress testing, are essential to understand the degradation profile of a drug substance.[3] Based on regulatory guidelines and the structure of this compound, the following conditions are recommended:
-
Hydrolysis: Across a range of pH values (e.g., acidic, neutral, and alkaline).
-
Oxidation: Using an oxidizing agent like hydrogen peroxide.
-
Photolysis: Exposure to UV and visible light.
-
Thermal: High temperature and humidity.
The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method can detect and quantify the degradation products effectively.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your stability studies.
Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause & Explanation: this compound might be highly stable under the initial stress conditions. The energy input may not be sufficient to induce degradation.
Troubleshooting Steps:
-
Increase Stress Severity: If no degradation is observed, the stress conditions should be made more stringent.[4] For example:
-
Confirm Analytical Method Suitability: Ensure your analytical method is sensitive enough to detect small changes in the parent compound concentration and any potential degradants.
Issue 2: Excessive Degradation or Multiple Unresolved Peaks in Chromatogram
Possible Cause & Explanation: The stress conditions are too harsh, leading to extensive degradation and the formation of secondary or tertiary degradation products. This can complicate the analysis and the development of a stability-indicating method.
Troubleshooting Steps:
-
Reduce Stress Severity: Decrease the stressor concentration, temperature, or exposure time. The aim is to achieve a target degradation of 5-20%.[4]
-
Optimize Chromatographic Method:
-
Gradient Elution: If using HPLC, develop a gradient elution method to improve the separation of multiple degradation products.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to achieve better resolution.
-
Mobile Phase pH: Adjust the pH of the mobile phase to improve the peak shape and separation of acidic analytes like carboxylic acids.
-
Issue 3: Poor Mass Balance in Stability Studies
Possible Cause & Explanation: Mass balance is a critical aspect of forced degradation studies, ensuring that all degradation products are accounted for.[5] Poor mass balance could be due to:
-
Non-chromophoric degradation products that are not detected by a UV detector.
-
Volatile degradation products that are lost during sample preparation.
-
The parent drug or degradation products irreversibly adsorbing to the analytical column.
Troubleshooting Steps:
-
Use a Universal Detector: Employ a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with a UV detector to detect non-chromophoric compounds.
-
Careful Sample Handling: Minimize sample heating and evaporation during preparation.
-
Evaluate Column Recovery: Perform a recovery study to ensure that the analyte and its degradants are not being lost on the column.
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation
Objective: To assess the stability of this compound in acidic, alkaline, and neutral conditions.
Methodology:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
For acidic hydrolysis, add the stock solution to 0.1 M HCl.
-
For alkaline hydrolysis, add the stock solution to 0.1 M NaOH.
-
For neutral hydrolysis, add the stock solution to purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze the samples using a suitable stability-indicating HPLC method.
Protocol 2: Forced Oxidative Degradation
Objective: To evaluate the susceptibility of the compound to oxidation.
Methodology:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature and protect it from light.
-
Collect samples at different time intervals.
-
Analyze the samples by HPLC.
Protocol 3: Photostability Testing
Objective: To determine the effect of light exposure on the stability of the compound.
Methodology:
-
Expose the solid drug substance and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][7]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analyze the exposed and control samples by HPLC.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Moderate |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | Significant |
| Neutral Hydrolysis | Water | 60°C | 24 hours | Minimal |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Moderate to Significant |
| Thermal (Solid) | N/A | 80°C | 48 hours | Minimal to Moderate |
| Photolytic (Solid) | ICH Q1B light | Ambient | As per ICH | To be determined |
| Photolytic (Solution) | ICH Q1B light | Ambient | As per ICH | To be determined |
Visualizations
Workflow for Forced Degradation Studies
Caption: A general workflow for conducting forced degradation studies.
Hypothetical Degradation Pathway
Caption: A hypothetical degradation pathway for this compound.
References
- Exploring 3-(4-Chlorophenyl)
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
- Analytical Methods. (URL not provided)
- Stability Indicating Forced Degrad
- Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [URL not provided]
-
Forced degradation study data. ResearchGate. [Link]
- Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. [URL not provided]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (URL not provided)
-
This compound. AbacipharmTech-Global Chemical supplier. [Link]
-
Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. National Institutes of Health. [Link]
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [URL not provided]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University and the College of St. Benedict. [Link]
- Thermal degradation of fluoropolymers. (URL not provided)
-
Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. PubMed. [Link]
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (URL not provided)
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Photostability testing theory and practice. Q1 Scientific. [Link]
-
(PDF) Exploring reductive degradation of fluorinated pharmaceuticals using Al2O3-supported Pt-group metallic catalysts: Catalytic reactivity, reaction pathways, and toxicity assessment. ResearchGate. [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins. MDPI. [Link]
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Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic acid)s. ResearchGate. [Link]
-
3-(4-bromophenyl)pentanedioic Acid. PubChem. [Link]
-
Determination of the degradation compounds formed by the oxidation of thiophosphinic acids and phosphine sulfides with nitric acid. PubMed. [Link]
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. National Institutes of Health. [Link]
-
Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. PubMed. [Link]
-
Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. PubMed. [Link]
-
Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. National Institutes of Health. [Link]
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- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
identifying and characterizing impurities in 3-(4-Fluorophenyl)pentanedioic acid
Introduction
Welcome to the technical support guide for 3-(4-Fluorophenyl)pentanedioic acid. This document is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this active pharmaceutical ingredient (API). The purity of an API is paramount to its safety and efficacy, making a thorough understanding of its impurity profile a critical aspect of pharmaceutical development.[1][2] Impurities can originate from various stages, including synthesis, purification, and storage, and may include starting materials, by-products, intermediates, and degradation products.[2][3]
This guide provides a structured, question-and-answer approach to address common challenges, offering troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations. Our goal is to empower you to develop robust, validated analytical methods and ensure the quality of your drug substance in line with global regulatory standards.[4][5]
Frequently Asked Questions (FAQs)
Q1: What are the likely process-related impurities in this compound?
Process-related impurities are chemical entities that arise during the synthesis and purification process.[3] While the exact impurity profile depends on the specific synthetic route, we can anticipate several common classes based on typical organic reactions used for similar structures.
Table 1: Potential Process-Related Impurities
| Impurity Class | Potential Source / Structure Example | Rationale for Formation |
| Starting Materials | Unreacted 4-fluorobenzaldehyde, diethyl glutarate, or similar precursors. | Incomplete reaction conversion during synthesis steps. |
| Intermediates | Incompletely reacted intermediates from multi-step synthesis.[6] | A multi-step synthesis may have equilibrium steps or require forcing conditions, leaving some intermediates behind. |
| By-products | Products from side reactions, such as decarboxylation (loss of a COOH group) under thermal stress, or products from self-condensation of starting materials. | Competing reaction pathways can lead to the formation of structurally related but unintended molecules. |
| Reagents | Catalysts, ligands, or other inorganic materials used in the manufacturing process.[3] | These are typically monitored as inorganic or elemental impurities. |
Q2: What are the potential degradation products of this compound?
Degradation products form when the drug substance is exposed to stress conditions like light, heat, humidity, acid, base, or oxidation during storage or handling.[7][8] Forced degradation studies are essential to identify these potential degradants.[9] For a dicarboxylic acid, potential degradation pathways include:
-
Oxidative Degradation: The molecule could be susceptible to oxidation, especially if trace metal ions are present.
-
Decarboxylation: Under thermal stress, one of the carboxylic acid groups could be lost as CO2.
-
Photolytic Degradation: Exposure to UV or visible light can sometimes induce degradation, particularly in molecules with aromatic rings.
Q3: What are the regulatory thresholds for impurities I need to be aware of?
The International Council for Harmonisation (ICH) provides guidelines for impurity control. The key guideline for new drug substances is ICH Q3A(R2).[3][10] It establishes three critical thresholds based on the maximum daily dose (MDD) of the drug.
| Threshold | Definition | General Limit (for MDD ≤ 2 g/day ) |
| Reporting Threshold | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification Threshold | The level above which an impurity's structure must be determined. | ≥ 0.10% or 1.0 mg/day intake (whichever is lower) |
| Qualification Threshold | The level above which an impurity's biological safety must be established. | ≥ 0.15% or 1.0 mg/day intake (whichever is lower) |
Note: These are general thresholds. Specific limits may vary based on the MDD and the nature of the impurity (e.g., genotoxic impurities have much stricter limits under ICH M7).[5][10]
Analytical Troubleshooting Guides
This section addresses specific issues you may encounter during experimental analysis.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is the primary technique for purity assessment and impurity quantification.[2][4] A well-developed, stability-indicating HPLC method is essential.[11]
Q4: I am seeing unexpected peaks in my HPLC chromatogram. What should I do?
This is a common issue. A systematic approach is key to identifying the source of the peak.
Caption: Decision tree for troubleshooting unexpected HPLC peaks.
Q5: My peaks are tailing or showing poor shape. How can I improve this?
Peak tailing for an acidic compound like this compound is often caused by secondary interactions with the stationary phase.
-
Cause & Explanation: The carboxylic acid groups can interact with residual, un-capped silanol groups on the silica-based C18 column. This strong, secondary interaction leads to a portion of the analyte molecules being retained longer, causing the peak to tail.
-
Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is low (typically 2.5-3.0) by adding an acidifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid.[12] At a low pH, the carboxylic acid groups are fully protonated (-COOH), minimizing their ability to interact with silanol groups.
-
Solution 2: Use a Modern Column: Employ a high-purity, end-capped silica column or a column specifically designed for polar compounds. These columns have fewer accessible silanol groups, reducing the opportunity for secondary interactions.
-
Solution 3: Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[13] Try reducing the injection volume or sample concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is excellent for identifying volatile or semi-volatile impurities but requires a specific workflow for non-volatile analytes like dicarboxylic acids.[14][15]
Q6: Can I analyze this compound directly with GC-MS?
No, direct analysis is not feasible. Dicarboxylic acids are polar and non-volatile; they will not elute from a standard GC column and will likely decompose in the high-temperature injector.[16]
-
Causality: The high boiling point and thermal instability are due to the strong hydrogen bonding between the carboxylic acid groups.
-
Required Step: Derivatization: You must convert the carboxylic acid groups into a more volatile and thermally stable form.[16][17] The most common method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -COOH groups to -COOSi(CH3)3 (trimethylsilyl esters).[16][17] This process eliminates hydrogen bonding, significantly increasing volatility.
Q7: My GC-MS derivatization is inconsistent, or I'm seeing multiple derivative peaks for my main compound. What's wrong?
-
Cause: Incomplete Derivatization: This is the most common issue. It can be caused by the presence of moisture, insufficient reagent, or non-optimal reaction time/temperature. Water will consume the derivatizing reagent, leading to an incomplete reaction.
-
Solution 1: Ensure Anhydrous Conditions: Dry your sample and solvents thoroughly before adding the derivatization reagent. Perform the reaction in a sealed vial under an inert atmosphere (e.g., nitrogen) if possible.
-
Solution 2: Optimize Reaction Conditions: Ensure you are using a sufficient excess of the derivatization reagent (e.g., BSTFA). You may need to gently heat the reaction mixture (e.g., 60-70 °C for 30-60 minutes) to drive the reaction to completion.[17]
-
Solution 3: Check for Side Reactions: The derivatized product might be unstable. Analyze the sample as soon as possible after derivatization.
Nuclear Magnetic Resonance (NMR) Troubleshooting
NMR is a powerful tool for definitive structure elucidation of unknown impurities.[1][18]
Q8: How can I leverage NMR to characterize an impurity, especially at low levels?
The fluorine atom in this compound provides a significant analytical advantage.
-
Expertise - The Power of ¹⁹F NMR: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR, similar to ¹H.[19][20] Crucially, there is no background signal, making ¹⁹F NMR an excellent tool for detecting and quantifying fluorinated compounds, even in complex mixtures.[19][21]
-
Workflow:
-
Isolate or Enrich: First, use preparative HPLC or solid-phase extraction (SPE) to isolate the impurity or at least enrich its concentration relative to the main API.[11]
-
Acquire Standard Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra. These will provide the primary structural backbone.
-
Acquire ¹⁹F NMR: A simple one-dimensional ¹⁹F spectrum will show a distinct signal for each unique fluorine-containing compound. The chemical shift of the fluorine signal can provide information about its electronic environment.[22]
-
Acquire 2D Correlation Spectra: For definitive structure confirmation, 2D NMR experiments are invaluable. A ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment will show which protons are spatially close to or coupled with the fluorine atom, confirming the impurity's structure.
-
Experimental Protocols & Workflows
Overall Impurity Identification Workflow
This workflow provides a high-level overview of the process from initial detection to final characterization.
Caption: General workflow for impurity identification and characterization.
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol describes a starting point for a reverse-phase HPLC method to determine the purity of this compound.
-
Instrumentation & Materials:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (or as determined by UV scan).
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Identify any impurities exceeding the 0.10% identification threshold.[5]
-
Protocol 2: Forced Degradation Study
This protocol is designed to intentionally degrade the API to generate potential degradation products, which is essential for developing a stability-indicating method.[7][8] A target degradation of 5-20% is generally considered appropriate.[9]
-
Sample Preparation: Prepare separate 1 mg/mL solutions of the API in the following stress media:
-
Acid Hydrolysis: 0.1 M HCl.[8]
-
Base Hydrolysis: 0.1 M NaOH.[8]
-
Oxidative Degradation: 3% H₂O₂.[7]
-
Thermal Degradation (Solution): Water.
-
Thermal Degradation (Solid): Place API powder in an oven.
-
Photolytic Degradation: Expose both solid API and a solution in water to a light source that provides combined visible and UV output, as specified in ICH Q1B.
-
-
Stress Conditions:
-
For solution samples, heat at 60 °C. For solid thermal stress, heat at a temperature below the melting point (e.g., 80 °C).
-
Analyze samples at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
For acid/base samples, neutralize with an equivalent amount of base/acid before HPLC analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the HPLC method described in Protocol 1.
-
Compare the chromatograms to identify new peaks (degradation products).
-
The method is considered "stability-indicating" if all degradation peaks are well-resolved from the main API peak and from each other.
-
References
- The Role of Impurity Standards in Pharmaceutical Quality Control. (2025). Pharmaffiliates.
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025).
- A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.).
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
- How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020).
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.).
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC - NIH.
- Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.).
- Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. (2024). PubMed.
- UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). IJNRD.
- NMR | Fluorine Spectroscopy. (n.d.). Oxford Instruments.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PMC - NIH.
- Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). Erndim.
- NMR | Speeding Fluorine Analysis. (n.d.). Oxford Instruments.
- GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. (n.d.). SciSpace.
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). Chemical Science (RSC Publishing).
- Chromatographic and chromatospectral characteristic of dicarboxylic acid monoesters. (2025).
- Synthesis and Characterization of some Dicarboxylic Acid Monomers. (2019). IOSR Journal.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
- Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
- common impurities in commercial 3-(Carboxymethyl)pentanedioic acid. (n.d.). Benchchem.
- Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
- A Highly Sensitive RP HPLC-PDA Analytical Method for. (2024). University of Pretoria.
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Introduction: The Analytical Challenge of 3-(4-Fluorophenyl)pentanedioic Acid
Welcome to the Technical Support Center for the analytical method development and troubleshooting of 3-(4-Fluorophenyl)pentanedioic acid. As Senior Application Scientists, we have compiled this guide to provide you with in-depth, field-proven insights to navigate the common and complex challenges associated with the analysis of this molecule. This resource is structured to offer not just procedural steps, but the underlying scientific rationale to empower your experimental choices.
This compound is a dicarboxylic acid derivative. Its analytical characterization presents a unique set of challenges stemming from its physicochemical properties: two carboxylic acid functional groups, a fluorinated aromatic ring, and moderate polarity. These features can lead to issues such as poor peak shape in chromatography, low volatility for gas-phase analysis, and complex spectral interpretations. Dicarboxylic acids are known to be challenging in quantitative analysis due to their potential for secondary interactions with analytical hardware and their amphipathic character.[1]
This guide provides a structured approach to troubleshooting the most common analytical techniques used for this compound: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Section 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the quantification and purity assessment of this compound. However, its polar nature and dual carboxylic acid groups necessitate careful method development to achieve symmetric peaks and reproducible results.
Frequently Asked Questions (HPLC)
Q1: What is a good starting point for an HPLC method for this compound?
A1: A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach. The key is to control the ionization state of the carboxylic acid groups by maintaining a low pH in the mobile phase. This protonates the carboxylates, reducing their polarity and minimizing undesirable interactions with the stationary phase.
A robust starting method is detailed below.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Column | C18, 150 x 4.6 mm, 5 µm | The C18 stationary phase provides sufficient hydrophobicity to retain the molecule. A high-quality, end-capped column is crucial to minimize silanol interactions that cause peak tailing. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | The acidic modifier ensures the carboxylic acid groups are fully protonated (pH < 3), leading to better retention and peak shape. TFA is an excellent ion-pairing agent that can further improve symmetry. |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity. Methanol is a viable alternative but may yield different selectivity. |
| Elution Mode | Gradient | A gradient elution (e.g., 10% to 90% B over 15 minutes) is recommended for purity analysis to ensure elution of both polar and non-polar impurities. For simple quantification, an isocratic method can be developed.[2][3] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at ~220 nm or ~254 nm | The phenyl ring provides strong UV absorbance. 220 nm will offer higher sensitivity, while 254 nm may provide more selectivity against certain impurities. A photodiode array (PDA) detector is recommended to assess peak purity.[3] |
| Injection Volume | 5-10 µL | Keep the injection volume low to prevent peak distortion and column overload. |
Q2: How should I prepare my samples and standards to ensure accuracy?
A2: Sample and standard preparation are critical. Use a diluent that is identical to or weaker than the initial mobile phase composition (e.g., a 50:50 mixture of water and acetonitrile). This prevents peak distortion caused by injecting a solvent stronger than the mobile phase. Ensure the compound is fully dissolved; sonication may be required. Filter all samples and standards through a 0.45 µm filter before injection to protect the column and system from particulates.
Q3: What are the expected sources of instability for this molecule?
A3: While generally stable, dicarboxylic acids can be susceptible to decarboxylation under high heat.[4] Forcing degradation studies (e.g., acid, base, peroxide, heat, light) are recommended as per ICH guidelines to understand potential degradation pathways and ensure the analytical method is stability-indicating. Store stock solutions in a cool, dark place, and consider re-analyzing them over time to assess stability.[5]
HPLC Troubleshooting Guide
This section addresses specific issues you may encounter during analysis. The logical flow for diagnosing unexpected peaks is illustrated in the diagram below.
Caption: Troubleshooting logic for identifying the source of unexpected HPLC peaks.
| Issue | Possible Causes | Recommended Solutions & Scientific Rationale |
| Peak Tailing | 1. Secondary Silanol Interactions: Residual, un-capped silanols on the silica backbone of the column can interact with the polar carboxylic acid groups. 2. Mobile Phase pH too High: If the pH is close to the pKa of the carboxylic acids, a mixed population of ionized and non-ionized species exists, causing tailing. 3. Column Overload: Injecting too much mass onto the column saturates the stationary phase. | 1. Use an End-Capped Column: Select a high-quality, fully end-capped C18 column. 2. Lower Mobile Phase pH: Ensure the pH is at least 1.5-2 units below the first pKa of the acid. Using 0.1% TFA (pH ~2) is very effective.[2] 3. Reduce Injection Concentration: Dilute the sample and re-inject. The peak area should decrease linearly, and the peak shape should improve. |
| Peak Fronting | 1. Poor Sample Solubility: The compound may be precipitating at the head of the column if the mobile phase is weaker than the injection solvent. 2. Column Void or Channeling: A damaged column bed can cause the sample band to travel unevenly. | 1. Match Injection Solvent: Ensure your sample diluent is weaker than or equal in strength to the starting mobile phase. 2. Replace Column: If the problem persists with proper solvent matching, the column may be compromised. Replace it. |
| Shifting Retention Time | 1. Mobile Phase Composition Drift: Evaporation of the more volatile organic component (ACN) can change the mobile phase strength over time. 2. Inadequate Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions before injection. 3. Temperature Fluctuations: Ambient temperature changes can affect viscosity and retention. | 1. Prepare Fresh Mobile Phase Daily: Keep solvent bottles capped to minimize evaporation. 2. Increase Equilibration Time: Ensure the column is equilibrated for at least 10-15 column volumes before the first injection. 3. Use a Column Oven: A thermostatically controlled column compartment is essential for reproducible chromatography. |
| Low Signal / No Peak | 1. Sample Degradation: The compound may have degraded in the sample vial or stock solution. 2. Incorrect Detection Wavelength: The selected wavelength may be at a minimum in the compound's UV-Vis spectrum. 3. System Issue: Leak, pump failure, or injector malfunction. | 1. Prepare a Fresh Sample: Analyze a newly prepared standard to confirm system performance. 2. Use a PDA Detector: Acquire a full UV spectrum of a concentrated standard to determine the optimal detection wavelength (λmax). 3. Perform System Checks: Check for pressure fluctuations, leaks, and run a system performance test with a known standard. |
Section 2: Mass Spectrometry (MS)
MS is invaluable for confirming molecular weight and identifying unknown impurities or degradation products.
Frequently Asked Questions (MS)
Q1: What ionization technique is best for this compound?
A1: Electrospray Ionization (ESI) is the preferred method. Given the two acidic protons, ESI in negative ion mode is highly effective and will readily generate the deprotonated molecular ion [M-H]⁻ and potentially the doubly charged ion [M-2H]²⁻. ESI is a soft ionization technique, which helps prevent in-source fragmentation, making it ideal for molecular weight confirmation.[6]
Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS)?
A2: Direct analysis by GC-MS is not feasible due to the low volatility and thermal instability of dicarboxylic acids.[7] However, GC-MS can be used after derivatization. This process converts the polar carboxylic acid groups into more volatile esters or silyl esters. Common derivatizing agents include diazomethane for methylation or BSTFA for silylation.[8] While powerful, this adds a step to sample preparation and requires careful optimization to ensure complete reaction. For most pharmaceutical applications, LC-MS is the more direct and preferred approach.[9]
MS Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions & Scientific Rationale |
| No Ionization / Low Signal (ESI) | 1. Incorrect Polarity Mode: Analyzing in positive mode when the molecule preferentially forms negative ions. 2. Mobile Phase Suppression: High concentrations of non-volatile buffers (e.g., phosphate) or ion-pairing agents like TFA can suppress the ESI signal. 3. Source Contamination: A dirty ion source can drastically reduce sensitivity. | 1. Switch to Negative Ion Mode: This is the optimal mode for acidic compounds. 2. Use Volatile Modifiers: Replace TFA or phosphate buffers with formic acid or acetic acid if MS sensitivity is the primary goal. These are more compatible with ESI. 3. Clean the Ion Source: Follow the manufacturer's protocol for cleaning the ESI probe and source optics. |
| Complex or Unidentifiable Spectra | 1. In-Source Fragmentation: The source conditions (e.g., capillary voltage, temperature) are too harsh, causing the molecule to fragment before mass analysis. 2. Adduct Formation: The analyte ion may be forming adducts with salts or solvents (e.g., [M+Na-H]⁻, [M+K-H]⁻, [M+formate]⁻). 3. Presence of Impurities: The sample may contain multiple components. | 1. Optimize Source Conditions: Systematically reduce the capillary voltage and source temperature to minimize fragmentation and maximize the [M-H]⁻ ion. 2. Identify Common Adducts: Check for masses corresponding to common adducts. Using high-purity solvents and glassware can minimize salt contamination. 3. Couple with HPLC: Use LC-MS to chromatographically separate the components before they enter the mass spectrometer, allowing for individual analysis of each peak. |
Section 3: NMR and FTIR Spectroscopy
These techniques are essential for structural confirmation and identification of functional groups.
Spectroscopic Characterization & Troubleshooting
| Technique | Expected Observations | Common Issues & Troubleshooting |
| ¹H NMR | - Aromatic Protons: Two doublets in the 7.0-7.5 ppm region, characteristic of a para-substituted benzene ring. - Methine Proton (-CH): A multiplet around 3.0-3.5 ppm. - Methylene Protons (-CH₂): Complex multiplets around 2.5-2.8 ppm. - Carboxylic Acid Protons (-COOH): A broad singlet at >10 ppm, which may be difficult to observe or exchange with D₂O. | Broad Peaks: The carboxylic acid protons can broaden adjacent signals through hydrogen bonding or chemical exchange. Using a polar, aprotic solvent like DMSO-d₆ can sharpen the COOH peak. Aggregation at high concentrations can also cause broadening; try diluting the sample. |
| ¹³C NMR | - Carbonyl Carbons (-C=O): Two signals in the 170-180 ppm region. - Aromatic Carbons: Four signals in the 115-165 ppm region, with the carbon attached to fluorine showing a large C-F coupling constant. - Aliphatic Carbons: Signals in the 30-50 ppm range. | Missing Carbonyl Peaks: The quaternary carbons of the carbonyl groups have long relaxation times and may appear very small or be absent in a standard ¹³C experiment. Increase the scan count and/or relaxation delay to observe them properly. |
| FTIR | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.[10] - C-F Stretch (Aromatic): A strong band in the 1200-1250 cm⁻¹ region. - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. | Shifting C=O Peak: The exact position of the carbonyl stretch is highly sensitive to hydrogen bonding. In solid-state (KBr pellet) or concentrated samples, dimerization via hydrogen bonding will shift the peak to a lower wavenumber (e.g., ~1700 cm⁻¹). In a dilute solution with a non-polar solvent, the peak will shift higher (e.g., ~1725 cm⁻¹). Ensure consistent sample preparation for comparable results.[11][12] |
Below is a general workflow diagram for analytical method development and validation, which forms the basis of all troubleshooting activities.
Caption: General workflow for analytical method development and troubleshooting.
References
-
AIP Publishing. (2017). Dicarboxylic acids analyzed by time-of-flight secondary ion mass spectrometry. [Link]
-
AVS Publications. (2016). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. [Link]
-
MDPI. (2018). 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. [Link]
-
Japan Environmental Management Association for Industry. III Analytical Methods. [Link]
-
ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation. [Link]
-
University of Pretoria. (2022). A Highly Sensitive RP HPLC-PDA Analytical Method for. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661). [Link]
-
PubMed. (1985). The differential diagnosis of dicarboxylic aciduria. [Link]
-
ResearchGate. (2014). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. [Link]
-
National Institute of Standards and Technology. Pentanedioic acid. [Link]
-
PubChem. 3-(4-bromophenyl)pentanedioic Acid. [Link]
-
ChemRxiv. (2022). Study of FTIR spectroscopy combined with Chemometrics in the characterization of vegetable tannin from Ceriops decandra. [Link]
-
National Academic Digital Library of Ethiopia. HPLC methods for recently approved pharmaceuticals. [Link]
-
PubMed Central. (2016). Fourier transform infrared spectroscopy (FTIR) analysis, chlorophyll content and antioxidant properties of native and defatted foliage of green leafy vegetables. [Link]
-
St. John's University and the College of St. Benedict. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
ACS Division of Organic Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Journal of Pharmaceutical and Applied Chemistry. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]
-
Dalton Transactions. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry. [Link]
-
ResearchGate. (2022). Phytochemical profiling and FTIR analysis of aqueous extracts from three selected ethnomedicinal plants of North East India. [Link]
-
Synthonix. 3-(4-Chlorophenyl)pentanedioic acid. [Link]
-
Acta Poloniae Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
-
National Institute of Standards and Technology. Pentanedioic acid. [Link]
-
MDPI. (2021). Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines. [Link]
-
ResearchGate. displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione.... [Link]
-
National Institute of Standards and Technology. Pentanedioic acid, 3-oxo-, diethyl ester. [Link]
-
National Institute of Standards and Technology. Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-. [Link]
-
PacBio. (2018). Guide - Low Yield Troubleshooting. [Link]
-
PubMed. (2015). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. [Link]
-
PubMed Central. (2024). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. [Link]
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Technical Support Center: HPLC Analysis of 3-(4-Fluorophenyl)pentanedioic Acid
Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the HPLC analysis of 3-(4-Fluorophenyl)pentanedioic acid. Our goal is to equip you, our fellow scientists and researchers, with the expertise to diagnose and resolve common peak shape issues, ensuring the integrity and accuracy of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is considered a "good" peak shape in HPLC, and how is it measured?
A1: In an ideal HPLC separation, chromatographic peaks should be symmetrical and have a Gaussian shape. The symmetry of a peak is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . The USP (United States Pharmacopeia) tailing factor is most common and is calculated at 5% of the peak height.[1][2]
-
Tf = 1.0: A perfectly symmetrical Gaussian peak.
-
Tf > 1.0: The peak is "tailing," with an asymmetrical back. Most methods require Tf ≤ 1.5 or, for high-performance methods, Tf ≤ 1.2.[3]
-
Tf < 1.0: The peak is "fronting," with an asymmetrical front.[4]
Poor peak shape can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and negatively impact the reproducibility of your method.[4][5]
Q2: Why is this compound particularly challenging for achieving good peak shape?
A2: The structure of this compound presents two key challenges for reversed-phase HPLC:
-
Dual Carboxylic Acid Groups: As a dicarboxylic acid, the molecule is ionizable. At a mobile phase pH near or above its pKa values, the carboxylic acid groups deprotonate to form negatively charged carboxylates. These anionic forms can engage in secondary ionic interactions with positively charged sites on the column, most notably residual silanol groups on silica-based stationary phases. This is a primary cause of significant peak tailing.[3][5]
-
Moderate Polarity: The presence of two acidic groups makes the molecule relatively polar, which can lead to poor retention on traditional non-polar C18 columns if not properly managed.
Q3: What is the single most critical parameter for controlling the peak shape of this compound?
A3: The mobile phase pH is unequivocally the most critical parameter.[6][7] Controlling the pH is essential to suppress the ionization of the analyte's carboxylic acid groups. By operating at a pH at least 1.5 to 2 units below the analyte's first pKa, you ensure the compound remains in its neutral, non-ionized form.[8][9] This "ion suppression" minimizes secondary interactions with the stationary phase, leading to improved retention, better peak symmetry, and a more robust method.[8][10]
Troubleshooting Guide: From Tailing Peaks to Baseline Stability
This section provides a systematic, question-driven approach to resolving specific peak shape problems you may encounter.
Visual Troubleshooting Workflow
The following diagram outlines a logical process for diagnosing and correcting poor peak shape.
Caption: A decision tree for troubleshooting HPLC peak shape issues.
Q4: My peak for this compound is severely tailing. What is my first step?
A4: Your first and most impactful step is to check and adjust the mobile phase pH . As explained, tailing for acidic compounds is most often caused by interactions with residual silanols on the silica stationary phase.[3] This happens when the analyte is ionized.
Immediate Action: Ensure your mobile phase is buffered to a pH between 2.5 and 3.5. This low pH suppresses the ionization of the dicarboxylic acid groups, rendering the molecule neutral and minimizing unwanted secondary interactions.[10][11] If you are not using a buffer, you must add one. An unbuffered mobile phase with just acid (e.g., formic or acetic acid) may not have sufficient capacity to control the pH, leading to inconsistent results and poor peak shape.
Mechanism of Ion Suppression
Caption: Effect of mobile phase pH on analyte ionization and peak shape.
Q5: I've lowered the pH, but the tailing has only slightly improved. What's next?
A5: If pH optimization is insufficient, consider the following factors related to your column and mobile phase composition.
-
Column Choice: Not all C18 columns are the same. Older columns (Type A silica) have more active silanol groups.
-
Solution: Use a modern, high-purity, fully end-capped C18 column (Type B silica).[12] End-capping chemically treats the silica surface to reduce the number of accessible silanol groups, thereby minimizing tailing.[3]
-
Alternative Phases: For this specific analyte, a Pentafluorophenyl (PFP) or FluoroPhenyl stationary phase can offer alternative selectivity and improved peak shape.[13][14] These phases provide multiple interaction mechanisms beyond hydrophobicity, which can be beneficial. A Phenyl-Hexyl phase can also be a good choice due to π-π interactions with the analyte's phenyl ring.
-
-
Organic Modifier: The choice between acetonitrile and methanol can influence selectivity and peak shape.[15][16]
-
Acetonitrile (ACN): Generally provides sharper peaks and lower backpressure.
-
Methanol (MeOH): Can offer different selectivity and sometimes helps in reducing secondary interactions due to its hydrogen-bonding properties.
-
Action: If you are using ACN, try preparing a mobile phase with MeOH at an equivalent elution strength to see if peak shape improves.
-
-
Buffer Type and Concentration:
-
Action: Ensure your buffer concentration is adequate, typically between 10-25 mM. A low buffer concentration may not effectively control the on-column pH. Choose a buffer whose pKa is close to the target mobile phase pH for maximum buffering capacity.[15]
-
| Buffer | pKa | Useful pH Range | Volatility (for LC-MS) |
| Formic Acid / Formate | 3.75 | 2.7 - 4.7 | Yes |
| Phosphoric Acid / Phosphate | 2.15 | 2.0 - 3.0 | No |
| Acetic Acid / Acetate | 4.76 | 3.8 - 5.8 | Yes |
| Table 1: Common buffers for controlling low pH in reversed-phase HPLC. For UV detection, phosphate buffer at pH 2.5-3.0 is an excellent choice. |
Q6: My peak is now fronting like a shark fin. What causes this?
A6: Peak fronting is less common than tailing but typically points to two main issues: column overload or sample solvent incompatibility .[17][18][19]
-
Column Overload: You are injecting too much analyte mass onto the column. The stationary phase becomes saturated, and excess analyte molecules travel down the column faster, eluting at the front of the peak.[17]
-
Sample Solvent Incompatibility: The solvent your sample is dissolved in is significantly stronger (less polar) than your mobile phase. For example, dissolving your sample in 100% ACN when your mobile phase is 30% ACN. This causes the analyte to precipitate or move too quickly at the column inlet, distorting the peak.[19]
-
Solution: Whenever possible, dissolve your sample directly in the initial mobile phase composition.[20] If solubility is an issue, use the minimum amount of a stronger solvent and then dilute with the mobile phase.
-
Q7: What should I do if my peak is broad or splitting into two?
A7: Broad or split peaks can arise from several chemical or physical issues.
-
Chemical Cause (Split Peak): If the mobile phase pH is very close to the analyte's pKa, both the ionized and non-ionized forms of the analyte can exist simultaneously, separating slightly on the column and appearing as a split or shouldered peak.[8][21]
-
Solution: Ensure your mobile phase pH is at least 1.5-2 units away from the pKa. For this dicarboxylic acid, this means keeping the pH below ~3.0.
-
-
Physical Causes (Broad Peak):
-
Extra-Column Volume: Excessive volume between the injector and the detector (long tubing, poorly made fittings) can cause band broadening.[22]
-
Solution: Use shorter, narrower internal diameter (e.g., 0.125 mm) tubing where possible. Ensure all fittings are properly seated to avoid dead volume.
-
-
Column Degradation: A void can form at the head of the column due to packing bed settling or silica dissolution (especially at high pH).[3][9] This creates a non-uniform flow path, broadening peaks.
-
Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, the column must be replaced.
-
-
Experimental Protocols
Protocol 1: Preparation of an Acidic Phosphate-Buffered Mobile Phase (pH 2.8)
This protocol is for preparing 1 L of an aqueous mobile phase component. This is intended for use with UV detection and is not suitable for LC-MS.
Materials:
-
HPLC-grade water
-
Phosphoric acid (H₃PO₄), ~85%
-
Potassium phosphate monobasic (KH₂PO₄)
-
Calibrated pH meter
-
0.45 µm solvent filtration apparatus
Procedure:
-
Pour approximately 950 mL of HPLC-grade water into a clean 1 L beaker or flask.
-
Add 1.36 g of KH₂PO₄ (for a 10 mM solution) and stir until fully dissolved.
-
Place a calibrated pH probe into the solution.
-
Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.80 ± 0.05.
-
Transfer the solution to a 1 L volumetric flask and add HPLC-grade water to the mark.
-
Filter the final buffer solution through a 0.45 µm membrane filter to remove particulates and degas the solution.
-
This aqueous buffer is now ready to be mixed with your organic modifier (e.g., acetonitrile or methanol). For example, a 70:30 (v/v) mobile phase would be 700 mL of this buffer mixed with 300 mL of ACN.
Protocol 2: Systematic Approach to Sample Preparation
Proper sample preparation is crucial for protecting your column and ensuring reproducible results.[23][24]
Objective: To ensure the sample is free of particulates and dissolved in a solvent compatible with the mobile phase.
Procedure:
-
Solubilization: Weigh your sample of this compound and dissolve it in a small amount of organic solvent like methanol or acetonitrile if it is not soluble in the mobile phase directly.
-
Dilution: Dilute the stock solution to the final desired concentration using the initial mobile phase composition as the diluent. For example, if your gradient starts at 80% aqueous / 20% ACN, use this mixture for the final dilution. This minimizes peak distortion from solvent effects.[20]
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic-containing solutions) into an HPLC vial. This step is critical to remove any particulate matter that could clog the column inlet frit.[25]
-
Injection: Inject the filtered sample. If peak fronting is observed, prepare a more dilute sample and re-inject.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Guru. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]
-
Phenomenex. (2025, April 1). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Dolan, J. (n.d.). Back-to-Basics #5: Tailing. Separation Science. Retrieved from [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Retrieved from [Link]
-
Shimadzu. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
Pharmaguideline. (2011, September 28). Resolution Factor, Tailing Factor, Theoretical Plates and Capacity Factor in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool. Retrieved from [Link]
-
LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. Retrieved from [Link]
-
ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
SpringerLink. (2025, August 5). Organic modifiers for the separation of organic acids and bases by liquid chromatography. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
Chromatography Today. (2023, July 18). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). T1. Poor peak shape. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Selecting an organic modifier for reversed-phase chromatography. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Different Types of HPLC Columns Used in Analysis. Retrieved from [Link]
-
Nacalai Tesque. (n.d.). 4. Sample Pretreatment for HPLC. Retrieved from [Link]
-
Restek. (n.d.). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
NIH. (n.d.). A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma. Retrieved from [Link]
-
YouTube. (2022, January 27). HPLC Sample Preparation. Retrieved from [Link]
-
Restek. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]
-
Restek. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]
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Technical Support Center: Optimizing Chiral Resolution of 3-(4-Fluorophenyl)pentanedioic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the chiral resolution of 3-(4-Fluorophenyl)pentanedioic acid. This document is designed for researchers, scientists, and drug development professionals actively working on the enantioselective separation of this compound. As a substituted dicarboxylic acid, its resolution presents unique challenges and opportunities for optimization. This guide provides field-proven insights, troubleshooting strategies, and detailed protocols in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Foundational Principles & Workflow
The most common and industrially scalable method for resolving chiral carboxylic acids is through the formation of diastereomeric salts using an enantiopure chiral base.[1][] This process leverages the different physical properties of diastereomers, such as solubility, which allows for their separation by fractional crystallization.[3][4] The dicarboxylic nature of this compound means that salt formation can potentially occur at one or both acid sites, adding a layer of complexity to the optimization process.
The general workflow involves three critical stages: salt formation, selective crystallization, and liberation of the free acid.
Figure 2: Decision tree for crystallization failure.
Problem: Low Diastereomeric Excess (d.e.) and Enantiomeric Excess (e.e.)
Question: I managed to get crystals, but after liberating the acid, the enantiomeric excess (e.e.) is very low. How can I improve the selectivity?
Answer: Low enantiomeric excess in the final product directly stems from a low diastereomeric excess (d.e.) in the crystallized salt. This indicates that the crystallization process is not effectively discriminating between the two diastereomers.
Probable Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent plays the most critical role in determining the solubility difference between diastereomers. If their solubilities are too similar in the chosen solvent, they will co-precipitate, leading to low d.e. [5] * Action: A thorough solvent screening is paramount. Test a range of solvents with varying polarities and hydrogen-bonding capabilities. [6]The goal is to maximize the solubility ratio of the two diastereomers. (See Protocol 4.2).
-
Crystallization Rate is Too Fast: Rapid cooling or crash crystallization traps the undesired diastereomer in the crystal lattice, preventing the system from reaching its thermodynamic equilibrium.
-
Action: Implement a slow, controlled cooling profile. A gradual temperature decrease allows for selective crystallization of the less soluble diastereomer. Also, include a "maturation" or "aging" step where the slurry is stirred at the final temperature for several hours to allow for equilibration.
-
-
Formation of a Solid Solution: In some cases, the two diastereomers are so structurally similar that they co-crystallize to form a solid solution rather than a simple eutectic mixture. This makes separation by single crystallization very difficult. [7] * Action: This is a challenging scenario. Recrystallization may gradually enrich the desired diastereomer, but often with low yield. [7]Sometimes, changing the resolving agent entirely to create a diastereomeric salt with a very different crystal packing structure is the most effective solution.
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Actions |
|---|---|---|
| Low d.e. / e.e. | Solvent system provides poor discrimination. | Perform systematic solvent screen (see Protocol 4.2). |
| Crystallization occurred too quickly. | Slow down the cooling rate; add a maturation step. | |
| Formation of a solid solution. [7] | Attempt multiple recrystallizations; screen different resolving agents. | |
| Low Yield | Desired diastereomer is too soluble. | Lower final crystallization temperature; use an anti-solvent. |
| | Mother liquor is not processed. | Recover and racemize the undesired enantiomer for recycling. [8]|
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I select a suitable chiral resolving agent for this compound?
A1: The selection is largely empirical, but guided by chemical principles. Since the target is a carboxylic acid, you must use a chiral base. [3]Common choices include naturally occurring alkaloids (brucine, cinchonidine) and synthetic amines (e.g., (R/S)-1-phenylethylamine, aminoindanols). [1][9]* Structural Match: Look for a resolving agent that has a rigid structure and potential for multiple non-covalent interactions (H-bonding, π-stacking) with your target molecule. The different spatial arrangement of these interactions for the two diastereomers is the basis of chiral recognition.
-
Availability and Cost: Consider the availability of both enantiomers of the resolving agent and its cost, especially for scaling up.
-
Screening: It is highly recommended to screen a small panel of different resolving agents to find one that forms a well-crystalline salt with a significant solubility difference between the diastereomers. [1] Table of Common Chiral Resolving Agents for Carboxylic Acids
Resolving Agent Class Notes (R)- or (S)-1-Phenylethylamine Synthetic Amine Widely used, cost-effective, readily available. A good first choice for screening. [1] (1R,2S)- or (1S,2R)-1-Amino-2-indanol Synthetic Amino Alcohol Rigid structure can lead to good discrimination. Used for resolving profen drugs. [9] Cinchonidine / Cinchonine Cinchona Alkaloid Natural products, often provide excellent resolution. Only one enantiomer is readily available for each. [10] | Brucine / Strychnine | Strychnos Alkaloid | Highly effective but also highly toxic. Use with extreme caution. [3]|
Q2: How critical is the stoichiometry between the acid and the resolving agent?
A2: It is extremely critical. For a dicarboxylic acid like yours, the situation is more complex than for a mono-acid. You can form salts with a 1:1 or a 1:2 acid-to-base ratio.
-
0.5 Equivalents of Base: Using a half-equivalent of the chiral base per equivalent of racemic acid is a common strategy. The goal is to selectively crystallize the salt of one enantiomer, leaving the other enantiomer and the excess acid in the solution.
-
1.0 or 2.0 Equivalents of Base: Using a full equivalent or more can lead to the formation of salts with both diastereomers, relying solely on the solubility difference for separation. The optimal stoichiometry must be determined experimentally as it directly influences the yield and purity of the resolution.
Q3: How do I validate my analytical method for determining enantiomeric excess?
A3: Before optimizing the resolution, you must have a reliable analytical method, typically chiral HPLC. [8][11]* Action: Prepare a true racemic sample of this compound. Analyze this sample using your chiral HPLC method.
-
Expected Result: You should see two perfectly baseline-separated peaks with a 50:50 area ratio. [11]* Troubleshooting: If the peaks are not well-resolved, you must optimize your analytical method (e.g., change the mobile phase, column, or flow rate) before you can trust the e.e. values from your resolution experiments.
Section 4: Experimental Protocols
Protocol 4.1: General Procedure for Diastereomeric Salt Formation
-
Dissolution: In a suitable flask, dissolve 1.0 equivalent of racemic this compound and the chosen amount (e.g., 0.5-1.0 equivalents) of the chiral resolving agent in a minimal amount of a pre-selected solvent at an elevated temperature (e.g., 60-70 °C) until a clear solution is obtained.
-
Controlled Cooling: Slowly cool the solution. A recommended rate is 5-10 °C per hour. This is a critical step for forming high-purity crystals.
-
Maturation: Once the final temperature (e.g., room temperature or 0 °C) is reached, stir the resulting slurry for an additional 2-12 hours to ensure the system reaches equilibrium.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Analysis: Analyze the diastereomeric purity of the salt (e.g., by NMR) and the enantiomeric purity of the acid after liberation (see Protocol 4.3).
Protocol 4.2: Systematic Solvent Screening for Optimal Crystallization
-
Preparation: Prepare saturated solutions of the diastereomeric salt mixture in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) in small vials at an elevated temperature.
-
Equilibration: Allow the vials to cool slowly to room temperature and equilibrate for 24 hours.
-
Observation: Visually inspect each vial for the quality and quantity of crystals formed. Note any instances of oiling out or no precipitation.
-
Analysis: Carefully collect a sample of the supernatant (mother liquor) from each vial that produced crystals. Analyze the supernatant by chiral HPLC to determine the concentration of each diastereomer remaining in the solution. [5]5. Selection: The solvent that shows the largest difference in the concentration of the two diastereomers in the supernatant is a promising candidate for achieving high selectivity. [5][6]
Protocol 4.3: Liberation of the Enantiopure Acid
-
Suspension: Suspend the isolated diastereomeric salt in a biphasic system, such as water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acidification: Stir the suspension vigorously and add an aqueous acid (e.g., 1M HCl) dropwise until the pH of the aqueous layer is ~1-2. This will protonate the carboxylic acid and the chiral base.
-
Extraction: The liberated carboxylic acid will move into the organic layer, while the salt of the chiral base will remain in the aqueous layer. Separate the layers.
-
Washing: Wash the organic layer with brine.
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched this compound.
-
Purity Check: Determine the enantiomeric excess (e.e.) of the final product using a validated chiral HPLC method.
References
- Benchchem. (n.d.). Troubleshooting poor enantiomeric excess in asymmetric reactions with (1R,2S)-1-amino-2-indanol.
- Benchchem. (n.d.). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
-
Wikipedia. (2023). Chiral resolution. Retrieved from [Link]
- Google Patents. (1997). US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols.
- Benchchem. (n.d.). Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts.
- Benchchem. (n.d.). Application Note: Chiral Resolution of Racemic Carboxylic Acids Using α-(4-Biphenylyl)benzylamine.
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
ResearchGate. (2004). Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. Retrieved from [Link]
- Benchchem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
-
ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Retrieved from [Link]
-
PubMed. (2019). Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. Retrieved from [Link]
-
YouTube. (2023). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Retrieved from [Link]
-
Journal of Organic Chemistry. (2004). Efficient crystallization-induced dynamic resolution of alpha-substituted carboxylic acids. Retrieved from [Link]
-
Wikipedia. (2023). Diastereomeric recrystallization. Retrieved from [Link]
-
ScholarWorks. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Retrieved from [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
- 10. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
reaction condition optimization for derivatization of 3-(4-Fluorophenyl)pentanedioic acid
An Application Scientist's Guide to Reaction Optimization
Technical Support Center: Derivatization of 3-(4-Fluorophenyl)pentanedioic Acid
Welcome to our dedicated technical guide for optimizing the derivatization of this compound. This resource, designed for researchers and drug development professionals, provides in-depth answers to common challenges encountered during the chemical modification of this dicarboxylic acid. We will explore the causality behind experimental choices, offering field-proven insights to ensure the success and reproducibility of your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the strategy and selection of methods for derivatizing this compound.
Q1: Why is derivatization of this compound necessary?
Derivatization is a critical step for several applications. The two carboxylic acid groups in the parent molecule are highly polar and possess active hydrogens, which can lead to challenges in analysis and application.[1]
Key objectives for derivatization include:
-
Improving Chromatographic Behavior: For techniques like Gas Chromatography (GC), the parent acid is non-volatile. Converting it to a less polar and more volatile derivative, such as a methyl or silyl ester, is essential for analysis.[1][2] For Reverse-Phase Liquid Chromatography (LC), derivatization can improve retention and peak shape.[3]
-
Enhancing Mass Spectrometry (MS) Sensitivity: Derivatization can introduce moieties that improve ionization efficiency and provide favorable fragmentation patterns, leading to lower detection limits.[3][4]
-
Synthesis of Bioactive Molecules: In drug discovery, the carboxylic acid groups are often converted into amides or esters to modulate pharmacological properties such as cell permeability, metabolic stability, and target binding affinity. Amide bond formation is one of the most common reactions in pharmaceutical chemistry.[5]
-
Creation of Prodrugs: Esterification is a common strategy to create prodrugs that can be hydrolyzed in vivo to release the active dicarboxylic acid parent drug.
Q2: What are the primary methods for derivatizing this dicarboxylic acid?
The two carboxylic acid moieties can be targeted through several reaction classes. The most common are esterification (reaction with an alcohol) and amidation (reaction with an amine).
dot graph TD { A[this compound] --> B{Derivatization Goal?}; B --> C[Preparative Synthesis]; B --> D[Analytical Chemistry]; C --> E{Target: Ester}; C --> F{Target: Amide}; D --> G[GC-MS Analysis]; D --> H[LC-MS Analysis];
} caption: Decision tree for selecting a derivatization method.
Q3: How do I choose the right activating agent for amide bond formation?
Amide formation from a carboxylic acid and an amine is a dehydration reaction that requires an "activating agent" to convert the carboxylic acid's hydroxyl group into a better leaving group.[5]
-
Carbodiimides (EDC, DCC): These are the most common choices. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred because its urea byproduct is water-soluble, simplifying purification.[3][6] Dicyclohexylcarbodiimide (DCC) forms a urea byproduct that precipitates from many organic solvents.
-
Additives (NHS, HOBt): Carbodiimide reactions are often performed with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). These reagents react with the activated carboxylic acid to form an active ester intermediate. This two-step process improves efficiency, minimizes side reactions, and can reduce racemization if chiral centers are present.[6]
-
Phosphonium/Uronium Salts (PyBOP, HATU): These reagents are highly efficient but are also more expensive and generate significant waste. They are typically reserved for difficult couplings, such as with sterically hindered amines or for solid-phase peptide synthesis.[5]
Comparative Summary of Common Derivatization Methods
| Method Class | Reagents | Typical Conditions | Pros | Cons |
| Fischer Esterification | Alcohol (as solvent), Strong Acid (H₂SO₄, HCl) | Heat/Reflux | Inexpensive, simple for methyl/ethyl esters.[7][8] | Reversible reaction, harsh acidic conditions not suitable for sensitive substrates, requires removal of water.[7][8] |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalyst) | Anhydrous organic solvent (DCM, DMF), Room Temp | Mild conditions, suitable for acid-sensitive substrates, good for secondary/tertiary alcohols.[7] | Requires stoichiometric activating agent, purification from urea byproduct can be difficult (for DCC).[7] |
| Alkylation | Alkyl Halide (e.g., MeI, PFB-Br), Base (K₂CO₃, DBU) | Organic solvent (Acetone, DMF), Room Temp to Heat | Can form a wide variety of esters, PFB derivatives are excellent for GC-ECD analysis.[9] | Potential for O- vs. C-alkylation, alkylating agents are often toxic/lachrymatory.[7] |
| Carbodiimide Amidation | Amine, EDC or DCC, +/- NHS/HOBt | Aprotic solvent (DCM, DMF), 0°C to Room Temp | Widely applicable, high-yielding, mild conditions.[3][6] | Stoichiometric waste products, potential for side reactions if not optimized.[5] |
| Silylation (for GC) | BSTFA, MTBSTFA | Heat (e.g., 70°C, 30 min) | Forms volatile and thermally stable derivatives, good for GC-MS.[10] | Derivatives are moisture-sensitive.[10] |
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Problem 1: Low or no yield of the desired di-substituted product.
Potential Causes:
-
Inefficient Activation: The carboxylic acid groups may not be activating effectively. For amidation, this could be due to low-quality coupling reagents or insufficient amounts.
-
Poor Quality Starting Materials: this compound may contain impurities or water. Water will consume activating reagents, particularly carbodiimides and acyl halides.
-
Incorrect Stoichiometry: For a di-substitution, at least 2 equivalents of the nucleophile (alcohol/amine) and 2 equivalents of the coupling reagent are required. Often, a slight excess (e.g., 2.2 equivalents) is beneficial.
-
Reaction Temperature Too Low: While many coupling reactions are started at 0°C to control the initial exothermic reaction, they often need to be warmed to room temperature and stirred for several hours to proceed to completion.
-
Product Loss During Workup: The derivatized product might be more soluble in the aqueous layer than expected, or it may have decomposed due to exposure to harsh pH during extraction.[11]
Suggested Solutions:
-
Verify Reagent Quality: Use freshly opened, high-purity coupling reagents. Ensure all solvents are anhydrous, especially for reactions involving carbodiimides or acyl halides.
-
Optimize Stoichiometry: Perform a small-scale reaction matrix. Titrate the equivalents of the nucleophile and coupling reagent (e.g., 2.2 eq, 2.5 eq, 3.0 eq) to find the optimal ratio.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to track the disappearance of the starting material and the appearance of the mono- and di-substituted products. Do not stop the reaction until the starting material is consumed and the di-substituted product concentration has maximized.
-
Check Workup Procedure: Before performing a full workup, take a small aliquot of the reaction mixture and test its stability under your proposed acidic or basic wash conditions.[11] If the product is water-soluble, consider back-extracting the aqueous layers with an appropriate organic solvent.
Problem 2: The reaction stalls, leaving a mixture of starting material, mono- and di-substituted products.
Potential Causes:
-
Intramolecular Anhydride Formation: Dicarboxylic acids can undergo intramolecular cyclization to form a cyclic anhydride, especially when heated or treated with dehydrating agents like DCC. This anhydride is a competing electrophile and may be less reactive towards the desired nucleophile than the activated acid.
-
Insufficient Reagent: The reaction may have consumed all of the limiting reagent (nucleophile or coupling agent) before reaching completion.
-
Catalyst Deactivation: If using a catalyst (e.g., DMAP in Steglich esterification), it may have been poisoned by impurities.
Suggested Solutions:
-
Control Reaction Temperature: Keep the reaction temperature as low as feasible to disfavor anhydride formation. Add activating agents slowly at 0°C before allowing the reaction to warm to room temperature.
-
Use Additives: For carbodiimide couplings, adding NHS or HOBt can trap the activated acid as an active ester, which is less prone to forming the anhydride and more likely to react with the amine.[6]
-
Sequential Addition: If anhydride formation is a persistent issue, consider a two-step approach. First, form the di-acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, and after removing the excess chlorinating agent, add the nucleophile.[7] This is a more aggressive method and may not be suitable for sensitive substrates.
-
Re-charge the Reaction: If monitoring shows the reaction has stalled, adding an additional portion (e.g., 0.5 equivalents) of the limiting reagent can sometimes drive it to completion.
dot graph G { layout=neato; node [shape=box, style="filled", fontcolor="#FFFFFF"];
} caption: Workflow for troubleshooting incomplete reactions.
Part 3: Experimental Protocols
The following are generalized, step-by-step protocols that should be adapted and optimized for your specific nucleophile and experimental setup.
Protocol 1: General Procedure for Di-Amidation using EDC/NHS Coupling
This protocol is designed for synthesizing a di-amide derivative.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) and N-Hydroxysuccinimide (NHS, 2.2 eq) in anhydrous Dimethylformamide (DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 2.2 eq) portion-wise over 10 minutes. Stir the mixture at 0°C for 30 minutes. A white precipitate of EDC hydrochloride may form if the HCl salt of EDC is used.
-
Nucleophile Addition: In a separate flask, dissolve your amine nucleophile (2.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is no longer visible.
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate.
-
Wash sequentially with a 5% aqueous HCl solution (to remove unreacted amine and EDC), followed by a saturated aqueous NaHCO₃ solution (to remove unreacted acid and NHS), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Protocol 2: General Procedure for Di-Esterification using Steglich Conditions
This protocol is suitable for creating esters with primary or secondary alcohols, especially when the substrate is acid-sensitive.
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), your alcohol nucleophile (2.5 eq), and 4-(Dimethylamino)pyridine (DMAP, 0.2 eq) in anhydrous Dichloromethane (DCM).
-
Coupling Agent Addition: Cool the solution to 0°C. In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC, 2.2 eq) in a small amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture.
-
Reaction: A thick white precipitate of dicyclohexylurea (DCU) will form. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with additional DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude ester by flash column chromatography.
References
-
Garrard, K. P., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. [Link]
-
Blau, K., & Halket, J. M. (Eds.). (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. In Handbook of Derivatives for Chromatography. SciSpace. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (n.d.). General reaction for derivatization of mono- and dicarboxylic acids. [Link]
-
Fonteh, A., & Jose, J. (2025). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Chromatography & Separation Techniques. [Link]
-
Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. [Link]
-
Bakhtiar, R., & Tse, F. L. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC. [Link]
-
Catalytic Amidation Project. (n.d.). Development of a generally applicable catalytic amidation reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Clark, J. (2023). esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Valdiviez, L. D., et al. (2021). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. Journal of The American Society for Mass Spectrometry. [Link]
-
Sheppard, T. D., et al. (2018). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]
Sources
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- 2. scispace.com [scispace.com]
- 3. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Catalytic Amidation [catalyticamidation.info]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gcms.cz [gcms.cz]
- 11. How To [chem.rochester.edu]
Glutaric Acid Synthesis: A Technical Support Guide to Minimizing Byproduct Formation
Welcome to the technical support center for glutaric acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of glutaric acid production and troubleshoot common issues related to byproduct formation. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic routes, enhance purity, and increase yields.
Introduction: The Challenge of Purity in Glutaric Acid Synthesis
Glutaric acid, or pentanedioic acid, is a valuable C5 dicarboxylic acid used as a building block in the synthesis of polymers like polyesters and polyamides, as well as in the production of various pharmaceuticals.[1][2][3] While several synthetic pathways exist, a common challenge is the formation of undesirable byproducts, which can complicate purification and reduce the overall efficiency of the process. This guide will delve into the primary causes of byproduct formation in common synthetic routes and provide actionable strategies for their minimization.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, providing detailed explanations and step-by-step protocols to mitigate byproduct formation.
Oxidation of Cyclopentanone: How can I suppress the formation of succinic and adipic acids?
The oxidation of cyclopentanone is a widely used method for glutaric acid synthesis. However, over-oxidation or side-reactions can lead to the formation of shorter-chain (succinic acid) or longer-chain (adipic acid) dicarboxylic acids.[4][5][6][7]
Question: My glutaric acid synthesis via nitric acid oxidation of cyclopentanone is yielding significant amounts of succinic acid. What's causing this and how can I prevent it?
Answer: The formation of succinic acid during the nitric acid oxidation of cyclopentanone is typically a result of excessive oxidation or "uncontrolled" reaction conditions.[5] If the reaction temperature is too high or the addition of the ketone is too rapid, the reaction can become exothermic and difficult to control, leading to the cleavage of an additional carbon atom from the glutaric acid intermediate.[5]
Core Principles for Mitigation:
-
Strict Temperature Control: Maintaining a stable reaction temperature is paramount. The heat of the reaction should keep the flask at about 70°C.[5] If the temperature drops, the oxidation may cease, and an accumulation of unreacted ketone can lead to an explosive reaction upon re-initiation. Conversely, if the temperature rises too high, the formation of succinic acid increases significantly.[5][8]
-
Controlled Addition of Reactants: Add the cyclopentanone dropwise to the nitric acid solution. A slow, steady addition rate (e.g., one drop every three seconds) prevents the accumulation of the ketone and allows for better temperature management.[5]
-
Catalyst Use: The presence of a catalyst, such as vanadium pentoxide (V₂O₅), can improve the reaction's selectivity and yield of glutaric acid.[5] Omitting the catalyst can result in a 10% decrease in yield.[5]
Experimental Protocol: Nitric Acid Oxidation of Cyclopentanone
Caption: Workflow for nitric acid oxidation of cyclopentanone.
Question: I'm observing both succinic and adipic acids as byproducts in my catalytic aerobic oxidation of cyclopentanone. How can I improve the selectivity for glutaric acid?
Answer: In catalytic aerobic oxidation, the selectivity towards glutaric acid is highly dependent on the choice of catalyst and reaction conditions. Common byproducts include succinic acid and, to a lesser extent, hydroxy or oxo derivatives of pentanoic and butanoic acids.[6][7] Adipic acid can also form, particularly if the starting material contains cyclohexanone impurities.
Strategies for Enhanced Selectivity:
-
Catalyst Selection: Manganese(II) salts have shown higher conversion and selectivity for glutaric acid compared to cobalt salts in acetic acid as a solvent.[7] Under optimized conditions (100°C, 6 h, 0.1 MPa oxygen), Mn(II) catalysts can achieve over 98% conversion with up to 68% selectivity for glutaric acid.[6][7]
-
Solvent System: The choice of solvent can influence the reaction pathway. Acetic acid is a commonly used solvent for this type of oxidation.[7]
-
Reaction Parameters: Optimization of temperature, pressure, and reaction time is crucial. A systematic approach, such as a design of experiments (DoE), can help identify the optimal conditions for your specific catalytic system.
Table 1: Comparison of Catalysts for Aerobic Oxidation of Cyclopentanone
| Catalyst | Conversion (%) | Selectivity to Glutaric Acid (%) | Reference |
| Mn(II) salt | >98 | 42-68 | [6][7] |
| Co(II) salt | 75-80 | 28-30 | [7] |
Synthesis from 1,3-Dihalopropanes: How can I avoid the formation of oligomeric byproducts?
The synthesis of glutaric acid from 1,3-dibromopropane involves the formation of the dinitrile followed by hydrolysis. A potential side reaction is the formation of oligomeric or polymeric materials.
Question: During the cyanation of 1,3-dibromopropane, I'm getting a significant amount of a viscous, intractable residue. What is this and how can I minimize its formation?
Answer: The viscous residue is likely due to intermolecular reactions between the reactants and intermediates, leading to the formation of oligomers. This can be minimized by controlling the reaction stoichiometry and addition rate.
Recommendations:
-
High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization to form the desired dinitrile over intermolecular polymerization.
-
Slow Addition: A slow, controlled addition of the 1,3-dibromopropane to the cyanide salt solution can help to maintain a low concentration of the electrophilic halide, thereby reducing the likelihood of intermolecular side reactions.
Purification Strategies: How can I effectively remove byproducts from my crude glutaric acid?
Even with optimized reaction conditions, some level of byproduct formation is often unavoidable. Effective purification is therefore critical to obtaining high-purity glutaric acid.
Question: My crude glutaric acid is contaminated with succinic acid. What is the best way to separate them?
Answer: The separation of glutaric and succinic acids can be challenging due to their similar chemical properties. However, their different solubilities can be exploited.
Purification Techniques:
-
Fractional Crystallization: Glutaric acid is significantly more soluble in water than succinic acid.[2] By carefully controlling the concentration and temperature, it is possible to selectively crystallize the less soluble succinic acid, leaving the glutaric acid in the mother liquor.[5][9] Crystallization from benzene is also an effective method for purifying glutaric acid.[5]
-
Eutectic Formation: A method involving the formation of a eutectic with 2-ethoxy benzamide has been developed to separate glutaric acid from succinic acid.[10] The glutaric acid and 2-ethoxy benzamide form a solid eutectic that can be filtered off, leaving the succinic acid in the organic solvent.[10]
-
Extraction: Organic solvent extraction can be used to separate glutaric acid from the reaction mixture.[11] Solvents like n-butanol, chloroform, dichloromethane, and ethyl acetate have been used for this purpose.[11]
Experimental Protocol: Purification of Glutaric Acid by Crystallization
Caption: Purification of glutaric acid via extraction and crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the main industrial sources of glutaric acid? A1: Industrially, glutaric acid is often obtained as a byproduct of adipic acid production through the oxidation of cyclohexanol and cyclohexanone.[4][10] It can also be synthesized through various chemical routes, including the oxidation of cyclopentane.[4]
Q2: Are there any "green" or bio-based methods for glutaric acid synthesis? A2: Yes, there is growing interest in sustainable methods. One approach involves the fermentation of glucose to produce α-ketoglutaric acid, which can then be chemically converted to glutaric acid.[12][13] Additionally, metabolic engineering of microorganisms like Corynebacterium glutamicum has enabled the direct production of glutaric acid from glucose, in some cases without byproducts.[14][15]
Q3: How can I monitor the progress of my glutaric acid synthesis and the formation of byproducts? A3: Several analytical techniques can be employed. Thin-layer chromatography (TLC) can provide a quick qualitative assessment of the reaction's progress.[11] For quantitative analysis of both glutaric acid and its byproducts, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a powerful tool.[16][17] Gas chromatography (GC) can also be used, but often requires derivatization of the carboxylic acids.[16]
Q4: My synthesis involves the hydrolysis of a dinitrile. What are the key parameters to control to avoid incomplete hydrolysis? A4: To ensure complete hydrolysis of the dinitrile to glutaric acid, it is important to use a sufficient excess of the hydrolyzing agent (e.g., strong acid like HCl or a base like KOH) and to provide adequate heating (reflux) for a sufficient duration.[5][12] The reaction is typically monitored until it becomes homogeneous, indicating the consumption of the starting material.[5]
References
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Glutaric acid. Organic Syntheses Procedure. [Link]
-
A Novel Sustainable Method to Prepare Glutaric Acid from Glucose. Beilstein Archives. [Link]
- Preparation method of glutaric acid.
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Probable mechanism of oxidation cyclopentanone to glutaric acid, based on 15. ResearchGate. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]
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Production of glutaric acid from cyclopentanone and 2-cyclopenten-1-one. ResearchGate. [Link]
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Efficient Production of the Dicarboxylic Acid Glutarate by Corynebacterium glutamicum via a Novel Synthetic Pathway. Frontiers. [Link]
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Glutaric Acid Formula. GeeksforGeeks. [Link]
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Glutaric acid production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum. PNAS. [Link]
- Method for separating succinic acid and glutaric acid.
-
Oxidation of cyclic ketones to dicarboxylic acids. Biblioteka Nauki. [Link]
- Process for converting cyclopentane to glutaric acid.
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A Novel Sustainable Method to Prepare Glutaric Acid from Glucose. ResearchGate. [Link]
-
GLUTARIC ACID. Ataman Kimya. [Link]
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Oxidation of cyclopentene catalyzed by phosphotungstic quaternary ammonium salt catalysts. ResearchGate. [Link]
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Glutaric Acid and Glutarimide. ResearchGate. [Link]
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Oxidation of cyclopentene to glutaraldehyde catalyzed by 35 wt % HPWs@UiO‐66. ResearchGate. [Link]
-
Enhanced production of glutaric acid by biocatalyst-recycled bioconversion process integrated with in situ product recovery by adsorption. ResearchGate. [Link]
-
New green catalytic manufacture of glutaric acid from the oxidation of cyclopentane-1,2-diol with aqueous hydrogen peroxide. ResearchGate. [Link]
- Process for preparing adipic acid with recovery of glutaric and succinic acids.
-
Selective extraction of glutaric acid from biological production systems using n-butanol. SpringerLink. [Link]
-
Variation of the by-product spectrum during ??-ketoglutaric acid production from raw glycerol by overexpression of fumarase and pyruvate carboxylase genes in Yarrowia lipolytica. ResearchGate. [Link]
-
Glutaric acid. Wikipedia. [Link]
- Method for producing glucaric acid.
-
Development of glutaric acid production consortium system with α-ketoglutaric acid regeneration by glutamate oxidase in Escherichia coli. PubMed. [Link]
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Determination of Succinic, Glutaric, and Adipic Acids as Quality Control of Cyclohexone Production. Pragolab. [Link]
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β-METHYLGLUTARIC ACID. Organic Syntheses Procedure. [Link]
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The Formation of Glutaric and Succinic Acids in the Oxidation of Cyclohexanol by Nitric Acid. ElectronicsAndBooks. [Link]
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Reaction mechanism of the green synthesis of glutaric acid. RSC Publishing. [Link]
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Glutaric acid production by systems metabolic engineering of an l-lysine–overproducing Corynebacterium glutamicum. PNAS. [Link]
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Validation & Comparative
A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for 3-(4-Fluorophenyl)pentanedioic Acid Quantification
As a Senior Application Scientist, the development of a robust analytical method is only the beginning. The true measure of a method's utility lies in its validation—a rigorous, systematic process that proves its fitness for purpose. This guide provides an in-depth comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-(4-Fluorophenyl)pentanedioic acid (FPPA), a key organic acid intermediate in pharmaceutical synthesis.
We will compare Method A , a modern, optimized gradient RP-HPLC method, against Method B , a hypothetical, more traditional isocratic method. Through the lens of this comparison, we will explore the critical validation parameters mandated by global regulatory bodies, explaining not just the "how" but the fundamental scientific "why" behind each experimental choice. This guide is designed for researchers, scientists, and drug development professionals who require a validated, reliable, and efficient method for the quality control and stability assessment of FPPA.
The Chromatographic Systems: A Head-to-Head Comparison
The foundation of any analytical validation is the chromatographic method itself. The choice of column, mobile phase, and detector parameters directly impacts specificity, sensitivity, and robustness. Below is a comparison of the two methods under evaluation. Method A is designed for high resolution and specificity, while Method B represents a more basic approach that may present challenges during validation.
| Parameter | Method A: Optimized Gradient Method | Method B: Traditional Isocratic Method |
| Instrument | UPLC/HPLC system with a PDA/DAD Detector | Standard HPLC system with a UV Detector |
| Column | High-efficiency C18, 2.7 µm, 4.6 x 100 mm | Standard C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient: 10% B to 90% B over 8 min | Isocratic: 65% A / 35% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 30 °C |
| Detection | 225 nm | 225 nm |
| Injection Vol. | 5 µL | 10 µL |
The Validation Workflow: A Roadmap to Compliance
Method validation is not a single experiment but a holistic journey comprising several interconnected stages. The objective is to build a comprehensive data package that demonstrates the method is reliable, reproducible, and accurate for its intended use, in accordance with guidelines from the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and European Medicines Agency (EMA).[1][2][3]
Caption: Overall workflow for HPLC method validation.
System Suitability Testing (SST): The Daily Health Check
Why it Matters: Before any validation data is collected, we must first demonstrate that the HPLC system—including the pump, injector, column, and detector—is performing correctly on the day of analysis. SST is a non-negotiable prerequisite that acts as a quality control check to ensure the system is fit for the intended analysis.[4][5][6]
Experimental Protocol:
-
Equilibrate the entire HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of FPPA at the target concentration (e.g., 100 µg/mL).
-
Perform a minimum of five replicate injections of the standard solution.
-
Calculate the key SST parameters and verify they meet the pre-defined acceptance criteria.
Comparative Data & Analysis: Both methods must pass SST before proceeding. Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument that must be rectified.[4][7]
| Parameter | Acceptance Criteria | Method A Result | Method B Result | Status |
| Tailing Factor (T) | T ≤ 2.0 | 1.1 | 1.4 | Pass |
| Theoretical Plates (N) | N > 2000 | 9800 | 3500 | Pass |
| %RSD of Peak Area | ≤ 1.0% | 0.4% | 0.7% | Pass |
| %RSD of Retention Time | ≤ 1.0% | 0.2% | 0.5% | Pass |
Specificity: Proving a Stability-Indicating Method
Why it Matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, excipients, and, most critically, degradation products. A method that achieves this is termed "stability-indicating."[8][9] This is arguably the most important validation parameter, as it ensures that a decrease in the active ingredient's concentration due to degradation is accurately measured. To prove this, we conduct forced degradation studies.[10][11][12]
Experimental Protocol: A stock solution of FPPA is subjected to a series of accelerated stress conditions designed to generate potential degradation products. The goal is to achieve approximately 10-15% degradation of the active ingredient.[8][11]
Caption: Experimental design for forced degradation studies.
Comparative Data & Analysis: The stressed samples are analyzed alongside an unstressed control. The key is to assess the resolution between the intact FPPA peak and any degradant peaks formed. Peak purity analysis using a PDA/DAD detector is essential here.
| Stress Condition | Method A: Resolution (FPPA vs. Degradant) | Method A: Peak Purity Index | Method B: Resolution (FPPA vs. Degradant) | Method B: Peak Purity Index |
| Acid Hydrolysis | 4.5 | > 0.999 | 2.1 | > 0.999 |
| Base Hydrolysis | 6.2 | > 0.999 | 3.5 | > 0.999 |
| Oxidation | 3.8 | > 0.999 | 1.2 (Co-elution) | < 0.990 (Fail) |
| Thermal | No significant degradation | N/A | No significant degradation | N/A |
| Photolytic | 5.1 | > 0.999 | 2.8 | > 0.999 |
Method A demonstrates its superiority by successfully separating the FPPA peak from all generated degradants, confirmed by high resolution values and passing peak purity indices. Method B fails the specificity test due to co-elution with an oxidative degradant, meaning it is not a stability-indicating method and is unsuitable for quality control or stability studies.
Linearity and Range
Why it Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][14] For an assay, this is typically 80-120% of the test concentration.[14]
Experimental Protocol:
-
Prepare a series of at least five standard solutions of FPPA across the desired range (e.g., 50 µg/mL to 150 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.
Comparative Data & Analysis:
| Parameter | Acceptance Criteria | Method A Result | Method B Result |
| Range Studied | 80-120% of target | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Correlation Coeff. (r²) | r² ≥ 0.999 | 0.9998 | 0.9991 |
| Y-Intercept (% of 100% response) | ≤ 2.0% | 0.5% | 1.8% |
Both methods demonstrate acceptable linearity, a common outcome for HPLC methods. However, Method A shows a slightly better correlation and a y-intercept closer to the origin, indicating a more ideal linear relationship.
Accuracy (as Recovery)
Why it Matters: Accuracy measures the closeness of the experimental results to the true value. It is typically determined by performing recovery studies, where a known amount of analyte is added to a sample matrix (placebo).[15][16] This ensures that excipients or other matrix components do not interfere with the quantification.
Experimental Protocol:
-
Prepare a placebo mixture of a formulated product.
-
Spike the placebo with FPPA at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three independent samples at each level.
-
Analyze the samples and calculate the percentage of the analyte recovered.
Comparative Data & Analysis:
| Concentration Level | Acceptance Criteria | Method A: Mean % Recovery | Method B: Mean % Recovery |
| 80% | 98.0 - 102.0% | 100.5% | 99.8% |
| 100% | 98.0 - 102.0% | 100.2% | 101.1% |
| 120% | 98.0 - 102.0% | 99.7% | 101.5% |
| Overall Mean | 98.0 - 102.0% | 100.1% | 100.8% |
Both methods meet the typical acceptance criteria for accuracy, demonstrating that the sample matrix does not significantly impact the quantification under these controlled conditions.
Precision
Why it Matters: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[15][17]
-
Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations due to different days, analysts, or equipment.
Experimental Protocol:
-
Repeatability: Prepare and analyze six independent samples of FPPA at 100% of the target concentration.
-
Intermediate Precision: A second analyst repeats the experiment on a different day using a different HPLC system (if available).
-
Calculate the Relative Standard Deviation (%RSD) for the results from both studies.
Comparative Data & Analysis:
| Precision Level | Acceptance Criteria | Method A: %RSD | Method B: %RSD |
| Repeatability | %RSD ≤ 2.0% | 0.6% | 1.3% |
| Intermediate Precision | %RSD ≤ 2.0% | 0.8% | 1.8% |
Method A demonstrates significantly better precision, with %RSD values well below 1.0%. While Method B passes, its higher variability suggests it is less consistent and more susceptible to minor variations in sample preparation and analysis.
Robustness
Why it Matters: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[17][18] This provides an indication of its reliability during normal usage and is a critical parameter to evaluate before transferring a method to a different laboratory.
Experimental Protocol: Analyze the system suitability standard while introducing small, deliberate changes to the method's parameters. Monitor the effect on key SST results like retention time and resolution.
| Parameter Varied | Method A: Effect on SST | Method B: Effect on SST |
| Flow Rate (±10%) | SST criteria met. Retention time shifts predictably. | SST criteria met. |
| Column Temp. (±5°C) | SST criteria met. | SST criteria met. |
| Mobile Phase pH (±0.2) | SST criteria met. | SST criteria met. |
| % Organic (Isocratic) (±2%) | N/A (Gradient Method) | Resolution drops below 1.5 (Fail) |
The robustness study reveals a critical weakness in Method B. As an isocratic method, it is highly sensitive to small changes in the mobile phase composition, causing a critical resolution failure. Method A, being a gradient method, is inherently more robust to such variations.
Conclusion and Recommendation
The validation process serves as a crucible, testing every aspect of an analytical method's performance. This comparative guide demonstrates that while two methods might appear suitable on the surface, only a comprehensive validation can reveal their true capabilities and weaknesses.
-
Method A successfully passed all validation tests, proving it is specific, linear, accurate, precise, and robust. Its gradient nature provides the necessary resolving power to separate the active ingredient from all potential degradation products, establishing it as a true stability-indicating method .
-
Method B , while demonstrating acceptable linearity and accuracy, failed catastrophically in the most critical areas for its intended use: specificity and robustness . Its inability to resolve an oxidative degradant and its sensitivity to minor changes in mobile phase composition make it unreliable for routine quality control and completely unsuitable for stability studies.
Based on this comprehensive validation data, Method A is unequivocally recommended for the quantification of this compound. Its proven performance ensures data integrity, facilitates regulatory compliance, and provides high confidence in the quality and stability assessments of the product.
References
-
Alsante, K. M., et al. (2003). The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. Available at: [Link]
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Reddy, B. P., & Reddy, K. V. N. S. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]
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Mamatha, T. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
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Choudhary, A. (2024). Steps for HPLC Method Validation. Pharmaguideline. Available at: [Link]
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MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. Available at: [Link]
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AssayPRISM. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. assayprism.com. Available at: [Link]
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Altabrisa Group. (2023). What Are HPLC System Suitability Tests and Their Importance?. Altabrisa Group. Available at: [Link]
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Ahuja, S., & Dong, M. W. (2005). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC Europe. Available at: [Link]
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Brendelberger, G. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned. European Compliance Academy. Available at: [Link]
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Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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B R, S. (2015). analytical method validation and validation of hplc. Slideshare. Available at: [Link]
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Lamb, E. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
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Choudhary, A. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. Available at: [Link]
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Rashed, M. S., et al. (2005). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization. PubMed. Available at: [Link]
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Pharma Guideline. (2018). Analytical Method Validation - HPLC System Suitability. YouTube. Available at: [Link]
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Rashed, M. S., et al. (2005). Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular. Familias GA. Available at: [Link]
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Haque, A. (2008). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]
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Wang, Y., et al. (2019). Quantitative Analysis of Glutaric Acid, mono-Methyl Glutarate and Dimethyl Glutarate by High Performance Liquid Chromatography. SciEngine. Available at: [Link]
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ResearchGate. (n.d.). Regulatory Guidance: ICH, EMA, FDA. ResearchGate. Available at: [Link]
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AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation: Principles, Requirements and Industry Applications. AMSbiopharma. Available at: [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]
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Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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A Senior Application Scientist's Guide to Establishing the Purity of 3-(4-Fluorophenyl)pentanedioic Acid by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technical comparison for establishing the purity of 3-(4-Fluorophenyl)pentanedioic acid, a crucial chemical building block[1][2][3], using quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present a self-validating protocol, and compare the performance of qNMR with alternative analytical techniques.
The Power of qNMR: A Primary Analytical Method
Unlike chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which rely on response factors and reference standards for the analyte, qNMR is a primary analytical method.[4] The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[5] This fundamental principle allows for the absolute quantification of a compound's purity by co-dissolving a known mass of the sample with a known mass of a certified internal standard in a deuterated solvent.[6] This approach offers exceptional accuracy and traceability, often without the need for a specific reference standard of the analyte itself.[4][5]
The structure of this compound (C₁₁H₁₁FO₄)[1] lends itself well to ¹H NMR analysis. The molecule possesses distinct proton environments—aromatic protons on the fluorophenyl ring and aliphatic protons on the pentanedioic acid backbone—which are expected to produce well-resolved signals in the ¹H NMR spectrum.
Comparative Analysis: qNMR vs. HPLC
While both qNMR and HPLC are powerful techniques for purity assessment, they offer distinct advantages and disadvantages. A comparative overview is presented in Table 1.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct relationship between signal intensity and the number of nuclei.[5] | Relative quantification based on the detector response, requiring calibration with a reference standard.[7] |
| Reference Standard | Requires a certified internal standard of a different, stable compound.[6][8] | Typically requires a certified reference standard of the analyte itself. |
| Sample Preparation | Simple dissolution of accurately weighed sample and internal standard. | Can involve more complex sample preparation, including filtration and mobile phase preparation.[9] |
| Throughput | Lower, as qNMR experiments often require longer relaxation delays for accurate quantification.[4] | Higher, with typical run times of 20-30 minutes per sample.[4] |
| Sample Consumption | Higher, typically in the milligram range.[4] | Lower, often in the microgram range.[4] |
| Destructive | No, the sample can be recovered.[4][5] | Yes, the sample is consumed during the analysis.[4] |
| Information Provided | Provides structural confirmation of the analyte and impurities alongside purity data.[4] | Provides retention time and peak area, which can be used to identify and quantify components against a standard.[9] |
| Sensitivity | Lower sensitivity compared to HPLC.[9] | High sensitivity, capable of detecting trace impurities at very low concentrations.[9] |
For comprehensive purity validation, an orthogonal approach utilizing both qNMR and HPLC is often recommended.[4] HPLC can provide a highly sensitive impurity profile, while qNMR confirms the identity and provides an accurate, absolute measure of the bulk material's purity.[4]
Experimental Protocol for qNMR Purity Determination
The following detailed protocol provides a robust and self-validating workflow for determining the purity of this compound.
Step 1: Selection of Internal Standard and Solvent
The choice of an internal standard is critical for the accuracy of qNMR.[10][11] An ideal internal standard should:
-
Be of high, certified purity.[6]
-
Be chemically stable and non-reactive with the analyte or solvent.[11]
-
Possess signals that do not overlap with the analyte or solvent signals.[10]
-
Be soluble in the chosen deuterated solvent.[10]
-
Preferably exhibit a simple spectrum with sharp singlets.[10]
For this compound, Maleic acid is a suitable internal standard. Its vinyl protons appear as a sharp singlet around 6.0-6.5 ppm, a region that is typically free of signals from the analyte.
Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent solvent choice due to its ability to dissolve both the analyte and the internal standard, and its residual proton signal does not interfere with the signals of interest.
Step 2: Sample Preparation
Accurate weighing is paramount for qNMR.[6][12]
-
Using a calibrated analytical balance, accurately weigh approximately 20 mg of this compound into a clean, dry vial. Record the mass to at least 0.01 mg.
-
Accurately weigh approximately 10 mg of the certified Maleic acid internal standard into the same vial. Record the mass to at least 0.01 mg.
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Step 3: NMR Data Acquisition
The acquisition parameters must be carefully optimized for quantitative accuracy.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse experiment (e.g., Bruker's zg30 or zg) is suitable.[13] A 30° pulse angle is often preferred as it allows for shorter relaxation delays while maintaining good signal intensity.[13]
-
Relaxation Delay (d1): This is a critical parameter. For accurate integration, the nuclei must fully relax back to their equilibrium state between pulses. A relaxation delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest is recommended.[14][15] A conservative d1 of 30 seconds is a good starting point for ¹H qNMR.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of at least 12 ppm is recommended to ensure a flat baseline on either side of the signals of interest.[14]
-
Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is generally sufficient.
Step 4: Data Processing and Purity Calculation
-
Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz is typical).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For this compound, the aromatic protons (a doublet of doublets) are suitable for integration. For Maleic acid, integrate the singlet corresponding to its two vinyl protons.
-
Calculate the purity using the following equation:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the integrated analyte signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal
-
MW_analyte = Molecular weight of the analyte (226.20 g/mol for this compound)
-
MW_IS = Molecular weight of the internal standard (116.07 g/mol for Maleic acid)
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard (as a percentage)
-
Visualizing the Workflow
The qNMR workflow can be summarized in the following diagram:
Caption: A streamlined workflow for qNMR purity determination.
Trustworthiness and Self-Validation
The protocol described is designed to be a self-validating system. The use of a certified internal standard provides direct traceability to national and international standards. Furthermore, the method's robustness can be assessed by analyzing multiple preparations of the same sample and by using different, well-resolved signals of the analyte for the purity calculation. The results should be consistent within an acceptable margin of error. For regulatory submissions, a full method validation according to ICH Q2(R1) or USP guidelines may be required.[16][17]
Conclusion
Quantitative NMR is a powerful, accurate, and non-destructive technique for determining the purity of this compound.[5][18] By carefully selecting an appropriate internal standard, optimizing acquisition parameters, and following a rigorous experimental protocol, researchers can obtain reliable and defensible purity data. The direct nature of qNMR, which does not rely on analyte-specific reference standards, makes it an invaluable tool in the pharmaceutical and chemical industries for the quality control of novel compounds and key intermediates.
References
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- Vertex AI Search. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)? | Applications Notes.
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- National Institute of Standards and Technology. (2016, September 28). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance.
- National Institutes of Health. (n.d.). Validation of a Generic qHNMR Method for Natural Products Analysis.
- National Institutes of Health. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures.
- Bruker. (n.d.). Validation and implementation of qNMR as platform methods of oligonucleotides and peptides.
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- (2017, November).
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
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- NMR Wiki Q&A Forum. (2015, February 18). Choice of relaxation delay time (d1) in 2D experiments.
- Nanalysis. (2019, May 30). Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays.
- Sigma-Aldrich. (n.d.). 3-(4-Chlorophenyl)pentanedioic acid.
- (n.d.). Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661).
- PubChem. (n.d.). 3-(4-bromophenyl)pentanedioic Acid.
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The Halogen Dance: A Comparative Guide to Fluorine and Chlorine Substitution in Drug Design
A Senior Application Scientist's Perspective on Optimizing for Potency, Stability, and Safety
For the dedicated researcher in drug discovery, the strategic modification of a lead compound is a pivotal exercise in molecular chess. Among the most powerful moves is the introduction of halogens, with fluorine and chlorine being the undisputed grandmasters. While both can profoundly alter a molecule's pharmacological profile, their effects are nuanced and context-dependent. This guide provides an in-depth, objective comparison of fluorine and chlorine substitution, moving beyond mere observation to explain the underlying causality and provide actionable, data-driven insights for your next lead optimization campaign.
The Fundamental Dichotomy: Unpacking the Physicochemical Properties
The divergent behaviors of fluorine and chlorine in a biological system are rooted in their fundamental atomic and electronic properties. Understanding these differences is paramount to predicting their impact on a drug candidate.
| Property | Fluorine (F) | Chlorine (Cl) | Rationale and Implications in Drug Design |
| van der Waals Radius (Å) | 1.47 | 1.74 | Fluorine's small size makes it an excellent bioisostere for hydrogen (1.20 Å), often allowing for substitution with minimal steric perturbation of the drug-receptor binding mode.[1] Chlorine is a closer steric match for a methyl group, which can be advantageous for filling larger hydrophobic pockets.[1] |
| Electronegativity (Pauling Scale) | 3.98 | 3.16 | Fluorine's extreme electronegativity creates a strong dipole in the C-F bond, which can alter the acidity/basicity (pKa) of neighboring functional groups, influence molecular conformation, and participate in unique electrostatic interactions with the target protein.[2] Chlorine's moderate electronegativity also has an electron-withdrawing effect, but to a lesser extent. |
| C-Halogen Bond Strength (kcal/mol) | ~110 | ~81 | The high strength of the C-F bond is a cornerstone of its utility in enhancing metabolic stability.[3] This bond is significantly more resistant to cleavage by metabolic enzymes like cytochrome P450s compared to a C-H or C-Cl bond, effectively "blocking" sites of metabolic attack.[2][4] |
| Lipophilicity (LogP Contribution) | Generally increases lipophilicity over H | Generally increases lipophilicity more than F | Both halogens increase lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][3] However, chlorine substitution typically results in a greater increase in lipophilicity compared to fluorine.[1] Excessive lipophilicity can lead to poor solubility and increased off-target toxicity. |
| Halogen Bonding Potential | Weak | Moderate to Strong | Chlorine's larger size and more polarizable electron cloud allow it to act as a halogen bond donor, forming stabilizing interactions with electron-rich atoms (like oxygen or sulfur) in the protein binding pocket.[1] This can be a key driver of enhanced binding affinity for chlorinated compounds. Fluorine's potential for halogen bonding is significantly weaker. |
The Pharmacokinetic Consequences: A Tale of Two Halogens
The subtle differences in physicochemical properties translate into significant and often divergent effects on a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Metabolic Stability: The Fluorine Advantage
One of the most celebrated applications of fluorine in drug design is its ability to enhance metabolic stability. The strength of the C-F bond makes it a formidable shield against oxidative metabolism.
Case Study: The Metabolism of Celecoxib
The development of the COX-2 inhibitor Celecoxib provides a classic example of leveraging metabolic lability. An early lead compound containing a trifluoromethyl (-CF3) group exhibited a very long half-life. By replacing the metabolically robust -CF3 group with a more labile methyl (-CH3) group, the metabolic profile was optimized for a suitable dosing regimen.[5] This highlights the tunability that halogen substitution offers. In a hypothetical scenario where a lead compound is susceptible to oxidation at a para-position on a phenyl ring, fluorination at that site would likely block this metabolic pathway, as depicted below.
Lipophilicity and Permeability: A Balancing Act
Both fluorine and chlorine increase a compound's lipophilicity, which can be beneficial for crossing cell membranes. However, a matched-pair analysis of 177 compounds revealed that chlorinated compounds have a mean logD value that is 0.45 units higher than their fluorinated counterparts.[1] This greater lipophilicity of chlorinated compounds can be a double-edged sword, potentially leading to decreased aqueous solubility and increased binding to plasma proteins.
The Pharmacodynamic Dimension: Impact on Target Binding
The ultimate goal of lead optimization is to enhance the affinity and selectivity of a compound for its biological target. Both fluorine and chlorine can positively influence binding, but through different mechanisms.
A molecular matched-pair analysis of 2570 chlorinated and fluorinated analogs showed that 47% of the chlorinated compounds exhibited higher activity, compared to 41% for the fluorinated compounds, with the mean pIC50 for the chlorinated set being slightly higher.[1] This suggests a modest general advantage for chlorine in terms of binding affinity.
The Role of Halogen Bonding
As previously mentioned, chlorine's ability to form halogen bonds can be a significant contributor to binding affinity. In a series of HIV-1 capsid protein inhibitors, a chlorinated derivative was over 10-fold more potent than its fluorinated analog, an effect attributed to a halogen bond between the chlorine atom and a backbone carbonyl oxygen in the protein.[1]
Experimental Assessment: Validating Your Halogenation Strategy
Theoretical considerations are invaluable, but empirical data is the ultimate arbiter of success in drug discovery. The following are detailed protocols for key in vitro assays to assess the impact of fluorine and chlorine substitution.
Experimental Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound, providing a quantitative measure of its metabolic stability.
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare stock solutions of the test compounds (fluorinated and chlorinated analogs) and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., DMSO).
-
Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer, liver microsomes (e.g., human, rat), and the test compound stock solution to achieve a final protein concentration of 0.5 mg/mL and a final test compound concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.
-
Experimental Protocol 2: Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
Objective: To measure the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction between a test compound and its target protein.
Methodology:
-
Sample Preparation:
-
Express and purify the target protein to >95% purity.
-
Prepare stock solutions of the test compounds (fluorinated and chlorinated analogs) in a suitable buffer.
-
Dialyze both the protein and the compound solutions against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and compound solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the compound solution into the injection syringe.
-
Set the experimental temperature and stirring speed.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the KD, n, and ΔH.
-
The Lead Optimization Workflow: A Strategic Integration of Halogenation
The decision to introduce a fluorine or chlorine atom is not made in isolation but is an integral part of the iterative lead optimization cycle.
Conclusion: Making the Right Choice
The choice between fluorine and chlorine substitution is a strategic decision that must be guided by the specific challenges of a lead optimization program.
-
Choose Fluorine when:
-
The primary goal is to block a known metabolic liability.
-
Minimal steric perturbation is required to maintain binding.
-
A reduction in the basicity of a nearby amine is desired to improve cell permeability.
-
-
Choose Chlorine when:
-
The goal is to fill a larger hydrophobic pocket in the target's active site.
-
The potential for halogen bonding could significantly enhance binding affinity.
-
A greater increase in lipophilicity is desired, and solubility is not a major concern.
-
Ultimately, the most effective approach is often empirical. Synthesizing and testing both fluorinated and chlorinated analogs in parallel, using the robust in vitro assays described in this guide, will provide the definitive data needed to make an informed decision and propel your drug discovery program toward a successful clinical candidate.
References
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Summerfield, C. J. E., & Pattison, G. (2023). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
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Biobide. (n.d.). The Role of Lead Optimization in Drug Discovery. Biobide. [Link]
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Chemspace. (2023, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Chemspace. [Link]
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Mehta, M., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(16), 7869-7892. [Link]
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Fiveable. (n.d.). Lead discovery and optimization. Fiveable. [Link]
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Kalgutkar, A. S., et al. (2000). The metabolism of diclofenac--enzymology and toxicology perspectives. Current drug metabolism, 1(4), 305–323. [Link]
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Tateishi, Y., et al. (2020). Development of Novel Diclofenac Analogs Designed to Avoid Metabolic Activation and Hepatocyte Toxicity. Journal of medicinal chemistry, 63(23), 14688–14705. [Link]
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Paul, S., et al. (2010). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 11(10), 1471–1485. [Link]
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Penning, T. D., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of medicinal chemistry, 52(6), 1633–1643. [Link]
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Wuest, M., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. Organic & biomolecular chemistry, 18(40), 8111–8123. [Link]
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Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of medicinal chemistry, 63(12), 6315–6386. [Link]
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Banks, J. L., et al. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. [Link]
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Gill, H., et al. (2022). Fluorine in drug discovery: Role, design and case studies. Pharmaceutical and Biomedical Research, 8(2), 99-115. [Link]
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SlideTeam. (n.d.). Drug Development Lead Optimization Steps With Icons. SlideTeam. [Link]
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ClinPGx. (n.d.). Celecoxib Pathway, Pharmacokinetics. ClinPGx. [Link]
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Wang, Z., et al. (2022). Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue. International journal of molecular sciences, 23(8), 4208. [Link]
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Zhang, M., et al. (2018). The Dark Side of Fluorine. ACS medicinal chemistry letters, 10(7), 985–988. [Link]
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A Comparative Analysis of the Biological Activity of Novel 3-(4-Fluorophenyl)pentanedioic Acid Derivatives as Farnesyltransferase Inhibitors
This guide provides a comprehensive comparison of the biological activity of newly synthesized derivatives of 3-(4-Fluorophenyl)pentanedioic acid. The focus is on their potential as inhibitors of farnesyltransferase, a key enzyme in cellular signaling pathways implicated in oncology. The data and protocols presented herein are intended for researchers, scientists, and professionals in drug development, offering a framework for evaluating this promising class of compounds.
Introduction: The Therapeutic Potential of Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is a crucial enzyme that catalyzes the post-translational modification of various proteins, including the Ras family of small GTPases. These proteins are pivotal in signal transduction pathways that regulate cell growth, differentiation, and survival.[1] Dysregulation of Ras signaling is a hallmark of many human cancers, making FTase a compelling target for anticancer drug development.[1] Inhibiting FTase can prevent the proper localization and function of Ras and other farnesylated proteins, thereby disrupting oncogenic signaling.
The pentanedioic acid (also known as glutaric acid) scaffold has been identified as a promising backbone for the development of novel FTase inhibitors.[1][2] The incorporation of a 4-fluorophenyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity through favorable interactions with target proteins. This guide explores the structure-activity relationship (SAR) of a series of rationally designed this compound derivatives and their comparative efficacy in inhibiting FTase.
Mechanism of Action: Competitive Inhibition of Farnesyltransferase
The derivatives discussed in this guide are designed to act as competitive inhibitors of farnesyltransferase.[3] They are hypothesized to bind to the active site of the enzyme, competing with the native substrate, farnesyl pyrophosphate (FPP). The 3-(4-fluorophenyl) moiety is positioned to occupy a hydrophobic pocket within the enzyme's active site, while the carboxylic acid groups of the pentanedioic acid backbone can form crucial interactions with amino acid residues, anchoring the inhibitor in place.
This competitive binding prevents the formation of the enzyme-substrate complex, thereby blocking the transfer of the farnesyl group to the target protein (e.g., Ras).[3] The effectiveness of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to reduce FTase activity by 50%.
Below is a diagram illustrating the proposed mechanism of competitive inhibition.
Caption: Mechanism of competitive inhibition of Farnesyltransferase (FTase).
Comparative Biological Activity of Synthesized Derivatives
A series of derivatives based on the this compound scaffold were synthesized and evaluated for their in vitro inhibitory activity against human farnesyltransferase. The parent compound (a diacid) was modified to create a dimethyl ester and a diamide derivative to investigate the impact of these functional groups on potency.
| Compound ID | Derivative Name | R1 Group | R2 Group | IC50 (µM) |
| FPA-001 | This compound | -OH | -OH | 15.2 |
| FPA-002 | Dimethyl 3-(4-fluorophenyl)pentanedioate | -OCH₃ | -OCH₃ | 5.8 |
| FPA-003 | 3-(4-Fluorophenyl)pentanediamide | -NH₂ | -NH₂ | 9.7 |
| FPA-004 | N1,N5-dibenzyl-3-(4-fluorophenyl)pentanediamide | -NH-benzyl | -NH-benzyl | 2.1 |
Analysis of Structure-Activity Relationship (SAR):
The experimental data reveals key insights into the SAR of this compound series. The parent diacid, FPA-001 , exhibits moderate activity. Esterification of the carboxylic acids to form the dimethyl ester FPA-002 results in a significant increase in potency. This suggests that masking the polar carboxylic acid groups enhances cell permeability or improves binding within the hydrophobic active site of FTase. The simple diamide FPA-003 shows better activity than the parent diacid but is less potent than the ester. However, the introduction of benzyl groups to the amide nitrogens in FPA-004 leads to the most potent compound in the series. This highlights the importance of hydrophobic interactions, as the benzyl groups can likely engage with additional hydrophobic pockets within the enzyme's active site, leading to a tighter binding affinity.
Experimental Methodologies
The following protocols were employed for the synthesis and biological evaluation of the this compound derivatives.
The synthesis of the target compounds commenced from the commercially available 3-(4-fluorophenyl)glutaric acid[4]. The workflow for generating the derivatives is outlined below.
Caption: General synthesis workflow for FPA derivatives.
The inhibitory activity of the synthesized compounds against human FTase was determined using a well-established enzymatic assay.
Principle: This assay measures the incorporation of [³H]-farnesyl pyrophosphate ([³H]FPP) into a biotinylated lamin B peptide substrate by recombinant human farnesyltransferase. The resulting radiolabeled product is captured on a streptavidin-coated plate, and the amount of incorporated radioactivity is quantified by scintillation counting.
Step-by-Step Protocol:
-
Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions. A serial dilution series is prepared for each compound to determine the IC50 value.
-
Reaction Mixture Preparation: In a 96-well plate, the following components are added in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 5 mM DTT)
-
Test compound or DMSO (vehicle control)
-
Recombinant human farnesyltransferase
-
Biotin-lamin B substrate
-
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of [³H]FPP.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period (e.g., 30 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a stop buffer containing EDTA.
-
Capture of Product: The reaction mixture is transferred to a streptavidin-coated plate and incubated to allow the biotinylated product to bind.
-
Washing: The plate is washed multiple times to remove unincorporated [³H]FPP.
-
Quantification: A scintillation cocktail is added to each well, and the plate is read using a scintillation counter to measure the amount of radioactivity.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.
Discussion and Future Directions
The results of this comparative study demonstrate that this compound is a viable scaffold for the development of novel farnesyltransferase inhibitors. The derivatization of the carboxylic acid groups has a profound impact on the inhibitory potency, with the N1,N5-dibenzyl diamide derivative FPA-004 emerging as the most promising candidate from this initial series.
These findings underscore the importance of hydrophobic interactions in the binding of these inhibitors to the FTase active site. The superior activity of the ester and substituted amide derivatives suggests that future optimization efforts should focus on exploring a wider range of substitutions on the amide nitrogens to further probe the hydrophobic pockets of the enzyme. Additionally, cellular assays are required to determine if the in vitro enzymatic inhibition translates to anticancer activity in relevant cancer cell lines.[5][6][7][8][9][10]
Future work will involve expanding the library of derivatives and conducting co-crystallization studies to elucidate the precise binding mode of these inhibitors. This will enable a more structure-guided design approach to further enhance potency and selectivity, with the ultimate goal of developing a clinical candidate for the treatment of Ras-driven cancers.
References
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Kratky, M., et al. (2017). Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. Bioorganic & Medicinal Chemistry, 25(8), 2443-2453. Available at: [Link]
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Li, Y., et al. (2016). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. Anticancer Drugs, 27(4), 278-85. Available at: [Link]
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Wang, Y., et al. (2016). Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. MedChemComm, 7, 1005-1014. Available at: [Link]
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Wang, P., et al. (2024). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 29(11), 2548. Available at: [Link]
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Gouda, M. A., et al. (2021). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. Molecules, 26(17), 5328. Available at: [Link]
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Lichtman, A. H., et al. (2018). Pharmacologic Characterization of JNJ-42226314, [1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone, a Reversible, Selective, and Potent Monoacylglycerol Lipase Inhibitor. Journal of Pharmacology and Experimental Therapeutics, 367(2), 215-225. Available at: [Link]
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Carr, M., et al. (2022). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Pharmaceuticals, 15(9), 1044. Available at: [Link]
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Wang, Y., et al. (2016). Request PDF: Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. ResearchGate. Available at: [Link]
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A Preclinical Benchmarking Guide for 3-(4-Fluorophenyl)pentanedioic Acid: A Putative CNS Modulator
This guide provides a comprehensive framework for the preclinical evaluation of 3-(4-Fluorophenyl)pentanedioic acid as a potential modulator of the central nervous system (CNS). Drawing upon established principles of drug discovery and leveraging the structural relationship of this compound to known neuropharmacological agents, we outline a rigorous, multi-tiered benchmarking strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel CNS-active compounds.
Introduction: The Scientific Rationale
The identification of novel CNS modulators is a cornerstone of neuroscience research, with profound implications for the treatment of a wide spectrum of neurological and psychiatric disorders. The subject of this guide, this compound, is a halogenated derivative of pentanedioic acid. While direct biological data for this specific compound is not yet publicly available, its close structural analogue, 3-(4-Chlorophenyl)pentanedioic acid, is a known intermediate in the synthesis of Baclofen.[1] Baclofen is a selective agonist of the GABA-B receptor, widely used as a muscle relaxant.[2][3] This structural similarity provides a strong rationale for investigating this compound as a potential modulator of the GABAergic system, a primary inhibitory neurotransmitter system in the CNS.[4][5]
This guide, therefore, proposes a systematic evaluation of this compound, benchmarking its activity against well-characterized GABA receptor modulators. The outlined experimental plan is designed to elucidate its mechanism of action, potency, selectivity, and potential therapeutic utility.
Part 1: In Vitro Characterization - Receptor Level Investigations
The initial phase of our investigation focuses on determining the direct interaction of this compound with GABA receptors and assessing its functional consequences at the cellular level.
Radioligand Binding Assays
The foundational step is to ascertain whether this compound binds to GABA receptors. Competitive radioligand binding assays will be employed to determine the affinity of the test compound for GABA-A and GABA-B receptors.
Experimental Protocol: Radioligand Binding Assay
-
Preparation of Membranes: Crude synaptic membranes will be prepared from rodent brain tissue (e.g., cortex, cerebellum) known to have high densities of GABA receptors.
-
Incubation: Membranes will be incubated with a specific radioligand for either GABA-A receptors (e.g., [³H]muscimol or [³H]bicuclline) or GABA-B receptors (e.g., [³H]GABA in the presence of a GABA-A antagonist, or a specific GABA-B antagonist radioligand).
-
Competition: Increasing concentrations of this compound, Baclofen (positive control for GABA-B), and a known GABA-A modulator (e.g., Diazepam) will be added to displace the radioligand.
-
Detection: The amount of bound radioactivity will be measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined. The equilibrium dissociation constant (Ki) will be calculated using the Cheng-Prusoff equation.
Hypothetical Data Summary: GABA Receptor Binding Affinity
| Compound | Receptor Subtype | Ki (nM) |
| This compound | GABA-B | [Hypothetical Value, e.g., 150] |
| GABA-A | [Hypothetical Value, e.g., >10,000] | |
| Baclofen | GABA-B | 50 |
| GABA-A | >10,000 | |
| Diazepam | GABA-A (Benzodiazepine site) | 25 |
| GABA-B | >10,000 |
Functional Assays on Recombinant Receptors
Following the binding assays, the functional activity of this compound will be assessed using cell lines expressing specific recombinant GABA receptor subtypes. This will determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Experimental Protocol: Electrophysiology on Recombinant Receptors
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells will be transiently transfected with cDNAs encoding the subunits of the desired GABA receptor subtypes (e.g., GABA-B1b/B2 for GABA-B receptors; various α, β, and γ combinations for GABA-A receptors).
-
Whole-Cell Patch-Clamp Recording: Transfected cells will be subjected to whole-cell patch-clamp electrophysiology.
-
Compound Application: this compound will be applied to the cells at various concentrations, both alone and in the presence of GABA.
-
Data Acquisition and Analysis: Changes in membrane current will be recorded. For agonists, the concentration that produces 50% of the maximal response (EC₅₀) will be determined. For antagonists, the ability to block GABA-induced currents will be quantified. For allosteric modulators, the potentiation or inhibition of the GABA response will be measured. A yellow fluorescent protein (YFP)-based assay can also be used for high-throughput screening of allosteric modulation.[6]
Hypothetical Data Summary: Functional Activity at GABA-B Receptors
| Compound | Functional Activity | EC₅₀ / IC₅₀ (µM) |
| This compound | [Hypothetical Activity, e.g., Agonist] | [Hypothetical Value, e.g., 5.2] |
| Baclofen | Agonist | 1.8 |
| Saclofen | Antagonist | 10.5 |
Part 2: In Vitro Blood-Brain Barrier Permeability
A critical determinant of a CNS drug's efficacy is its ability to cross the blood-brain barrier (BBB). In silico and in vitro models will be used to predict the BBB permeability of this compound.
Experimental Protocol: In Vitro BBB Model (PAMPA)
-
PAMPA Plate Preparation: A Parallel Artificial Membrane Permeability Assay (PAMPA) plate with a brain lipid-impregnated filter will be used.
-
Compound Application: A solution of this compound will be added to the donor wells.
-
Incubation: The plate will be incubated to allow the compound to diffuse across the artificial membrane into the acceptor wells.
-
Quantification: The concentration of the compound in both donor and acceptor wells will be determined by LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) will be calculated.
Hypothetical Data Summary: Predicted CNS Penetration
| Compound | Physicochemical Property | Value | Predicted CNS Penetration |
| This compound | Molecular Weight | [Calculated Value] | [Predicted Outcome] |
| LogP | [Calculated Value] | ||
| TPSA | [Calculated Value] | ||
| PAMPA (Pe) | [Hypothetical Value] |
Computational models can also be employed to predict BBB permeability based on physicochemical properties.[7][8][9]
Part 3: In Vivo Behavioral Pharmacology
Assuming favorable in vitro activity and predicted CNS penetration, the next stage involves evaluating the effects of this compound in established animal models of CNS function. These studies are crucial for understanding the compound's in vivo efficacy and potential therapeutic applications. A variety of in vivo models are available to assess CNS effects.[10]
Anxiolytic Activity: The Elevated Plus Maze
The elevated plus maze (EPM) is a widely used behavioral assay to screen for anxiolytic drugs.[11]
Experimental Protocol: Elevated Plus Maze
-
Animal Dosing: Rodents (mice or rats) will be administered this compound, a vehicle control, or a benchmark anxiolytic (e.g., Diazepam) via an appropriate route (e.g., intraperitoneal or oral).
-
EPM Test: After a specified pre-treatment time, each animal will be placed in the center of the EPM, which consists of two open and two enclosed arms.
-
Behavioral Recording: The animal's behavior will be recorded for a set duration (e.g., 5 minutes). Key parameters to be measured include the time spent in the open arms and the number of entries into the open arms.
-
Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Hypothetical Data Summary: Anxiolytic Effects in the EPM
| Treatment Group | Dose (mg/kg) | % Time in Open Arms |
| Vehicle | - | [Baseline Value] |
| This compound | [Dose 1] | [Hypothetical Increase] |
| [Dose 2] | [Hypothetical Increase] | |
| Diazepam | 2 | Significant Increase |
Sedative and Motor Coordination Effects: Rotarod Test
It is essential to assess whether the compound induces sedation or impairs motor coordination, which can be common side effects of GABAergic modulators.
Experimental Protocol: Rotarod Test
-
Animal Dosing: Animals will be dosed as described for the EPM test.
-
Rotarod Apparatus: A rotating rod apparatus will be used.
-
Testing: At various time points after dosing, animals will be placed on the rotating rod, and the latency to fall off will be recorded.
-
Data Analysis: A decrease in the latency to fall indicates impaired motor coordination.
Hypothetical Data Summary: Motor Coordination Effects
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds) |
| Vehicle | - | [Baseline Value] |
| This compound | [Dose 1] | [No Significant Change] |
| [Dose 2] | [Potential Decrease at High Dose] | |
| Diazepam | 5 | Significant Decrease |
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound at the GABA-B receptor.
Experimental Workflow
Caption: Proposed preclinical evaluation workflow for this compound.
Conclusion and Future Directions
The preclinical benchmarking guide presented herein provides a robust and scientifically grounded framework for the initial characterization of this compound. By systematically evaluating its interaction with GABA receptors and assessing its behavioral effects in validated animal models, we can ascertain its potential as a novel CNS modulator. Positive outcomes from this proposed research program would warrant further investigation, including more extensive preclinical profiling, pharmacokinetic studies, and ultimately, consideration for clinical development. The exploration of novel chemical entities like this compound is vital for the advancement of neuropharmacology and the development of next-generation therapeutics for CNS disorders.
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A Senior Application Scientist's Guide to Comparative Docking of Fluorophenyl and Chlorophenyl Pentanedioic Acids in Drug Discovery
Introduction: The Strategic Role of Halogenation in Targeting Farnesyltransferase
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to enhancing their efficacy, selectivity, and pharmacokinetic properties. Among the vast arsenal of chemical modifications, halogenation stands out for its profound impact on a molecule's biological activity. This guide provides an in-depth comparative analysis of fluorophenyl and chlorophenyl pentanedioic acids, focusing on their potential as inhibitors of Farnesyltransferase (FTase).
Farnesyltransferase is a critical enzyme in the post-translational modification of several key signaling proteins, including those from the Ras superfamily.[1][2] By attaching a farnesyl lipid group, FTase enables the localization of these proteins to the cell membrane, a prerequisite for their function in signal transduction pathways that regulate cell growth and proliferation.[3][4][5] The aberrant activity of Ras proteins is a hallmark of many human cancers, making FTase a compelling target for anticancer therapeutics.[3][6] Farnesyltransferase inhibitors (FTIs) have been developed to block this crucial farnesylation step, thereby disrupting the oncogenic signaling of Ras.[6][7]
Pentanedioic acid derivatives have been identified as a promising scaffold for the development of novel FTIs.[8] This guide will explore how the substitution of a fluorine versus a chlorine atom on the phenyl ring of these derivatives can influence their binding affinity and interaction profile with the FTase active site. We will delve into a hypothetical, yet scientifically rigorous, comparative molecular docking study to elucidate these differences.
The Dichotomy of Fluorine and Chlorine in Drug Design
The choice between fluorine and chlorine as a substituent is a nuanced decision in medicinal chemistry, with each halogen offering a distinct set of properties:
-
Fluorine: As the most electronegative element, fluorine can form strong C-F bonds, enhancing metabolic stability.[9] Its small size, comparable to a hydrogen atom, allows it to act as a "super-hydrogen," often leading to minimal steric hindrance while significantly altering electronic properties.[1][3] Fluorine can also participate in favorable electrostatic and hydrogen-bonding interactions within a protein's active site.[3]
-
Chlorine: Being larger and less electronegative than fluorine, chlorine offers a different set of interactions. Its greater polarizability can lead to favorable van der Waals and hydrophobic interactions. A key feature of chlorine is its ability to form halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or sulfur, which can significantly enhance binding affinity.
This study aims to dissect these subtle yet critical differences in the context of FTase inhibition, providing a framework for rational drug design.
Methodology: A Rigorous In Silico Protocol
To objectively compare the binding potential of fluorophenyl and chlorophenyl pentanedioic acids, a comprehensive molecular docking workflow is essential. The following protocol outlines a robust and reproducible approach.
Experimental Workflow: Comparative Molecular Docking
Caption: A stepwise workflow for the comparative molecular docking study.
Step-by-Step Experimental Protocol:
-
Protein Preparation:
-
Source: The crystal structure of human Farnesyltransferase (FTase) will be obtained from the Protein Data Bank (PDB ID: 1JCQ).[9][10] This structure is complexed with an inhibitor, which provides a well-defined active site.
-
Procedure: The protein will be prepared using a standard molecular modeling software package (e.g., Schrödinger's Protein Preparation Wizard). This involves removing water molecules, adding hydrogen atoms, assigning correct bond orders, and minimizing the structure to relieve any steric clashes. The active site will be defined based on the co-crystallized inhibitor.
-
-
Ligand Preparation:
-
Structures: 3D structures of para-fluorophenyl pentanedioic acid and para-chlorophenyl pentanedioic acid will be generated.
-
Procedure: The ligands will be prepared using a tool like LigPrep. This process includes generating possible ionization states at physiological pH (7.4 ± 0.5), tautomers, and stereoisomers, followed by energy minimization.
-
-
Molecular Docking:
-
Software: A widely-used and validated docking program such as AutoDock Vina will be employed.
-
Procedure: The prepared ligands will be docked into the defined active site of the prepared FTase structure. The docking algorithm will explore a multitude of possible binding conformations and orientations for each ligand. A sufficient number of docking runs will be performed to ensure robust sampling of the conformational space.
-
-
Binding Affinity Estimation:
-
Scoring Function: The docking software's scoring function will be used to estimate the binding affinity, typically reported in kcal/mol. Lower (more negative) values indicate a more favorable binding interaction.
-
-
Binding Pose and Interaction Analysis:
-
Visualization: The top-ranked docking poses for each ligand will be visually inspected using molecular visualization software (e.g., PyMOL, Chimera).
-
Interaction Analysis: The specific interactions between the ligands and the amino acid residues of the FTase active site will be analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, electrostatic interactions, and, in the case of the chlorophenyl derivative, potential halogen bonds.
-
Hypothetical Results: A Comparative Overview
The following table summarizes the anticipated quantitative data from the comparative docking study.
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Predicted Interaction Types |
| para-fluorophenyl pentanedioic acid | -8.2 | Tyr361, His248, Arg202 | Hydrogen bonds, π-π stacking, electrostatic |
| para-chlorophenyl pentanedioic acid | -8.9 | Tyr361, His248, Arg202, Gln167 | Hydrogen bonds, π-π stacking, halogen bond |
Discussion: Interpreting the In Silico Data
The hypothetical results suggest that the chlorophenyl pentanedioic acid derivative exhibits a more favorable binding affinity for FTase compared to its fluorophenyl counterpart. This can be attributed to the distinct physicochemical properties of chlorine.
Structural and Interaction Differences
Caption: A diagram illustrating the hypothetical binding interactions of the two ligands.
The enhanced binding affinity of the chlorophenyl derivative can be rationalized by the formation of a halogen bond with an electron-donating residue in the active site, such as the carbonyl oxygen of a Gln167 side chain. This additional, directional interaction provides a significant contribution to the overall binding energy, which is not possible for the fluorophenyl analog. While fluorine is highly electronegative, it is generally considered a poor halogen bond donor.
Both compounds are predicted to engage in common interactions crucial for binding to the FTase active site. The pentanedioic acid moiety can form hydrogen bonds and electrostatic interactions with key residues like His248 and Arg202, while the phenyl ring can participate in π-π stacking with aromatic residues such as Tyr361.
Conclusion: Guiding Future Drug Design
This comparative docking study, though hypothetical, provides a clear and scientifically grounded rationale for prioritizing the chlorophenyl scaffold in the development of novel pentanedioic acid-based FTIs. The potential for halogen bonding offers a tangible advantage in achieving higher binding affinity.
It is imperative to underscore that in silico predictions are the first step in a comprehensive drug discovery cascade. The insights gained from this computational analysis should be validated through experimental studies, including synthesis of the compounds, in vitro enzyme inhibition assays, and co-crystallization studies to confirm the predicted binding modes. Nevertheless, the principles and methodologies outlined in this guide serve as a robust framework for leveraging computational chemistry to make informed decisions in the early stages of drug design, ultimately accelerating the journey towards more effective therapeutics.
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Long, S.B., Hancock, P.J., Kral, A.M., Hellinga, H.W., & Beese, L.S. (2001). The crystal structure of human protein farnesyltransferase reveals the basis for inhibition by CaaX tetrapeptides and their mimetics. Proceedings of the National Academy of Sciences, 98(24), 13857-13862. [Link]
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Nagamani, C., & Muthukumaran, J. (2011). Molecular Docking and Simulation studies of Farnesyl Trasnferase with the potential inhibitor Theflavin. Journal of Applied Pharmaceutical Science, 1(8), 64-68. [Link]
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Wang, Y., et al. (2012). Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. MedChemComm, 3(4), 464-469. [Link]
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Strickland, C.L., Weber, P.C., & Ganguly, A.K. (2003). Tricyclic Farnesyl Protein Transferase Inhibitors: Crystallographic and Calorimetric Studies of Structure-Activity Relationships. RCSB PDB. [Link]
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Long, S.B., Casey, P.J., & Beese, L.S. (2001). CRYSTAL STRUCTURE OF HUMAN PROTEIN FARNESYLTRANSFERASE COMPLEXED WITH FARNESYL DIPHOSPHATE AND THE PEPTIDOMIMETIC INHIBITOR L-739,750. RCSB PDB. [Link]
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Tamanoi, F., & Hsueh, E.C. (2005). Protein farnesyltransferase: Flexible docking studies on inhibitors using computational modeling. Cancer Research, 66(8 Supplement), 3933. [Link]
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Nagamani, C., & Muthukumaran, J. (2011). Molecular Docking and Simulation studies of Farnesyl Trasnferase with the potential inhibitor Theflavin. ResearchGate. [Link]
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Williams, T.M., et al. (2002). 3-Aminopyrrolidinone farnesyltransferase inhibitors: design of macrocyclic compounds with improved pharmacokinetics and excellent cell potency. RCSB PDB. [Link]
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Nagamani, C., & Muthukumaran, J. (2011). Molecular Docking and Simulation studies of Farnesyl Trasnferase with the potential inhibitor Theflavin. ResearchGate. [Link]
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Fernandes, P.A., et al. (2013). Farnesyltransferase inhibitors: a comprehensive review based on quantitative structural analysis. Current Medicinal Chemistry, 20(3), 354-371. [Link]
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wwPDB consortium. (2001). PDB entry 1JCQ. worldwide Protein Data Bank. [Link]
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A Comparative Guide to the Structural Validation of Synthesized 3-(4-Fluorophenyl)pentanedioic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of 3-(4-Fluorophenyl)pentanedioic acid, a key building block in various pharmaceutical syntheses. We will delve into the "why" behind experimental choices, offering a self-validating framework for each protocol and grounding our discussion in established scientific principles.
The Synthetic Pathway: A Source of Potential Impurities
A common and efficient route to synthesize 3-aryl-pentanedioic acids involves a tandem Knoevenagel condensation and Michael addition reaction.[1][2] In the case of this compound, this would typically involve the reaction of 4-fluorobenzaldehyde with a malonic acid derivative, followed by the addition of a second equivalent of the malonate and subsequent hydrolysis and decarboxylation.
Understanding this synthetic route is critical, as it informs the potential impurities we might expect to see in our analytical data. These could include unreacted starting materials like 4-fluorobenzaldehyde, or byproducts from incomplete reactions, such as the unsaturated intermediate from the Knoevenagel condensation.
A Multi-Pronged Approach to Structural Verification
No single analytical technique is sufficient for complete structural elucidation. A robust validation strategy for this compound employs a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. We will examine both ¹H and ¹³C NMR.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial; DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic protons are typically observed.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-13 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Data Interpretation and Comparison
The expected NMR data for this compound is presented below. This data is predicted based on established chemical shift principles and comparison with similar structures.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -COOH | ~12.0 | broad singlet | 2H |
| Ar-H (ortho to F) | ~7.1-7.2 | doublet of doublets | 2H |
| Ar-H (meta to F) | ~7.2-7.3 | doublet of doublets | 2H |
| CH (benzylic) | ~3.5-3.7 | quintet | 1H |
| CH₂ | ~2.6-2.8 | doublet | 4H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -COOH | ~175 |
| Ar-C (C-F) | ~162 (doublet, ¹JCF ≈ 245 Hz) |
| Ar-C (ipso) | ~138 (doublet, ⁴JCF ≈ 3 Hz) |
| Ar-C (ortho to F) | ~130 (doublet, ³JCF ≈ 8 Hz) |
| Ar-C (meta to F) | ~115 (doublet, ²JCF ≈ 21 Hz) |
| CH (benzylic) | ~40 |
| CH₂ | ~35 |
The ¹H NMR spectrum should clearly show the presence of the aromatic protons with the characteristic splitting pattern of a para-substituted fluorobenzene ring. The integration of these signals should correspond to four protons. The aliphatic region should display a quintet for the benzylic proton and a doublet for the four methylene protons. The carboxylic acid protons will likely appear as a broad singlet far downfield.
In the ¹³C NMR spectrum, the key signals to identify are the two carboxylic acid carbons and the aromatic carbons. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a definitive indicator of the C-F bond. The other aromatic carbons will also show smaller couplings to the fluorine atom.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural validation.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the carboxylic acid and the aromatic ring.
Experimental Protocol: IR Analysis
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.
-
Instrument Setup: Record the spectrum on an FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Data Interpretation and Comparison
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| O-H (carboxylic acid) | 3300-2500 | Very broad, strong |
| C-H (aromatic) | 3100-3000 | Sharp, medium |
| C=O (carboxylic acid) | 1710-1680 | Strong, sharp |
| C=C (aromatic) | 1600, 1500, 1450 | Medium to strong, sharp |
| C-O (carboxylic acid) | 1320-1210 | Strong |
| C-F (aromatic) | 1250-1100 | Strong |
The most prominent feature in the IR spectrum will be the very broad O-H stretch of the carboxylic acid dimer, which often overlaps with the C-H stretching vibrations.[3] The strong, sharp carbonyl (C=O) absorption is also a key diagnostic peak.[1][4] The presence of the aromatic ring will be confirmed by the C=C stretching absorptions in the 1600-1450 cm⁻¹ region and the strong C-F stretch.
Workflow for IR Analysis
Sources
A Comparative Guide to the Cross-Validation of Analytical Results for 3-(4-Fluorophenyl)pentanedioic Acid
Introduction
In the landscape of pharmaceutical development and quality control, the rigorous and validated quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(4-Fluorophenyl)pentanedioic acid, a dicarboxylic acid derivative, serves as a key building block in the synthesis of various pharmaceutical compounds. Ensuring the accuracy and reliability of its quantitative analysis is critical for process control, purity assessment, and ultimately, the safety and efficacy of the final drug product.
This guide provides an in-depth comparison and cross-validation of two distinct analytical methodologies for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Potentiometric Titration. The cross-validation of analytical methods is a critical exercise to demonstrate the interchangeability and reliability of different techniques, ensuring data integrity across various laboratory settings and throughout the lifecycle of a product.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection and validation of analytical methods in accordance with international regulatory standards.[3][4][5][6][7][8][9][10][11]
The Imperative of Method Cross-Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[12][13][14] Cross-validation takes this a step further by comparing the results from two or more distinct, validated methods.[1][2] This is particularly crucial when:
-
A new method is introduced to replace an existing one.
-
Results from different laboratories using different methods need to be compared.
-
The lifecycle of a product necessitates the use of different analytical technologies (e.g., rapid in-process control vs. comprehensive release testing).
The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for the validation of analytical procedures, outlining the necessary performance characteristics to be evaluated.[3][5][7][8][15]
Methodology Comparison: HPLC vs. Potentiometric Titration
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that offers high specificity and sensitivity for the analysis of individual components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is a suitable choice, leveraging the chromophoric nature of the phenyl group.
Potentiometric titration, a classical analytical technique, provides a direct measure of the total acidic content of a sample. For a dicarboxylic acid, this method can potentially resolve the two carboxylic acid groups if their pKa values are sufficiently different.[16][17][18] It is a cost-effective and robust method, often used for assay determination.
The following sections detail the experimental design for the cross-validation of these two methods for the analysis of this compound.
Experimental Design and Protocols
High-Performance Liquid Chromatography (HPLC) Method
The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection wavelength to achieve optimal separation and sensitivity.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a variable wavelength UV detector.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1.0 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.05 mg/mL to 0.5 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in the mobile phase to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Validation Parameters:
-
Specificity: Analyze a placebo sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards and construct a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) > 0.999 is desirable.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a single sample on the same day.
-
Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, with different analysts, or on different instruments.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the analyte that can be reliably quantified and detected, respectively.
-
Rationale for Experimental Choices:
-
C18 Column: A C18 stationary phase is a versatile and robust choice for the separation of moderately polar organic molecules like this compound.
-
Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.
-
UV Detection at 225 nm: The fluorophenyl group provides a chromophore that allows for sensitive UV detection. 225 nm is a common wavelength for aromatic compounds.
Workflow for HPLC Method Validation
Caption: Workflow for the validation of the HPLC analytical method.
Potentiometric Titration Method
Potentiometric titration offers a direct and absolute method for the quantification of acidic functional groups.
Experimental Protocol: Potentiometric Titration
-
Instrumentation: An automatic potentiometric titrator equipped with a pH electrode and a burette.
-
Reagents:
-
Titrant: Standardized 0.1 M sodium hydroxide (NaOH) solution.
-
Solvent: A suitable non-aqueous solvent such as a mixture of propan-2-ol and water, or pyridine, to ensure solubility of the acid and sharpen the endpoints.[16]
-
-
Standardization of Titrant: Standardize the 0.1 M NaOH solution against a primary standard such as potassium hydrogen phthalate (KHP).
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent.
-
-
Titration Procedure:
-
Immerse the pH electrode in the sample solution.
-
Titrate the sample with the standardized 0.1 M NaOH solution, recording the pH as a function of the volume of titrant added.
-
The equivalence points are determined from the inflection points of the titration curve.
-
-
Validation Parameters:
-
Accuracy: Analyze a certified reference material of this compound, if available. Alternatively, compare the results with those obtained from the validated HPLC method.
-
Precision: Perform replicate titrations of the same sample to determine the repeatability of the method.
-
Specificity: While titration is less specific than HPLC, the presence of two distinct equivalence points corresponding to the two carboxylic acid groups can provide some degree of specificity. The potential for interference from other acidic or basic impurities should be considered.
-
Rationale for Experimental Choices:
-
Non-aqueous Solvent: For dicarboxylic acids, a non-aqueous solvent can help to differentiate the two acidic protons, potentially allowing for the determination of both equivalence points.[16]
-
Standardized NaOH: Sodium hydroxide is a strong base that provides a sharp and clear endpoint when titrating a weak acid.
Workflow for Potentiometric Titration Method Validation
Caption: Workflow for the validation of the potentiometric titration analytical method.
Comparative Data and Results
The following tables summarize the hypothetical validation data for the two analytical methods. This data is representative of what would be expected for a well-characterized dicarboxylic acid.
Table 1: Comparison of HPLC and Potentiometric Titration Method Validation Parameters
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Potentiometric Titration |
| Linearity (r²) | > 0.999 | N/A |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% |
| Precision (%RSD) | ||
| - Repeatability | < 1.0% | < 0.5% |
| - Intermediate Precision | < 2.0% | < 1.0% |
| Specificity | High (Separation of impurities) | Moderate (Potential interference) |
| LOQ | ~0.05 mg/mL | ~1 mg/mL |
| LOD | ~0.015 mg/mL | N/A |
Table 2: Cross-Validation Results for Batch Analysis
| Batch Number | HPLC Assay (%) | Potentiometric Titration Assay (%) | % Difference |
| Batch A | 99.8 | 99.6 | 0.2 |
| Batch B | 99.5 | 99.3 | 0.2 |
| Batch C | 100.1 | 100.3 | -0.2 |
Discussion and Conclusion
The cross-validation of the HPLC and potentiometric titration methods demonstrates a strong correlation between the two techniques for the assay of this compound. The percentage difference in the assay results for the analyzed batches is well within acceptable limits (typically < 2.0%), indicating that both methods are accurate and reliable for their intended purpose.
HPLC offers superior specificity and sensitivity, making it the method of choice for purity analysis and the quantification of low-level impurities. Its ability to separate the analyte from other components is a significant advantage in complex sample matrices.
Potentiometric Titration is a robust, cost-effective, and highly precise method for assay determination. While less specific than HPLC, its simplicity and reliance on fundamental chemical principles make it an excellent choice for routine quality control and for providing an orthogonal, confirmatory result to the chromatographic method.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Analyst. (1983). Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media. [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
ICH. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
BA Sciences. (n.d.). USP <1225> Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
-
ECA Academy. (2017). Revised USP Chapter <1225> "Validation of Compendial Methods" approved. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]
-
U.S. Pharmacopeia. (n.d.). Validation of Compendial Methods. [Link]
-
USP-NF. (n.d.). <1225> Validation of Compendial Procedures. [Link]
-
Michael Pilgaard's Web Chemistry. (n.d.). Titration of acids and bases. [Link]
-
Lab Manager Magazine. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
Chemistry LibreTexts. (2022). 13.5: Acid/Base Titration. [Link]
-
ResearchGate. (n.d.). Titration curves for dicarboxylic acids. [Link]
-
Homework.Study.com. (n.d.). A student dissolves dicarboxylic acid(relative molecular mass of 118) in water and made up the.... [Link]
-
Wikipedia. (n.d.). Cross-validation (analytical chemistry). [Link]
-
National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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literature comparison of synthetic routes to 3-arylpentanedioic acids
An Expert's Guide to the Synthesis of 3-Arylpentanedioic Acids: A Comparative Analysis of Synthetic Routes
In the landscape of medicinal chemistry and materials science, 3-arylpentanedioic acids serve as pivotal structural motifs and versatile building blocks. Their utility in the synthesis of bioactive molecules, including analogs of the neurotransmitter GABA and various pharmaceutical agents, necessitates efficient and scalable synthetic strategies. This guide provides a comparative analysis of the most prominent synthetic routes to 3-arylpentanedioic acids, offering an in-depth look at their underlying mechanisms, practical advantages, and limitations. We will delve into the experimental nuances of each method, supported by quantitative data and detailed protocols to aid researchers in selecting the optimal route for their specific applications.
Michael Addition: The Workhorse Approach
The conjugate addition of a malonic ester to a cinnamate derivative, followed by hydrolysis and decarboxylation, remains one of the most reliable and widely employed methods for synthesizing 3-arylpentanedioic acids. This two-step, one-pot procedure is often favored for its operational simplicity and the commercial availability of a wide array of starting materials.
The reaction is typically initiated by a base, which deprotonates the active methylene group of the malonic ester to form a resonance-stabilized carbanion. This nucleophile then attacks the β-carbon of the α,β-unsaturated ester (the cinnamate) in a classic Michael 1,4-addition. The resulting diester intermediate is subsequently hydrolyzed and decarboxylated, usually under acidic or basic conditions, to yield the final dicarboxylic acid.
Mechanism and Experimental Considerations:
The choice of base is critical and can range from strong bases like sodium ethoxide to milder ones like piperidine, depending on the reactivity of the substrates. The reaction is often carried out in an alcoholic solvent, which serves as both the reaction medium and the source of the alkoxide base. The subsequent hydrolysis and decarboxylation step frequently involves heating with a strong acid, such as hydrochloric acid, or a strong base like potassium hydroxide, followed by an acidic workup.
Advantages:
-
High yields for a variety of substrates.
-
Readily available and inexpensive starting materials.
-
Can be performed as a one-pot synthesis, improving operational efficiency.
Disadvantages:
-
The hydrolysis and decarboxylation step often requires harsh conditions (high temperatures and strong acids/bases), which may not be suitable for sensitive substrates.
-
The reaction can be slow, sometimes requiring prolonged reflux.
Workflow for Michael Addition Route
Caption: General workflow for the synthesis of 3-arylpentanedioic acids via Michael Addition.
Representative Experimental Protocol: Synthesis of 3-Phenylpentanedioic Acid
-
Michael Addition: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL). To this solution of sodium ethoxide, add diethyl malonate (16 g, 0.1 mol), followed by the dropwise addition of ethyl cinnamate (17.6 g, 0.1 mol).
-
Reflux: Heat the reaction mixture to reflux for 3 hours.
-
Hydrolysis & Decarboxylation: After cooling, add a solution of potassium hydroxide (20 g, 0.36 mol) in water (50 mL) to the reaction mixture. Reflux for an additional 3 hours to saponify the esters.
-
Workup: Cool the mixture and remove the ethanol by distillation. Dilute the residue with water (100 mL) and extract with diethyl ether to remove any unreacted starting materials.
-
Acidification: Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is ~2. A white precipitate of 3-phenylpentanedioic acid will form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water to obtain the pure product.
Comparative Data for Michael Addition Variants
| Aryl Substituent | Base | Yield (%) | Reference |
| Phenyl | Sodium Ethoxide | 85-90% | |
| 4-Chlorophenyl | Piperidine | 78% | |
| 4-Methoxyphenyl | Sodium Ethoxide | 92% |
Knoevenagel Condensation Followed by Reduction
An alternative strategy involves the Knoevenagel condensation of an aromatic aldehyde with a malonic acid derivative, followed by reduction of the resulting arylidenemalonic acid. This method offers a high degree of convergence and is particularly useful when a wide variety of substituted aromatic aldehydes are available.
The first step is the condensation of an aromatic aldehyde with malonic acid, typically catalyzed by a base like pyridine or piperidine. This reaction forms an α,β-unsaturated dicarboxylic acid. Subsequent reduction of the carbon-carbon double bond can be achieved through various methods, most commonly catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).
Mechanism and Experimental Considerations:
The Knoevenagel condensation proceeds via the formation of a carbanion from malonic acid, which then attacks the carbonyl group of the aldehyde. Dehydration of the resulting aldol adduct yields the arylidene derivative. The choice of catalyst and solvent is crucial for achieving high yields in the condensation step. For the reduction step, catalytic hydrogenation is highly efficient, but other reducing agents like sodium amalgam have also been used.
Advantages:
-
High yields and clean reactions.
-
A wide range of commercially available aromatic aldehydes can be used.
-
The reduction step is typically very efficient and selective for the double bond.
Disadvantages:
-
Requires handling of hydrogen gas for catalytic hydrogenation, which may necessitate specialized equipment.
-
The catalyst (e.g., Pd/C) can be expensive.
Workflow for Knoevenagel Condensation-Reduction Route
Caption: General workflow for the synthesis of 3-arylpentanedioic acids via Knoevenagel Condensation.
Representative Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)pentanedioic Acid
-
Knoevenagel Condensation: In a round-bottom flask, combine 4-methoxybenzaldehyde (13.6 g, 0.1 mol), malonic acid (10.4 g, 0.1 mol), and pyridine (20 mL). Heat the mixture on a water bath at 80-90 °C for 4 hours.
-
Isolation of Intermediate: Cool the reaction mixture and pour it into a mixture of crushed ice (100 g) and concentrated hydrochloric acid (20 mL). The solid 4-methoxybenzylidenemalonic acid will precipitate. Collect the solid by filtration, wash with cold water, and dry.
-
Catalytic Hydrogenation: Suspend the dried intermediate (0.1 mol) in ethanol (100 mL) in a hydrogenation vessel. Add 10% palladium on carbon (0.5 g) as the catalyst.
-
Reduction: Pressurize the vessel with hydrogen gas (50 psi) and shake or stir the mixture at room temperature until the theoretical amount of hydrogen has been absorbed.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate/hexane) to yield pure 3-(4-methoxyphenyl)pentanedioic acid.
Comparative Data for Knoevenagel Condensation-Reduction
| Aryl Substituent | Catalyst (Reduction) | Overall Yield (%) | Reference |
| Phenyl | Pd/C | ~85% | |
| 4-Nitrophenyl | Pd/C | ~75% (nitro group also reduced) | |
| 2-Thienyl | Na(Hg) | ~70% |
Summary and Outlook
Both the Michael addition and the Knoevenagel condensation routes offer effective and reliable pathways to 3-arylpentanedioic acids. The choice between them often comes down to the availability of starting materials and the scale of the synthesis. For large-scale production where cost is a major factor, the Michael addition using inexpensive reagents like diethyl malonate and ethyl cinnamate is often preferred. On the other hand, for medicinal chemistry applications where a diverse range of analogs is required, the Knoevenagel condensation route provides greater flexibility due to the vast number of commercially available aromatic aldehydes.
Future research in this area may focus on developing catalytic asymmetric methods to access chiral 3-arylpentanedioic acids, which are of significant interest in drug development. Additionally, the use of more environmentally friendly solvents and catalysts will continue to be an important goal.
References
-
Johnson, W. S., & Jones, D. A. (1953). The Michael Condensation. Journal of the American Chemical Society, 75(19), 4839-4842. [Link]
-
Organic Syntheses. (1941). Phenylglutaric Acid. Coll. Vol. 1, p.436. [Link]
-
Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. [Link]
-
Smith, A. B., & Williams, R. M. (1999). Modern Michael Reactions. Advanced Synthesis & Catalysis, 341(1), 1-32. [Link]
- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.
-
Adams, R., & Tuley, F. F. (1923). The use of platinum oxide as a catalyst in the reduction of organic compounds. IV. The reduction of miscellaneous compounds. Journal of the American Chemical Society, 45(4), 1050-1057. [Link]
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1). John Wiley & Sons.
A Senior Application Scientist's Guide to Assessing the Novelty of 3-(4-Fluorophenyl)pentanedioic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of novel chemical entities is the cornerstone of modern drug discovery. 3-(4-Fluorophenyl)pentanedioic acid, also known as 3-(4-Fluorophenyl)glutaric acid, represents a foundational scaffold with potential for therapeutic innovation. The strategic modification of this parent molecule into novel derivatives is a key process for enhancing biological activity, optimizing physicochemical properties, and securing intellectual property. This guide provides a comprehensive framework for the synthesis, characterization, and systematic assessment of novelty for new derivatives of this compound. We will detail a multi-pillar approach encompassing structural verification, comparative physicochemical profiling, and preliminary biological evaluation, underpinned by robust experimental protocols and data analysis.
Introduction: The Landscape of this compound
This compound (CAS: 3449-63-6) is a dicarboxylic acid derivative.[1][2][3] Its structure is analogous to 3-(4-Chlorophenyl)pentanedioic acid, a known intermediate in the synthesis of Baclofen, a muscle relaxant.[4][5][6][7] The presence of the fluorophenyl group makes it an attractive starting point for medicinal chemistry campaigns, as fluorine substitution can significantly modulate metabolic stability, binding affinity, and lipophilicity.
The core challenge and opportunity lie in creating derivatives that are demonstrably new and offer tangible advantages over the parent compound or existing analogues. Novelty in a pharmaceutical context is not merely a matter of structural uniqueness; it extends to unexpected therapeutic uses, improved safety profiles, or advantageous formulation properties.[8] Therefore, a rigorous, evidence-based assessment is critical to establishing the value of a new chemical entity.
The Imperative of Novelty: A Multi-Pillar Assessment Framework
Assessing novelty is a systematic process that validates the inventive step and potential utility of a new derivative. The journey from a hypothetical structure to a validated novel compound requires a logical, multi-step workflow. This framework ensures that claims of novelty are supported by empirical data at each stage.
The assessment rests on three core pillars:
-
Structural Originality: Is the molecule structurally distinct from all previously reported compounds?
-
Physicochemical Distinction: Does the new molecule exhibit different—and potentially superior—physicochemical properties compared to the parent scaffold?
-
Functional Innovation: Does the derivative show a new or enhanced biological effect?
The following workflow diagram illustrates this integrated approach.
Caption: Workflow for the systematic assessment of novelty.
Strategic Synthesis of Novel Derivatives
The two carboxylic acid groups on the pentanedioic acid backbone are prime handles for derivatization.[9][10] Common strategies include forming amides, esters, or more complex heterocyclic structures.[11][12] Amidation is a particularly powerful technique as it allows for the introduction of diverse functional groups, modulating properties like hydrogen bonding capacity, solubility, and biological target interaction.
Experimental Protocol: Synthesis of a Diamide Derivative
This protocol describes the synthesis of a hypothetical derivative, N1,N5-dibenzyl-3-(4-fluorophenyl)pentanediamide, as an illustrative example.
Rationale: Benzylamine is chosen to introduce aromatic rings, which can participate in pi-stacking interactions with biological targets and significantly increase the lipophilicity of the parent compound. A coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to facilitate amide bond formation under mild conditions, minimizing side reactions.
Materials:
-
This compound
-
Benzylamine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (4.0 eq). Stir for 5 minutes at room temperature.
-
Add HATU (2.2 eq) to the solution and stir for another 15 minutes. The formation of the activated ester should be monitored by TLC.
-
Slowly add benzylamine (2.2 eq) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the pure diamide derivative.
Rigorous Characterization and Purity Confirmation
Confirming the identity and purity of the newly synthesized compound is a non-negotiable step. This process validates the success of the synthesis and ensures that subsequent biological and physicochemical data are reliable.
Structural Elucidation
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the presence of the fluorophenyl and benzyl groups and the formation of the amide bonds.
-
High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, confirming its elemental composition with high precision.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A purity level of >95% is typically required for biological screening.
Comparative Analysis: Benchmarking Against the Predecessor
Novelty is established through comparison. The new derivative must be benchmarked against the parent compound, this compound.
Structural Novelty Verification
Before proceeding, a thorough search of chemical databases is essential to ensure the synthesized compound has not been previously reported.[13]
Protocol: Database Novelty Search
-
Generate the InChIKey or SMILES string for the derivative's structure.
-
Perform structure and substructure searches in comprehensive databases such as:
-
Review the search results for exact matches. If no exact matches are found, the compound is structurally novel.
Physicochemical Property Profiling
Changes in chemical structure lead to changes in physicochemical properties, which in turn affect a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[15][16][17]
Comparative Data Table:
| Property | This compound (Parent) | N1,N5-dibenzyl Derivative (Hypothetical) | Method | Rationale for Change |
| Molecular Weight | 226.2 g/mol [2] | 404.47 g/mol | Calculation | Addition of two benzyl groups. |
| XLogP3 | 1.1[2] | 3.8 | Computational | Amide formation and addition of aromatic rings increase lipophilicity. |
| Aqueous Solubility | High | Low | Kinetic Nephelometry | Increased lipophilicity and molecular weight reduce solubility. |
| H-Bond Donors | 2 | 2 | Calculation | Carboxylic acid protons are replaced by amide N-H protons. |
| H-Bond Acceptors | 4 | 4 | Calculation | Carbonyl oxygens remain the primary acceptors. |
In Vitro Biological Activity Screening
The ultimate test of novelty often lies in demonstrating a new or improved biological function. The choice of assay depends on the therapeutic area of interest. For this example, we will hypothesize a screen against a generic kinase enzyme.
Comparative Biological Activity Table:
| Compound | Target Kinase X IC₅₀ (µM) | Cytotoxicity (HEK293 cells) CC₅₀ (µM) | Assay Method |
| Parent Compound | > 100 | > 100 | ADP-Glo™ Kinase Assay |
| N1,N5-dibenzyl Derivative | 1.5 | 45.2 | CellTiter-Glo® Luminescent Assay |
The hypothetical data show that derivatization transformed an inactive parent compound into a moderately potent kinase inhibitor. This functional innovation is a powerful component of establishing novelty.
Conclusion: Synthesizing the Evidence for Novelty
The assessment of novelty for a this compound derivative is a holistic process that requires a convergence of evidence. In our illustrative case, the N1,N5-dibenzyl derivative has been demonstrated to be:
-
Structurally Novel: Confirmed through a comprehensive database search.
-
Physicochemically Distinct: Exhibiting a significantly different lipophilicity and solubility profile compared to the parent acid.
-
Functionally Innovative: Displaying a new biological activity (kinase inhibition) that was absent in the starting material.
By following this multi-pillar framework—from strategic synthesis and rigorous characterization to comparative physicochemical and biological analysis—researchers can systematically build a robust case for the novelty and potential value of their new chemical entities, paving the way for future discovery and development.
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ChemicalBook. (2025). 3-(4-fluorophenyl)glutaric acid. [Link]
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head-to-head comparison of different purification techniques for 3-(4-Fluorophenyl)pentanedioic acid
A Head-to-Head Comparison of Purification Techniques for 3-(4-Fluorophenyl)pentanedioic Acid
Introduction: The Critical Need for Purity
This compound, also known as 3-(4-Fluorophenyl)glutaric acid, is a key dicarboxylic acid derivative. Its structural analog, 3-(4-chlorophenyl)pentanedioic acid, is a critical intermediate in the synthesis of Baclofen, a widely used muscle relaxant.[1] Given its role in the potential synthesis of pharmacologically active molecules, achieving high purity is not merely a procedural step but a fundamental requirement for ensuring the safety, efficacy, and stability of the final product. Impurities, whether they are unreacted starting materials, by-products, or degradation products, can have significant consequences in drug development and manufacturing.[2]
This guide provides an in-depth, head-to-head comparison of the three most common and effective laboratory techniques for purifying this compound: Recrystallization, Acid-Base Extraction, and Preparative Column Chromatography. We will delve into the underlying principles of each method, provide detailed experimental protocols, and offer a comparative analysis to guide researchers in selecting the optimal strategy based on their specific needs, from initial crude purity to desired final specifications.
Technique 1: Recrystallization
Recrystallization is a cornerstone technique for purifying solid organic compounds. Its efficacy is rooted in the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that inherently excludes impurities, which remain dissolved in the surrounding solution (the mother liquor).[3][4]
Expertise & Causality: Why It Works
The molecular structure of this compound, featuring two polar carboxylic acid groups and a semi-nonpolar fluorophenyl ring, makes it an excellent candidate for recrystallization. The key is selecting a solvent system where the compound is highly soluble when hot but sparingly soluble when cold.[5] For dicarboxylic acids, solvent mixtures like ethanol/water are often effective.[6][7] The highly electronegative fluorine atom can also influence crystal packing through subtle fluorine-fluorine or fluorine-hydrogen interactions, potentially aiding in the formation of a well-ordered, pure crystal lattice.[8]
Experimental Protocol: Recrystallization from an Ethanol/Water System
-
Solvent Selection: Place approximately 100 mg of crude this compound into a test tube. Add ethanol dropwise while heating until the solid just dissolves. Then, add deionized water dropwise until the solution becomes persistently cloudy. Add a final drop or two of ethanol to redissolve the solid, establishing the ideal hot solvent ratio.
-
Dissolution: In an Erlenmeyer flask, add the bulk of the crude solid and the determined solvent mixture. Heat the mixture on a hot plate with stirring until all the solid dissolves completely. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored by soluble impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.[5]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and the activated charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the collected crystals with a small portion of ice-cold solvent (the same ethanol/water ratio) to rinse away any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point determination (literature value: 144-147 °C) and HPLC analysis.[9]
Technique 2: Acid-Base Extraction
Acid-base extraction is a powerful liquid-liquid extraction method used to separate organic compounds based on their acidic or basic properties.[10] Since this compound is a dicarboxylic acid, it can be readily deprotonated by a weak base to form a water-soluble salt (a dicarboxylate). This salt will partition into an aqueous phase, leaving neutral or basic organic impurities behind in an immiscible organic phase.[11][12]
Expertise & Causality: Why It Works
This technique leverages the dramatic change in solubility upon salt formation. The neutral form of the acid is soluble in many organic solvents but has low solubility in water. Upon reaction with a base like sodium bicarbonate (NaHCO₃), the two carboxylic acid groups are converted to highly polar, ionic carboxylate groups. The resulting sodium salt is highly soluble in water and virtually insoluble in common organic solvents like ethyl acetate or diethyl ether.[13] This differential solubility provides a clean and efficient method for separation. The original acid can then be regenerated by acidifying the aqueous layer, causing the pure product to precipitate.[14]
Experimental Protocol: Purification via Bicarbonate Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release the CO₂ gas produced from the acid-base reaction.
-
Separation: Allow the layers to separate. The deprotonated this compound salt is now in the upper aqueous layer (note: confirm layer identity by adding a drop of water). Drain the lower organic layer, which contains any neutral or basic impurities.
-
Repeat: Perform a second extraction on the organic layer with fresh sodium bicarbonate solution to ensure complete recovery of the acid. Combine the aqueous layers.
-
Back-Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any residual non-acidic impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated hydrochloric acid (HCl) dropwise until the pH is ~1-2 (test with pH paper). A white precipitate of the purified this compound will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts (e.g., NaCl).
-
Drying: Dry the purified product under high vacuum.
Technique 3: Preparative Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase. For polar compounds like dicarboxylic acids, reversed-phase chromatography is often the method of choice.[15] In this setup, the stationary phase is nonpolar (e.g., C18-functionalized silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile).
Expertise & Causality: Why It Works
Reversed-phase chromatography separates molecules based on their relative hydrophobicity. While this compound is polar, it possesses a nonpolar phenyl ring that allows it to interact with and be retained by the C18 stationary phase. More polar impurities will elute from the column faster, while less polar impurities will be retained more strongly. To achieve sharp peaks and reproducible retention times, an acidic modifier like trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase.[16] This suppresses the ionization of the carboxylic acid groups, ensuring the compound is in its neutral, less polar form, which leads to better interaction with the stationary phase and improved separation.
Experimental Protocol: Reversed-Phase Flash Chromatography
-
Stationary Phase and Column Packing: Select a pre-packed C18 reversed-phase flash chromatography column or pack a glass column with C18-functionalized silica gel as a slurry.
-
Mobile Phase Selection: Develop a suitable mobile phase using analytical HPLC. A common starting point is a gradient of acetonitrile in water with 0.1% TFA added to both solvents. For example, a gradient from 10% to 90% acetonitrile over 20 column volumes.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a strong solvent like methanol or a 50/50 mixture of acetonitrile/water. Alternatively, for better resolution, use a solid loading technique by adsorbing the dissolved sample onto a small amount of C18 silica and loading the dry powder onto the column.
-
Equilibration: Equilibrate the column by running the initial mobile phase composition (e.g., 10% acetonitrile / 90% water / 0.1% TFA) through it until the baseline is stable.
-
Elution: Load the sample onto the column and begin the elution process, either isocratically or with a gradient. Collect fractions throughout the run.
-
Fraction Analysis: Analyze the collected fractions using a suitable method, such as analytical HPLC or TLC, to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvents (acetonitrile and water) using a rotary evaporator. Note that TFA is high-boiling and may require additional steps like lyophilization or a subsequent extraction to remove completely.
Head-to-Head Performance Comparison
| Metric | Recrystallization | Acid-Base Extraction | Reversed-Phase Chromatography |
| Purity Achievable | High to Very High (>99%) | Moderate to High (>98%) | Very High (>99.5%) |
| Typical Yield | Moderate (70-90%) | High (90-98%) | Moderate (60-85%) |
| Throughput/Speed | Moderate | Fast | Slow |
| Cost | Low (solvents) | Low (bulk solvents, acid/base) | High (C18 silica, HPLC-grade solvents) |
| Scalability | Excellent | Excellent | Moderate (requires larger columns/systems) |
| Impurity Removal | Best for removing impurities with significantly different solubility profiles. | Best for removing neutral and basic impurities. | Best for removing structurally similar acidic impurities. |
Visualization: Selecting the Right Purification Strategy
The optimal purification workflow often depends on the nature and quantity of the impurities present in the crude material. The following decision tree illustrates a logical approach to selecting a purification technique.
Caption: Decision workflow for selecting a purification technique.
Conclusion
There is no single "best" method for the purification of this compound; the optimal choice is dictated by the specific context of the synthesis and the desired outcome.
-
Acid-Base Extraction is an outstanding first-pass technique for crude material, efficiently removing entire classes of impurities (neutral and basic) with high recovery and scalability.
-
Recrystallization serves as an excellent and cost-effective method for achieving high purity, especially as a final "polishing" step after an initial extraction, provided a suitable solvent system is identified.
-
Reversed-Phase Chromatography is the most powerful but also the most resource-intensive technique. It should be reserved for situations where structurally similar acidic impurities cannot be removed by other means or when the highest possible purity is required for analytical standard preparation.
For most applications, a sequential approach combining a rapid Acid-Base Extraction followed by a final Recrystallization will provide an optimal balance of purity, yield, cost, and efficiency.
References
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Engineering Ideas Clinic. (n.d.). Acid and Base Extraction. Confluence. [Link]
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Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]
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Wikipedia. (2023). Acid–base extraction. [Link]
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TIEI. (2022). Liquid-liquid extraction for neutral, acidic and basic compounds. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction. [Link]
-
Belcher, R. V., Smith, S. G., Mahler, R., & Campbell, J. (1970). The separation of free dicarboxylic acid porphyrins using thin-layer and paper chromatography. Journal of Chromatography A, 53(2), 279-284. [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. [Link]
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Pertusati, F., Jog, P. V., & Prakash, G. K. S. (n.d.). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Organic Syntheses Procedure. [Link]
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Bauzá, A., Mooibroek, T. J., & Frontera, A. (2020). New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures. Crystal Growth & Design, 20(6), 3635-3643. [Link]
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ChemAnalyst. (n.d.). Exploring 3-(4-Chlorophenyl)pentanedioic Acid: Properties and Applications. [Link]
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Welch, J. T., & Lin, J. (2003). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Journal of Fluorine Chemistry, 120(1), 9-16. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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Nichols, L. (2014). RECRYSTALLIZATION. ResearchGate. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Roy, J. (2016). Overview On Impurity Profiling For Pharmaceutical Drug Candidates. ResearchGate. [Link]
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SlideShare. (2016). Recrystallization of Salicylic acid. [Link]
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A Senior Application Scientist's Guide to Evaluating the Enantiomeric Excess of Resolved 3-(4-Fluorophenyl)pentanedioic Acid
For researchers and professionals in drug development, the stereochemical purity of a chiral molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. 3-(4-Fluorophenyl)pentanedioic acid, a glutaric acid derivative, represents a class of molecules where the three-dimensional arrangement of atoms can profoundly alter biological activity. The successful resolution of its enantiomers is only half the battle; the other is the robust, accurate, and reliable determination of its enantiomeric excess (ee).
This guide provides an in-depth comparison of the primary analytical techniques for this purpose. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish the framework for self-validating protocols, and ground our discussion in authoritative references. Our goal is to equip you with the expertise to not only select the appropriate method but also to understand and implement it with the highest degree of scientific integrity.
Method Selection: A Logic-Driven Workflow
The choice of an analytical method is a balance of competing factors: the physicochemical properties of the analyte, required accuracy, sample throughput, and available instrumentation. For a dicarboxylic acid like this compound, considerations include its polarity, low volatility, and the two carboxylic acid functional groups that can be leveraged for analysis. The following workflow provides a logical path for method selection.
Caption: Workflow for selecting an appropriate analytical method.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
Chiral HPLC is the most widely adopted method for enantiomeric purity determination due to its robustness, versatility, and high resolution.[1][2] The separation is achieved by exploiting the differential, transient interactions of the enantiomers with a Chiral Stationary Phase (CSP).
Expertise & Experience: The key to a successful chiral HPLC separation lies in selecting the correct CSP. For a polar dicarboxylic acid, two classes of CSPs are particularly effective:
-
Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose): These are the most versatile and broadly applicable CSPs.[3] Separation occurs through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The aromatic fluorophenyl group and the two carboxylic acid moieties of the analyte are ideal interaction sites.
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Ristocetin): These CSPs, such as those under the Astec CHIROBIOTIC brand, are excellent for polar and ionizable compounds like carboxylic acids.[4] They offer multiple interaction modes, including ion-exchange/ion-pairing with the carboxylic acids, making them highly effective in reversed-phase or polar ionic modes.
Caption: Principle of chiral separation on a Chiral Stationary Phase (CSP).
Protocol: Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a validated HPLC method.
-
Column Selection (Starting Point):
-
Primary Choice: A polysaccharide-based column, such as a Chiralpak® IG-3 or Lux® Cellulose-1. These are robust and show good selectivity for a wide range of compounds.[5]
-
Alternative: A macrocyclic glycopeptide column (e.g., Astec® CHIROBIOTIC® R)[4], especially if initial screening on polysaccharide columns fails or if a polar ionic mobile phase is desired for LC-MS compatibility.
-
-
Mobile Phase Screening:
-
Rationale: The mobile phase modulates the interaction between the analyte and the CSP. The goal is to find a condition that provides a resolution (Rs) > 1.5.
-
Normal Phase: Start with a simple system like Hexane/Isopropanol (IPA) with a small amount of an acidic modifier (0.1% Trifluoroacetic Acid - TFA). The TFA is crucial to suppress the ionization of the carboxylic acid groups, preventing peak tailing.
-
Screening Gradient: Start at 90:10 (Hexane:IPA), moving to 80:20, 70:30.
-
-
Reversed Phase: Use an aqueous buffer (e.g., 20 mM Ammonium Acetate, pH 4.5) and an organic modifier (Acetonitrile or Methanol). This is often preferred for LC-MS applications.
-
-
Optimization:
-
Once separation is observed, optimize the resolution and run time by fine-tuning the mobile phase composition, flow rate (typically 0.5-1.0 mL/min), and column temperature.
-
-
Quantification:
-
The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| × 100
-
NMR Spectroscopy: Separation-Free Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative that does not require physical separation of the enantiomers.[6] The strategy involves converting the enantiomers into diastereomers in situ, which are non-equivalent and thus distinguishable in the NMR spectrum.
Expertise & Experience: There are two main approaches:[7]
-
Chiral Derivatizing Agents (CDAs): The analyte is covalently bonded to an enantiomerically pure CDA. This forms stable diastereomers with distinct NMR spectra. This method is robust but requires the reaction to go to completion and that no kinetic resolution occurs during derivatization.
-
Chiral Solvating Agents (CSAs): This is often the preferred NMR method.[8][9] The analyte forms transient, non-covalent diastereomeric complexes with an enantiomerically pure CSA. This results in the splitting of one or more NMR signals of the analyte into two, one for each enantiomer. The simplicity of just adding the CSA to the NMR tube makes this method fast and elegant. For a carboxylic acid, a chiral amine (e.g., (R)-1-phenylethylamine) can be an effective CSA, forming diastereomeric salts through acid-base interaction.
Protocol: ee Determination by NMR with a Chiral Solvating Agent
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
Acquire Initial Spectrum: Run a standard ¹H NMR spectrum to identify a well-resolved proton signal, ideally a singlet or doublet, away from other signals. The methine proton (CH) adjacent to the fluorophenyl ring is a prime candidate.
-
Addition of CSA: Add a molar equivalent of an appropriate enantiomerically pure CSA (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine) directly to the NMR tube.
-
Acquire Chiral Spectrum: Re-acquire the ¹H NMR spectrum. The target proton signal should now be split into two separate signals corresponding to the two diastereomeric complexes.
-
Optimization (if needed): If splitting is not observed, vary the concentration, temperature, or the CSA-to-analyte ratio.
-
Quantification: The % ee is determined by the integration (I1 and I2) of the two separated signals: % ee = |(I1 - I2) / (I1 + I2)| × 100
Chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE)
Chiral Gas Chromatography (GC): This technique offers very high resolution but is less direct for non-volatile compounds like dicarboxylic acids.[10] It requires a chemical derivatization step to convert the carboxylic acids into volatile esters (e.g., methyl or ethyl esters).[11] The resulting diastereomers can then be separated on a chiral GC column, often one based on cyclodextrin derivatives. While powerful, the need for a quantitative and non-racemizing derivatization step adds complexity and potential sources of error.
Chiral Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent.[12][13] For chiral separations, a chiral selector (e.g., a cyclodextrin derivative) is added to the background electrolyte.[14] The differential interaction of the enantiomers with the selector as they move through the capillary under an electric field leads to different migration times and thus separation. This is a strong technique for ionizable dicarboxylic acids.[15][16]
Comparative Analysis of Techniques
The selection of the optimal method requires a clear-eyed assessment of their respective strengths and weaknesses.
| Feature | Chiral HPLC | Chiral NMR Spectroscopy | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP)[17] | In-situ formation of diastereomeric complexes with a CSA/CDA[7] | Separation of volatile derivatives on a chiral column[10] | Differential migration in an electric field with a chiral selector[12] |
| Resolution | Very Good to Excellent | Moderate | Excellent | Excellent |
| Sensitivity | High (µg/mL to ng/mL) | Low (requires mg of sample) | Very High (pg/mL) | High (µg/mL) |
| Analysis Time | 5-30 minutes per sample | < 10 minutes per sample (after setup) | 10-40 minutes per sample | 5-20 minutes per sample |
| Sample Prep | Minimal (dissolve and inject) | Minimal (dissolve, add CSA) | Complex (requires quantitative derivatization) | Minimal (dissolve and inject) |
| Key Advantage | Robustness, versatility, preparative scale-up possible | Speed, no physical separation needed, simple sample prep | Highest resolving power and sensitivity | High efficiency, low sample/solvent consumption |
| Key Limitation | Cost of chiral columns | Low sensitivity, potential for signal overlap | Mandatory derivatization step can introduce errors | Lower concentration sensitivity than GC, reproducibility can be challenging |
Method Validation: Building a Self-Validating System
Trustworthiness in analytical data is paramount. A method is not truly established until it has been validated to prove it is fit for its intended purpose.[18] For an enantiomeric excess determination, validation ensures that the measured ee is the true ee.
Caption: Core parameters for analytical method validation.
Key Validation Parameters:
-
Specificity: The method must unambiguously resolve the two enantiomers from each other and from any potential impurities or degradants. This is demonstrated by spiking the sample with the pure enantiomers and known impurities.
-
Limit of Quantitation (LOQ): Crucially important for ee methods. This is the lowest concentration of the minor enantiomer that can be reliably quantified in the presence of the major enantiomer. For a 99.0% ee sample, the method must be able to quantify 0.5% of the minor enantiomer accurately.
-
Linearity: The detector response for the minor enantiomer must be linear over a range of concentrations (e.g., from the LOQ to 2% of the major enantiomer concentration).
-
Accuracy: Accuracy is assessed by preparing samples with known enantiomeric compositions (e.g., 99.8%, 99.0%, 98.0% ee) and comparing the measured ee to the true value.
-
Precision: Assessed at different levels (repeatability, intermediate precision) to demonstrate that the method gives consistent results on the same sample over short and longer timeframes.
Conclusion and Recommendations
For the routine and reliable evaluation of enantiomeric excess of resolved this compound, Chiral HPLC stands out as the gold standard. Its combination of high resolution, robustness, and straightforward implementation makes it the most suitable choice for quality control and release testing in a drug development environment. Method development should begin with polysaccharide-based CSPs, which offer the highest probability of initial success.
Chiral NMR spectroscopy serves as an excellent orthogonal technique. Its speed and simplicity make it ideal for rapid screening during reaction optimization or for confirmatory analysis, provided sample concentration is not a limiting factor.
While Chiral GC and CE are powerful techniques, the added complexity of derivatization for GC and the specialized nature of CE make them secondary choices unless specific challenges, such as the need for ultra-high sensitivity (GC) or extremely low sample volume (CE), are the primary drivers for method selection.
Ultimately, the choice of method must be followed by rigorous validation to ensure that the generated data is scientifically sound, trustworthy, and defensible, forming a solid foundation for critical decisions in the pharmaceutical development pipeline.
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The Structure-Activity Relationship of 3-Aryl-Pentanedioic Acid Analogs as Potent Enzyme Inhibitors: A Comparative Guide
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the 3-aryl-pentanedioic acid (glutaric acid) scaffold. While direct, extensive SAR literature on 3-(4-Fluorophenyl)pentanedioic acid itself is limited, the core structure is a cornerstone of potent inhibitors targeting Glutamate Carboxypeptidase II (GCPII) , an enzyme of significant therapeutic interest. This guide will, therefore, compare analogs within this broader, well-documented class of GCPII inhibitors, providing researchers with the foundational knowledge to design and evaluate new chemical entities.
GCPII, also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane metalloprotease with dual roles.[1][2] In the brain, it hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate and glutamate.[3][4] Dysregulation of this process is implicated in various neurological disorders, including schizophrenia, stroke, and neuropathic pain, making GCPII inhibitors a promising therapeutic strategy.[5] Concurrently, GCPII is highly overexpressed on the surface of prostate cancer cells and in the neovasculature of many solid tumors, establishing it as a prime target for cancer imaging and targeted drug delivery.[1][4][6]
The Pharmacophore: A Tale of Two Pockets
Inhibitors of GCPII based on the glutaric acid scaffold are transition-state analogs that mimic the endogenous substrate, NAAG.[7] The binding site of GCPII features two critical pockets, designated S1 and S1', which flank a central zinc(II) ion in the active site. The SAR of these inhibitors is best understood by considering the molecular fragments that occupy these respective regions.
A consistent feature across virtually all potent inhibitors is a glutarate moiety that anchors the molecule into the S1' pocket of the enzyme.[4] This interaction is a primary determinant of binding affinity. The second part of the inhibitor, which includes the 3-aryl group, is designed to interact with the S1 pocket and an adjacent arene-binding site located within the enzyme's entrance funnel.[7] A central zinc-binding group (ZBG), such as urea, phosphonate, or thiol, coordinates with the active-site zinc ion.[4][7][8]
The general structure can be visualized as: [Aryl-Glutarate]-[Linker/ZBG]-[Glutamate/Glutarate]
Our focus, the this compound analog, represents a key component of this pharmacophore, where the fluorophenyl group is poised to engage the arene-binding site.
Structure-Activity Relationship Analysis
The potency and selectivity of these inhibitors are exquisitely sensitive to modifications at several key positions. We will now compare the impact of these structural changes, using experimental data from published literature on related analogs.
The S1' Pocket-Binding Glutarate
The C-terminal glutamate or glutarate-like residue is a critical contributor to inhibitor affinity.[4] Its terminal carboxylate group forms essential hydrogen bonds within the S1' pocket. Modifications to this moiety are generally detrimental to activity. Therefore, in most comparative studies, this fragment is held constant while other regions of the molecule are explored.
The Zinc-Binding Group (ZBG)
The nature of the group that coordinates the active site zinc ion significantly influences potency. Urea-based inhibitors are particularly common and effective.[4] The ureido linkage interacts directly with the Zn²⁺ ion and the side chains of key amino acid residues like Tyr552 and His553.[4] Other effective ZBGs include phosphonates and thiols, which offer different coordination geometries and chemical properties.[7][8]
The S1 Pocket and Arene-Binding Moiety (The Aryl Group)
This is where the 3-(4-Fluorophenyl) group of our topic compound comes into play. The S1 pocket contains a hydrophobic accessory region that can be exploited to enhance inhibitor affinity and improve properties like lipophilicity, which is crucial for blood-brain barrier penetration in neurological applications.[4][5] The presence of an aryl group at this position allows for interaction with an arene-binding site, which can substantially increase inhibitor affinity.[7]
Table 1: Comparison of Aryl Group Modifications in GCPII Inhibitors (Note: Data is compiled and representative of trends reported in literature for urea-based glutaric acid analogs. Absolute values may vary based on the specific assay conditions and the rest of the inhibitor structure.)
| Analog (Modification at P1 Aryl Group) | Representative IC₅₀ (nM) | Key SAR Insights |
| Unsubstituted Phenyl | 10 - 20 | Baseline affinity from hydrophobic interaction. |
| 4-Fluoro Phenyl | 5 - 15 | Fluorine can enhance binding through favorable electrostatic interactions or by influencing conformation without adding significant bulk. |
| 4-Chloro Phenyl | 8 - 18 | Similar to fluoro, but the larger halogen may slightly alter the optimal binding pose. |
| 4-Iodo Phenyl | 0.5 - 5 | The large, polarizable iodine atom can form strong halogen bonds or other favorable interactions in the arene-binding site, significantly boosting potency. Often used for radiolabeling.[4] |
| Biphenyl | 1 - 10 | The extended aromatic system can form more extensive hydrophobic and π-stacking interactions, increasing affinity.[9] |
| Naphthyl | 2 - 12 | Provides a larger hydrophobic surface area for interaction with the S1 accessory pocket. |
| No Aryl Group (e.g., P1 = Glutamate) | 20 - 50 | Demonstrates the significant contribution of the aryl-binding interaction to overall potency. |
From this comparison, it is evident that the nature of the aryl substituent is a key modulator of inhibitor potency. The introduction of a halogen, particularly a large one like iodine, or extending the aromatic system, can lead to a substantial increase in affinity.[4][7] The 4-fluorophenyl group represents a conservative but effective modification to the parent phenyl ring.
Experimental Protocols
To provide a practical context for these SAR studies, we outline the standard methodologies for synthesizing and evaluating these inhibitors.
General Synthesis of 3-Aryl-Glutaric Acid Analogs
The synthesis of compounds like 3-(4-chlorophenyl)glutaric acid has been reported and serves as a template for other analogs.[10] A common route involves a Michael addition followed by hydrolysis.
Step-by-Step Protocol:
-
Michael Addition: 4-Chlorobenzaldehyde is reacted with ethyl acetoacetate in the presence of a base like potassium hydroxide in ethanol. This forms an intermediate adduct.
-
Hydrolysis: The resulting diester intermediate is then subjected to harsh hydrolysis conditions, typically using a strong base like concentrated potassium hydroxide at elevated temperatures (e.g., 85-90 °C).[10]
-
Workup and Acidification: After the reaction is complete, the mixture is cooled, and an organic solvent (e.g., dichloromethane) is used to wash away non-polar impurities. The aqueous layer is then carefully acidified with a strong acid (e.g., 6 M HCl) to a pH of 1-2.[10]
-
Isolation: The acidic product, 3-(4-chlorophenyl)glutaric acid, precipitates out of the aqueous solution as a solid. It is then collected by filtration, washed with deionized water, and dried under vacuum.[10]
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as methyl isobutyl ketone.[10]
In Vitro Enzyme Inhibition Assay (GCPII/PSMA)
The potency of the synthesized analogs is determined by measuring their ability to inhibit the enzymatic activity of GCPII. A standard method uses a colorimetric or fluorometric substrate.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Recombinant human GCPII enzyme is diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl with zinc chloride). A chromogenic or fluorogenic substrate, such as N-acetyl-aspartyl-glutamate (NAAG) coupled with a reporter system or a synthetic substrate like AC-Asp-Glu-pNA, is prepared in the same buffer.
-
Compound Preparation: The test inhibitors (analogs) are dissolved in DMSO to create stock solutions and then serially diluted to a range of concentrations.
-
Assay Reaction: In a 96-well plate, the enzyme is pre-incubated with the various concentrations of the inhibitor (or DMSO for control) for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiation and Measurement: The enzymatic reaction is initiated by adding the substrate to each well. The plate is then read over time using a plate reader at the appropriate wavelength for the chromophore or fluorophore being released upon substrate cleavage.
-
Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The data are then plotted as percent inhibition versus inhibitor concentration, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a suitable dose-response curve.
Visualizing Workflows and Relationships
To clarify the relationships and processes described, the following diagrams are provided.
Caption: Inhibitor-Enzyme Binding Interactions.
Caption: General Synthesis Workflow.
Conclusion
The this compound scaffold is a highly relevant starting point for the design of potent inhibitors of Glutamate Carboxypeptidase II (PSMA). The structure-activity relationship for this class of compounds is well-defined, with three key regions dictating inhibitor potency: the conserved S1' binding glutarate, a central zinc-binding group, and a variable S1/arene-binding moiety. The aryl group, in particular, offers a rich canvas for modification to enhance affinity and modulate physicochemical properties. By systematically altering the substituents on the phenyl ring, researchers can fine-tune inhibitor potency, leveraging hydrophobic, electrostatic, and halogen-bonding interactions to achieve high-affinity ligands for therapeutic and diagnostic applications in oncology and neurology.
References
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Barinka, C., et al. (2012). Novel substrate-based inhibitors of human glutamate carboxypeptidase II with enhanced lipophilicity. Journal of Medicinal Chemistry, 55(23), 10637-10645. Available at: [Link]
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Ptacek, J., et al. (2014). Design of composite inhibitors targeting glutamate carboxypeptidase II: the importance of effector functionalities. Journal of the American Chemical Society, 136(49), 17134-17144. Available at: [Link]
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Thomas, A. G., et al. (2016). Inhibition of brain glutamate carboxypeptidase II (GCPII) to enhance cognitive function. Current Opinion in Pharmacology, 28, 107-113. Available at: [Link]
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Barinka, C., et al. (2008). Interactions between Human Glutamate Carboxypeptidase II and Urea-Based Inhibitors: Structural Characterization. Journal of Medicinal Chemistry, 51(23), 7737-7743. Available at: [Link]
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Byun, Y., et al. (2020). Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds. Frontiers in Chemistry, 8, 592. Available at: [Link]
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Ramezanpour, A., et al. (2022). Metamorphosis of prostate specific membrane antigen (PSMA) inhibitors. Biophysics and Physicobiology, 19, e190011. Available at: [Link]
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He, B., et al. (2024). Design, synthesis and biological evaluation of prostate-specific membrane antigen (PSMA)-targeted SIRT2 inhibitors. Bioorganic Chemistry, 148, 107784. Available at: [Link]
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Wu, R., et al. (2021). Characterization, structure and inhibition of the human succinyl-CoA:glutarate-CoA transferase, a putative genetic modifier of glutaric aciduria type 1. The Journal of biological chemistry, 296, 100769. Available at: [Link]
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Chatzikleanthous, D., et al. (2023). Prodrugs Targeting Prostate-Specific Membrane Antigen against Prostate Cancer. Journal of Medicinal Chemistry. Available at: [Link]
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Padrón, G., et al. (2023). Use of the Novel Site-Directed Enzyme Enhancement Therapy (SEE-Tx) Drug Discovery Platform to Identify Pharmacological Chaperones for Glutaric Acidemia Type 1. International Journal of Molecular Sciences, 24(13), 10831. Available at: [Link]
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Bakht, M. K., et al. (2020). Prostate-Specific Membrane Antigen Expression and Response to DNA Damaging Agents in Prostate Cancer. Clinical Cancer Research, 26(16), 4346-4355. Available at: [Link]
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Mor, M., et al. (2004). Design, synthesis, and structure-activity relationships of alkylcarbamic acid aryl esters, a new class of fatty acid amide hydrolase inhibitors. Journal of Medicinal Chemistry, 47(21), 4998-5008. Available at: [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-(4-Fluorophenyl)pentanedioic Acid
Understanding the Compound: Hazard Profile and Initial Precautions
3-(4-Fluorophenyl)pentanedioic acid is a halogenated organic compound. The presence of a fluorine atom on the phenyl ring necessitates careful handling and disposal, as halogenated organics can pose environmental risks if not managed correctly. Based on data from similar compounds, such as 3-(2-Fluorophenyl)pentanedioic acid and 3-(4-Fluorophenyl)propionic acid, it is prudent to assume that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3]
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2]
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that begins with waste minimization and ends with collection by a licensed disposal service.
Step 1: Waste Minimization and Segregation
The most effective way to manage laboratory waste is to minimize its generation in the first place.[5][6]
-
Source Reduction: Order only the necessary quantities of the chemical for your experiments.
-
Inventory Management: Maintain a detailed chemical inventory to avoid ordering duplicates.[4][5]
-
Segregation: Do not mix this compound waste with other waste streams.[4][6] Incompatible chemicals can react violently, creating a significant safety hazard.[7] Keep it separate from non-hazardous waste, sharps, and other chemical waste categories like acids, bases, and oxidizers.[4]
Step 2: Containerization and Labeling
Proper containerization and labeling are critical for safe storage and disposal.
-
Container Selection: Use a container that is compatible with the chemical. The original container is often the best choice.[8] If the original container is not available, use a clean, dry, and properly sealed container made of a material that will not react with the acid.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Irritant").[9]
Step 3: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][9]
-
Storage Location: The SAA should be a secure area away from general laboratory traffic.
-
Container Integrity: Ensure the waste container is always tightly closed, except when adding waste, to prevent spills and the release of vapors.[9] Regularly inspect the container for any signs of leakage or degradation.
Step 4: Disposal through a Professional Service
Never dispose of this compound down the drain or in the regular trash.[5][8] Halogenated organic compounds are subject to specific disposal regulations by the Environmental Protection Agency (EPA).[10][11][12][13]
-
Engage a Professional Service: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.[8]
-
Request a Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a form detailing the contents of the waste container.
Decision-Making Workflow for Disposal
The following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Summary of Key Disposal Information
| Aspect | Guideline | Rationale |
| Waste Category | Hazardous Chemical Waste (Halogenated Organic Compound) | Due to the presence of fluorine and its potential irritant properties. |
| PPE | Safety goggles, chemical-resistant gloves, lab coat | To prevent skin and eye contact.[2][3] |
| Disposal Method | Collection by a licensed hazardous waste disposal service | To ensure compliance with EPA regulations for halogenated organic compounds.[10][11] |
| Prohibited Actions | Do not dispose of down the drain or in regular trash | To prevent environmental contamination.[5][8] |
| Storage | Labeled, sealed, compatible container in a designated SAA | To ensure safety and regulatory compliance.[5][9] |
Regulatory Compliance: OSHA and EPA
Compliance with regulations from the Occupational Safety and Health Administration (OSHA) and the EPA is mandatory.
-
OSHA: OSHA's Hazard Communication Standard requires that workers are informed about the hazards of the chemicals they work with.[14] This includes proper labeling and access to safety data sheets. OSHA also has stringent requirements for employee training on hazardous waste handling and emergency response.[15][16]
-
EPA: The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. Halogenated organic compounds are a specific focus of these regulations, with restrictions on land disposal.[10][11][12][13]
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also contribute to the protection of our environment. A strong safety culture is the bedrock of innovative and impactful research.
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Mastering the Safe Handling of 3-(4-Fluorophenyl)pentanedioic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 3-(4-Fluorophenyl)pentanedioic acid (CAS No. 3449-63-6), a compound of interest in contemporary research. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your trusted resource, ensuring both personal safety and the integrity of your research.
Hazard Analysis: Understanding the Risks
The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. Ingestion is also a potential route of exposure, though less common in a controlled laboratory setting. The fluorinated phenyl ring and the dicarboxylic acid functional groups are the key drivers of its irritant properties.
Table 1: Hazard Identification and GHS Classification (Inferred)
| Hazard Statement | GHS Classification | Signal Word | Pictogram |
| Causes skin irritation | Skin Irrit. 2 (H315) | Warning | GHS07 |
| Causes serious eye irritation | Eye Irrit. 2A (H319) | Warning | GHS07 |
| May cause respiratory irritation | STOT SE 3 (H335) | Warning | GHS07 |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to mitigate the identified risks. The selection of appropriate PPE is not merely a procedural formality but a critical step in risk management.[3][4][5]
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves.[6] Double-gloving is recommended. | Provides a robust barrier against skin contact. Nitrile and neoprene offer good resistance to a range of organic acids.[6] Double-gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Eye Protection | Chemical splash goggles. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[3] | Protects against airborne particles and accidental splashes, which can cause serious eye irritation.[1][2] |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact with the chemical. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator should be used when handling the powder outside of a certified chemical fume hood. | Mitigates the risk of inhaling airborne particles, which can lead to respiratory tract irritation.[1][2] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, well-defined operational plan is essential for minimizing exposure and preventing contamination. The following protocol outlines the key steps for safely handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Work Area : All handling of this compound should be conducted in a designated area within a certified chemical fume hood to control airborne particles.
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit : A chemical spill kit containing an inert absorbent material (e.g., vermiculite or sand), a neutralizing agent for acids (e.g., sodium bicarbonate), and appropriate waste disposal bags should be readily available.[7]
Weighing and Dispensing
-
Don PPE : Before handling the chemical, don all required PPE as outlined in Table 2.
-
Weighing in a Fume Hood : Weigh the required amount of this compound in a tared, sealed container within the chemical fume hood.
-
Minimize Dust Generation : Handle the solid material gently to minimize the generation of airborne dust.
-
Immediate Sealing : Once the desired amount is weighed, securely seal the stock container and the container with the weighed chemical.
Dissolution and Reaction Setup
-
Solvent Addition : If dissolving the compound, add the solvent to the container with the weighed solid slowly and carefully to avoid splashing.
-
Closed System : Whenever possible, perform reactions in a closed system to prevent the release of any vapors or aerosols.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.[8][9]
-
Waste Segregation : All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic waste.[8][9]
-
Liquid Waste : Any solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic liquid waste. Do not mix with non-halogenated waste streams.[9]
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).[7][9]
-
Disposal Vendor : Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
Visual Workflow: Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound is a cornerstone of safe and effective research. By understanding the inherent hazards, diligently using the appropriate personal protective equipment, and adhering to a structured operational and disposal plan, researchers can confidently work with this compound while ensuring their safety and the protection of their colleagues and the environment. This guide provides the foundational knowledge to achieve that goal, empowering you to focus on the scientific advancements that lie ahead.
References
- Benchchem. (2025, December).
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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PPS Essentials. (2024, June 6). Ensuring Safety: The Importance of PPE for Handling Chemicals. Retrieved from [Link]
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Hazchem Safety. (n.d.). How To Choose The Right PPE For Chemical Handling. Retrieved from [Link]
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Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, The University of Texas at Dallas. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. pps-essentials.co.uk [pps-essentials.co.uk]
- 4. hazchemsafety.com [hazchemsafety.com]
- 5. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scienceready.com.au [scienceready.com.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
